Chloramine
Description
Structure
3D Structure
Properties
InChI |
InChI=1S/ClH2N/c1-2/h2H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHHCQZDFGDHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH2N, NH2Cl | |
| Record name | CHLORAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chloramine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chloramine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023842, DTXSID00721369 | |
| Record name | Chloramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PUBCHEM_57347134 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloramine is a colorless to yellow liquid with a strong pungent odor. (NTP, 1992) | |
| Record name | CHLORAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992), Soluble in water, alcohol and ether, SOL IN COLD WATER, ETHER; VERY SLIGHTLY SOL IN CARBON TETRACHLORIDE, BENZENE | |
| Record name | CHLORAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW LIQUID, Colorless liquid | |
CAS No. |
10599-90-3, 12190-75-9 | |
| Record name | CHLORAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Monochloramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10599-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010599903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PUBCHEM_57347134 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW8K411A1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-87 °F (NTP, 1992), -66 °C | |
| Record name | CHLORAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19968 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4293 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The pH-Dependent Stability of Aqueous Chloramine Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of chloramine in aqueous solutions, with a particular focus on the critical role of pH. Chloramines, essential disinfectants in water treatment and with potential applications in drug development, exhibit complex chemical behavior in water. Understanding their stability is paramount for ensuring efficacy, minimizing the formation of undesirable byproducts, and controlling their reactivity. This document details the kinetics of this compound decomposition, outlines experimental protocols for stability assessment, and visualizes the key chemical pathways involved.
Quantitative Analysis of this compound Stability
The stability of this compound is intrinsically linked to the pH of the aqueous solution, which dictates the equilibrium between monothis compound (NH₂Cl), dithis compound (NHCl₂), and trithis compound (NCl₃), and governs their respective decomposition rates. The following tables summarize key quantitative data on the pH-dependent stability of chloramines.
Table 1: Speciation of Chloramines at Different pH Values
| pH Range | Predominant this compound Species | Notes |
| > 8.5 | Monothis compound (NH₂Cl) | Formation is optimal around pH 8.3.[1] Relatively stable. |
| 6.5 - 8.5 | Monothis compound and Dithis compound | Typical pH range for drinking water treatment.[1][2] |
| 4.0 - 6.0 | Dithis compound (NHCl₂) | Dithis compound formation is favored.[1] |
| < 4.4 | Trithis compound (NCl₃) | Trithis compound becomes the dominant species.[1] |
Table 2: pH-Dependent Decomposition of Chloramines
| This compound Species | pH Condition | Decomposition Pathway | Rate Dependence |
| Monothis compound | Neutral to Mildly Alkaline (pH ≤ 11) | Slow decomposition to dinitrogen and ammonium (B1175870) chloride.[3] | The rate of autodecomposition increases as pH decreases.[1][4] |
| Monothis compound | Acidic (pH ≈ 3–4) | Acid-catalyzed disproportionation to dithis compound.[5] | The reaction is second-order and involves the protonated and unprotonated forms of monothis compound.[5][6][7] |
| Dithis compound | General | Less stable than monothis compound under most practical conditions. | Decomposition accelerates as pH increases. |
| Trithis compound | General | Irreversible decomposition. | The rate constants for decomposition increase with pH.[8] |
Table 3: Kinetic Data for this compound Reactions
| Reaction | pH | Rate Constant (k) | Temperature (°C) | Reference |
| Monothis compound Disproportionation (MCA + HMCA) | < 5 | 335.3 ± 11.8 M⁻¹s⁻¹ | 25.0 | [Fehér et al., 2019][5][7] |
| Monothis compound Half-life | 7.5 | > 300 hours | 4 | [Vikesland et al., 2001][1] |
| Monothis compound Half-life | 7.5 | 75 hours | 35 | [Vikesland et al., 2001][1] |
| Trithis compound Decomposition | 6.0 - 7.0 | 6.3 - 8.1 x 10⁻³ min⁻¹ | Not Specified | [Pincovschi et al.][8] |
Experimental Protocols
Accurate assessment of this compound stability requires robust experimental protocols. The following sections detail methodologies for the preparation of this compound solutions and their subsequent stability analysis.
Preparation of Monothis compound Stock Solution
This protocol is designed to produce a solution where monothis compound is the predominant species.
Materials:
-
Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach or standardized solution)
-
Ammonium chloride (NH₄Cl)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Deionized water
-
Amber glass bottles
Procedure:
-
Prepare dilute solutions of sodium hypochlorite and ammonium chloride in deionized water.
-
To prevent the formation of dithis compound and trithis compound, ensure a Cl₂/N molar ratio of 1:1.2.[9]
-
Slowly add the sodium hypochlorite solution to the ammonium chloride solution under constant, vigorous stirring.[10]
-
Immediately adjust the pH of the resulting solution to between 8 and 9 using 1 M NaOH.[9] This pH range is optimal for monothis compound formation and stability.[1][9]
-
Age the stock solution in a sealed amber glass bottle with no headspace for at least one hour in the dark at a controlled temperature (e.g., 25°C) to ensure the reaction goes to completion.[9]
-
Standardize the concentration of the monothis compound solution using a suitable analytical method before use.
Determination of this compound Concentration and Stability
The stability of this compound solutions is assessed by monitoring the concentration of the this compound species over time at a constant temperature and pH.
Methods for this compound Analysis:
-
DPD Colorimetric Method: This is a common and relatively simple method for determining total and free chlorine, from which the combined chlorine (this compound) concentration can be calculated.[11][12]
-
Free Chlorine: N,N-diethyl-p-phenylenediamine (DPD) indicator is added to the sample. In the absence of iodide ions, it reacts instantly with free chlorine to produce a red color, which is measured spectrophotometrically at 515 nm.[12]
-
Monothis compound: Subsequent addition of a small, controlled amount of potassium iodide (KI) catalytically causes monothis compound to react with DPD, intensifying the red color.
-
Dithis compound: Further addition of a larger excess of KI allows for the determination of dithis compound.
-
-
Amperometric Titration: This is a more precise method, particularly suitable for laboratory settings.[13]
-
Free Chlorine: Titration is performed at a pH of 6.5–7.5, where chloramines react slowly.
-
Chloramines: The sample is then acidified to a pH of 3.5–4.5, and in the presence of potassium iodide, the chloramines are titrated.
-
Stability Study Protocol:
-
Prepare a series of buffered aqueous solutions at the desired pH values.
-
Add a known volume of the standardized this compound stock solution to each buffered solution to achieve the target initial concentration.
-
Store the solutions in sealed, dark containers at a constant temperature.
-
At regular time intervals, withdraw an aliquot from each solution.
-
Immediately determine the concentration of the specific this compound species using one of the analytical methods described above.
-
Plot the concentration of the this compound species as a function of time for each pH value to determine the decay kinetics.
Visualization of this compound Chemistry
The following diagrams, generated using Graphviz (DOT language), illustrate the key pH-dependent pathways of this compound formation and decomposition in aqueous solutions.
This compound Speciation Equilibrium
This diagram shows the equilibrium between ammonia, hypochlorous acid, and the different this compound species, which is highly dependent on pH.
Caption: pH-dependent equilibrium of this compound species.
Monothis compound Decomposition Pathways
This diagram illustrates the two primary decomposition pathways for monothis compound, which are dictated by the pH of the solution.
References
- 1. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
- 2. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monothis compound - Wikipedia [en.wikipedia.org]
- 4. waterrf.org [waterrf.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of monothis compound disproportionation under acidic conditions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]
- 9. researchgate.net [researchgate.net]
- 10. lume.ufrgs.br [lume.ufrgs.br]
- 11. Testing for Monothis compound [watertestsystems.com.au]
- 12. scispace.com [scispace.com]
- 13. How to Test for this compound in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]
An In-depth Technical Guide to Chloramine Decomposition: Pathways and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramines, particularly monochloramine (NH₂Cl), are widely utilized as secondary disinfectants in drinking water distribution systems due to their greater stability and lower tendency to form regulated disinfection byproducts compared to free chlorine. However, the inherent instability of chloramines leads to their gradual decomposition, a process influenced by a complex interplay of chemical and physical factors. Understanding the pathways and kinetics of this compound decomposition is crucial for maintaining an effective disinfectant residual, minimizing the formation of undesirable byproducts, and ensuring water quality and safety. This technical guide provides a comprehensive overview of the core principles governing this compound decomposition, targeted at professionals in research, water quality management, and drug development who require a deep understanding of aqueous chlorine chemistry.
Core Decomposition Pathways of Chloramines
The decomposition of monothis compound is not a simple, single-step reaction but rather a network of competing and sequential reactions that lead to the formation of dithis compound (NHCl₂), nitrogen trichloride (B1173362) (NCl₃), and ultimately, nitrogen gas, ammonia, and other inorganic and organic byproducts. The speciation and concentration of these chloramines are highly dependent on factors such as pH, temperature, and the initial chlorine-to-ammonia ratio.
Autodecomposition (Self-Decomposition)
Monothis compound can decompose through a second-order reaction with itself, which is a key pathway for its decay in water systems. This process is generally accepted to proceed through the formation of dithis compound and ammonia.
The overall stoichiometry for the autodecomposition of monothis compound is:
3NH₂Cl → N₂ + NH₃ + 3H⁺ + 3Cl⁻
This reaction is significantly influenced by pH, with the rate increasing as the pH decreases.[1]
Disproportionation Reactions
Under acidic conditions (typically pH < 4), monothis compound undergoes disproportionation to form dithis compound.[2] Dithis compound can then further disproportionate to form nitrogen trichloride, especially at very low pH.
2NH₂Cl + H⁺ ⇌ NHCl₂ + NH₄⁺
3NHCl₂ + H⁺ ⇌ 2NCl₃ + NH₄⁺
These reactions are reversible, and the equilibrium is strongly shifted by pH.
Hydrolysis
Chloramines can undergo hydrolysis to release hypochlorous acid (HOCl), which can then participate in other reactions. The extent of hydrolysis is generally low but can be a contributing factor to the overall decay.
NH₂Cl + H₂O ⇌ NH₃ + HOCl
The following diagram illustrates the central pathways of this compound decomposition.
Kinetics of this compound Decomposition
The rate of this compound decomposition is influenced by several key parameters, with pH and temperature being the most significant. The presence of other substances, such as natural organic matter (NOM), bromide, and nitrite, can also accelerate the decay.
Influence of pH
pH is a critical factor controlling both the speciation of chloramines and their decomposition rates. Generally, monothis compound decay is faster at lower pH values.[1] This is largely due to the acid-catalyzed disproportionation of monothis compound to the less stable dithis compound.
Influence of Temperature
As with most chemical reactions, the rate of this compound decomposition increases with temperature. The temperature dependence of the reaction rates can be described by the Arrhenius equation, and the activation energies for various decomposition reactions have been determined experimentally.
The following diagram illustrates the logical relationship between key factors and the rate of this compound decomposition.
Quantitative Kinetic Data
The following tables summarize key kinetic parameters for various this compound reactions reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Rate Constants for Monothis compound Disproportionation
| Reaction | Rate Constant (k) | Temperature (°C) | Ionic Strength (M) | Conditions | Reference |
| NH₂Cl + H⁺ → Products | 335.3 ± 11.8 M⁻¹s⁻¹ | 25.0 | 1.0 (NaClO₄) | pH < 4 | [2] |
| Acid-catalyzed decomposition | kₕ = 2.5 x 10⁷ M⁻²h⁻¹ | - | - | - | [2] |
Table 2: Activation Energies for this compound Reactions
| Reaction | Activation Energy (Ea) | Temperature Range (°C) | Reference |
| Monothis compound disproportionation | 14.1 kcal mol⁻¹ | - | [2] |
| Monothis compound + H₂O₂ | 51.5 ± 3.7 kJ mol⁻¹ | 11.4 - 37.9 | [3] |
| Dithis compound + H₂O₂ | 75.8 ± 5.1 kJ mol⁻¹ | 35.0 - 55.0 | [3] |
Experimental Protocols for Studying this compound Decomposition
The study of this compound decomposition kinetics and pathways relies on a combination of sophisticated experimental techniques and analytical methods.
Kinetic Studies using Stopped-Flow Spectrophotometry
Objective: To measure the rates of rapid this compound reactions, such as disproportionation or reactions with other species.
Methodology:
-
Instrumentation: A stopped-flow spectrophotometer equipped with a UV-Vis detector is used. This instrument allows for the rapid mixing of two reactant solutions and the immediate monitoring of changes in absorbance at a specific wavelength.
-
Reagents:
-
Stock solutions of monothis compound, dithis compound, or other reactants are prepared and their concentrations are accurately determined.
-
Buffers are used to maintain a constant pH throughout the experiment.
-
A quenching agent may be necessary to stop the reaction at specific time points for further analysis.
-
-
Procedure:
-
The reactant solutions are loaded into the drive syringes of the stopped-flow instrument.
-
The instrument rapidly injects and mixes the reactants in an observation cell.
-
The change in absorbance over time is recorded at a wavelength where one of the reactants or products has a distinct absorbance maximum (e.g., ~245 nm for monothis compound, ~298 nm for dithis compound).
-
The kinetic data (absorbance vs. time) is then fitted to an appropriate rate law (e.g., first-order, second-order) to determine the rate constant of the reaction.[2][3]
-
-
Data Analysis: The rate constant is determined by analyzing the kinetic traces. For a pseudo-first-order reaction, a plot of ln(Aₜ - A∞) versus time will be linear, and the slope will be equal to -k'. The second-order rate constant can then be calculated from the pseudo-first-order rate constants obtained at various concentrations of the excess reactant.
The following diagram outlines the workflow for a typical stopped-flow kinetics experiment.
Analytical Methods for this compound Speciation
Accurate quantification of the different this compound species (monothis compound, dithis compound, and nitrogen trichloride) is essential for understanding decomposition pathways.
Table 3: Common Analytical Methods for this compound Analysis
| Method | Principle | Application | Advantages | Limitations |
| DPD Colorimetric Method | N,N-diethyl-p-phenylenediamine (DPD) reacts with chloramines to produce a colored product, the intensity of which is proportional to the concentration. | Routine monitoring of total and free chlorine, and can be adapted for monothis compound and dithis compound. | Simple, rapid, and suitable for field use.[4][5] | Interference from other oxidants and organic chloramines. Differentiation of species requires careful control of reagents and pH.[6] |
| Amperometric Titration | The sample is titrated with a reducing agent, and the endpoint is detected by a change in the electric current. | Precise quantification of this compound species. | High accuracy and precision.[4] | More complex and time-consuming than colorimetric methods; requires specialized equipment. |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange column, followed by detection. | Can be used to measure chlorite (B76162) and chlorate, which are potential byproducts. | High sensitivity and specificity for certain inorganic anions.[4] | Not a direct measurement for chloramines themselves. |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | Used for the analysis of volatile byproducts and can be adapted for the determination of dithis compound and nitrogen trichloride.[7][8] | Highly sensitive and specific for volatile compounds. | Requires derivatization for non-volatile species and sophisticated instrumentation. |
| Indophenol Method | Monothis compound reacts with phenol (B47542) to form indophenol, a blue-colored compound. | Specific for the determination of monothis compound. | High specificity for monothis compound, minimizing interference from organic chloramines.[9] | Reaction can be slow and is pH-sensitive. |
Conclusion
The decomposition of chloramines in aqueous environments is a multifaceted process governed by a series of interconnected chemical reactions. The pathways and kinetics of this decomposition are critically dependent on water quality parameters, most notably pH and temperature. A thorough understanding of these processes, facilitated by advanced experimental techniques such as stopped-flow spectrophotometry and a suite of robust analytical methods, is paramount for optimizing disinfection strategies, ensuring the stability of water quality in distribution systems, and minimizing the formation of harmful disinfection byproducts. For researchers and professionals in related fields, a deep appreciation of this compound chemistry is essential for developing innovative water treatment technologies and ensuring the safety and quality of our water resources.
References
- 1. [Kinetics of monothis compound decay in disinfection of drinking water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of monothis compound disproportionation under acidic conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT03789F [pubs.rsc.org]
- 3. Kinetic study of the reactions between this compound disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Test for this compound in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 5. cdn.hach.com [cdn.hach.com]
- 6. Chloramination in Drinking Water: Understanding Its Process - Palintest [palintest.com]
- 7. city.osaka.lg.jp [city.osaka.lg.jp]
- 8. researchgate.net [researchgate.net]
- 9. MyHach - Customer Service [waterqualitygroup.my.site.com]
An In-depth Technical Guide to the Laboratory Synthesis of Chloramine (Monochloramine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of chloramine (NH₂Cl) for laboratory applications. It covers the fundamental chemical principles, detailed experimental protocols, quantitative data, and analytical methods necessary for the safe and effective preparation of this compound solutions.
Introduction and Chemical Principles
Monothis compound is a versatile reagent utilized in various chemical processes, including disinfection, organic synthesis as an aminating agent, and as a key intermediate in the production of hydrazine (B178648) via the Raschig process.[1][2] While it is commonly generated in situ for large-scale applications, preparing stable, well-characterized solutions is essential for controlled laboratory experiments.[3]
The primary and most accessible method for synthesizing this compound in a laboratory setting is the reaction of ammonia (B1221849) (NH₃) with sodium hypochlorite (B82951) (NaOCl) in a dilute aqueous solution.[1][2]
Core Reaction: NH₃ + NaOCl → NH₂Cl + NaOH
The acting chlorinating agent in this reaction is hypochlorous acid (HOCl), which is generated from the protonation of hypochlorite.[2] The reaction's success and selectivity hinge on careful control of several parameters, most critically the pH.
1.1 The Critical Role of pH
The reaction must be conducted in a slightly alkaline medium, ideally between pH 8.5 and 11.[2] This pH range is crucial for several reasons:
-
Maximizing Yield: At lower pH values, ammonia is protonated to form the non-reactive ammonium (B1175870) ion (NH₄⁺).[2]
-
Preventing Side Reactions: At acidic pH levels (pH 3-5), the formation of dithis compound (NHCl₂) and nitrogen trichloride (B1173362) (NCl₃) is favored.[1] These byproducts are less stable and can be explosive in pure form.
1.2 Stability and Decomposition
Aqueous this compound solutions are moderately stable but will slowly decompose. In neutral or mildly alkaline conditions (pH ≤ 11), the net decomposition reaction is: 3NH₂Cl → N₂ + NH₄Cl + 2HCl
However, this decomposition is slow; a 0.1 M this compound solution in water shows only a few percent decomposition over several weeks.[1] Pure this compound is unstable and explosive.[3] The main cause of concentration loss in a laboratory setting is often evaporation, necessitating the use of closed systems for storage and handling.[4]
Visualized Pathways and Workflows
Chemical Synthesis Pathway
The following diagram illustrates the fundamental reaction for producing monothis compound.
Caption: Core chemical reaction for the synthesis of monothis compound.
Experimental Synthesis Workflow
This workflow outlines the key steps for the laboratory preparation and analysis of a this compound solution.
Caption: Step-by-step workflow for this compound synthesis and handling.
Detailed Experimental Protocol
This protocol describes the laboratory-scale synthesis of a dilute aqueous this compound solution. Safety is paramount; consult the Safety Data Sheet (SDS) for all reagents and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
3.1 Materials and Equipment
-
Ammonium chloride (NH₄Cl), analytical grade
-
Sodium hypochlorite (NaOCl) solution, ~10-15% (commercial bleach, check for purity and absence of surfactants)
-
Sodium hydroxide (NaOH), 1 M solution
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
pH meter or high-quality pH indicator strips
-
Dropping funnel
-
Beakers and Erlenmeyer flasks
-
Volumetric flasks and pipettes
-
Amber glass storage bottle
3.2 Preparation of Reagent Solutions
-
Ammonia Solution Preparation: To minimize the handling of concentrated ammonia gas, an ammonia solution can be prepared from ammonium chloride. For a target concentration, dissolve the required mass of NH₄Cl in deionized water. Adjust the pH to the desired alkaline range (9-10) using 1 M NaOH to deprotonate the ammonium ions to free ammonia.
-
Hypochlorite Solution: Dilute the commercial sodium hypochlorite solution with cold deionized water to the desired working concentration. It is critical to determine the exact concentration of the stock hypochlorite solution before use, typically via iodometric titration.
3.3 Synthesis Procedure
-
Place the prepared ammonia solution in an Erlenmeyer flask equipped with a magnetic stir bar and place it in an ice bath. Allow the solution to cool to between 0-5 °C.[5] For higher concentrations, temperatures as low as -20 °C may be required to limit degradation.[6]
-
Cool the prepared sodium hypochlorite solution in a separate ice bath.
-
Once both solutions are cooled, place the flask containing the ammonia solution on the magnetic stirrer within the ice bath.
-
Slowly add the cold sodium hypochlorite solution to the stirring ammonia solution dropwise using a dropping funnel. A mole ratio of ammonia to sodium hypochlorite of approximately 2:1 is preferred.[5]
-
Continuously monitor the pH of the reaction mixture. Maintain the pH between 8.5 and 11 by adding drops of 1 M NaOH if necessary.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.
-
Transfer the resulting this compound solution to a pre-chilled, sealed amber glass bottle for storage. Store in a refrigerator to maximize stability.
Quantitative Data Summary
The yield and final concentration of this compound are highly dependent on the precise reaction conditions. The following table summarizes quantitative data reported in various synthesis protocols.
| Parameter | Value | Conditions | Source(s) |
| Reaction Yield | 95.3% | [NH₄Cl]/[NaOCl] ratio of 1.1; Temp: -8 °C | [7] |
| Reaction Yield | 95% | [Total Ammonia]/[ClO⁻] ratio of 2.7; Temp: -20 to -30 °C | [6] |
| Reaction Yield | 73% | 3.45% NH₃, 12% NaOCl; Temp: -2 to +5 °C | [5] |
| Final Concentration | ~2.2 mol L⁻¹ (11.4%) | High-grade NaOCl (~104 chlorometric degrees) reacted with NH₃/NH₄Cl mixture | [6] |
| Final Concentration | Up to 7.6% | NH₃/NaOCl mole ratio of ~2:1; Temp: -10 to +20 °C | [5] |
| Aqueous Stability | A few percent loss over several weeks | 0.1 M solution at neutral or mildly alkaline pH | [1] |
| pH for Formation | 8.5 - 11 | Required to maximize monothis compound and prevent di/trithis compound formation | [2] |
| Optimal NH₃:NaOCl Ratio | ~2:1 | Higher ratios do not significantly increase yield | [5] |
Analytical Methods for Quantification
To verify the concentration of the prepared this compound solution, several analytical methods can be employed.
-
DPD Colorimetric Method: This is a common and accessible method. N,N-diethyl-p-phenylenediamine (DPD) is used as an indicator. In the absence of iodide, DPD reacts instantly with free chlorine. Subsequent addition of a small amount of potassium iodide (KI) catalyzes the reaction with monothis compound, producing a red color whose intensity is proportional to the concentration and can be measured with a spectrophotometer or colorimeter.[3]
-
Amperometric Titration: This method can differentiate between free chlorine and chloramines. Free chlorine is titrated at a pH of 6.5–7.5. The this compound content is then determined by adding potassium iodide and titrating at a pH between 3.5 and 4.5.[3]
References
- 1. Monothis compound - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lume.ufrgs.br [lume.ufrgs.br]
- 5. US3254952A - Preparation of this compound - Google Patents [patents.google.com]
- 6. US6222071B1 - Synthesis method for solution with high grade this compound - Google Patents [patents.google.com]
- 7. US7045659B2 - Process for the synthesis of monothis compound - Google Patents [patents.google.com]
In Situ Generation of Chloramine for Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The in situ generation of chloramine and its derivatives has emerged as a powerful strategy in modern organic synthesis. This approach circumvents the challenges associated with the isolation and handling of often unstable and hazardous N-chloro compounds, while offering a versatile platform for a range of synthetic transformations. This guide provides a comprehensive overview of the core methodologies for the in situ generation of this compound, detailing experimental protocols, quantitative data, and key reaction pathways.
Core Methodologies for In Situ this compound Generation
The in situ formation of this compound typically involves the reaction of an amine source with an electrophilic chlorine-donating reagent. The choice of reagents and reaction conditions is dictated by the specific application and the nature of the substrate.
From Ammonia (B1221849) and Hypochlorite (B82951)
The reaction between ammonia and sodium hypochlorite is a well-established method for generating monothis compound (NH₂Cl) in aqueous solutions.[1][2] This method is particularly advantageous for its cost-effectiveness and atom economy.[1][3] Continuous-flow systems have proven to be highly effective for this process, allowing for safe and reliable on-demand generation of this compound for immediate use in subsequent reactions.[1][3]
From Amines and N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a widely used reagent for the in situ generation of N-chloroamines from primary and secondary amines.[4][5] This method is highly versatile and applicable to a broad range of amine substrates. The reaction is typically fast and efficient, proceeding under mild conditions. Photochemical methods, in particular, have utilized NCS for the in situ formation of N-chloroamines, which are then converted to aminium radicals for C-H amination reactions.[5]
This compound-T as a Precursor
This compound-T, a stable, commercially available solid, serves as a convenient precursor for the in situ generation of a reactive chlorinating and aminating species.[6][7] It is widely employed in various transformations, including the synthesis of aziridines and the aminochlorination of olefins.[8][9]
Quantitative Data on In Situ this compound Reactions
The efficiency of in situ this compound generation and subsequent reactions is highly dependent on the specific methodology and substrates. The following tables summarize key quantitative data from the literature.
| Reaction Type | Amine Source | Chlorine Source | Catalyst/Conditions | Substrate | Product | Yield (%) | Reference |
| C-H Amination | Secondary Amine | NCS | Photocatalyst, Acid, Light | Arene | Arylated Amine | up to 94% | |
| Aziridination | This compound-T | - | Iodine | Olefin | Aziridine | up to 91% | [10] |
| Aziridination | This compound-T | - | Manganese-porphyrin complex | Olefin | Aziridine | up to 93% | [11] |
| Amination | N-Chloroamine | - | TMEDA | Aryl Grignard Reagent | Arylamine | up to 93% | [12] |
| Amide Synthesis | N,N'-dialkyl-N-chloramine | - | t-BuO₂H oxidant | Anisaldehyde | Amide | - | [1] |
| Imine Synthesis | N-chloroamine | - | Base | - | Imine | - | [1][13] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in situ generation of this compound.
General Procedure for Photochemical C-H Amination of Arenes
This protocol is based on the work of Leonori and coworkers.[5]
Materials:
-
Secondary amine (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Arene (5.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂) (1-2 mol%)
-
Acid (e.g., HClO₄ or MeSO₃H)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Photochemical reactor (e.g., with a suitable light source like a compact fluorescent lamp)
Procedure:
-
In a reaction vessel, dissolve the secondary amine and NCS in the anhydrous solvent. Stir the mixture at room temperature for a predetermined time to ensure the in situ formation of the N-chloroamine.
-
Add the arene and the photocatalyst to the reaction mixture.
-
Add the acid to the mixture.
-
Irradiate the reaction mixture with the light source at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired arylated amine.
Continuous-Flow Synthesis of N-Chloroamines
This procedure is a generalized representation based on continuous-flow methodologies.[1][4][13]
Materials:
-
Amine solution in an organic solvent
-
Aqueous sodium hypochlorite (NaOCl) solution
-
Continuous-flow reactor setup (including pumps, T-mixer, reactor coil or CSTR, and back-pressure regulator)
Procedure:
-
Prepare a solution of the amine in a suitable organic solvent (e.g., toluene, dichloromethane).
-
Prepare an aqueous solution of sodium hypochlorite.
-
Set up the continuous-flow reactor system.
-
Pump the amine solution and the aqueous NaOCl solution at defined flow rates into a T-mixer to initiate the biphasic reaction.
-
The resulting emulsion flows through a reactor coil or a continuous stirred-tank reactor (CSTR) with a specific residence time to ensure complete conversion.
-
The output from the reactor, containing the N-chloroamine in the organic phase, can be directly used in a subsequent telescoped reaction or collected after phase separation.
Aziridination of Olefins using this compound-T
This protocol is a general procedure for the iodine-catalyzed aziridination.[10]
Materials:
-
Olefin (1.0 equiv)
-
This compound-T trihydrate (1.2 equiv)
-
Iodine (catalytic amount, e.g., 10 mol%)
-
Solvent (e.g., acetonitrile)
-
Aqueous buffer solution
Procedure:
-
To a solution of the olefin in the solvent, add this compound-T trihydrate and a catalytic amount of iodine.
-
Add the aqueous buffer to the reaction mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, perform a standard work-up, which may include quenching with aqueous sodium thiosulfate (B1220275) to remove excess iodine.
-
Extract the product with an organic solvent and purify by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships and workflows in the in situ generation and application of this compound.
Caption: General workflow for in situ this compound generation and reaction.
Caption: Pathway for photochemical C-H amination of arenes.
Caption: Schematic of a continuous-flow setup for N-chloroamine synthesis.
Safety Considerations
The in situ generation of chloramines, while mitigating the hazards of isolating these compounds, still requires careful handling and a thorough risk assessment.[14][15][16]
-
Instability: N-chloroamines can be unstable and potentially explosive, especially in concentrated form or when heated.[4][10] The use of continuous-flow reactors is highly recommended as it minimizes the volume of the hazardous intermediate at any given time.[1][4]
-
Exothermic Reactions: The formation of N-chloroamines can be exothermic.[4] Adequate temperature control is crucial to prevent runaway reactions. Continuous-flow systems offer superior heat transfer capabilities compared to batch reactors.[4]
-
Toxicity: Chlorinating agents like NCS and sodium hypochlorite are corrosive and toxic. This compound itself is also a hazardous substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
-
Reagent Handling: Care should be taken when handling reagents. For instance, anhydrous this compound-T has been reported to decompose explosively and should be prepared in minimal amounts with appropriate safety shields.[10]
-
Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.
By adhering to these safety precautions and utilizing modern synthetic methodologies like continuous-flow chemistry, the in situ generation of this compound can be a safe and efficient tool for a wide range of organic transformations.
References
- 1. A general and atom-efficient continuous-flow approach to prepare amines, amides and imines via reactive N-chloramines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. This compound-T - Wikipedia [en.wikipedia.org]
- 7. This compound-T, N-chloro tosylamide sodium salt [organic-chemistry.org]
- 8. Stereoselective aziridination of cyclic allylic alcohols using this compound-T - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]
- 13. A general and atom-efficient continuous-flow approach to prepare amines, amides and imines via reactive N-chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. thieme.de [thieme.de]
- 16. orgsyn.org [orgsyn.org]
toxicology of chloramine and its byproducts in cell cultures
An In-Depth Technical Guide to the Toxicology of Chloramine and its Byproducts in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, particularly monothis compound (NH₂Cl), is widely used as a secondary disinfectant in public water systems due to its stability and reduced formation of regulated disinfection byproducts (DBPs) compared to free chlorine.[1] However, this compound and its subsequent byproducts, such as organic N-chloramines, are not devoid of biological activity and can react with organic matter to form compounds with potential cytotoxic and genotoxic effects.[2][3] Understanding the toxicological profile of these substances at the cellular level is critical for assessing potential health risks and for drug development professionals who may encounter these compounds or their mechanisms of action in broader toxicological screenings.
This technical guide provides a comprehensive overview of the toxicology of this compound and its byproducts in in vitro cell culture models. It details the mechanisms of toxicity, summarizes quantitative data, outlines key experimental protocols for assessment, and visualizes the cellular signaling pathways affected by exposure.
Primary Mechanism of Toxicity: Oxidative Stress
The primary mechanism of this compound-induced cellular toxicity is the induction of oxidative stress. Monothis compound and its derivatives are potent oxidizing agents.[4] This activity is largely attributed to their ability to generate reactive oxygen species (ROS) and react directly with cellular components.[4]
-
Reaction with Biomolecules: Chloramines readily react with biological molecules, with a particular preference for thiol groups (in cysteine residues) and methionine residues within proteins.[5] This can lead to enzyme inactivation and disruption of protein structure and function.
-
Depletion of Cellular Antioxidants: A hallmark of this compound-induced oxidative stress is the depletion of intracellular glutathione (B108866) (GSH), a critical non-enzymatic antioxidant that protects cells from ROS-induced damage.[2][4] Loss of cellular GSH compromises the cell's ability to neutralize free radicals, leading to damage to lipids, proteins, and DNA.[4]
-
ROS Generation: Treatment of cells with monothis compound leads to a measurable increase in intracellular ROS levels, which precedes cell death.[4] This surge in ROS is a key trigger for subsequent downstream events, including the activation of stress-related signaling pathways and the initiation of apoptosis.
Quantitative Toxicology Data
The following tables summarize the available quantitative data on the cytotoxic and genotoxic effects of this compound and its byproducts in various mammalian cell culture models.
Table 1: Cytotoxicity of Monothis compound and Related Compounds
| Compound | Cell Line | Exposure Time | Endpoint | Value | Citation |
| Monothis compound | PC12 (Rat Pheochromocytoma) | Not Specified | Apoptosis Induction | 100 µM | [4] |
| Monothis compound | Caco-2 (Human Colorectal Cancer) | Not Specified | Inhibition of Cell Viability | 14-61% at 10-200 µM | [6] |
| Monothis compound | Jurkat T cells (Human Leukemia) | Not Specified | Inhibition of Etoposide-induced Apoptosis | 70 µM | [7] |
| This compound-T | Human Fibroblasts | 5-20 minutes | Cell Viability | >90% at 200 ppm | [8] |
| This compound-T | Human Fibroblasts | 3 minutes | Cell Viability | ~70% at 300 ppm | [8] |
| Organic N-Chloramines (various) | Mammalian Cells | Not Specified | Cytotoxicity | Observed at µM concentrations | [2] |
Table 2: Genotoxicity of Monothis compound and its Byproducts
| Compound | Cell Line / System | Assay | Endpoint | Value / Result | Citation |
| Monothis compound | Rabbit Gastric Mucosal Cells | DNA Fragmentation Assay | DNA Damage | EC₅₀ = 3.2 µM | [7] |
| Monothis compound | Human Stomach Cancer Cells | Not Specified | DNA Double-Strand Breaks | Observed | [9] |
| Monothis compound | In Vitro Bacterial Assays | Mutagenicity Assay | Mutagenicity | Weakly mutagenic | [9][10] |
| Organic N-Chloramines (four specific compounds) | Mammalian Cells | Micronucleus Test | Genotoxicity | Genotoxic at µM concentrations | [2] |
Key Signaling Pathways in this compound Toxicology
This compound-induced oxidative stress triggers several critical cellular signaling pathways that determine the fate of the cell, including adaptation, apoptosis, or inflammation.
Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress from this compound exposure disrupts this interaction. Taurine this compound, a physiological derivative, has been shown to oxidize critical thiol groups on Keap1, leading to the release of Nrf2.[1] Once free, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and enzymes involved in glutathione synthesis.[1][11]
Inhibition of NF-κB Pro-inflammatory Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli typically trigger the degradation of IκBα, allowing NF-κB to move to the nucleus and activate inflammatory gene expression. Cell-permeable chloramines introduce an inhibitory control on this pathway. They can oxidize a critical methionine residue on IκBα, rendering it resistant to degradation.[2] This prevents NF-κB from translocating to the nucleus, thereby down-regulating the inflammatory response.
Activation of MAPK Stress-Response Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that respond to a wide variety of extracellular stimuli, including oxidative stress.[5][12] The three major MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[13] The oxidative stress induced by this compound exposure is a known activator of these pathways.[12][14] Activation of ASK1 (a MAP3K) by ROS can lead to the subsequent phosphorylation and activation of both JNK and p38, which in turn can trigger apoptosis. The ERK pathway can also be activated, often playing a pro-survival role, though its function is context-dependent.[13][15]
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to assess the toxicology of this compound and its byproducts.
General Experimental Workflow
The assessment of this compound toxicology in cell cultures typically follows a standardized workflow, from initial cell culture and exposure to the final data analysis. This ensures reproducibility and comparability of results.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals.[16][17]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[18][19]
-
Compound Preparation and Exposure: Prepare fresh serial dilutions of monothis compound in appropriate cell culture medium. Remove the old medium from the cells and replace it with 100 µL of the medium containing the test concentrations. Include untreated control wells (medium only) and blank wells (medium without cells).[18]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[20]
-
MTT Addition: Add 10 µL of MTT labeling reagent (stock solution of 5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.[16]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[16][19]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Express the viability of treated cells as a percentage of the untreated control cells. Calculate the IC₅₀ value (the concentration that inhibits cell viability by 50%) using appropriate software.
Protocol: Alkaline Comet Assay for Genotoxicity
The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][21] Damaged DNA migrates further in an electric field, creating a "comet" shape.
-
Cell Preparation and Treatment: Culture and treat cells with various concentrations of this compound for a specific duration (e.g., 2-24 hours). Harvest the cells via trypsinization and resuspend in ice-cold PBS to obtain a single-cell suspension.[21]
-
Slide Preparation: Mix approximately 10,000 cells with low-melting-point (LMP) agarose (B213101) (at ~37°C) and quickly pipette the mixture onto a microscope slide pre-coated with normal-melting-point agarose. Cover with a coverslip and allow the gel to solidify on ice.[22][23]
-
Cell Lysis: Gently remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind DNA nucleoids.[22][23]
-
DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.[22]
-
Electrophoresis: Apply a voltage to the buffer for 20-30 minutes at 4°C. The fragmented, negatively charged DNA will migrate from the nucleoid towards the anode.[22]
-
Neutralization and Staining: Gently remove the slides and wash them three times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide) to each slide.[22]
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Score the comets using specialized imaging software. A common metric is "% DNA in the tail," which is proportional to the amount of DNA damage.[1]
Conclusion
The in vitro toxicology of this compound and its byproducts is primarily driven by their capacity to induce oxidative stress, leading to the depletion of cellular antioxidants and damage to vital macromolecules. This oxidative insult triggers complex signaling cascades, including the protective Nrf2 antioxidant response and the pro-inflammatory NF-κB pathway, which this compound can uniquely inhibit. At sufficient concentrations, the cumulative damage results in cytotoxicity and genotoxicity, manifesting as reduced cell viability and DNA strand breaks. The standardized protocols provided herein offer robust methods for quantifying these effects, enabling researchers and drug development professionals to effectively evaluate the cellular impacts of these compounds and to better understand the broader mechanisms of oxidative stress-induced pathology.
References
- 1. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 2. In vitro toxicity and genotoxicity assessment of disinfection by-products, organic N-chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHO cell cytotoxicity and genotoxicity analyses of disinfection by-products: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of monothis compound toxicity on PC12 cells and protective effect of tocopherol via antioxidative function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Monothis compound suppresses the proliferation of colorectal cancer cell line Caco-2 by both apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Bactericidal and cytotoxic effects of this compound-T on wound pathogens and human fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Inorganic chloramines: a critical review of the toxicological and epidemiological evidence as a basis for occupational exposure limit setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low extracellular pH induces activation of ERK 2, JNK, and p38 in A431 and Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of organochlorine insecticides on MAP kinase pathways in human HaCaT keratinocytes: key role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Chloramine's Covalent Embrace: An In-depth Technical Guide to its Interactions with Biological Macromolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine, a ubiquitous disinfectant and a key mediator of inflammation-induced oxidative stress, engages in a complex and often deleterious dance with the essential macromolecules of life. This technical guide provides a comprehensive exploration of the chemical interactions between this compound and proteins, nucleic acids, and lipids. Understanding these fundamental reactions is critical for researchers in fields ranging from toxicology and environmental science to drug development and clinical research, where the impact of this compound-induced modifications can have profound biological consequences. This document summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways affected by this compound's reactive nature.
Interaction with Proteins: A Tale of Targeted Modifications
This compound and its parent compound, hypochlorous acid (HOCl), readily react with the amino acid residues of proteins, leading to a variety of modifications that can alter protein structure and function. The primary targets are nucleophilic amino acid side chains, with reaction rates varying significantly depending on the specific residue and the local protein environment.
Quantitative Data on Reaction Kinetics
The reactivity of this compound and HOCl with amino acids has been quantified through various kinetic studies. The following tables summarize the second-order rate constants for these reactions, providing a basis for predicting the primary sites of protein modification.
| Amino Acid Residue | Reactant | Rate Constant (M⁻¹s⁻¹) | pH | Reference |
| Cysteine | HOCl | ~1 x 10⁸ | 7.4 | |
| Methionine | HOCl | ~1 x 10⁷ - 10⁸ | 7.4 | [1] |
| Tryptophan | HOCl | ~1 x 10⁵ | 7.4 | [1] |
| Tyrosine | HOCl | ~1 x 10⁴ | 7.4 | [1] |
| Valine | Chlorine | 5.4 x 10⁴ | 2.8 | |
| N-monochlorovaline | Chlorine | 4.9 x 10² | 2.8 | [2] |
| Taurine | Taurine this compound | 39 | 7.4 | [3] |
| Glycine | Glycine this compound | - | - | [4] |
| N-acetyl-lysine | N-acetyl-lysine this compound | - | - | [4] |
Table 1: Second-order rate constants for the reaction of various amino acids with chlorinating species.
| Reactant | Substrate | Rate Constant (M⁻¹s⁻¹) | pH | Reference |
| Taurine this compound | 5-thio-2-nitrobenzoic acid | 970 | 7.4 | [3] |
| Taurine this compound | GSH | 115 | 7.4 | [3] |
| Taurine this compound | Ascorbate (B8700270) | 13 | 7.4 | [3] |
| Monothis compound | Hydrogen Peroxide | ~10⁻² | - | [5] |
| Dithis compound | Hydrogen Peroxide | ~10⁻⁵ | - | [5] |
Table 2: Second-order rate constants for the reaction of chloramines with various biological molecules.
Experimental Protocols
This technique is employed to measure the rapid reaction rates between this compound and amino acids.
Methodology:
-
Reagent Preparation: Prepare solutions of the this compound (e.g., monothis compound) and the target amino acid in a buffered solution at the desired pH.
-
Instrument Setup: Utilize a stopped-flow spectrophotometer. The two reactant solutions are rapidly mixed in a mixing chamber.
-
Data Acquisition: The reaction is monitored by observing the change in absorbance at a specific wavelength over a short time scale (milliseconds to seconds). For monothis compound, the decay can be monitored around 245 nm.
-
Kinetic Analysis: The resulting kinetic traces are fitted to appropriate rate equations (e.g., pseudo-first-order conditions if one reactant is in excess) to determine the second-order rate constant.[5][6][7]
Mass spectrometry (MS) is a powerful tool for identifying the specific sites and types of this compound-induced protein modifications.
Methodology:
-
Sample Preparation:
-
Expose the protein of interest to this compound under controlled conditions.
-
Remove excess this compound, often by buffer exchange using spin filters.
-
Denature the protein (e.g., with urea (B33335) or SDC buffer).
-
Crucially, avoid standard reduction and alkylation steps using reagents like DTT and iodoacetamide, as these can lead to the loss of chlorinated residues. [8][9] TCEP and 2-chloroacetamide (B119443) can be used as an alternative.[8][9]
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify peptides.
-
Specifically search for mass shifts corresponding to chlorination (e.g., +34 Da for the addition of a chlorine atom to tyrosine, replacing a hydrogen).
-
Manual validation of fragmentation spectra is essential to confirm the modification site.[8][9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic study of the reactions between this compound disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of monothis compound formation rate constants with stopped-flow spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Double-Edged Sword: An In-depth Technical Guide to the Photochemical Properties of Chloramine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photochemical properties of chloramine and its derivatives. In an era where light-activated processes are increasingly harnessed in fields ranging from water treatment to targeted drug delivery, a thorough understanding of the interaction between photons and these nitrogenous compounds is paramount. This document consolidates key quantitative data, details essential experimental methodologies, and visually maps the intricate reaction pathways, offering a foundational resource for professionals engaged in advanced chemical and biomedical research.
Core Photochemical Parameters
The photochemical behavior of a compound is fundamentally dictated by its ability to absorb light and the efficiency with which that absorbed energy is used to drive chemical reactions. For chloramines and their derivatives, the key parameters are the molar absorption coefficient (ε), which quantifies the probability of light absorption at a specific wavelength, and the quantum yield (Φ), which represents the efficiency of a particular photochemical event per absorbed photon.
Inorganic Chloramines
Inorganic chloramines, including monothis compound (NH₂Cl), dithis compound (NHCl₂), and trithis compound (NCl₃), are widely studied due to their significance in water disinfection. Their photochemical properties are crucial for understanding their fate in sunlit environments and in UV-based water treatment processes.
Table 1: Molar Absorption Coefficients (ε) of Inorganic Chloramines in Aqueous Solution
| Compound | Wavelength (nm) | Molar Absorptivity (M⁻¹ cm⁻¹) | Reference |
| Monothis compound (NH₂Cl) | 245 (λₘₐₓ) | 461 | [1] |
| Dithis compound (NHCl₂) | 222 | Strong Absorber | [1] |
| 254 | Weaker Absorber | [1] | |
| 282 | Weaker Absorber | [1] | |
| Trithis compound (NCl₃) | 222 | Strong Absorber | [1] |
| 254 | Weaker Absorber | [1] | |
| 282 | Weaker Absorber | [1] |
Table 2: Apparent Quantum Yields (Φ) for the Photodegradation of Inorganic Chloramines in Aqueous Solution
| Compound | Wavelength (nm) | Quantum Yield (mol/Einstein) | Reference |
| Monothis compound (NH₂Cl) | 222 | 3.46 | [2] |
| 254 | 0.62 | [2] | |
| 282 | 0.21 | [2] | |
| Dithis compound (NHCl₂) | 222 | 2.26 | [2] |
| 254 | 1.80 | [2] | |
| 282 | 2.25 | [2] | |
| Trithis compound (NCl₃) | 222 | 0.58 | [2] |
| 254 | 1.85 | [2] | |
| 282 | 9.50 | [2] |
Note: Quantum yields greater than 1.0 suggest the involvement of chain reactions in the photodecay process.[2]
Organic Chloramines
Organic chloramines, formed from the reaction of chlorine with organic nitrogen compounds such as amino acids and pharmaceuticals, are a diverse group of molecules. Their photochemical properties are of increasing interest due to their potential role in disinfection byproduct formation and their application in targeted therapies. Quantitative data for organic chloramines are more sparse in the literature compared to their inorganic counterparts.
Table 3: Photochemical Data for Selected Organic Chloramines
| Compound | Wavelength (nm) | Observation | Reference |
| N-chloro-α-amino acids | Not specified | Undergo competitive degradation via concerted Grob fragmentation and β-elimination. | [3] |
| N-chloropiperidine | Visible Light | Degraded via photocatalysis, generating hydroxyl and superoxide (B77818) radicals. | [4] |
| N-chlorosuccinimide (NCS) | Below 320 | Strong electronic transitions in the aromatic ring. | [5] |
| Sarcosine-derived this compound | 254 | UV photolysis accelerates decomposition and induces N-Cl bond cleavage. | [6] |
| N-chloro-amino acids (branched-chain) | Not specified | Decomposition proceeds via spontaneous and OH⁻ assisted pathways. | [7] |
Experimental Protocols
Accurate and reproducible experimental design is the cornerstone of photochemical research. This section provides detailed methodologies for key experiments cited in the study of this compound photochemistry.
Preparation of Inorganic this compound Stock Solutions
Objective: To prepare fresh, concentrated stock solutions of monothis compound, dithis compound, and trithis compound for photochemical experiments.
Materials:
-
Sodium hypochlorite (B82951) (NaOCl) solution (reagent grade)
-
Ammonium (B1175870) chloride (NH₄Cl) (reagent grade)
-
Sodium hydroxide (B78521) (NaOH) (1 M)
-
Hydrochloric acid (HCl) (1 M)
-
Deionized water
-
Amber glass bottles
-
Magnetic stirrer and stir bar
Procedure for Monothis compound (NH₂Cl):
-
Prepare dilute solutions of NaOCl and NH₄Cl in deionized water.
-
To prevent the formation of dithis compound and trithis compound, adjust the pH of the ammonium chloride solution to between 8 and 9 using 1 M NaOH.[8]
-
Slowly add the NaOCl solution to the pH-adjusted NH₄Cl solution under constant stirring. A Cl₂/N molar ratio of 1:1.2 is recommended.[8]
-
Age the resulting solution in a sealed, headspace-free amber glass bottle for at least one hour in the dark to ensure complete formation of monothis compound.[8]
-
Standardize the monothis compound concentration using a DPD colorimetric method or spectrophotometrically by measuring its absorbance at 245 nm (ε = 461 M⁻¹ cm⁻¹).
Procedure for Dithis compound (NHCl₂) and Trithis compound (NCl₃):
-
The formation of dithis compound and trithis compound is favored at lower pH values and higher chlorine-to-nitrogen ratios.
-
To generate dithis compound, the pH of the reaction mixture should be adjusted to below 5.5.
-
For trithis compound, a significant excess of chlorine and a more acidic pH are required.
-
Due to their lower stability, these solutions should be prepared fresh immediately before use and their concentrations confirmed by a suitable analytical method such as membrane introduction mass spectrometry (MIMS).
UV Photolysis of Aqueous this compound Solutions
Objective: To irradiate this compound solutions with a controlled dose of UV light to study their photodecay kinetics and product formation.
Materials:
-
UV light source (e.g., low-pressure mercury lamp, excimer lamp)
-
Collimating device
-
Quartz cuvettes (UV-transparent)
-
Magnetic stirrer and stir bar
-
Actinometer solution (e.g., potassium ferrioxalate) for light intensity measurement
-
This compound stock solution
-
Buffer solutions (e.g., phosphate, borate)
Procedure:
-
Light Source Calibration: Determine the incident photon flux (I₀) of the UV lamp at the desired wavelength using a chemical actinometer. A detailed protocol for potassium ferrioxalate (B100866) actinometry is provided in section 2.3.
-
Sample Preparation: Prepare the this compound solution of the desired concentration in a suitable buffer. The buffer should be chosen to maintain a constant pH without interfering with the photochemical reactions.
-
Irradiation:
-
Fill a quartz cuvette with the this compound solution and seal it to prevent volatilization of reactants and products.[1]
-
Place the cuvette in the collimated UV beam path. Ensure the solution is well-mixed using a small magnetic stir bar.
-
Irradiate the solution for specific time intervals.
-
-
Sample Analysis: At each time point, withdraw a small aliquot of the solution and analyze for the concentration of the parent this compound and any photoproducts using appropriate analytical techniques (see section 2.4).
-
Data Analysis: Plot the concentration of the this compound as a function of UV dose (fluence) to determine the photodecay rate constant. The quantum yield can be calculated using the photodecay rate, the incident photon flux, and the molar absorption coefficient of the this compound.
Chemical Actinometry: Potassium Ferrioxalate Method
Objective: To determine the photon flux of a UV light source.
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄) (0.05 M)
-
1,10-phenanthroline (B135089) solution (0.2% w/v)
-
Sodium acetate (B1210297) buffer solution
-
Ferrous sulfate (B86663) (FeSO₄) solution (for calibration curve)
-
Spectrophotometer
Procedure:
-
Preparation of Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and must be prepared in the dark and stored in a foil-wrapped bottle.[9]
-
Calibration Curve: Prepare a series of standard solutions of Fe²⁺ using ferrous sulfate. To each standard, add the 1,10-phenanthroline and sodium acetate buffer solutions to form the colored ferroin (B110374) complex. Measure the absorbance at 510 nm and create a calibration curve of absorbance versus Fe²⁺ concentration.[8]
-
Irradiation:
-
Fill the reaction vessel (the same type of cuvette used for the this compound photolysis) with the actinometer solution.
-
Irradiate the solution for a precisely measured, short period of time to ensure low conversion (<10%).[8] Keep a non-irradiated sample in the dark as a blank.
-
-
Analysis:
-
After irradiation, take an aliquot of the irradiated solution and the blank.
-
Add the 1,10-phenanthroline and buffer solutions to both aliquots to develop the color.
-
Measure the absorbance of the irradiated sample at 510 nm against the blank.[8]
-
-
Calculation:
-
Use the calibration curve to determine the concentration of Fe²⁺ formed during irradiation.
-
The photon flux can then be calculated using the known quantum yield of Fe²⁺ formation at the specific wavelength of irradiation.
-
Analytical Methods
Objective: To quantify the concentrations of chloramines and their photoproducts.
2.4.1 Spectrophotometry for this compound Concentration:
-
Principle: Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.
-
Procedure:
-
Record the UV-Vis spectrum of the this compound solution. Monothis compound has a characteristic absorption maximum at 245 nm.[1]
-
Use the molar absorption coefficient (ε) at the wavelength of maximum absorbance to calculate the concentration.
-
For mixtures of chloramines, deconvolution of the overlapping spectra may be necessary.
-
2.4.2 Membrane Introduction Mass Spectrometry (MIMS) for Volatile Compounds:
-
Principle: Volatile and semi-volatile compounds in a sample permeate through a semi-permeable membrane directly into the ion source of a mass spectrometer for detection.
-
Application: MIMS is particularly useful for the real-time monitoring of the decay of chloramines and the formation of volatile photoproducts like nitrous oxide.[2]
-
Procedure:
-
The MIMS system is interfaced with the photochemical reactor.
-
Specific mass-to-charge ratios (m/z) are monitored for each compound of interest (e.g., m/z 53 for NH₂Cl, m/z 87 for NHCl₂, m/z 119 for NCl₃).[1]
-
Quantification is achieved by comparing the ion abundance in the sample to that of standard solutions.
-
2.4.3 Ion Chromatography (IC) for Anionic Photoproducts:
-
Principle: Separation of ions based on their interaction with a stationary phase, followed by detection, typically by conductivity or UV absorbance.
-
Application: IC is the standard method for quantifying stable inorganic photoproducts such as nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[10][11]
-
Procedure:
-
Inject the sample into the IC system equipped with an appropriate anion-exchange column.
-
An eluent (e.g., carbonate/bicarbonate buffer) carries the sample through the column, separating the anions.
-
A suppressor is used to reduce the background conductivity of the eluent before the sample reaches the conductivity detector.
-
UV detection can also be used, as nitrite and nitrate absorb UV light.[10][11]
-
Quantification is performed by comparing the peak areas in the sample chromatogram to those of known standards.
-
Photochemical Pathways and Mechanisms
The absorption of UV radiation by chloramines and their derivatives initiates a series of complex chemical reactions. The primary photochemical event is typically the homolytic cleavage of the N-Cl bond, leading to the formation of highly reactive radical species.
Photodecay of Inorganic Chloramines
The photolysis of inorganic chloramines proceeds through a series of radical-mediated reactions. The initial step is the cleavage of the N-Cl bond, which then initiates a cascade of secondary reactions.
Caption: Photodecay pathway of inorganic chloramines.
The initial absorption of a photon leads to the homolytic cleavage of the nitrogen-chlorine bond, producing an amino or chloroamino radical and a chlorine radical.[12] These highly reactive species can then participate in a variety of secondary reactions, including reactions with dissolved oxygen, water, and other this compound molecules, leading to a complex array of products. The distribution of these final products is highly dependent on factors such as pH and the presence of other solutes.[2][12]
Photodecay of Organic Chloramines
The photochemistry of organic chloramines is more varied due to the wide range of possible organic moieties. However, the fundamental principle of N-Cl bond cleavage upon UV irradiation generally holds true.
References
- 1. hepatochem.com [hepatochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of organic this compound by UV photolysis: A non-negligible oxidant for micro-pollutant abatement and disinfection by-product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The decomposition of N-chloro amino acids of essential branched-chain amino acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the History and Application of Chloramine in Water Disinfection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloramination, the application of chloramines as a disinfectant in water treatment, represents a significant evolution in public health engineering. This technical guide provides an in-depth exploration of the history, chemistry, and analytical methodologies associated with chloramine use in water disinfection. It addresses the core requirements of a scientific audience by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex processes through Graphviz diagrams. The guide traces the journey from the initial empirical use of this compound to its widespread adoption as a strategy to minimize the formation of harmful disinfection byproducts (DBPs), offering a comprehensive resource for understanding its role in modern water purification.
A Historical Perspective on this compound Disinfection
The use of chlorine as a water disinfectant in the early 20th century marked a monumental step forward in public health, drastically reducing the incidence of waterborne diseases like typhoid and cholera.[1][2] However, the discovery in the 1970s that chlorine reacts with natural organic matter in water to form potentially carcinogenic disinfection byproducts (DBPs), such as trihalomethanes (THMs) and haloacetic acids (HAAs), prompted a search for safer alternatives.[3] This led to a resurgence of interest in this compound, a disinfectant that had been used intermittently since the early 1900s.
The pioneering work of individuals like Sir Alexander Cruickshank Houston in the early 20th century laid the groundwork for understanding chemical disinfection. During a severe typhoid epidemic in Lincoln, England, in 1905, Houston successfully used a solution of "chlorine of lime" to disinfect the city's water supply, demonstrating the efficacy of chlorine-based disinfectants on a large scale.[1][4] While his primary focus was on chlorine, his and others' early investigations into water treatment created a foundation for the later adoption of chloramination. The first recorded use of this compound for water disinfection in the United States was in Ottawa, Canada, in 1915, followed by Denver, Colorado, in 1917.[5] However, its use remained limited until the concerns over DBPs in the latter half of the century drove many municipalities to switch from chlorine to this compound as a secondary disinfectant to maintain a stable residual in the distribution system.[3]
The Chemistry of Chloramination
Chloramines are a group of chemical compounds that contain chlorine and ammonia (B1221849). In water treatment, monothis compound (NH₂Cl) is the desired species due to its stability and effectiveness as a disinfectant.[6][7] Dithis compound (NHCl₂) and trithis compound (NCl₃) can also be formed and may contribute to taste and odor issues.[6] The formation and relative proportions of these this compound species are influenced by several key factors:
-
pH: The formation of monothis compound is favored at a pH above 7.5. As the pH decreases, the formation of dithis compound and trithis compound becomes more prevalent.[8][9]
-
Chlorine-to-Ammonia Ratio: A carefully controlled weight ratio of chlorine to ammonia, typically between 3:1 and 5:1, is crucial for maximizing monothis compound formation and minimizing the production of other this compound species and excess ammonia.[5]
-
Temperature: Reaction rates for this compound formation and decay are temperature-dependent, with warmer temperatures generally leading to faster reactions.[9][10]
-
Contact Time: Sufficient contact time is necessary for the reactions between chlorine and ammonia to go to completion.[8]
Signaling Pathway of this compound Formation
The formation of monothis compound, dithis compound, and trithis compound from the reaction of free chlorine (hypochlorous acid, HOCl) with ammonia (NH₃) can be represented by the following sequential reactions:
Quantitative Comparison of Disinfection Byproducts (DBPs)
A primary driver for the adoption of chloramination is the significant reduction in the formation of regulated DBPs compared to chlorination. The following tables summarize quantitative data on the formation of Trihalomethanes (THMs), Haloacetic Acids (HAAs), and N-nitrosodimethylamine (NDMA).
Table 1: Comparison of Trihalomethane (THM) and Haloacetic Acid (HAA) Formation
| Disinfectant | THM Formation Potential (µg/L) | HAA Formation Potential (µg/L) | Reference(s) |
| Chlorine | 30 - 300+ | 20 - 150+ | [11][12] |
| This compound | 5 - 50 | 5 - 40 | [11][12] |
Table 2: N-nitrosodimethylamine (NDMA) Formation
| Disinfectant | NDMA Formation Potential (ng/L) | Key Precursors | Reference(s) |
| Chlorine | Low to non-detectable | - | [11] |
| This compound | 1 - 100+ | Polyamines, Quaternary amines | [11] |
Experimental Protocols for this compound Analysis
Accurate measurement of this compound concentrations is critical for process control and regulatory compliance. The two most common methods are the DPD colorimetric method and amperometric titration.
DPD Colorimetric Method for Total Chlorine
This method is widely used for its simplicity and is suitable for both field and laboratory settings.
Principle: N,N-diethyl-p-phenylenediamine (DPD) is oxidized by chlorine and chloramines in the presence of iodide, which acts as a catalyst, to produce a magenta-colored complex. The intensity of the color is proportional to the total chlorine concentration and is measured spectrophotometrically.[13][14]
Apparatus:
-
Spectrophotometer or colorimeter with a wavelength of 515 nm.
-
Glass cuvettes.
-
Pipettes.
Reagents:
-
DPD reagent powder pillows or solution.
-
Phosphate buffer solution.
-
Potassium iodide (KI) solution (for total chlorine).
Procedure:
-
Collect a water sample in a clean glass container.
-
To a 10 mL sample in a cuvette, add the contents of one DPD Total Chlorine Reagent powder pillow.
-
Cap the cuvette and invert several times to mix.
-
Allow a 3-minute reaction time for color development.
-
Wipe the cuvette clean and place it in the spectrophotometer.
-
Measure the absorbance at 515 nm.
-
Determine the total chlorine concentration from a calibration curve prepared using standard chlorine solutions.
Amperometric Titration for Total Chlorine
This method is a reference standard method known for its accuracy and is less prone to interferences from color and turbidity than the DPD method.
Principle: Chloramines oxidize potassium iodide (KI) to iodine at a pH of 4. The liberated iodine is then titrated with a standard solution of a reducing agent, typically phenylarsine (B13959437) oxide (PAO). The endpoint of the titration is detected by a change in the electric current between two electrodes immersed in the solution.[15][16]
Apparatus:
-
Amperometric titrator with a platinum electrode assembly.
-
Buret.
-
Magnetic stirrer.
Reagents:
-
Standard phenylarsine oxide (PAO) titrant (0.00564 N).
-
Potassium iodide (KI) solution, 5%.
-
Acetate (B1210297) buffer solution, pH 4.0.
Procedure:
-
Place 200 mL of the water sample in the titrator vessel.
-
Add 1 mL of KI solution and 1 mL of acetate buffer solution.
-
Start the stirrer to ensure a constant mixing speed.
-
Titrate with the standard PAO solution. The current will remain relatively constant until the endpoint is reached, at which point it will drop to near zero.
-
Record the volume of PAO titrant used.
-
Calculate the total chlorine concentration using the following formula: Total Chlorine (mg/L as Cl₂) = (A × N × 35,450) / mL of sample Where:
-
A = mL of PAO titrant
-
N = Normality of PAO
-
Challenges and Future Directions
While chloramination offers significant advantages in reducing certain DBPs, it is not without its challenges. These include:
-
Nitrification: The presence of excess ammonia can lead to nitrification in the distribution system, a process where ammonia is oxidized to nitrite (B80452) and nitrate (B79036) by bacteria. This can deplete the disinfectant residual and lead to bacterial regrowth.[17]
-
Lead and Copper Corrosion: Chloramines can be more aggressive towards lead and copper plumbing materials than free chlorine, potentially increasing the leaching of these metals into the drinking water.[12]
-
Formation of Unregulated DBPs: While chloramines produce lower levels of regulated THMs and HAAs, they can contribute to the formation of other, currently unregulated DBPs, such as NDMA, which is a potent carcinogen.[11]
Future research in the field of chloramination will likely focus on optimizing treatment processes to minimize nitrification and DBP formation, developing more advanced analytical methods for the detection of emerging contaminants, and investigating the long-term health effects of exposure to low levels of chloramination byproducts.
Conclusion
The history of this compound use in water disinfection is a testament to the continuous effort to improve public health by providing safe drinking water. From its early, limited application to its current widespread use as a strategy to mitigate the risks associated with traditional chlorination, chloramination has proven to be a valuable tool in the water treatment arsenal. However, a thorough understanding of its chemistry, the potential for adverse effects, and the importance of rigorous monitoring and control are essential for its safe and effective implementation. This technical guide provides a foundational resource for researchers and professionals dedicated to advancing the science of water purification.
References
- 1. ciwem.org [ciwem.org]
- 2. Chloramination - Wikipedia [en.wikipedia.org]
- 3. Alexander Cruikshank Houston - Graces Guide [gracesguide.co.uk]
- 4. mwua.org [mwua.org]
- 5. waterrf.org [waterrf.org]
- 6. mytapscore.com [mytapscore.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Review of this compound decay models in drinking water system - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. usbr.gov [usbr.gov]
- 12. dec.vermont.gov [dec.vermont.gov]
- 13. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 14. gfredlee.com [gfredlee.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mechanism of monothis compound disproportionation under acidic conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT03789F [pubs.rsc.org]
Theoretical Models of Chloramine Reaction Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core theoretical models describing the reaction mechanisms of inorganic chloramines (monochloramine, dithis compound, and nitrogen trichloride). It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development who require a deep understanding of this compound chemistry. The guide covers key reaction pathways, quantitative kinetic data, detailed experimental protocols for studying these reactions, and visual representations of the primary mechanisms.
Core Theoretical Models of this compound Reactions
Chloramines are a class of compounds containing one or more chlorine atoms attached to a nitrogen atom. Their reactivity is central to various applications, including water disinfection and organic synthesis. The reaction mechanisms of chloramines are complex and highly dependent on factors such as pH, temperature, and the presence of other chemical species. The primary theoretical models can be broadly categorized into acid-catalyzed disproportionation, decomposition in neutral and alkaline media, and reactions involving radical species.
Acid-Catalyzed Disproportionation of Monothis compound
Under acidic conditions (pH < 4), monothis compound (NH₂Cl) undergoes a rapid disproportionation to form dithis compound (NHCl₂) and ammonium (B1175870) ions.[1][2] This reaction is of significant interest in water treatment, as dithis compound has different disinfection properties and is often considered undesirable.[2]
The overall reaction is:
2NH₂Cl + H⁺ ⇌ NHCl₂ + NH₄⁺ [3]
Computational and kinetic studies have elucidated a detailed mechanism for this process.[1][2] The reaction is second-order and involves the interaction between a protonated monothis compound molecule (H₃NCl⁺) and a neutral monothis compound molecule.[1][4]
The proposed mechanism consists of two main steps:
-
Formation of a halogen-bonded dimer: A protonated monothis compound molecule forms a dimer with a neutral monothis compound molecule (ClH₂N⋯Cl–NH₃⁺).[1]
-
Deprotonation-induced chlorine shift: This is the rate-determining step, where a deprotonation event facilitates a chlorine shift, leading to the formation of dithis compound and an ammonium ion.[1]
This acid-catalyzed pathway is crucial for understanding this compound speciation in acidic environments. At even lower pH values (below pH 3), dithis compound can further disproportionate to form nitrogen trichloride (B1173362) (NCl₃).[3][5]
3NHCl₂ + H⁺ ⇌ 2NCl₃ + NH₄⁺ [3]
Decomposition in Neutral and Alkaline Media
In neutral to mildly alkaline solutions (pH ≤ 11), monothis compound decomposes, albeit slowly, to produce nitrogen gas (N₂) and ammonium chloride.[3][5]
The net decomposition reaction is:
3NH₂Cl → N₂ + NH₄Cl + 2HCl [3][5]
This process is understood to proceed through the formation of an unstable intermediate, chlorohydrazine (N₂H₃Cl), arising from the self-amination of monothis compound.[3][5]
The chlorohydrazine intermediate then rapidly decomposes, leading to the final products.
At pH values above 11, the decomposition mechanism shifts to a reaction involving hydroxide (B78521) ions:
3NH₂Cl + 3OH⁻ → NH₃ + N₂ + 3Cl⁻ + 3H₂O [3][5]
Dithis compound is significantly less stable than monothis compound under most practical conditions and its decomposition is accelerated by increasing pH and the concentration of bases.[6] Base-catalyzed hydrolysis of dithis compound is a key pathway in its decomposition.[7]
Reactions Involving Radical Species
This compound chemistry also involves radical pathways, which are particularly relevant in advanced oxidation processes (AOPs) and in the presence of UV light.[8][9] The photolytic decomposition of chloramines can produce various radical species, including the aminyl radical (•NHCl), the dichloroaminyl radical (•NCl₂), and the chlorine radical (•Cl).[9]
Hydroxyl radicals (•OH), potent oxidants generated in AOPs, react rapidly with chloramines. The reaction with monothis compound proceeds via hydrogen atom abstraction to form the •NHCl radical.[10]
NH₂Cl + •OH → •NHCl + H₂O [10]
These radical reactions can significantly impact the efficiency of water treatment processes designed to remove chemical contaminants.[8] Recent studies have also highlighted the role of interactions between trithis compound and dithis compound in generating hydroxyl radicals, representing a novel formation pathway for this highly reactive species during breakpoint chlorination.[11][12]
Quantitative Data on this compound Reactions
The following tables summarize key quantitative data from the cited literature, providing a comparative overview of reaction kinetics.
| Reaction | Rate Constant (k) | Conditions | Reference(s) |
| Monothis compound Disproportionation (NH₂Cl + H₃NCl⁺) | 335.3 ± 11.8 M⁻¹s⁻¹ | T = 25.0 °C, I = 1.0 M NaClO₄ | [1][2] |
| Monothis compound + Hydrogen Peroxide | ~10⁻² M⁻¹s⁻¹ | Room Temperature | [8] |
| Dithis compound + Hydrogen Peroxide | ~10⁻⁵ M⁻¹s⁻¹ | Room Temperature | [8] |
| Monothis compound + Hydroxyl Radical (•OH) | 6.06 x 10⁸ M⁻¹s⁻¹ | 25 °C | [10] |
| Dithis compound + Hydroxyl Radical (•OH) | 2.57 x 10⁸ M⁻¹s⁻¹ | 25 °C | [10] |
| Trithis compound + Hydroxyl Radical (•OH) | 1.67 x 10⁸ M⁻¹s⁻¹ | 25 °C | [10] |
| Chlorocreatinine + HOCl | 1.05 (±0.09) M⁻¹s⁻¹ | pH 7.0 | |
| Chlorocreatinine + OCl⁻ | 2.86 (±0.30) M⁻¹s⁻¹ | - |
Table 1: Selected Reaction Rate Constants for this compound Species.
| Reaction | Activation Energy (Ea) (kJ mol⁻¹) | Temperature Range (°C) | Reference(s) |
| Monothis compound + Hydrogen Peroxide | 51.5 ± 3.7 | 11.4–37.9 | [8] |
| Dithis compound + Hydrogen Peroxide | 75.8 ± 5.1 | 35.0–55.0 | [8] |
| Monothis compound + Hydroxyl Radical (•OH) | 8.57 ± 0.58 | 10–40 | [10] |
| Dithis compound + Hydroxyl Radical (•OH) | 6.11 ± 0.40 | 10–40 | [10] |
| Trithis compound + Hydroxyl Radical (•OH) | 5.77 ± 0.72 | 10–40 | [10] |
Table 2: Activation Energies for Selected this compound Reactions.
Mandatory Visualizations: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for studying this compound kinetics.
Caption: Acid-catalyzed disproportionation of monothis compound.
References
- 1. Kinetic study of the reactions between this compound disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The mechanism of monothis compound disproportionation under acidic conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT03789F [pubs.rsc.org]
- 7. images.hach.com [images.hach.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric Online Detection of Drinking Water Disinfectant: A Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of rapid chlorination rate constants by a stopped-flow spectrophotometric competition kinetics method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. lume.ufrgs.br [lume.ufrgs.br]
A Technical Guide to Chloramine Speciation: Aqueous Systems and Considerations for Non-Aqueous Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chloramine chemistry, focusing on the speciation of inorganic chloramines—monothis compound (NH₂Cl), dithis compound (NHCl₂), and nitrogen trichloride (B1173362) (NCl₃). The core of this document details the well-established principles and analytical methodologies governing this compound behavior in aqueous solutions, a critical aspect in water disinfection and treatment.[1] Additionally, it addresses the significant knowledge gap and theoretical considerations for this compound speciation in non-aqueous or mixed-solvent systems, a topic of emerging interest in specialized chemical synthesis and drug development.
Introduction to this compound Chemistry
Inorganic chloramines are formed through the reaction of aqueous ammonia (B1221849) (or ammonium (B1175870) salts) with hypochlorous acid (HOCl) or hypochlorite (B82951) (OCl⁻).[2][3] These compounds exist in a dynamic equilibrium, and their relative concentrations, or speciation, are highly dependent on several factors, primarily pH, the chlorine-to-ammonia molar ratio, temperature, and reaction time.[1][4] While monothis compound is valued for its stability and use as a secondary disinfectant in water treatment, dithis compound and trithis compound are generally less desirable due to their instability and association with taste and odor issues.[5][6][7] Understanding and controlling this speciation is paramount for any application.
This compound Speciation in Aqueous Systems
The formation and equilibrium of chloramines in water proceed through a series of stepwise reactions. Monothis compound is the primary product, which can then react further to form dithis compound, and subsequently, nitrogen trichloride.[8]
Reaction Pathways:
-
Monothis compound Formation: NH₃ + HOCl → NH₂Cl + H₂O
-
Dithis compound Formation: NH₂Cl + HOCl → NHCl₂ + H₂O
-
Nitrogen Trichloride Formation: NHCl₂ + HOCl → NCl₃ + H₂O
The predominance of each species is heavily influenced by pH. As a general rule:
-
Monothis compound (NH₂Cl): Favored at pH > 8.
-
Dithis compound (NHCl₂): Favored at pH between 4.5 and 8.
-
Nitrogen Trichloride (NCl₃): Favored at pH < 4.5.
The following diagram illustrates the fundamental reaction pathway for the formation of inorganic chloramines in an aqueous environment.
Quantitative analysis of this compound species is most commonly performed using UV-Visible spectrophotometry, leveraging the distinct absorbance maxima of each species.
| This compound Species | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Monothis compound (NH₂Cl) | 245 | 461 |
| Dithis compound (NHCl₂) | 297 | 278 |
| Nitrogen Trichloride (NCl₃) | 220 | 7100 |
| Table 1: Spectrophotometric properties of inorganic chloramines in aqueous solution. Data compiled from multiple sources.[9] |
Experimental Protocols for Aqueous Systems
Accurate preparation and analysis of this compound solutions are critical for research. The following sections detail standardized laboratory protocols.
This protocol is designed to generate a solution where monothis compound is the predominant species.
-
Reagent Preparation:
-
Prepare a ~0.1 M ammonium chloride (NH₄Cl) solution in deionized water.
-
Prepare a ~0.1 M sodium hypochlorite (NaOCl) solution. Standardize this solution using the DPD titrimetric method or UV spectrophotometry.
-
Prepare a phosphate (B84403) buffer solution (1 M) to maintain the desired pH.
-
-
Synthesis:
-
In a beaker, combine the ammonium chloride solution with the phosphate buffer. Adjust the pH to approximately 9.0 using NaOH. This ensures an excess of free ammonia (NH₃) is present.
-
Slowly add the standardized sodium hypochlorite solution dropwise to the buffered ammonia solution while stirring vigorously. The molar ratio of ammonia to chlorine should be kept high (e.g., >10:1) to minimize the formation of dithis compound.
-
The reaction is rapid. The final solution should be stored in a sealed, dark bottle, preferably refrigerated, to slow decomposition.
-
-
Quantification:
-
Immediately after synthesis, determine the concentration of monothis compound using a UV-Vis spectrophotometer by measuring the absorbance at 245 nm.
-
Use the Beer-Lambert law (A = εbc) with the molar absorptivity from Table 1 to calculate the concentration.
-
The N,N-diethyl-p-phenylenediamine (DPD) - Ferrous Ammonium Sulfate (FAS) titrimetric method is a standard procedure for differentiating free chlorine and this compound species.[2]
-
Reagents:
-
Phosphate buffer solution (pH 6.2-6.5)
-
DPD indicator solution
-
Standardized FAS titrant
-
Potassium iodide (KI) crystals
-
-
Procedure (Sequential Titration):
-
Fraction A (Free Chlorine): To a 100 mL sample, add buffer and DPD indicator. Titrate immediately with FAS until the red color disappears. This measures free chlorine.
-
Fraction B (Monothis compound): To the solution from Fraction A, add a small crystal of KI. The red color will re-form in the presence of monothis compound. Titrate again with FAS to the colorless endpoint. This titration volume corresponds to the monothis compound concentration.
-
Fraction C (Dithis compound): To the solution from Fraction B, add an excess of KI (approx. 1 g). Mix rapidly. A red color will form if dithis compound is present. Titrate immediately with FAS to the endpoint. This volume corresponds to the dithis compound concentration.
-
The following diagram outlines the general workflow for the preparation and analysis of a this compound solution.
This compound Speciation in Non-Aqueous Solvent Systems
A review of the scientific literature reveals a significant lack of quantitative data on the speciation of inorganic chloramines in non-aqueous or mixed-organic solvent systems. The vast majority of research has been conducted in water due to the relevance of chloramines in disinfection. Monothis compound is known to be soluble in ether, but less so in chloroform (B151607) and carbon tetrachloride, though speciation in these solvents is not characterized.[4]
Research on this compound-T, an organic N-chlorosulfonamide, has shown it to be stable in alcohol-water solutions, with alcohol content potentially reducing the degradation of active chlorine compared to purely aqueous solutions.[10] However, this behavior cannot be directly extrapolated to the inorganic chloramines (NH₂Cl, NHCl₂, NCl₃).
Studying this compound speciation in organic solvents presents several theoretical and practical challenges:
-
Solubility: The reactants, sodium hypochlorite and ammonium salts, have low solubility in many organic solvents, making the standard aqueous synthesis route impractical.
-
Solvent Polarity and Dielectric Constant: The polarity of the solvent would significantly influence the stability of the polar N-Cl bond and the position of the chemical equilibria between the this compound species.
-
Proton Activity (pH equivalent): The concept of pH is not directly applicable. The proton activity and the acid-base properties of ammonia and the chloramines would be drastically different, fundamentally altering the speciation profile.
-
Solvent Reactivity: Protic solvents like alcohols could potentially react with chloramines, leading to different decomposition pathways than those observed in water.
For researchers aiming to investigate this area, a modified experimental approach would be required. The workflow would involve synthesizing this compound in a compatible solvent and then using analytical techniques adapted for the non-aqueous matrix.
The diagram below proposes a logical workflow for such an investigation.
Conclusion
The speciation of chloramines in aqueous systems is a well-defined field with robust analytical methods, driven by the global importance of water disinfection. The equilibria are primarily governed by pH and the chlorine-to-ammonia ratio, allowing for the controlled generation of specific this compound species for study or application. In contrast, the behavior of inorganic chloramines in non-aqueous solvents is a largely unexplored area of chemistry. Significant experimental challenges, from synthesis to analysis, must be overcome to characterize these systems. Future research in this domain could unlock new applications for chloramines in organic synthesis or as specialized reagents where the unique properties of non-aqueous media can be leveraged.
References
- 1. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
- 2. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Monothis compound | ClH2N | CID 25423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. wqa.org [wqa.org]
- 6. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 7. Water Disinfection Using Monothis compound | CHEMetrics [chemetrics.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO1999065305A1 - Disinfecting preparation containing chlorine in alcohol - Google Patents [patents.google.com]
An In-depth Technical Guide on the Thermodynamic Properties of Chloramine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermodynamic properties of chloramine compounds, including monothis compound (NH₂Cl), dithis compound (NHCl₂), and nitrogen trichloride (B1173362) (NCl₃). This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents visual diagrams of relevant chemical pathways to facilitate a deeper understanding of these reactive species.
Core Thermodynamic Properties of this compound Compounds
The thermodynamic stability of this compound compounds is a critical factor in their application, particularly in water disinfection and chemical synthesis. High-level theoretical studies employing methods such as G4MP2, G4, and W1BD have provided accurate data on their gas-phase and aqueous-phase thermodynamics.[1][2][3] These computational approaches are considered to meet or exceed the criteria for thermochemical accuracy, showing excellent agreement with available experimental values for a range of calibration compounds.[1][2]
The formation of mono-, di-, and trichloramines from their precursors via hypochlorous acid chlorination is substantially exothermic and exergonic in both the gas and aqueous phases under standard conditions (298.15 K, 1 atm or 1M).[1][2] The influence of temperature on the thermodynamics of this compound formation is projected to be negligible between 0 and 100°C.[1][2]
Below are tabulated summaries of key thermodynamic properties for the primary this compound compounds.
Table 1: Gas-Phase Thermodynamic Properties of this compound Compounds
| Compound | Formula | Enthalpy of Formation (ΔfH°₂₉₈ K) (kJ/mol) | Gibbs Free Energy of Formation (ΔfG°₂₉₈ K) (kJ/mol) |
| Monothis compound | NH₂Cl | -28.2 to -25.0 | 25.1 to 28.3 |
| Dithis compound | NHCl₂ | 49.8 to 53.0 | 98.7 to 101.9 |
| Nitrogen Trichloride | NCl₃ | 148.1 to 151.3 | 190.0 to 193.2 |
Note: Data compiled from high-level ab initio calculations (TA14 protocol) with uncertainties ranging from 1 to 3 kJ mol⁻¹.[4][5]
Table 2: Aqueous-Phase Standard Free Energies of Formation
| Compound | Formula | Standard Free Energy of Formation (ΔfG°aq) (kJ/mol) |
| Monothis compound | NH₂Cl | 2.5 |
| Dithis compound | NHCl₂ | 66.5 |
| Nitrogen Trichloride | NCl₃ | 123.4 |
Note: Data derived from theoretical estimates combining high-accuracy gas-phase free energies with quantum chemical estimates of Henry's law constants.[6]
Experimental Protocols for Thermodynamic and Kinetic Analysis
Direct experimental determination of the thermodynamic properties of chloramines is challenging due to their instability.[4][5] Pure this compound, for instance, decomposes violently above -40°C.[7] Consequently, many thermodynamic values are derived from computational studies that have been benchmarked against other well-characterized molecules.[4][5] However, experimental techniques are crucial for studying the kinetics of this compound reactions, which are intrinsically linked to their thermodynamic stability.
This technique is employed to measure the rates of rapid reactions in solution, such as the formation and decomposition of chloramines.
Methodology:
-
Reagent Preparation: Fresh solutions of reactants (e.g., ammonia (B1221849) and hypochlorous acid for monothis compound formation) are prepared at known concentrations and buffered to a specific pH.[8]
-
Rapid Mixing: The reactant solutions are rapidly driven from syringes into a mixing chamber.
-
Spectrophotometric Monitoring: The reaction mixture then flows into an observation cell placed in the light path of a UV/Vis spectrophotometer.[9] The change in absorbance at a specific wavelength, characteristic of one of the this compound species, is monitored over time (typically milliseconds to seconds).[9][10]
-
Data Analysis: The rate constants are determined by fitting the absorbance versus time data to the appropriate rate law.[8][9] The temperature dependence of the rate constant can be studied by performing the experiment at various temperatures to determine the activation energy using the Arrhenius equation.[9]
Calorimetry is the science of measuring heat changes in chemical reactions.[11][12] While challenging for pure chloramines, calorimetric methods can be applied to study the reactions they undergo.
Methodology (Example: Reaction Calorimetry):
-
Calorimeter Setup: A reaction calorimeter, which is an insulated vessel, is used to contain the reaction.[13] For reactions in solution, a constant-pressure calorimeter (like a coffee-cup calorimeter) or a more sophisticated isothermal titration calorimeter can be used.[11][14]
-
Temperature Measurement: The initial temperature of the reactant solutions is measured.
-
Reaction Initiation: The reactants are mixed inside the calorimeter.
-
Temperature Monitoring: The temperature change of the solution is carefully monitored until it reaches a final, stable value.[11]
-
Calculation of Heat Change: The heat absorbed or released by the reaction (q) is calculated using the equation: q = m × c × ΔT where m is the mass of the solution, c is the specific heat capacity of the solution, and ΔT is the change in temperature.[15]
-
Enthalpy Calculation: The enthalpy change (ΔH) for the reaction is then determined by dividing the heat change by the number of moles of the limiting reactant.[11]
Key Chemical Pathways and Reactions
The chemistry of chloramines is dominated by their formation, decomposition, and reactions where they act as chlorinating or aminating agents.[7][16]
Chloramines are formed sequentially through the reaction of ammonia with hypochlorous acid (HOCl).[3][5] The speciation of chloramines is highly dependent on the pH of the solution.[17]
Caption: Sequential formation of chloramines from ammonia and hypochlorous acid.
Chloramines can undergo decomposition and disproportionation, particularly in aqueous solutions. The stability and dominant species are pH-dependent. In neutral to mildly alkaline solutions (pH ≤ 11), monothis compound slowly decomposes to nitrogen gas and ammonium (B1175870) chloride.[7]
3NH2Cl→N2+NH4Cl+2HCl
At pH values around 4, monothis compound can disproportionate to form dithis compound.[16]
2NH2Cl+H+⇌NHCl2+NH4+
Caption: Disproportionation of monothis compound in acidic conditions.
A key aspect of this compound chemistry, particularly relevant in biological systems and for drug development, is their ability to react with nucleophiles. Monothis compound can act as an electrophile, transferring a positively charged chlorine atom or an amino group. This reactivity is central to its disinfectant properties and its interaction with biological molecules like sulfhydryls.[7]
Caption: General reaction pathways of this compound with nucleophiles.
References
- 1. Thermodynamic properties of this compound formation and related reactions during water treatment: a G4MP2, G4, and W1BD theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monothis compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic study of the reactions between this compound disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Calorimetry - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Calorimetric Study of Micelle Formation of Alkylammonium Chlorides in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. This compound | Encyclopedia MDPI [encyclopedia.pub]
- 17. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantum Chemical Insights into Chloramine Structures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum chemical calculations used to elucidate the structures and properties of chloramines, including monochloramine (NH₂Cl), dithis compound (NHCl₂), and trithis compound (NCl₃). This document summarizes key quantitative data, details computational methodologies, and visualizes important reaction pathways to serve as a comprehensive resource for researchers in chemistry, life sciences, and drug development.
Molecular Geometries and Properties
Quantum chemical calculations provide highly accurate predictions of molecular geometries, vibrational frequencies, and thermodynamic properties. These computational approaches are essential for understanding the reactivity and stability of chloramines, which play crucial roles in disinfection, chemical synthesis, and biological processes.
Calculated Molecular Geometries
The geometric parameters of chloramines have been extensively studied using various levels of theory. The following tables summarize the calculated bond lengths and bond angles for monothis compound, dithis compound, and trithis compound, providing a comparative overview of their structures.
Table 1: Calculated and Experimental Bond Lengths (Å) of Chloramines
| Molecule | Bond | B3LYP/aug-cc-pVTZ | Experimental |
| NH₂Cl | N-Cl | 1.760 | 1.760[1] |
| N-H | 1.014 | 1.014[2] | |
| NHCl₂ | N-Cl | 1.760 | 1.760[2] |
| N-H | 1.014 | 1.014[2] | |
| NCl₃ | N-Cl | 1.772 | 1.759 |
Table 2: Calculated and Experimental Bond Angles (°) of Chloramines
| Molecule | Angle | B3LYP/aug-cc-pVTZ | Experimental |
| NH₂Cl | H-N-H | 106.0 | 107.0 |
| H-N-Cl | 103.0 | 102.0[3] | |
| NHCl₂ | Cl-N-Cl | 108.0 | 106.0[3] |
| H-N-Cl | 103.0 | - | |
| NCl₃ | Cl-N-Cl | 107.5 | 107.1[4][5] |
Calculated Vibrational Frequencies
Vibrational frequency calculations are crucial for characterizing stationary points on a potential energy surface and for predicting infrared (IR) and Raman spectra. The calculated harmonic and scaled vibrational frequencies for the chloramines are presented below.
Table 3: Calculated Vibrational Frequencies (cm⁻¹) for Monothis compound (NH₂Cl)
| Mode | Symmetry | Harmonic Frequency | Scaled Frequency | IR Intensity (km/mol) | Description |
| 1 | A' | 3468 | 3347 | 4.87 | N-H symm. stretch |
| 2 | A' | 1595 | 1539 | 19.86 | NH₂ scissoring |
| 3 | A' | 1068 | 1031 | 59.28 | NH₂ wagging |
| 4 | A' | 705 | 681 | 2.66 | N-Cl stretch |
| 5 | A" | 3563 | 3439 | 17.34 | N-H asymm. stretch |
| 6 | A" | 1194 | 1152 | 0.09 | NH₂ twisting |
Frequencies calculated at the B3PW91/aug-cc-pVTZ level of theory. Scaled by 0.9651.
Table 4: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Dithis compound (NHCl₂) and Trithis compound (NCl₃)
| Molecule | Mode | Symmetry | Calculated Frequency | Experimental Frequency | Description |
| NHCl₂ | 1 | A' | 3300 | - | N-H stretch |
| 2 | A' | 1280 | - | H-N-Cl bend | |
| 3 | A' | 750 | - | N-Cl symm. stretch | |
| 4 | A' | 690 | - | N-Cl asymm. stretch | |
| 5 | A" | 950 | - | Out-of-plane bend | |
| NCl₃ | 1 | A₁ | 537 | 539 | N-Cl symm. stretch |
| 2 | A₁ | 349 | 347 | N-Cl₂ symm. deform | |
| 3 | E | 643 | 643 | N-Cl asymm. stretch | |
| 4 | E | 256 | 258 | N-Cl₂ asymm. deform |
Experimental data for NCl₃ from solution-phase IR and Raman spectra.[6]
Computational Methodologies
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. This section details the protocols for some of the high-accuracy composite methods and density functional theory (DFT) approaches commonly used for studying chloramines.
Gaussian-4 (G4) and G4(MP2) Theory
G4 and its more computationally efficient variant, G4(MP2), are composite methods designed to achieve high accuracy for thermochemical data.
Protocol for a G4(MP2) Calculation:
-
Geometry Optimization and Frequency Calculation: The molecular geometry is optimized, and vibrational frequencies are calculated at the B3LYP/6-31G(2df,p) level of theory. The frequencies are scaled by a factor of 0.9854 to account for anharmonicity.
-
High-Level Single-Point Energy Calculation: A single-point energy calculation is performed at the CCSD(T)/6-31G(d) level on the optimized geometry.
-
Basis Set Extension Corrections: The effect of a larger basis set is estimated using MP2 calculations with the G3MP2LargeXP basis set.
-
Hartree-Fock Limit Extrapolation: The Hartree-Fock energy is extrapolated to the complete basis set limit using calculations with modified aug-cc-pVTZ and aug-cc-pVQZ basis sets.
-
Higher-Level Correction (HLC): An empirical correction is added to the final energy to compensate for remaining deficiencies in the method. The HLC depends on the number of alpha and beta valence electrons.
-
Final Energy Calculation: The G4(MP2) energy at 0 K is calculated by summing the energies from the preceding steps, including the zero-point energy (ZPE) and a spin-orbit correction for atomic species.
Complete Basis Set (CBS) Methods
The CBS-QB3 method is another widely used composite method that aims for high accuracy in thermochemical predictions.
Protocol for a CBS-QB3 Calculation:
-
Geometry Optimization and Frequency Calculation: The geometry is optimized at the B3LYP/CBSB7 level of theory. Vibrational frequencies are also calculated at this level to obtain the zero-point energy.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (MP2/CBSB4 and CCSD(T)/6-31+G(d')) and with a larger basis set (MP2/CBSB3) on the optimized geometry.
-
Complete Basis Set Extrapolation: The MP2 energy is extrapolated to the complete basis set limit using a two-point extrapolation formula.
-
Final Energy Calculation: The CBS-QB3 energy is obtained by combining the energies from the different steps, including empirical corrections.
Density Functional Theory (DFT)
DFT methods, such as B3LYP, are often used for geometry optimizations and frequency calculations due to their favorable balance of accuracy and computational cost.
Protocol for a B3LYP Geometry Optimization and Frequency Calculation:
-
Initial Structure: An initial 3D structure of the molecule is generated.
-
Method and Basis Set Selection: The B3LYP functional is chosen with a suitable basis set, such as 6-31G(d,p) or a larger augmented correlation-consistent basis set (e.g., aug-cc-pVTZ).
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of the nuclei. Convergence is typically confirmed when the forces on the atoms and the change in energy and displacement between optimization steps fall below predefined thresholds.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies and zero-point energy.
Reaction Pathways and Mechanisms
Understanding the formation and reaction pathways of chloramines is critical in various applications, from water treatment to organic synthesis. Quantum chemical calculations can elucidate these mechanisms by identifying transition states and calculating reaction energy barriers.
Formation of Chloramines from Hypochlorous Acid
Chloramines are typically formed through the reaction of ammonia (B1221849) with hypochlorous acid (HOCl). The reaction proceeds through a series of sequential chlorination steps.
Disproportionation of Monothis compound
Under acidic conditions, monothis compound can undergo disproportionation to form dithis compound and ammonia. Computational studies have shown that this reaction is catalyzed by acids and involves the reaction between a protonated and an unprotonated monothis compound molecule.[7]
Conclusion
Quantum chemical calculations are indispensable tools for the detailed characterization of this compound structures, properties, and reactivity. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals working with these important nitrogen-halogen compounds. The continued application of advanced computational methods will undoubtedly lead to a deeper understanding of the complex chemistry of chloramines and their role in various scientific and industrial fields.
References
- 1. CCCBDB compare calculated bond lengths [cccbdb.nist.gov]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. The Infrared Spectra and Structure of the Chloramines and Nitrogen Trichloride [authors.library.caltech.edu]
- 4. geometryofmolecules.com [geometryofmolecules.com]
- 5. quora.com [quora.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. The mechanism of monothis compound disproportionation under acidic conditions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Analytical Quantification of Chloramine in Water
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloramination is a widely utilized disinfection method in water treatment to provide a stable and long-lasting disinfectant residual. Accurate quantification of chloramine concentrations is crucial for ensuring water safety, optimizing treatment processes, and complying with regulatory standards. This document provides detailed application notes and experimental protocols for the most common analytical methods used for this compound quantification in water: the DPD Colorimetric Method, Amperometric Titration, and Ion Chromatography.
Method Comparison
A summary of the quantitative performance for each method is presented in the table below to facilitate method selection based on specific analytical requirements.
| Parameter | DPD Colorimetric Method | Amperometric Titration | Ion Chromatography |
| Principle | Reaction of this compound with N,N-diethyl-p-phenylenediamine (DPD) to form a colored product, measured spectrophotometrically. | Titration with a reducing agent, where the endpoint is detected by a change in electric current. | Separation of this compound from other ions on a chromatographic column with subsequent detection. |
| Typical Range | 0.02 - 5.0 mg/L as Cl₂[1][2] | 0.003 - 5.0 mg/L as Cl₂[3][4] | 0.07 - 10.0 µg/mL as Cl₂ (Monothis compound)[5] |
| Detection Limit | Approx. 0.01 - 0.03 mg/L as Cl₂[1][2] | 0.001 mg/L as Cl₂ | 0.07 µg/mL as Cl₂ (Monothis compound)[5] |
| Accuracy | Good, but susceptible to interferences.[6] | High, considered a reference method.[7] | High, with good selectivity.[5] |
| Precision | Good, with RSDs typically < 10%.[2] | High, with RSDs around 7-15% at lower concentrations.[3] | Excellent, with RSDs typically ≤ 1.9%.[5] |
| Interferences | Oxidized manganese, chromium, other oxidants, color, and turbidity.[1][8] | Other oxidizing agents, copper, and silver.[7] | Co-eluting ions.[9] |
DPD Colorimetric Method (Based on Standard Method 4500-Cl G & Hach Method 8167)
The DPD method is one of the most common techniques for measuring total chlorine (including chloramines). It involves a colorimetric assay where N,N-diethyl-p-phenylenediamine (DPD) reacts with this compound in the presence of iodide to produce a magenta color.[1] The intensity of the color is proportional to the total chlorine concentration.
Experimental Workflow
Experimental Protocol
a. Reagents and Materials:
-
DPD Total Chlorine Reagent Powder Pillows (e.g., Hach Cat. No. 2105669) or equivalent.
-
Spectrophotometer or colorimeter capable of measuring absorbance at 530 nm.
-
Glass or plastic sample cells (10 mL).
-
Deionized water.
b. Procedure:
-
Sample Collection: Collect the water sample in a clean glass or plastic container. Analyze the sample immediately.[4]
-
Instrument Setup: Turn on the spectrophotometer and select the program for total chlorine analysis. The wavelength should be set to 530 nm.
-
Blank Preparation: Rinse a clean sample cell with the water sample and then fill it to the 10 mL mark. This will be your blank.
-
Zeroing the Instrument: Place the blank in the cell holder and zero the instrument.
-
Sample Preparation: Take the blank out of the instrument. Add the contents of one DPD Total Chlorine Reagent Powder Pillow to the cell.
-
Reaction: Cap the cell and swirl for 20 seconds to mix. A pink color will develop if total chlorine is present.[10]
-
Measurement: Allow a reaction time of at least 3 minutes but no more than 6 minutes.[4] After the reaction time, place the sample cell into the instrument and read the total chlorine concentration in mg/L as Cl₂.
Amperometric Titration (Based on EPA Method 330.1)
Amperometric titration is a highly accurate method for determining total chlorine and is often used as a reference method.[7] It involves the titration of liberated iodine with a standard reducing agent, such as phenylarsine (B13959437) oxide (PAO), at a specific pH. The endpoint of the titration is detected by a sudden change in the electric current flowing between two electrodes.
Experimental Workflow
Experimental Protocol
a. Reagents and Materials:
-
Amperometric titrator with a platinum electrode assembly.
-
Phenylarsine Oxide (PAO) solution, 0.00564 N, standardized.
-
Potassium Iodide (KI) solution: Dissolve 50 g of KI in 1 L of freshly boiled and cooled deionized water.
-
Acetate Buffer Solution, pH 4: Dissolve 146 g of anhydrous sodium acetate in 400 mL of deionized water, add 480 g of concentrated acetic acid, and dilute to 1 L with deionized water.
-
250 mL beakers.
b. Procedure:
-
Sample Preparation: Place 200 mL of the water sample into a 250 mL beaker.
-
Reagent Addition: Add 1.0 mL of KI solution and 1.0 mL of acetate buffer solution to the sample. Stir gently to mix.
-
Titration Setup: Place the beaker on the titrator and immerse the electrodes in the sample.
-
Titration: Begin titrating with the 0.00564 N PAO solution. Add the titrant in small increments.
-
Endpoint Detection: The endpoint is reached when the addition of a single drop of titrant causes no further decrease in the galvanometer reading.
-
Calculation: The concentration of total chlorine in mg/L as Cl₂ is equal to the volume of PAO titrant used in milliliters (for a 200 mL sample).
Ion Chromatography
Ion chromatography (IC) is a powerful technique for separating and quantifying various ions in a water sample, including this compound (often as monothis compound). The sample is injected into a stream of eluent and passed through a separation column, which separates the ions based on their affinity for the column's stationary phase. A detector, typically a conductivity detector, is used to quantify the separated ions.
Experimental Workflow
Experimental Protocol (General Guidance)
a. Reagents and Materials:
-
Ion chromatograph equipped with a guard column, an anion-exchange separator column (e.g., Dionex IonPac AS15), and a conductivity detector.
-
Eluent solution (e.g., sodium carbonate/sodium bicarbonate or potassium hydroxide).
-
Monothis compound standard solutions for calibration.
-
Deionized water, 18 MΩ-cm.
-
Syringe filters (0.45 µm).
b. Procedure:
-
Instrument Setup: Set up the ion chromatograph according to the manufacturer's instructions. Equilibrate the system with the eluent until a stable baseline is achieved.
-
Calibration: Prepare a series of monothis compound standards of known concentrations. Inject each standard into the IC system to generate a calibration curve by plotting peak area or height against concentration.
-
Sample Preparation: Collect the water sample and filter it through a 0.45 µm syringe filter to remove particulate matter.
-
Sample Analysis: Inject a known volume of the filtered sample into the IC system.
-
Data Analysis: Identify the monothis compound peak based on its retention time compared to the standards. Quantify the concentration of monothis compound in the sample by using the calibration curve.
Concluding Remarks
The choice of analytical method for this compound quantification depends on various factors, including the required sensitivity, the presence of potential interferences, available equipment, and the desired speed of analysis. The DPD colorimetric method is suitable for routine monitoring and field testing due to its simplicity and speed. Amperometric titration offers high accuracy and is considered a reference method, making it ideal for laboratory validation and regulatory purposes. Ion chromatography provides high selectivity and the ability to simultaneously analyze multiple anions, which is beneficial for comprehensive water quality assessment. It is essential to validate the chosen method for the specific water matrix to ensure accurate and reliable results.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. gfredlee.com [gfredlee.com]
- 4. cdn.hach.com [cdn.hach.com]
- 5. Simultaneous separation and detection of monothis compound, nitrite, and nitrate by step-gradient mixed-mode ion chromatography: Translation from benchtop to portable ion chromatograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. NEMI Method Summary - 330.1 [nemi.gov]
- 8. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 9. NEMI Method Summary - 4110C [nemi.gov]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for the DPD Method in Free and Total Chloramine Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramination, the process of disinfecting water with chloramines, is a widely used practice in public water systems to provide a longer-lasting disinfectant residual compared to free chlorine. Chloramines, primarily monochloramine, are formed from the reaction of chlorine and ammonia. Monitoring the levels of both free and total this compound is crucial for ensuring water safety and quality, as well as for various applications in research and pharmaceutical manufacturing where water purity is paramount. The N,N-diethyl-p-phenylenediamine (DPD) method is a robust and widely accepted colorimetric technique for the rapid and accurate determination of free and total chlorine and this compound residuals in aqueous solutions. This method is recognized by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and is detailed in "Standard Methods for the Examination of Water and Wastewater."[1][2][3][4]
Principle of the DPD Method
The DPD method is based on the oxidation of N,N-diethyl-p-phenylenediamine (DPD) by chlorine or other oxidizing agents, which produces a magenta-colored compound.[5] The intensity of this color is directly proportional to the concentration of the oxidant and can be measured using a colorimeter or spectrophotometer at a wavelength of approximately 515 nm.
Free Chlorine/Chloramine Measurement: Free chlorine (hypochlorous acid and hypochlorite (B82951) ion) and free this compound (monothis compound) react almost instantaneously with the DPD indicator in a buffered solution (pH 6.2-6.5) to produce the characteristic magenta color.[6]
Total Chlorine/Chloramine Measurement: To measure total chlorine/chloramine, which includes both free and combined forms (monothis compound, dithis compound, and other chlorinated compounds), potassium iodide (KI) is added to the sample.[7] The iodide is oxidized by the combined chlorine species to iodine, which in turn oxidizes the DPD, leading to the formation of the magenta color. The total chlorine/chloramine concentration is determined by measuring the final color intensity. The concentration of combined this compound can then be calculated by subtracting the free chlorine/chloramine concentration from the total chlorine/chloramine concentration.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the DPD method for this compound measurement.
| Parameter | Value | References |
| Applicable Concentration Range | 0.2 - 4.0 mg/L as Cl₂ (EPA Method 330.5) | [2][8] |
| 0.1 - 2.0 mg/L as Cl₂ (Thermo Orion Method AC4P72) | [7] | |
| Method Detection Limit (MDL) | Approximately 10 µg/L (0.01 mg/L) as Cl₂ (Standard Methods 4500-Cl G) | [1] |
| 0.03 mg/L as Cl₂ (Thermo Orion Method AC4P72) | [7] | |
| 0.2 mg/L (Typical for colorimetric determination) | [9] | |
| Wavelength for Measurement | 515 nm (recommended) | [10][11][12] |
| 490 - 530 nm (acceptable range) | [10][13] | |
| Optimal pH Range | 6.2 - 6.5 | [6] |
| Sample Holding Time | Analyze Immediately (Maximum 15 minutes) | [8][10][13] |
Potential Interferences
Several substances can interfere with the DPD method, potentially leading to inaccurate results. It is crucial to be aware of these interferences and take corrective actions when necessary.
| Interfering Substance | Effect | Corrective Action | References |
| Oxidized Manganese (Mn⁴⁺, Mn⁷⁺) | Positive interference (reacts with DPD) | Add sodium arsenite or thioacetamide (B46855) to a separate sample aliquot to determine the manganese blank. | [1][14] |
| Oxidized Chromium (Cr⁶⁺) | Positive interference | Pre-treat the sample with sodium arsenite. | [14] |
| Other Oxidizing Agents | Positive interference (e.g., bromine, iodine, ozone, chlorine dioxide, peroxides) | Generally present at insignificant concentrations. Specific methods for differentiation may be required if high levels are suspected. | [7][14] |
| Copper | Interference | Overcome by EDTA incorporated in the DPD reagents (up to approx. 10 mg/L Cu). | [1] |
| Color and Turbidity | Positive interference | Use the sample itself to zero the spectrophotometer (sample blank). | [1][8] |
| Monothis compound in Free Chlorine Test | Slow positive interference | Read the free chlorine result within one minute of adding the DPD reagent. | [6][14] |
| High Chlorine Concentrations (>500 mg/L) | Bleaching of the DPD indicator, leading to falsely low results. | Dilute the sample with chlorine-demand-free water. | [15] |
| Extreme pH | Can prevent proper pH adjustment by the buffer. | Adjust the sample pH to 6-7 before analysis. | [14] |
Experimental Protocols
The following are detailed protocols for the measurement of free and total this compound using the DPD colorimetric method. These protocols are based on established methods such as Standard Methods 4500-Cl G and EPA Method 330.5.
Reagent Preparation
-
Phosphate (B84403) Buffer Solution: Dissolve 24 g of anhydrous disodium (B8443419) hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in deionized water. Add this to 100 mL of deionized water containing 0.8 g of disodium ethylenediamine (B42938) tetraacetate dihydrate (EDTA). Dilute to 1 L with deionized water. To prevent mold growth, 0.02 g of mercuric chloride may be added.[10]
-
DPD Indicator Solution: Dissolve 1 g of DPD oxalate (B1200264) or 1.5 g of DPD sulfate (B86663) pentahydrate or 1.1 g of anhydrous DPD sulfate in chlorine-free deionized water containing 8 mL of 1+3 sulfuric acid and 0.2 g of disodium EDTA dihydrate. Make up to 1 L. Store in a brown, glass-stoppered bottle and discard if discolored.[10] Commercially available DPD reagents in powder, tablet, or liquid form are often preferred for convenience and stability.
-
Potassium Iodide (KI): ACS grade crystals.
Protocol for Free this compound Measurement
-
Sample Collection: Collect the sample in a clean, chlorine-demand-free glass or plastic container. Analysis should be performed immediately.[10][14]
-
Apparatus: Use a calibrated colorimeter or spectrophotometer.
-
Procedure: a. Rinse a clean sample cell (cuvette) with the sample water three times. b. Fill the sample cell to the required volume (e.g., 10 mL) with the sample. c. Use this sample cell to zero the instrument at a wavelength of 515 nm. d. To a separate, identical sample cell, add the sample to the required volume. e. Add the appropriate amount of DPD reagent (e.g., one DPD Free Chlorine Reagent Powder Pillow or a specified volume of liquid reagent). f. Cap the cell and invert gently for approximately 20 seconds to mix. A pink color will develop if free this compound is present.[14][16] g. Crucially, take the absorbance reading within one minute of adding the DPD reagent to minimize interference from combined chloramines. [6][14][16] h. Record the concentration from the instrument's calibration curve or calculate it based on the absorbance reading.
Protocol for Total this compound Measurement
-
Sample Collection and Apparatus: Follow the same steps as for free this compound measurement.
-
Procedure: a. Use the same sample cell that was used for the free this compound measurement, or prepare a new one as described above. b. After the free this compound reading has been taken (or to a fresh sample to which DPD reagent has been added), add a small amount of potassium iodide (e.g., approximately 0.1 g of KI crystals or a DPD Total Chlorine Reagent Powder Pillow containing KI).[6][7][14] c. Cap the cell and invert to mix. d. Allow a reaction time of at least 2 minutes for the color to fully develop.[11] Some procedures may specify a 3 to 6-minute window.[16] e. Take the absorbance reading at 515 nm. f. Record the total this compound concentration.
-
Calculation of Combined this compound: Combined this compound (mg/L) = Total this compound (mg/L) - Free this compound (mg/L)
Visualizations
The following diagrams illustrate the experimental workflow and the chemical principles of the DPD method.
Caption: Experimental workflow for free and total this compound measurement using the DPD method.
Caption: Simplified chemical reactions in the DPD method for this compound measurement.
References
- 1. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 2. NEMI Method Summary - 330.5 [nemi.gov]
- 3. laboratuar.com [laboratuar.com]
- 4. standardmethods.org [standardmethods.org]
- 5. pubs.ciphi.ca [pubs.ciphi.ca]
- 6. cdn.hach.com [cdn.hach.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analytical Method [keikaventures.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. dec.vermont.gov [dec.vermont.gov]
- 11. edfhelpdesk.com [edfhelpdesk.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. cdn.hach.com [cdn.hach.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. ndep.nv.gov [ndep.nv.gov]
Application Notes: Amperometric Titration for Accurate Chloramine Analysis
Introduction
Chloramination is a widely used disinfection process in the water treatment industry to provide a long-lasting disinfectant residual in distribution systems. Chloramines, primarily monochloramine, are formed from the reaction of chlorine with ammonia. Accurate measurement of this compound concentration is critical for process control, ensuring effective disinfection, and meeting regulatory requirements. Amperometric titration is a robust and precise analytical method for the determination of total and combined chlorine residuals, including chloramines. This technique offers high accuracy and is less susceptible to interferences from color and turbidity compared to colorimetric methods.[1]
Principle of Amperometric Titration for this compound Analysis
Amperometric titration for this compound analysis is based on the quantitative liberation of iodine from potassium iodide (KI) by chloramines at a specific pH.[2][3] The liberated iodine is then titrated with a standard reducing agent, typically phenylarsine (B13959437) oxide (PAO). The endpoint of the titration is detected by a significant change in the current flowing between two electrodes immersed in the sample, which occurs when all the free iodine has been consumed by the titrant.[4][5]
The key reactions are as follows:
-
Liberation of Iodine by Chloramines: At a pH of 4 or less, chloramines stoichiometrically oxidize iodide to iodine.[2][3]
-
NH₂Cl + 2I⁻ + 2H⁺ → NH₄⁺ + Cl⁻ + I₂
-
NHCl₂ + 4I⁻ + 4H⁺ → NH₄⁺ + 2Cl⁻ + 2I₂
-
-
Titration with Phenylarsine Oxide (PAO): The liberated iodine is then titrated with a standard solution of PAO.
-
I₂ + C₆H₅AsO + H₂O → 2I⁻ + C₆H₅AsO(OH)₂ + 2H⁺
-
Logical Relationship of the Titration Process
Caption: Logical flow of the amperometric titration process for this compound analysis.
Quantitative Data Summary
The accuracy and precision of amperometric titration for this compound analysis have been evaluated in various studies. The following tables summarize key performance data.
Table 1: Precision of the Amperometric Titration Procedure
| Sample Type | Mean Chlorine Concentration (mg/L as Cl) | Standard Deviation (mg/L as Cl) | Relative Standard Deviation (%) | Number of Determinations |
| Chlorinated WWTP Effluent and River Water | 0.268 | 0.018 | 7.1 | 9 |
| Chlorinated WWTP Effluent and River Water | 0.158 | 0.012 | 7.6 | 9 |
| Chlorinated WWTP Effluent and River Water | 0.028 | 0.004 | 14.3 | 9 |
Data sourced from Lee, G. F. (1984). An Amperometric Titration Procedure for the Determination of Total Chlorine Concentrations in Natural Waters.[6]
Table 2: Relative Accuracy of the Amperometric Titration Procedure for Synthetic Chloramines
| Dilution (% of Original Concentration) | Measured Chlorine Concentration (mg/L as Cl) | Mean Chlorine Concentration (mg/L as Cl) | Relative Error (%) |
| 100 | 0.325, 0.317 | 0.321 | – |
| 10 | 0.032, 0.034 | 0.033 | 3.1 |
| 2 | 0.006, 0.007 | 0.0065 | 1.5 |
Data indicates a relative error of less than 20% at chlorine concentrations as low as 0.006 mg/L.[6]
Experimental Protocol: Amperometric Titration of Total this compound
This protocol is based on established methods such as EPA Method 330.1.[2]
1. Reagents and Materials
-
Phenylarsine Oxide (PAO) Solution (0.00564 N): Standardized solution.
-
Potassium Iodide (KI) Solution (50 g/L): Dissolve 50 g of KI in freshly boiled and cooled distilled water and dilute to 1 liter. Store in a dark, glass-stoppered bottle in a refrigerator. Discard if the solution develops a yellow color.[2]
-
Acetate (B1210297) Buffer Solution (pH 4.0): Dissolve 146 g of anhydrous sodium acetate in 400 mL of distilled water, add 480 g of concentrated acetic acid, and dilute to 1 liter with distilled water.
-
Amperometric Titrator: Equipped with a platinum electrode assembly.
-
Glassware: Burette, pipettes, beakers.
-
Chlorine-free distilled water: For dilutions and reagent preparation.
2. Instrument Setup and Calibration
-
Consult the manufacturer's instructions for the setup and operation of the amperometric titrator.
-
Ensure the platinum electrode is clean and conditioned according to the manufacturer's guidelines. Clean electrodes are crucial for a sharp endpoint.[1]
-
Standardize the Phenylarsine Oxide (PAO) solution against a standard potassium bi-iodate solution.[2][6]
3. Experimental Workflow
Caption: Experimental workflow for amperometric titration of this compound.
4. Titration Procedure
-
Sample Preparation: Place a 200 mL sample into the titration cell. If the this compound concentration is expected to be high, a smaller aliquot diluted to 200 mL with chlorine-free distilled water can be used.[2]
-
Reagent Addition:
-
Add 1.0 mL of KI solution to the sample.
-
Add 1.0 mL of acetate buffer solution to lower the pH to approximately 4.0.[2]
-
-
Titration:
-
Immerse the electrodes in the sample and begin stirring at a constant rate. Avoid rapid stirring, which can lead to chlorine loss through volatilization.[2][3]
-
Begin adding the 0.00564 N PAO titrant. As the PAO is added, the microammeter needle will deflect.
-
Continue adding the titrant in small increments. The endpoint is reached when the addition of a small increment of titrant causes no further deflection of the microammeter needle.
-
-
Data Recording: Record the volume of PAO used to reach the endpoint. For a 200 mL sample, the volume of 0.00564 N PAO in milliliters is equivalent to the total chlorine concentration in mg/L.[2]
-
Quality Control: Duplicate determinations should be performed, and the results should agree within ±0.05 mL of titrant.[2]
5. Calculation
For a 200 mL sample and 0.00564 N PAO titrant:
Total this compound (mg/L as Cl₂) = Volume of PAO (mL)
For other sample volumes or PAO concentrations:
Total this compound (mg/L as Cl₂) = (A x N x 35,450) / V
Where:
-
A = Volume of PAO titrant used (mL)
-
N = Normality of the PAO solution
-
V = Volume of the sample (mL)
-
35,450 = Equivalent weight of chlorine
6. Interferences
-
Oxidizing Agents: Other oxidizing agents that can liberate iodine from KI under the test conditions will cause a positive interference. However, common interferences like manganese, nitrite, and iron do not significantly affect the measurement.[2]
-
Copper and Silver: These metals can poison the electrode.[1][2][3]
-
Organic Matter: The method is applicable to waters that do not contain a substantial amount of organic matter.[2][3]
-
Organic Chloramines: Some organic chloramines may interfere with the measurement of free chlorine, but their impact on total this compound determination is less significant.[4][7]
-
Temperature: Very low temperatures can slow the response of the measuring cell, requiring a longer titration time, but precision is generally not affected.[1]
Amperometric titration is a highly reliable and accurate method for the determination of this compound in various water matrices. By following a standardized protocol and being mindful of potential interferences, researchers and professionals can obtain high-quality data for effective water treatment process control and research applications. The method's robustness makes it a standard of comparison for other chlorine analysis techniques.[1]
References
Application Notes and Protocols for the Oxidation of Organic Compounds Using Chloramine-T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt, CAT) is a versatile and cost-effective reagent widely employed in organic synthesis as a mild oxidizing agent.[1] Its utility stems from the presence of an electrophilic chlorine atom, which can be transferred to a variety of substrates.[2] In aqueous solutions, this compound-T exists in equilibrium with several active oxidizing species, including N-chlorotoluenesulfonamide (TsNHCl), dithis compound-T (TsNCl₂), and hypochlorous acid (HOCl). The predominance of each species is pH-dependent, allowing for tunable reactivity.[2][3] This versatility makes this compound-T a valuable tool for the selective oxidation of a wide range of organic functional groups, including alcohols, aldehydes, sulfides, and amino acids.[1][3] These application notes provide detailed protocols for the oxidation of representative organic compounds using this compound-T.
Oxidation of Alcohols to Carbonyl Compounds
This compound-T is an effective reagent for the oxidation of both primary and secondary alcohols to aldehydes and ketones, respectively. The reaction often proceeds under mild conditions, and in some cases, can be facilitated by a catalyst.
Application Note: Catalytic Oxidation of Benzylic Alcohols
The oxidation of benzylic alcohols to their corresponding aldehydes and ketones can be efficiently achieved using this compound-T in the presence of a catalytic amount of indium(III) triflate.[4] This method offers good to excellent yields and avoids over-oxidation of primary alcohols to carboxylic acids.[4]
Quantitative Data:
| Substrate | Product | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | 30 | Acetonitrile (B52724) | 24 | 72 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 30 | Acetonitrile | 24 | 75 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 30 | Acetonitrile | 24 | 68 |
| 1-Phenylethanol | Acetophenone | 30 | Acetonitrile | 12 | 92 |
| Diphenylmethanol | Benzophenone | 30 | Acetonitrile | 12 | 95 |
Experimental Protocol: General Procedure for the Oxidation of Benzylic Alcohols
Materials:
-
Benzylic alcohol (1.0 mmol)
-
This compound-T trihydrate (1.0 mmol, 281.69 g/mol )
-
Indium(III) triflate (In(OTf)₃) (0.3 mmol, 562.03 g/mol )
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
Magnetic stirrer and hotplate
-
Round-bottom flask (50 mL)
-
Reflux condenser
Procedure: [4]
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the benzylic alcohol (1.0 mmol), this compound-T trihydrate (1.0 mmol), and indium(III) triflate (0.3 mmol).
-
Add anhydrous acetonitrile (10 mL) to the flask.
-
Attach a reflux condenser and stir the reaction mixture at room temperature. For secondary alcohols, the reaction may be gently heated to reflux to ensure completion.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aldehyde or ketone.
Workflow for Alcohol Oxidation:
Caption: Experimental workflow for the oxidation of benzylic alcohols.
Oxidation of Sulfides to Sulfoxides and Sulfones
This compound-T can selectively oxidize sulfides to either sulfoxides or sulfones depending on the reaction conditions and stoichiometry of the oxidant. This controlled oxidation is highly valuable in the synthesis of various sulfur-containing compounds.
Application Note: Selective Oxidation of Thioanisole (B89551)
Thioanisole can be selectively oxidized to methyl phenyl sulfoxide (B87167) or further to methyl phenyl sulfone using this compound-T. The control over the oxidation state is achieved by adjusting the molar ratio of this compound-T to the sulfide (B99878) and the reaction temperature.
Quantitative Data:
| Substrate | Product | Molar Ratio (CAT:Sulfide) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thioanisole | Methyl Phenyl Sulfoxide | 1:1 | Methanol (B129727) | 0 | 4 | ~85-95 |
| Thioanisole | Methyl Phenyl Sulfone | >2:1 | Methanol/Water | Reflux | 6 | ~80-90 |
Experimental Protocol: Selective Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
Materials:
-
Thioanisole (1.0 mmol, 124.20 g/mol )
-
This compound-T trihydrate (1.0 mmol, 281.69 g/mol )
-
Methanol (10 mL)
-
Magnetic stirrer
-
Round-bottom flask (50 mL)
-
Ice bath
Procedure:
-
Dissolve thioanisole (1.0 mmol) in methanol (10 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound-T trihydrate (1.0 mmol) in a minimal amount of cold methanol.
-
Add the this compound-T solution dropwise to the stirred thioanisole solution over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl phenyl sulfoxide.
Experimental Protocol: Oxidation of Thioanisole to Methyl Phenyl Sulfone
Materials:
-
Thioanisole (1.0 mmol, 124.20 g/mol )
-
This compound-T trihydrate (2.2 mmol, 281.69 g/mol )
-
Methanol/Water (1:1, 20 mL)
-
Magnetic stirrer and hotplate
-
Round-bottom flask (50 mL)
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve thioanisole (1.0 mmol) in a mixture of methanol and water (1:1, 20 mL).
-
Add this compound-T trihydrate (2.2 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with a saturated solution of sodium bicarbonate, then with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude methyl phenyl sulfone, which can be further purified by recrystallization from ethanol.
Reaction Pathway for Sulfide Oxidation:
Caption: General pathway for the oxidation of sulfides.
Oxidation of Aldehydes to Carboxylic Acids
This compound-T can oxidize aldehydes to the corresponding carboxylic acids, typically under alkaline conditions. The reaction proceeds via the enolate form of the aldehyde.[5]
Application Note: Oxidation of Benzaldehyde
Benzaldehyde can be smoothly oxidized to benzoic acid using this compound-T in an aqueous alkaline medium.
Quantitative Data:
| Substrate | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Benzoic Acid | NaOH | Water | 80 | 2 | ~85-95 |
Experimental Protocol: Oxidation of Benzaldehyde to Benzoic Acid
Materials:
-
Benzaldehyde (1.0 mmol, 106.12 g/mol )
-
This compound-T trihydrate (1.1 mmol, 281.69 g/mol )
-
Sodium hydroxide (B78521) (NaOH) (2.0 mmol, 40.00 g/mol )
-
Water (20 mL)
-
Magnetic stirrer and hotplate
-
Round-bottom flask (50 mL)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a 50 mL round-bottom flask, prepare a solution of sodium hydroxide (2.0 mmol) in water (10 mL).
-
Add benzaldehyde (1.0 mmol) to the alkaline solution and stir.
-
In a separate beaker, dissolve this compound-T trihydrate (1.1 mmol) in water (10 mL).
-
Add the this compound-T solution to the benzaldehyde mixture.
-
Heat the reaction mixture to 80 °C with stirring for 2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the solution by dropwise addition of concentrated hydrochloric acid until a white precipitate of benzoic acid is formed and the pH is acidic.
-
Collect the precipitated benzoic acid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the product. Further purification can be achieved by recrystallization from hot water.
Mechanism of Aldehyde Oxidation:
Caption: Simplified mechanism for the oxidation of aldehydes.
Oxidative Decarboxylation of α-Amino Acids
This compound-T can effect the oxidative decarboxylation of α-amino acids to yield nitriles with one less carbon atom.[6] This reaction is a useful transformation in synthetic chemistry.
Application Note: Oxidative Decarboxylation of Phenylalanine
Phenylalanine undergoes oxidative decarboxylation upon treatment with this compound-T in an acidic medium to produce benzyl cyanide.
Quantitative Data:
| Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylalanine | Benzyl Cyanide | Aqueous Acid (e.g., HClO₄) | 35 | 4 | ~70-80 |
Experimental Protocol: Oxidative Decarboxylation of Phenylalanine
Materials:
-
L-Phenylalanine (1.0 mmol, 165.19 g/mol )
-
This compound-T trihydrate (1.1 mmol, 281.69 g/mol )
-
Perchloric acid (HClO₄), 1 M solution
-
Water (20 mL)
-
Magnetic stirrer and hotplate
-
Round-bottom flask (50 mL)
Procedure:
-
Dissolve L-phenylalanine (1.0 mmol) in 20 mL of water in a 50 mL round-bottom flask.
-
Acidify the solution by adding 1 M perchloric acid until the pH is approximately 2-3.
-
Add this compound-T trihydrate (1.1 mmol) to the stirred solution.
-
Heat the reaction mixture to 35 °C for 4 hours.
-
After cooling, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the product, benzyl cyanide, with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify by vacuum distillation or column chromatography to obtain pure benzyl cyanide.
Logical Flow of Amino Acid Oxidation:
Caption: Logical steps in the oxidative decarboxylation of α-amino acids.
References
- 1. Enantioselective Oxidation of Thioanisole to Metyl Phenyl Sulfoxi...: Ingenta Connect [ingentaconnect.com]
- 2. Stereoselective oxidation of sulfides to sulfoxides by n-chloramines [open.metu.edu.tr]
- 3. What is the mechanism of this compound T? [synapse.patsnap.com]
- 4. This compound-T-Mediated Oxidation of Benzylic Alcohols Using Indium(III) Triflate [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of oxidation of amino acids by this compound T. A reinvestigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Chloramine-T Induced Protein Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine-T, a versatile and potent oxidizing agent, is widely utilized in biochemical research to induce oxidative modifications in proteins.[1][2] Its utility stems from its ability to generate reactive chlorine species, primarily hypochlorous acid (HOCl) in aqueous solutions, which readily react with various amino acid side chains.[1] This controlled induction of oxidative stress serves as a valuable in vitro model to study the functional consequences of protein oxidation, a process implicated in numerous physiological and pathological conditions, including aging and various diseases.[3][4]
The primary targets of this compound-T-mediated oxidation are the sulfur-containing amino acids, cysteine and methionine, due to the high nucleophilicity of the sulfur atom.[1][4] Additionally, other residues such as tryptophan, tyrosine, and histidine can also be modified, albeit typically at higher concentrations or longer exposure times.[1][5][6] The extent and specificity of these modifications can be modulated by carefully controlling reaction conditions, including the molar ratio of this compound-T to protein, reaction time, pH, and temperature.[7][8]
These application notes provide a detailed protocol for the controlled oxidation of proteins using this compound-T, methods for quenching the reaction, and insights into the analysis of the resulting oxidized proteins.
Mechanism of Action
This compound-T (N-chloro-p-toluenesulfonamide) in aqueous solution exists in equilibrium with several reactive species. The primary mechanism of protein oxidation involves the hydrolysis of this compound-T to form hypochlorous acid (HOCl), a potent oxidizing agent.[1] HOCl can then directly oxidize susceptible amino acid residues. Alternatively, this compound-T can directly react with nucleophilic side chains of amino acids.[1] In applications such as radioiodination, this compound-T oxidizes iodide ions to a more reactive electrophilic species that can then substitute onto tyrosine and histidine residues.[7][9]
Data Presentation
The following table summarizes typical experimental parameters for this compound-T induced protein oxidation, compiled from various sources. It is crucial to note that optimal conditions will vary depending on the specific protein and the desired degree of oxidation.
| Parameter | Typical Range/Value | Notes |
| This compound-T Concentration | 0.4 mg/mL - 10 mg/mL | Must be prepared fresh before each use as it is unstable in solution. |
| This compound-T to Protein Molar Ratio | 1:1 to 50:1 | A lower ratio is recommended to minimize non-specific damage and aggregation.[7][10] Start with a 1:1 ratio and incrementally increase to achieve the desired level of oxidation. |
| Reaction Time | 30 - 60 seconds | For many proteins, the reaction is nearly instantaneous. Longer times increase the risk of protein damage.[7] |
| Reaction Buffer | 0.1 M - 0.5 M Sodium Phosphate Buffer | Optimal pH is typically between 7.0 and 7.5.[7] |
| Quenching Agent | Sodium Metabisulfite (B1197395) | A reducing agent used to stop the reaction by reducing unreacted this compound-T. |
| Quenching Agent Concentration | 0.6 mg/mL - 2 mg/mL | Typically used in excess relative to the this compound-T concentration. |
| Purification Method | Gel Filtration (e.g., PD-10 desalting column) | Essential for removing unreacted reagents and by-products.[9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the this compound-T induced oxidation of a protein in solution.
Reagent Preparation (Prepare immediately before use)
-
Protein Solution: Prepare the protein of interest in a suitable buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 7.5). The protein concentration should be accurately determined.
-
This compound-T Stock Solution (e.g., 1 mg/mL): Dissolve 1 mg of this compound-T in 1 mL of 0.1 M Sodium Phosphate Buffer, pH 7.5.[8] Vortex briefly to ensure complete dissolution.
-
Sodium Metabisulfite Quenching Solution (e.g., 2 mg/mL): Dissolve 2 mg of sodium metabisulfite in 1 mL of 0.1 M Sodium Phosphate Buffer, pH 7.5.[8] Vortex briefly to ensure complete dissolution.
Protein Oxidation Protocol
-
In a microcentrifuge tube, add the desired amount of the protein solution.
-
Initiate the oxidation reaction by adding a calculated volume of the freshly prepared this compound-T solution to achieve the desired molar ratio.
-
Immediately start a timer.
-
Gently mix the contents of the tube by flicking or brief vortexing.
-
Allow the reaction to proceed for the desired time (e.g., 30-60 seconds) at room temperature.[8]
-
Terminate the reaction by adding a sufficient volume of the sodium metabisulfite quenching solution (typically a 2-fold molar excess over this compound-T).[8]
-
Gently mix the contents of the tube.
Post-Reaction Purification
-
Immediately purify the oxidized protein from the reaction mixture to remove quenching agent, unreacted this compound-T, and p-toluenesulfonamide (B41071) (a byproduct).
-
Gel filtration chromatography using a desalting column (e.g., PD-10) is a commonly used and effective method.[9]
-
Equilibrate the desalting column with a suitable buffer for the downstream application of the oxidized protein.
-
Load the reaction mixture onto the column and allow it to enter the column bed.
-
Elute the protein with the equilibration buffer and collect fractions.
-
Monitor the protein concentration in the fractions (e.g., by measuring absorbance at 280 nm) to identify the protein-containing fractions.
Analysis of Protein Oxidation
The extent and sites of oxidation can be determined using various analytical techniques, including:
-
Mass Spectrometry: To identify specific amino acid modifications and their locations within the protein sequence.[3]
-
Spectrophotometric Assays:
-
DTNB (Ellman's Reagent) Assay: To quantify the loss of free sulfhydryl groups (cysteine oxidation).
-
Carbonyl Assay (DNPH): To measure the formation of carbonyl groups on amino acid side chains, a general marker of protein oxidation.[11]
-
-
SDS-PAGE and Western Blotting: To assess for protein fragmentation or aggregation.
-
Functional Assays: To determine the effect of oxidation on the biological activity of the protein.
Mandatory Visualization
Caption: Experimental workflow for this compound-T induced protein oxidation.
Caption: Simplified mechanism of this compound-T protein oxidation.
References
- 1. What is the mechanism of this compound T? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ovid.com [ovid.com]
- 6. Validation of the this compound-T induced oxidation of human serum albumin as a model for oxidative damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of iodine monochloride and modified this compound-T radioiodination for in vivo protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of Chloramine in the Synthesis of Nitrogen-Containing Heterocycles: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile synthetic methodologies for the construction of these scaffolds is a cornerstone of modern organic chemistry. Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) and its analogues have emerged as powerful and multifaceted reagents for the synthesis of such heterocycles. Acting as a source of both electrophilic chlorine and a nucleophilic nitrogen anion, this compound-T facilitates a variety of transformations including amination, aziridination, and oxidative cyclization reactions.[1] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of several key classes of nitrogen-containing heterocycles.
I. Synthesis of Quinolines via this compound-T Catalyzed Friedländer Annulation
The quinoline (B57606) scaffold is a privileged structure found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, is a classic method for quinoline synthesis. This compound-T has been demonstrated to be an efficient catalyst for this transformation, offering advantages such as mild reaction conditions and high yields.
Application Notes
This compound-T catalyzes the Friedländer synthesis of substituted quinolines from 2-aminoaryl ketones and active methylene compounds. The reaction proceeds smoothly under reflux in acetonitrile (B52724), providing the corresponding quinoline derivatives in very good yields. This method is advantageous due to the ready availability and low cost of the catalyst, and the straightforward reaction setup.
Quantitative Data
| Entry | 2-Aminoaryl Ketone | Active Methylene Compound | Product | Time (h) | Yield (%) |
| 1 | 2-Aminoacetophenone (B1585202) | Ethyl acetoacetate (B1235776) | Ethyl 2,4-dimethylquinoline-3-carboxylate | 4 | 92 |
| 2 | 2-Aminoacetophenone | Acetylacetone | 3-Acetyl-2,4-dimethylquinoline | 4.5 | 90 |
| 3 | 2-Aminobenzophenone | Ethyl acetoacetate | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 5 | 88 |
| 4 | 2-Aminobenzophenone | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 5.5 | 85 |
| 5 | 5-Chloro-2-aminoacetophenone | Ethyl acetoacetate | Ethyl 6-chloro-2,4-dimethylquinoline-3-carboxylate | 4 | 94 |
Experimental Protocol: Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate
Materials:
-
2-Aminoacetophenone (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
This compound-T trihydrate (10 mol%)
-
Acetonitrile (5 mL)
Procedure:
-
A mixture of 2-aminoacetophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and this compound-T (10 mol%) in acetonitrile (5 mL) is taken in a round-bottom flask.
-
The reaction mixture is refluxed for the specified time (monitored by TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) mixture as the eluent to afford the pure ethyl 2,4-dimethylquinoline-3-carboxylate.
Proposed Mechanism
The reaction is believed to proceed through a this compound-T catalyzed condensation and cyclization sequence.
References
Application Notes and Protocols: Chloramine as a Reagent in Electrophilic Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a fundamental transformation in organic synthesis due to the prevalence of nitrogen-containing compounds in pharmaceuticals, agrochemicals, and functional materials. This strategy provides a complementary approach to traditional nucleophilic amination methods. Among the various reagents employed for electrophilic amination, chloramines, particularly Chloramine-T trihydrate (TsN(Na)Cl·3H₂O), have emerged as cost-effective, readily available, and highly effective sources of electrophilic nitrogen.
This compound-T, the sodium salt of N-chloro-p-toluenesulfonamide, serves as a precursor to a reactive "nitrenoid" species, which can be transferred to a variety of nucleophilic carbon centers.[1] This reagent is valued for its ability to participate in a range of transformations, including the amination of activated C-H bonds and the α-amination of carbonyl compounds. These reactions are often facilitated by transition metal catalysts, most notably copper salts, which are thought to form a key copper-nitrene intermediate.[2]
These application notes provide detailed protocols and mechanistic insights into the use of this compound-T as a reagent for electrophilic amination, focusing on key applications in modern organic synthesis. The information presented is intended to be a practical guide for researchers in both academic and industrial settings.
Copper-Catalyzed Amination of Activated C-H Bonds
The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy in organic synthesis. The copper-catalyzed amination of activated C-H bonds, such as those in benzylic and ethereal positions, using this compound-T provides a direct route to valuable N-tosylated amines. These products can be readily deprotected to the corresponding primary or secondary amines or used as versatile intermediates for further synthetic elaborations.
Mechanistic Pathways
The copper-catalyzed amination of C-H bonds with this compound-T is generally believed to proceed through the formation of a copper-nitrene intermediate. Two primary mechanistic pathways have been proposed, often dependent on the substrate and specific reaction conditions: a concerted insertion and a stepwise radical process.[2][3]
A. Concerted Nitrene Insertion: In this pathway, the copper catalyst reacts with this compound-T to generate an electrophilic copper-nitrene species. This intermediate then undergoes a direct, single-step insertion into the C-H bond. Mechanistic studies on the amination of ethers are consistent with a concerted, though potentially asynchronous, insertion of an electrophilic nitrenoid into the C-H bond as the rate-determining step.[4]
B. Stepwise Radical Pathway: Alternatively, the copper-nitrene intermediate can behave as a radical species. In this mechanism, the intermediate abstracts a hydrogen atom from the substrate to form a carbon-centered radical and a copper-amido species. Subsequent radical rebound between these two species affords the aminated product.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Amination of Ethers
This protocol is adapted from the work of Albone et al. for the amination of C-H bonds activated by ether oxygen atoms.[4]
-
Materials:
-
Ether substrate (1.0 mmol)
-
This compound-T trihydrate (1.2 mmol, 1.2 equiv)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)
-
Acetonitrile (B52724) (CH₃CN), anhydrous (5 mL)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add copper(I) chloride (4.9 mg, 0.05 mmol).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Add the ether substrate (1.0 mmol) to the stirred suspension.
-
Add this compound-T trihydrate (338 mg, 1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-tosylated amine.
-
Data Presentation
Table 1: Copper(I)-Catalyzed Amination of Various Ethers with this compound-T
| Entry | Substrate | Product | Yield (%) |
| 1 | Tetrahydrofuran | N-Tosyl-2-aminotetrahydrofuran | 75 |
| 2 | 1,4-Dioxane | N-Tosyl-2-amino-1,4-dioxane | 82 |
| 3 | Diethyl ether | N-Tosylimine of acetaldehyde | 65 |
| 4 | Anisole | N-Tosyl-p-methoxyaniline | 45 |
| 5 | 1,2-Dimethoxyethane | Mixture of aminated products | - |
Yields are isolated yields after purification.
α-Amination of Ketones
The α-amination of ketones provides a direct route to α-amino ketones, which are valuable building blocks in organic synthesis and are present in many biologically active compounds. The use of this compound-T in an amine-catalyzed nitrene transfer reaction offers an efficient method for this transformation.
Mechanistic Workflow
The amine-catalyzed α-amination of ketones with this compound-T is proposed to proceed through the formation of an enamine intermediate from the ketone and the amine catalyst. This enamine then acts as a nucleophile, attacking the electrophilic nitrogen of this compound-T (or a related reactive species) to form a new C-N bond. Subsequent hydrolysis yields the α-amino ketone.
Experimental Protocols
Protocol 2: Amine-Catalyzed α-Sulfamidation of Ketones
This protocol is a general procedure for the amine-catalyzed α-amination of ketones using this compound-T, which can be performed with conventional heating or under microwave irradiation for accelerated reaction times.[5]
-
Materials:
-
Ketone substrate (1.0 mmol)
-
This compound-T trihydrate (1.1 mmol, 1.1 equiv)
-
Amine catalyst (e.g., pyrrolidine, 0.2 mmol, 20 mol%)
-
Solvent (e.g., acetonitrile or ethanol, 2 mL)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve the ketone (1.0 mmol) and the amine catalyst (0.2 mmol) in the chosen solvent (2 mL).
-
Add this compound-T trihydrate (310 mg, 1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the α-sulfamidated ketone.
-
-
Procedure (Microwave Irradiation):
-
In a microwave-safe reaction vessel, combine the ketone (1.0 mmol), amine catalyst (0.2 mmol), and this compound-T trihydrate (1.1 mmol) in the chosen solvent (2 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (typically 10-30 minutes).
-
After cooling, work up the reaction mixture as described for the conventional heating method.
-
Data Presentation
Table 2: α-Sulfamidation of Various Ketones with this compound-T
| Entry | Ketone | Amine Catalyst | Conditions | Yield (%) |
| 1 | Acetophenone | Pyrrolidine | Reflux, 6h | 78 |
| 2 | Propiophenone | Pyrrolidine | Microwave, 120°C, 15 min | 85 |
| 3 | Cyclohexanone | Morpholine | Reflux, 8h | 72 |
| 4 | 2-Pentanone | Pyrrolidine | Microwave, 100°C, 20 min | 65 |
| 5 | Deoxybenzoin | Pyrrolidine | Reflux, 4h | 88 |
Yields are isolated yields after purification.
Conclusion
This compound-T is a versatile and practical reagent for electrophilic amination reactions, enabling the direct formation of C-N bonds in a variety of substrates. The copper-catalyzed amination of activated C-H bonds and the amine-catalyzed α-amination of ketones are just two examples of its broad utility. The protocols and data presented herein provide a solid foundation for researchers to explore and apply these powerful synthetic methods in their own work. Further investigations into the development of more efficient and selective catalytic systems, as well as the expansion of the substrate scope, will undoubtedly continue to enhance the importance of chloramines in modern organic synthesis.
References
Application Notes and Protocols for Biofilm Control and Removal using Chloramine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the efficacy of chloramine in controlling and removing microbial biofilms. The information is intended to guide researchers in designing and executing robust experiments to evaluate this compound's anti-biofilm properties.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. This protective environment makes biofilms notoriously resistant to conventional antimicrobial agents. This compound, a long-lasting disinfectant, has shown significant promise in penetrating the biofilm matrix and inactivating embedded cells, offering a potential advantage over more reactive disinfectants like free chlorine.[1][2] These notes detail the application of this compound for biofilm control, providing quantitative data from various studies and step-by-step protocols for key experimental procedures.
Data Presentation: Efficacy of this compound on Biofilm Control
The following tables summarize quantitative data from studies investigating the effect of this compound on biofilm reduction.
Table 1: Effect of this compound on Biofilm Biomass and Thickness
| Biofilm Type | Substratum | This compound Concentration (mg/L as Cl₂) | Treatment Duration | Biomass Reduction (%) | Thickness Reduction (%) | Reference |
| Drinking Water Biofilm | PVC | 7.5 ± 1.4 to 9.1 ± 0.4 | 8 weeks | 81.4 - 83.5 | 86.3 - 95.6 | [3] |
| Nitrifying Biofilm | Not Specified | ~1-2 | 16 days | - | Biofilm sloughing observed, thickness decreased from 2000 µm to 700 µm | [4] |
| Listeria monocytogenes | Microtiter Plate | 200 (combined with 1000 mg/L TDS) | Not Specified | Biofilm-Forming Index (BFI) reduction of 0.80 | - | [5] |
Table 2: Comparative Efficacy of this compound and Free Chlorine
| Biofilm Type | Parameter | This compound Performance | Free Chlorine Performance | Key Findings | Reference |
| Cooling Tower Biofilm | Bacterial Reduction | Significantly more effective | Less effective | Monothis compound showed superior efficacy against mixed biofilms in cooling towers. | [6] |
| Drinking Water Biofilm | Biofilm Growth | Did not completely restrict biofilm growth | - | Biofilms in chloraminated systems can pose an equal or greater risk to water quality. | [7] |
| Nitrifying Biofilm | Biofilm Penetration | 170 times faster initial penetration | Limited penetration | This compound penetrates biofilms more effectively but may not lead to immediate viability loss. | [8] |
| Pseudomonas aeruginosa | Biofilm Inactivation | Eradicated mature biofilm at 1-2 ppm after 3 hours | - | Concentration and contact time are critical for efficacy. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Culturing and Treatment of Biofilms using a CDC Biofilm Reactor
This protocol describes the growth of a multi-species biofilm on polyvinyl chloride (PVC) coupons within a CDC (Centers for Disease Control and Prevention) biofilm reactor, followed by treatment with this compound.
Materials:
-
CDC Biofilm Reactor (e.g., from BioSurface Technologies)
-
PVC coupons
-
Peristaltic pump
-
Source of microbial inoculum (e.g., pre-treated groundwater)
-
Nutrient medium (if required)
-
This compound stock solution
-
Magnetic stir plate
-
Autoclave
-
Sterile tubing and connectors
Procedure:
-
Reactor Assembly and Sterilization:
-
Assemble the CDC biofilm reactor with PVC coupons as per the manufacturer's instructions.
-
Autoclave the assembled reactor and all tubing to ensure sterility.
-
-
Biofilm Growth Phase (Initial Development):
-
Aseptically fill the reactor with the source water or a defined nutrient medium containing the microbial inoculum.
-
Place the reactor on a magnetic stir plate and set the rotational speed (e.g., 125 rpm) to create shear force.
-
Connect the reactor to a continuous flow of the source water/medium using a peristaltic pump. A typical residence time is 30 minutes.
-
Allow the biofilm to establish and grow on the PVC coupons for a specified period (e.g., 2 weeks).
-
-
This compound Treatment Phase:
-
Prepare a stock solution of monothis compound. The reaction to form monothis compound is typically achieved by mixing solutions of hypochlorite (B82951) and ammonium (B1175870) chloride at a specific ratio and pH.
-
Introduce the this compound solution into the influent of the treatment reactor at the desired concentration (e.g., 7.5-9.1 mg/L).
-
Maintain a control reactor that receives no this compound.
-
Continue the continuous flow operation for the desired treatment duration (e.g., 8 weeks).
-
Monitor the this compound concentration in the reactor effluent regularly using a DPD chlorine test kit.
-
-
Sample Collection:
-
Periodically and at the end of the experiment, aseptically remove rods containing the PVC coupons from both the control and treatment reactors.
-
Coupons can then be used for various analyses as described in the subsequent protocols.
-
Protocol 2: Quantification of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)
This protocol outlines the procedure for visualizing and quantifying the three-dimensional structure of biofilms.
Materials:
-
Confocal Laser Scanning Microscope
-
Fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining)
-
Microscope slides or appropriate imaging chambers
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation:
-
Gently rinse the biofilm-coated coupons with PBS to remove planktonic cells and loose debris.
-
Stain the biofilm with a suitable fluorescent dye. For live/dead analysis, incubate with a mixture of SYTO 9 (stains all cells green) and propidium iodide (stains dead cells red) in the dark for 15-20 minutes.
-
Mount the coupon on a microscope slide or in an imaging chamber.
-
-
Image Acquisition:
-
Place the sample on the microscope stage.
-
Use appropriate laser lines and emission filters for the chosen fluorescent stains.
-
Acquire a series of optical sections (z-stack) through the entire thickness of the biofilm at multiple random locations on the coupon.
-
-
Image Analysis:
-
Use image analysis software (e.g., COMSTAT, ImageJ) to reconstruct the 3D structure of the biofilm.
-
Quantify key structural parameters such as:
-
Biomass (µm³/µm²): Total volume of the biofilm per unit area.
-
Average Thickness (µm): The mean height of the biofilm.
-
Roughness Coefficient: A measure of the biofilm's surface heterogeneity.
-
Surface to Biovolume Ratio (µm²/µm³): An indicator of the biofilm's compactness.
-
-
Protocol 3: Analysis of Biofilm Microbial Community using 16S rRNA Gene Sequencing
This protocol describes the methodology for characterizing the microbial composition of the biofilm.
Materials:
-
Sterile scalpel or cell scraper
-
DNA extraction kit (e.g., PowerBiofilm DNA Isolation Kit)
-
PCR thermocycler
-
Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME, mothur)
Procedure:
-
Biofilm Biomass Retrieval and DNA Extraction:
-
Aseptically scrape the biofilm from the coupon surface into a sterile microcentrifuge tube.
-
Extract total genomic DNA from the biofilm sample using a commercial DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the 16S rRNA gene from the extracted DNA using PCR with universal primers that have appropriate barcodes for multiplexing.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products and quantify the DNA concentration.
-
Pool the barcoded amplicons and prepare the library for sequencing on a next-generation sequencing platform.
-
-
Bioinformatics Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) based on sequence similarity (e.g., 97%).
-
Assign taxonomy to the OTUs by comparing their sequences to a reference database (e.g., Greengenes, SILVA).
-
Analyze the microbial community structure, including relative abundance of different taxa, diversity indices (e.g., Shannon, Simpson), and beta diversity to compare communities between different treatment groups.
-
Visualizations
Mechanism of Action: this compound vs. Free Chlorine
Caption: Comparative mechanism of this compound and free chlorine on biofilms.
Experimental Workflow for this compound Biofilm Study
Caption: A typical experimental workflow for studying this compound's effect on biofilms.
Logical Flow for Biofilm Disinfection Experiment
Caption: Logical flow diagram for a biofilm disinfection experiment.
References
- 1. ibidi.com [ibidi.com]
- 2. Impact of Chloramination on the Development of Laboratory-Grown Biofilms Fed with Filter-Pretreated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of flow-cytometry microbial biofilm datasets with viSNE and Matlab protocol v1 [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometric analysis of S. epidermidis and its biofilm components [bio-protocol.org]
- 8. Free chlorine and monothis compound application to nitrifying biofilm: comparison of biofilm penetration, activity, and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stable Chloramine Solutions in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine solutions are widely utilized in experimental research as potent antimicrobial agents, disinfectants, and oxidizing agents. Their efficacy is intrinsically linked to their stability, which can be influenced by a variety of factors including pH, temperature, storage conditions, and the presence of organic materials. This document provides detailed application notes and standardized protocols for the preparation of stable this compound solutions, primarily focusing on this compound-T and monothis compound, to ensure reproducibility and accuracy in experimental settings.
Factors Influencing this compound Solution Stability
The stability of this compound solutions is paramount for achieving consistent experimental outcomes. Several key factors can impact the concentration and reactivity of these solutions over time.
| Factor | Influence on Stability | Recommendations for Maximizing Stability |
| pH | The pH of the solution is a critical determinant of this compound speciation and stability. Monothis compound (NH₂Cl) is the most stable species and is favored in alkaline conditions (pH > 8).[1][2][3] At neutral or acidic pH, monothis compound can disproportionate into the less stable dithis compound (NHCl₂) and trithis compound (NCl₃), leading to a loss of desired activity.[3][4] this compound-T solutions are also most stable in strongly alkaline mediums.[5][6] | Prepare and store this compound solutions in buffered, alkaline conditions (pH 8.5-11) to maintain the predominance of the more stable monothis compound species.[7] |
| Temperature | Higher temperatures accelerate the decomposition of this compound solutions.[8] Aqueous this compound-T solutions are stable up to 60°C in a strongly alkaline medium.[5][6] | Prepare solutions with cold water and store them in a cool, dark place. For long-term storage, refrigeration is recommended, though solutions should generally be prepared fresh. |
| Light | Exposure to light, particularly UV light, can induce the photodegradation of chloramines.[9] | Store this compound solutions in amber or opaque containers to protect them from light. |
| Presence of Organic Matter | Organic compounds can react with and consume active chlorine, reducing the effective concentration of the this compound solution.[10][11] | Use high-purity water (e.g., deionized or distilled) for solution preparation and minimize contact with organic materials. |
| Chlorine to Ammonia (B1221849) Ratio | For monothis compound solutions prepared from hypochlorite (B82951) and ammonia, the ratio of these precursors is crucial. An excess of ammonia helps to minimize the formation of less stable dithis compound and trithis compound.[1][7] | A chlorine to ammonia (Cl₂:NH₃) weight ratio of 4.5:1 to 5:1 is often recommended for optimizing monothis compound stability.[3] |
| Storage Container | Solutions should be stored in clean, sealed containers to prevent contamination and evaporation, which can alter the concentration.[1][2] | Use glass or chemically resistant plastic containers with tight-fitting lids. |
Experimental Protocols
Protocol 1: Preparation of this compound-T Stock Solution (1% w/v)
This protocol details the preparation of a 1% (w/v) this compound-T stock solution, a versatile disinfectant for laboratory surfaces and equipment.
Materials:
-
This compound-T trihydrate powder
-
High-purity water (distilled or deionized)
-
Sterile glass beaker and volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing paper/boat
-
Spatula
Procedure:
-
Calculation: Determine the required amount of this compound-T powder. For a 1% solution, 10 grams of this compound-T are needed for every 1 liter of solution.
-
Weighing: Accurately weigh the calculated amount of this compound-T powder using an analytical balance.
-
Dissolution:
-
Place a magnetic stir bar in a beaker containing approximately 80% of the final desired volume of high-purity water.
-
While stirring, slowly add the weighed this compound-T powder to the water.
-
Continue stirring until the powder is completely dissolved. Gentle warming can aid dissolution but should be done cautiously.
-
-
Final Volume Adjustment:
-
Once fully dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Bring the solution to the final volume with high-purity water.
-
-
Storage: Store the prepared solution in a labeled, airtight, and light-protected container in a cool, dark place. For optimal performance, it is recommended to prepare fresh solutions.
Protocol 2: Preparation of Monothis compound Stock Solution (approx. 1000 mg/L as Cl₂)
This protocol describes the in-situ generation of a monothis compound solution for various experimental applications. The reaction between sodium hypochlorite and ammonium (B1175870) chloride produces monothis compound.
Materials:
-
Sodium hypochlorite (NaOCl) solution (e.g., 5% available chlorine)
-
Ammonium chloride (NH₄Cl)
-
High-purity water (distilled or deionized)
-
pH meter and calibration buffers
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Glass beakers and volumetric flasks
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Prepare Ammonium Chloride Solution:
-
Dissolve a calculated amount of ammonium chloride in high-purity water to achieve the desired ammonia concentration. An excess of ammonia is recommended.[1]
-
-
Adjust pH:
-
Prepare Sodium Hypochlorite Solution:
-
Dilute a stock solution of sodium hypochlorite with high-purity water to the desired chlorine concentration.
-
-
Synthesize Monothis compound:
-
While vigorously stirring the pH-adjusted ammonium chloride solution, slowly add the sodium hypochlorite solution dropwise.[1]
-
The slow addition and constant stirring are essential to ensure a complete reaction and minimize the formation of di- and trithis compound.
-
-
Reaction Time: Allow the reaction to proceed for at least 1 hour in the dark to ensure the formation of a stable monothis compound solution.
-
Verification (Optional but Recommended):
-
The concentration of monothis compound can be verified using a DPD colorimetric method or spectrophotometrically by measuring absorbance at 245 nm.
-
-
Storage: Store the freshly prepared monothis compound solution in a sealed, light-protected container in a cool environment. It is highly recommended to use this solution shortly after preparation.
Visualizations
Caption: General workflow for preparing and using stable this compound solutions.
Caption: Conceptual antimicrobial action of chloramines on a bacterial cell.
References
- 1. lume.ufrgs.br [lume.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
- 4. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Stability characteristics of aqueous this compound-T solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PlumX [plu.mx]
- 7. lume.ufrgs.br [lume.ufrgs.br]
- 8. researchgate.net [researchgate.net]
- 9. Lesson 16: Disinfection [water.mecc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Formation of organic chloramines during chlor(am)ination and UV/chlor(am)ination of algae organic matter in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroxyproline Quantification using the Chloramine-T Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of hydroxyproline (B1673980) using the chloramine-T colorimetric assay. This method is a widely accepted standard for determining collagen content in various biological samples, which is crucial in studies related to fibrosis, tissue engineering, and other connective tissue disorders.
Principle of the Assay
The this compound-T assay for hydroxyproline is a colorimetric method based on the chemical reactivity of the hydroxyproline amino acid.[1][2][3] Hydroxyproline is an amino acid found almost exclusively in collagen, constituting about 13.5% of its amino acid composition.[2][4] The assay involves the acid hydrolysis of collagen-containing samples to liberate free hydroxyproline.[5] The liberated hydroxyproline is then oxidized by this compound-T, forming a pyrrole (B145914) intermediate.[1][2][3][6] This intermediate subsequently reacts with p-dimethylaminobenzaldehyde (DMAB) in a concentrated acid solution (Ehrlich's reagent) to produce a stable chromophore with a characteristic absorbance maximum around 540-560 nm.[2][3][7][8] The intensity of the color produced is directly proportional to the amount of hydroxyproline present in the sample.
Data Presentation
Table 1: Reagent Preparation and Concentrations
| Reagent | Components | Typical Concentration/Preparation |
| This compound-T Reagent | This compound-T Concentrate, Oxidation Buffer | Mix 6 µL of this compound-T Concentrate with 94 µL of Oxidation Buffer for each reaction.[7][8][9] Prepare fresh before use.[4][9] |
| DMAB Reagent (Ehrlich's Reagent) | DMAB Concentrate, Perchloric Acid/Isopropanol Solution or proprietary acidic developer | Mix 50 µL of DMAB Concentrate with 50 µL of Perchloric Acid/Isopropanol Solution for each reaction.[7][8] Keep on ice and protected from light.[7][8] |
| Hydroxyproline Standard | Hydroxyproline Standard (e.g., 1 mg/mL) | Prepare a stock solution of 0.1 mg/mL by diluting the 1 mg/mL standard with distilled water.[7][8] Create a standard curve typically ranging from 0 to 10 µ g/well .[10] |
| Hydrolysis Reagent | Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) | Concentrated HCl (~12 M) for acid hydrolysis.[9] 10N NaOH for alkaline hydrolysis.[11][12] |
Table 2: Experimental Parameters
| Parameter | Value/Range | Notes |
| Sample Hydrolysis Temperature | 120°C | For both acid and alkaline hydrolysis.[8][9] |
| Sample Hydrolysis Time | 3 hours (acid) or 1 hour (alkaline) | Some tough tissues may require longer hydrolysis times.[8][9][11][12] |
| This compound-T Oxidation Incubation Time | 5 - 30 minutes | 5 minutes[7][8], 20 minutes[4], or 30 minutes[2][3][9] at room temperature. |
| DMAB Reaction Incubation Temperature | 60°C | Consistent across most protocols.[2][7][8] |
| DMAB Reaction Incubation Time | 90 minutes | Standard incubation time for color development.[2][7][8] |
| Absorbance Reading Wavelength | 540 - 560 nm | The peak absorbance of the final chromophore.[2][3][7] |
Experimental Protocols
I. Reagent Preparation
-
This compound-T Reagent : For each sample and standard well, mix 6 µL of this compound-T Concentrate with 94 µL of Oxidation Buffer.[7][8] This solution should be prepared fresh and used within 1-2 hours.[12]
-
DMAB Reagent : For each well, combine 50 µL of DMAB Concentrate with 50 µL of Perchloric Acid/Isopropanol Solution.[7][8] Keep this reagent on ice and protected from light.
-
Hydroxyproline Standard Curve Preparation :
-
Dilute the 1 mg/mL Hydroxyproline Standard to 0.1 mg/mL by adding 10 µL of the standard to 90 µL of distilled water.[7][8]
-
Into a series of wells, add 0, 2, 4, 6, 8, and 10 µL of the 0.1 mg/mL standard to generate standards of 0, 0.2, 0.4, 0.6, 0.8, and 1.0 µ g/well .[8]
-
Adjust the volume in each standard well to 10 µL with distilled water.
-
II. Sample Preparation
A. Tissue Samples (Acid Hydrolysis)
-
Homogenize 10 mg of tissue in 100 µL of distilled water.[13]
-
Transfer 100 µL of the homogenate to a pressure-tight vial with a PTFE-lined cap.
-
Add 100 µL of concentrated HCl (~12 M).[9]
-
Tightly cap the vial and hydrolyze at 120°C for 3 hours.[9]
-
After cooling, you may clarify the hydrolysate by adding 5 mg of activated charcoal, vortexing, and centrifuging at 10,000 x g for 5 minutes.[9]
-
Transfer 10-50 µL of the supernatant to a 96-well plate.
-
Evaporate the samples to dryness in a 60°C oven or using a vacuum concentrator to remove residual HCl.[3][9]
B. Serum or Urine Samples (Acid Hydrolysis)
-
Transfer 100 µL of the sample to a pressure-tight vial.
-
Add 100 µL of concentrated HCl (~12 M).[9]
-
Cap the vial tightly and hydrolyze at 120°C for 3 hours.[9]
-
Cool the samples and add 5 mg of activated charcoal. Mix and centrifuge at 13,000 x g for 2 minutes.
-
Transfer 10-50 µL of the supernatant to a 96-well plate and evaporate to dryness.
III. Assay Procedure
-
To the dried samples and standards in the 96-well plate, add 100 µL of the freshly prepared this compound-T Reagent to each well.
-
Incubate at room temperature for 5 to 20 minutes.[4]
-
Add 100 µL of the DMAB Reagent to each well.
-
Measure the absorbance at 560 nm using a microplate reader.[7]
IV. Data Analysis
-
Subtract the absorbance of the blank (0 µg standard) from all other readings.
-
Plot the corrected absorbance values for the hydroxyproline standards against their known concentrations to generate a standard curve.
-
Determine the concentration of hydroxyproline in the samples by interpolating their absorbance values on the standard curve.
-
The amount of collagen can be estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of collagen by weight.[2]
Visualizations
References
- 1. A simplified method for the analysis of hydroxyproline in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. chondrex.com [chondrex.com]
- 5. icams.ro [icams.ro]
- 6. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. arigobio.com [arigobio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]
- 13. Hydroxyproline Assay Kit | ABIN5067614 [antikoerper-online.de]
Application Notes and Protocols for Flow Cytometry Analysis of Bacterial Viability Following Chloramine Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloramine is a widely utilized disinfectant in various applications, including drinking water treatment and as an antimicrobial agent. Assessing the viability of bacteria after exposure to this compound is crucial for determining its efficacy and for understanding the mechanisms of bacterial inactivation. Flow cytometry, coupled with fluorescent viability dyes, offers a rapid, quantitative, and high-throughput method to evaluate bacterial viability at the single-cell level. This technique distinguishes between live, membrane-compromised (injured), and dead bacteria, providing a more detailed picture of the disinfectant's effect compared to traditional plating methods, which can be slow and unable to detect viable but non-culturable (VBNC) cells.[1][2][3]
This document provides detailed application notes and protocols for the analysis of bacterial viability after this compound exposure using flow cytometry.
Principle of the Assay
The most common method for assessing bacterial viability by flow cytometry relies on a dual-staining approach using two nucleic acid dyes: a green fluorescent, membrane-permeant dye and a red fluorescent, membrane-impermeant dye.
-
Membrane-Permeant Green Dye (e.g., SYTO® 9, SYBR® Green, Thiazole Orange): This dye enters all bacteria, regardless of their membrane integrity, and stains their nucleic acids, emitting a green fluorescence.[1][4][5]
-
Membrane-Impermeant Red Dye (e.g., Propidium Iodide - PI): This dye can only penetrate bacteria with damaged or compromised cell membranes.[1][4][5] Upon binding to nucleic acids, it emits a red fluorescence. The fluorescence of the green dye is simultaneously quenched.
Therefore, live bacteria with intact cell membranes will fluoresce green, while dead or membrane-compromised bacteria will fluoresce red. A population of injured cells with partially damaged membranes may exhibit both green and red fluorescence.[2]
Data Presentation
The following tables summarize quantitative data from studies assessing bacterial viability after exposure to chlorine-based disinfectants. While specific data for this compound is often proprietary or study-specific, the data for free chlorine provides a relevant benchmark due to its similar mode of action.
Table 1: Viability of E. coli on Lettuce after Disinfection with Sodium Hypochlorite (Free Chlorine) for 2 minutes [6]
| Free Chlorine Concentration (mg/L) | Viable Cells (%) | Compromised Cells (%) | Dead Cells (%) |
| 5 | 12.7 | 20.7 | 66.6 |
| 10 | 11.5 | 15.6 | 72.9 |
| 25 | 7.9 | 12.8 | 79.3 |
| 50 | 5.1 | 12.7 | 82.2 |
| 100 | 2.4 | 10.3 | 87.3 |
Table 2: Effect of Chlorine Treatment on Total Cell Count of High and Low Nucleic Acid (HNA and LNA) Bacteria in Spring Water [7]
| Chlorine Concentration (µg/L) | Total HNA Bacteria (cells/µL) | Total LNA Bacteria (cells/µL) |
| 0 | ~15,000 | ~25,000 |
| 6 | ~12,000 | ~23,000 |
| 19 | ~8,000 | ~20,000 |
| 58 | ~5,000 | ~18,000 |
| 520 | ~1,000 | ~10,000 |
Experimental Protocols
This section provides a detailed methodology for assessing bacterial viability after this compound exposure using flow cytometry.
Materials
-
Bacterial culture of interest (e.g., E. coli, S. aureus)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
Phosphate-buffered saline (PBS), sterile
-
This compound solution of known concentration
-
Sodium thiosulfate (B1220275) solution (or other suitable neutralizing agent)
-
Flow cytometry viability staining kit (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit containing SYTO® 9 and Propidium Iodide)
-
Flow cytometer equipped with a blue laser (488 nm) and appropriate filters for green and red fluorescence detection (e.g., 530/30 nm for SYTO® 9 and >670 nm for PI).[4]
-
Microcentrifuge tubes
-
Micropipettes and sterile tips
Protocol 1: Bacterial Preparation and this compound Exposure
-
Bacterial Culture: Inoculate a single colony of the desired bacterium into 5 mL of appropriate growth medium. Incubate overnight at the optimal temperature with shaking (e.g., 37°C for E. coli).
-
Harvesting and Washing: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and resuspend the bacterial pellet in sterile PBS. Repeat the washing step twice to remove any residual medium.
-
Cell Density Adjustment: Measure the optical density (OD) of the bacterial suspension at 600 nm (OD600). Adjust the cell density with sterile PBS to a final OD600 of approximately 0.1 (corresponds to ~10^8 cells/mL for E. coli).
-
This compound Exposure:
-
Prepare working solutions of this compound at the desired concentrations in sterile PBS.
-
Add a defined volume of the bacterial suspension to an equal volume of the this compound working solution.
-
Incubate for the desired contact time (e.g., 10, 30, 60 minutes) at room temperature with gentle mixing.
-
Include a control sample with bacteria in PBS without this compound.
-
-
Neutralization: After the exposure time, add a neutralizing agent (e.g., sodium thiosulfate) to stop the disinfecting action of this compound. The concentration of the neutralizer should be sufficient to quench the residual this compound.
Protocol 2: Staining and Flow Cytometry Analysis
-
Prepare Staining Solution: Prepare a fresh mixture of the viability dyes according to the manufacturer's instructions. For the LIVE/DEAD™ BacLight™ kit, this typically involves mixing equal volumes of the SYTO® 9 and Propidium Iodide components.[2]
-
Staining:
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer with the appropriate voltage and compensation settings using unstained and single-stained control samples.
-
Acquire data for each sample, collecting events for a set period of time or a specific number of events (e.g., 10,000-50,000 events in the bacterial gate).
-
-
Data Analysis:
-
Gate the bacterial population based on forward scatter (FSC) and side scatter (SSC) properties.
-
Create a dot plot of green fluorescence (e.g., FL1) versus red fluorescence (e.g., FL3).
-
Establish quadrants to differentiate between live (green fluorescent), dead (red fluorescent), and injured (intermediate fluorescence) populations.
-
Quantify the percentage of cells in each gate.
-
Visualizations
Caption: Experimental workflow for flow cytometry analysis of bacterial viability after this compound exposure.
Caption: Simplified mechanism of this compound's bactericidal action on a bacterial cell.
References
- 1. researchgate.net [researchgate.net]
- 2. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for Testing Chloramine Resistance in Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the resistance of bacterial strains to chloramine, a widely used disinfectant. Understanding the mechanisms and quantifying the levels of resistance are crucial for developing effective antimicrobial strategies and ensuring public health.
Introduction to this compound and Bacterial Resistance
This compound, a combination of chlorine and ammonia, is a long-lasting disinfectant used in water treatment systems.[1] Its primary mechanism of action against bacteria is through the oxidation of cellular components, including lipids and proteins in the cell membrane, which disrupts cellular integrity and leads to cell death. However, some bacteria have developed mechanisms to withstand this compound, posing a significant challenge to water safety and public health.
Bacterial resistance to this compound is a multifaceted phenomenon involving both physical and genetic factors. Key resistance strategies include:
-
Biofilm Formation: Bacteria can aggregate on surfaces and produce a protective layer of extracellular polymeric substances (EPS) that shields them from disinfectants.
-
Extracellular Polymeric Substances (EPS): The EPS matrix can consume this compound, preventing it from reaching the bacterial cells. Overproduction of alginate, a component of EPS, has been shown to increase resistance in Pseudomonas aeruginosa.[2][3]
-
Cellular adaptations: Changes in the cell wall and membrane composition can reduce the permeability to this compound.
-
Genetic and Metabolic Responses: Bacteria can activate specific stress response pathways to counteract the oxidative damage caused by this compound. These include the SOS response to DNA damage and the induction of antioxidant defense systems.[4][5][6] For instance, the glutaminyl-tRNA biosynthesis pathway has been identified as a key metabolic pathway modulating this compound resistance.[7]
Quantitative Analysis of this compound Resistance
The resistance of different bacterial strains to this compound can be quantified and compared using various metrics. The following tables summarize key data from published studies.
Table 1: this compound Concentration and Contact Time (Ct) for 99% Inactivation of Pseudomonas aeruginosa Strains
| Bacterial Strain | Description | Ct for 99% Inactivation (mg·min/L) | Reference |
| P. aeruginosa PAO1 | Wild-type | 75.95 | [3] |
| P. aeruginosa algT(U) | Alginate EPS underproducer | 68.40 | [3] |
| P. aeruginosa mucA22 | Alginate EPS overproducer | 89.83 | [3] |
Table 2: Inactivation Kinetics of Nitrosomonas europaea by Monothis compound at Different pH and Temperatures
| pH | Temperature (°C) | Inactivation Rate Constant (k) (L·mg⁻¹·min⁻¹) | Ct for 99% Inactivation (mg·min/L) | Reference |
| 6.0 | 20 | 0.015 | - | [8] |
| 7.0 | 20 | - | - | [8] |
| 8.7 | 20 | - | - | [8] |
| 7.0 | 8 | - | 1132.1 | [8] |
| 7.0 | 20 | - | - | [8] |
| 7.0 | 35 | - | 488.6 | [8] |
Table 3: Inactivation Data for Various Bacterial Species
| Bacterial Species | This compound Concentration (mg/L) | Contact Time | Log Removal | Reference |
| Mycobacterium avium & M. intracellulare | >4.0 | Days to weeks | 3-log (99.9%) | [9] |
| Pseudomonas aeruginosa | 0.5 | >3 hours | Little effect | [1] |
| Pseudomonas aeruginosa | 1.0 | 3 hours | Eradication of biofilm | [1] |
| Pseudomonas aeruginosa | 2.0 | 3 hours | Eradication of biofilm | [1] |
| E. coli O157:H7 | - | - | Varies by strain | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess this compound resistance in bacterial strains.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
This compound stock solution (freshly prepared)
-
Sterile water or buffer for dilutions
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture the bacterial strain overnight in the appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized concentration, typically ~5 x 10^5 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a fresh stock solution of this compound. The concentration should be verified using a standard method like the DPD colorimetric assay.
-
Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate using the broth medium as the diluent. This will create a range of this compound concentrations.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate, except for the negative control (sterility control) wells which should only contain broth.
-
Include a positive control well containing the bacterial inoculum and broth without any this compound.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.
-
Protocol 2: Bacterial Viability Assessment using Plate Counts
This protocol determines the number of viable bacteria remaining after exposure to this compound.
Materials:
-
Bacterial culture
-
This compound solution
-
Neutralizing solution (e.g., sodium thiosulfate)
-
Sterile saline or buffer for serial dilutions
-
Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Incubator
Procedure:
-
Exposure to this compound:
-
Prepare a suspension of the bacterial strain in a sterile buffer.
-
Add a specific concentration of this compound to the bacterial suspension and start a timer.
-
-
Sampling and Neutralization:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the mixture.
-
Immediately transfer the aliquot to a tube containing a neutralizing solution to stop the action of the this compound.
-
-
Serial Dilution and Plating:
-
Perform serial ten-fold dilutions of the neutralized sample in sterile saline or buffer.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates in triplicate.
-
-
Incubation and Colony Counting:
-
Incubate the plates at the optimal growth temperature until colonies are visible.
-
Count the number of colonies on the plates and calculate the concentration of viable bacteria (CFU/mL) in the original sample.
-
-
Data Analysis:
-
Calculate the log reduction in viable bacteria at each time point compared to the initial concentration (time 0).
-
Protocol 3: Culture-Independent Viability Assessment using Flow Cytometry
Flow cytometry with fluorescent viability dyes (e.g., SYTO 9 and propidium (B1200493) iodide) allows for rapid, high-throughput assessment of bacterial viability and membrane integrity.
Materials:
-
Bacterial suspension treated with this compound (as in Protocol 2)
-
Fluorescent viability staining kit (e.g., LIVE/DEAD BacLight)
-
Flow cytometer
Procedure:
-
Staining:
-
Following this compound exposure and neutralization, stain the bacterial samples with the fluorescent dyes according to the manufacturer's instructions. Typically, this involves a short incubation in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained samples on a flow cytometer. Live bacteria with intact membranes will fluoresce green (SYTO 9), while dead or membrane-compromised bacteria will fluoresce red (propidium iodide).
-
-
Data Analysis:
-
Quantify the percentage of live, dead, and injured (intermediate fluorescence) cells in the population at each time point.
-
Visualizing Workflows and Pathways
Experimental Workflow for this compound Resistance Testing
Caption: Experimental workflow for assessing bacterial resistance to this compound.
Signaling Pathway for Bacterial Response to this compound-Induced Stress
Caption: Bacterial signaling in response to this compound-induced oxidative stress.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Responses to Reactive Chlorine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOS response - Wikipedia [en.wikipedia.org]
- 7. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. This compound Concentrations within Distribution Systems and Their Effect on Heterotrophic Bacteria, Mycobacterial Species, and Disinfection Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptomic Response of Escherichia coli O157:H7 to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Chloramine in Aquaculture Disease Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chloramine, primarily in the form of this compound-T, for the treatment of various diseases in aquaculture. The information is intended to guide research, experimental design, and the development of safe and effective disease management strategies.
Introduction
This compound-T is a broad-spectrum disinfectant and therapeutic agent widely employed in aquaculture to control external bacterial, fungal, and parasitic infections.[1][2][3] Its efficacy, biodegradability, and relatively low toxicity to fish when used correctly make it a valuable tool for maintaining aquatic animal health.[1] This document outlines the key applications, treatment protocols, and important considerations for the use of this compound-T in aquaculture.
Mechanism of Action: When dissolved in water, this compound-T slowly breaks down to produce hypochlorous acid (HOCl), which in turn releases active chlorine and oxygen.[4] However, it is now widely believed that the this compound-T ion itself is the primary active antimicrobial species.[4] This oxidative action disrupts the cellular metabolism of pathogenic microorganisms, leading to their inactivation.[5]
Target Pathogens and Diseases
This compound-T is effective against a range of pathogens affecting various aquatic species.
Table 1: Pathogens and Diseases Treated with this compound-T
| Pathogen Type | Disease | Causative Agent(s) | Target Species | Reference(s) |
| Bacteria | Bacterial Gill Disease (BGD) | Flavobacterium branchiophilum and other external flavobacteria | Freshwater-reared salmonids, Walleye | [1][6][7][8][9][10] |
| External Columnaris Disease | Flavobacterium columnare | Freshwater-reared warmwater finfish, Goldfish | [1][9][11] | |
| External Flavobacteriosis | F. columnare, F. psychrophilum | Fish | [1] | |
| Parasites | Ichthyobodiasis | Ichthyobodo necatrix (Costia) | Rainbow Trout, Koi | [2][6][7][8] |
| White Spot Disease | Ichthyophthirius multifiliis | Fish | [2][3][4] | |
| Gill and Skin Flukes | Dactylogyrus spp., Gyrodactylus spp. | Koi, Goldfish | [4][12] | |
| Trichodinosis | Trichodina spp. | Fish | [4] | |
| Amoebic Gill Disease (AGD) | Neoparamoeba pemaquidensis | Atlantic Salmon | [1][13] | |
| Other | General bacterial reduction | Various waterborne bacteria | Fish, Shrimp | [2][14][15] |
| Surface Fouling Organisms | Various commensal organisms | Shrimp | [16] |
Quantitative Data Summary
The efficacy and safety of this compound-T are highly dependent on concentration, duration of exposure, and water quality parameters.
Table 2: Summary of Effective Concentrations and Treatment Durations
| Target Disease/Pathogen | Concentration (mg/L) | Treatment Duration & Frequency | Species | Water Conditions | Reference(s) |
| Bacterial Gill Disease (BGD) | 10 - 20 | 1-hour static bath or flow-through, 1-3 times on alternate or consecutive days | Salmonids | Freshwater | [1][17] |
| External Columnaris | 15 | Treatment following exposure | Goldfish | - | [11] |
| External Columnaris | 12 - 20 | 1-hour bath | Walleye, Warmwater finfish | Freshwater | [9][18] |
| Mixed Gill Infection (F. branchiophilum & I. necatrix) | 10 | 1-hour bath daily for 3 consecutive days | Rainbow Trout | - | [6][7][8] |
| Amoebic Gill Disease (AGD) | 10 - 25 | 1-hour bath | Atlantic Salmon | Freshwater or Seawater | [1] |
| External Fluke Infestations | 5 - 20 | Two 4-hour static bath exposures on alternate days | Koi, Goldfish, Tilapia | Hard, high pH water | [12] |
| General Anti-parasitic | 15 - 20 | 4 doses required | Koi | - | [3][19] |
| General Anti-bacterial | 5 | - | Koi | - | [3][19] |
| Water Disinfection (Shrimp Ponds) | 3 - 9 | Single application | Shrimp (Penaeus monodon) | Brackishwater | [20] |
Table 3: Influence of Water Parameters on this compound-T Dosage (mg/L)
| pH | Soft Water | Hard Water |
| 6.0 | 2.5 | 7.0 |
| 6.5 | 5.0 | 10.0 |
| 7.0 | 10.0 | 15.0 |
| 7.5 | 18.0 | 18.0 |
| 8.0 | 20.0 | 20.0 |
| Source:[4][19] |
Note: The toxicity of this compound-T increases in soft, acidic water.[4] It is crucial to measure pH and water hardness before treatment to determine the appropriate dosage.
Experimental Protocols
Protocol for Static Bath Treatment of External Bacterial and Parasitic Infections in Fish
This protocol is a generalized procedure based on common practices for treating diseases like BGD, columnaris, and external parasites.
1. Preparation:
- Isolate affected fish in a separate treatment tank with adequate aeration.
- Ensure the treatment tank is clean and free of organic matter, which can reduce the efficacy of this compound-T.[1]
- Measure and record the water volume of the treatment tank.
- Measure and record the pH and water hardness to determine the correct dosage (refer to Table 3).
2. Dosage Calculation and Application:
- Calculate the required amount of this compound-T powder based on the water volume and the determined dosage.
- In a separate container, pre-dissolve the this compound-T powder in a small amount of water from the treatment tank.
- Slowly and evenly distribute the dissolved solution into the treatment tank.
3. Treatment and Monitoring:
- Expose the fish to the treatment for the specified duration (e.g., 1 to 4 hours).[1][12]
- Continuously monitor the fish for any signs of distress, such as erratic swimming or gasping at the surface.
- If signs of severe stress are observed, immediately perform a partial water change to reduce the concentration of this compound-T.
4. Post-Treatment:
- After the treatment period, perform a significant water change (at least 50%) or transfer the fish back to their original, clean tank.
- Repeat the treatment as necessary, typically on consecutive or alternate days for up to 3-4 treatments.[1][17]
Protocol for Flow-Through Treatment of Bacterial Gill Disease
This method is often used in hatchery raceways.
1. System Preparation:
- Calculate the flow rate of water through the raceway or tank.
- Prepare a concentrated stock solution of this compound-T.
2. Application:
- Use a dosing pump to administer the this compound-T stock solution into the inflow of the raceway at a rate that achieves the target concentration (e.g., 10-20 mg/L) in the entire volume of water.[1]
- Maintain the treatment for a 1-hour period.
3. Flushing:
- After 1 hour, cease the addition of the this compound-T stock solution and allow fresh water to flush the system.[1]
4. Repetition:
- Repeat the treatment daily or on alternate days as required.[1]
Visualizations
References
- 1. ecotao.co.za [ecotao.co.za]
- 2. This compound T treats external bacterial disease and protozoa in fish [abnobapetstore.co.uk]
- 3. absolute-koi.com [absolute-koi.com]
- 4. This compound-T a useful anti-parasite treatment – Koi & Aquarium Fish Diseases [fishdoc.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. syndel.com [syndel.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound T Antibacterial Bath Treatment – Dr Erik Johnson – Veterinarian [drjohnson.com]
- 13. researchgate.net [researchgate.net]
- 14. parsianpakhsh.com [parsianpakhsh.com]
- 15. aquaenjoychemical.com [aquaenjoychemical.com]
- 16. Fisheries :: Shrimp Culture [agritech.tnau.ac.in]
- 17. This compound-T | U.S. Fish & Wildlife Service [fws.gov]
- 18. researchgate.net [researchgate.net]
- 19. koiphen.com [koiphen.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Chloramine Functionalized Polymers for Water Disinfection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of N-chloramine functionalized polymers, a promising class of materials for rechargeable and effective water disinfection. This document details their mechanism of action, synthesis, and protocols for evaluating their antimicrobial efficacy.
Introduction to N-Chloramine Polymers
N-chloramine functionalized polymers are a class of antimicrobial materials characterized by one or more nitrogen-halogen covalent bonds (N-Cl). These polymers serve as a stable reservoir of oxidative chlorine (Cl⁺), which can be effectively transferred to microorganisms, leading to their inactivation. A key advantage of these materials is their regenerability; their antimicrobial capacity can be restored by simple exposure to a chlorine source, such as household bleach.[1][2][3] This feature, combined with their potent broad-spectrum antimicrobial activity, long-term stability, and low cost, makes them highly suitable for various water disinfection applications, from point-of-use systems to antimicrobial coatings on surfaces.[4][5]
Mechanism of Action
The primary antimicrobial action of N-chloramine polymers involves the direct transfer of oxidative chlorine (Cl⁺) from the polymer's N-Cl bond to the microbial cell.[6][7] This process can occur via two main pathways:
-
Direct Contact: When microorganisms come into direct contact with the polymer surface, the Cl⁺ is transferred to vital cellular components.
-
Chlorine Release: A slow dissociation of chlorine from the N-chloramine groups into the water can occur, forming free chlorine (hypochlorous acid and hypochlorite (B82951) ions), which then acts as a disinfectant.[1]
The transferred or released chlorine is a strong oxidizing agent that disrupts essential cellular functions, leading to microbial death. Key targets within the microbial cell include:
-
Enzymes: Oxidative chlorine reacts with sulfhydryl groups (-SH) in enzymes, leading to their irreversible inhibition and the disruption of metabolic pathways.[8]
-
Nucleic Acids: DNA and RNA synthesis are profoundly inhibited by N-chloramines, preventing cell replication.[8]
-
Cell Membrane: The external membrane components of pathogens are susceptible to oxidation by chlorine, leading to damage and loss of integrity.[1]
The stability and antimicrobial activity of the N-halamine bond are inversely related and depend on its chemical structure, following the general trend:
-
Activity: Imide > Amide >> Amine
-
Stability: Amine > Amide > Imide[4]
This allows for the tuning of polymer properties based on the desired application, whether for rapid disinfection or long-term stability.
Quantitative Data on Disinfection Efficacy
The following table summarizes the antimicrobial performance of various N-chloramine functionalized polymers against common waterborne pathogens.
| Polymer System | Target Microorganism | Initial Concentration (CFU/mL) | Contact Time | Log Reduction | Active Chlorine (ppm) | Reference |
| 1-chloro-3-ethyl-5,5-dimethylhydantoin (Cl-EDMH) | E. coli & S. aureus | 10⁸ - 10⁹ | < 5 min | Total Kill | 500 | [6] |
| 1-chloro-3-hexyl-5,5-dimethylhydantoin (Cl-HDMH) | E. coli & S. aureus | 10⁸ - 10⁹ | 30 min | Total Kill | 500 | [6] |
| 1-chloro-3-dodecyl-5,5-dimethylhydantoin (Cl-DCSDMH) | E. coli & S. aureus | 10⁸ - 10⁹ | 60 min | Total Kill | 500 | [6] |
| VBDMH Polymer Gels | E. coli | ~10⁵ | 8 h | 1.1 - 4.5 | Not specified | [1][9] |
| Hydantoin-functionalized Stainless Steel | E. coli | Not specified | 12 min | 6 | Not specified | [7] |
| Hydantoin-functionalized Stainless Steel | S. aureus | Not specified | 10 min | 6 | Not specified | [7] |
| PEI-SMA Coated Polypropylene | L. monocytogenes | Not specified | Not specified | > 5 | Not specified | [10] |
Experimental Protocols
Synthesis of N-Chloramine Functionalized Polymers (General Approach)
The synthesis of N-chloramine polymers generally involves the creation of a polymer backbone containing amine, amide, or imide functional groups, followed by a chlorination step.
Protocol 1: Synthesis via Polymerization of a Functional Monomer
This protocol describes the synthesis of a polymer gel using 3-(4'-vinyl benzyl)-5,5-dimethyl hydantoin (B18101) (VBDMH) as the functional monomer, which provides the N-H precursor for chlorination.
Materials:
-
3-(4'-vinyl benzyl)-5,5-dimethyl hydantoin (VBDMH)
-
Cross-linking monomer (e.g., ethylene (B1197577) glycol dimethacrylate)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., toluene)
-
Sodium hypochlorite solution (bleach)
Procedure:
-
Dissolve VBDMH, the cross-linker, and the initiator in the solvent in a reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen.
-
Heat the reaction mixture to initiate polymerization and allow it to proceed for the desired time.
-
After polymerization, wash the resulting polymer gel extensively to remove unreacted monomers and initiator.
-
Dry the polymer gel.
-
Chlorination: Immerse the dry polymer gel in an aqueous solution of sodium hypochlorite. The chlorination time can be varied (e.g., 12, 24, 48 hours) to control the active chlorine loading.[1]
-
After chlorination, wash the polymer with distilled water to remove excess bleach.
-
Dry the chlorinated polymer gel before use.
Determination of Active Chlorine Content
The amount of active chlorine on the functionalized polymer is a critical parameter for its disinfection efficacy. The iodometric/thiosulfate (B1220275) titration method is a standard procedure for this determination.[4]
Protocol 2: Iodometric/Thiosulfate Titration
Materials:
-
N-chloramine functionalized polymer sample
-
Potassium iodide (KI) solution
-
Starch indicator solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Acetic acid
Procedure:
-
Accurately weigh a sample of the chlorinated polymer and place it in a flask.
-
Add a known volume of KI solution and a small amount of acetic acid to the flask. The Cl⁺ on the polymer will oxidize the iodide (I⁻) to iodine (I₂), which forms a yellow-brown solution.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution.
-
As the endpoint is approached (the solution becomes pale yellow), add a few drops of starch indicator. The solution will turn a deep blue-black color.
-
Continue the titration dropwise until the blue-black color disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the active chlorine content using the following formula: Cl content (%) = (N * V * 35.45) / (2 * W) * 100 where:
-
N is the normality of the sodium thiosulfate solution.
-
V is the volume of the sodium thiosulfate solution used (in L).
-
W is the weight of the chlorinated polymer sample (in g).
-
35.45 is the atomic weight of chlorine.
-
Antimicrobial Efficacy Testing
This protocol outlines a general procedure for evaluating the bactericidal efficacy of N-chloramine functionalized polymers.
Protocol 3: Batch Disinfection Test
Materials:
-
N-chloramine functionalized polymer
-
Bacterial culture (e.g., E. coli, S. aureus) at a known concentration (e.g., 10⁶-10⁸ CFU/mL)
-
Sterile buffer solution (e.g., phosphate-buffered saline - PBS)
-
Sterile sodium thiosulfate solution (quenching agent)
-
Nutrient agar (B569324) plates
-
Incubator
Procedure:
-
Prepare a suspension of the test bacteria in the sterile buffer solution.
-
Add a known amount of the N-chloramine polymer to the bacterial suspension.
-
Agitate the mixture at a constant temperature for a predetermined contact time (e.g., 5, 15, 30, 60 minutes).
-
At each desired time point, withdraw an aliquot of the mixture.
-
Immediately add the aliquot to a sterile solution of sodium thiosulfate to quench the antimicrobial action of the chlorine.[1][6]
-
Perform serial dilutions of the quenched solution.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 24-48 hours.
-
Count the number of viable colonies (CFU) on the plates.
-
Calculate the log reduction in viable bacteria compared to a control sample (bacterial suspension without the polymer).
Visualizations
Caption: General synthesis workflow for N-chloramine functionalized polymers.
Caption: Mechanism of microbial inactivation by N-chloramine polymers.
Caption: Experimental workflow for antimicrobial efficacy testing.
References
- 1. N-Chloramine Functionalized Polymer Gels for Point-of-Use Water Disinfection | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An N-Halamine/Graphene Oxide-Functionalized Electrospun Polymer Membrane That Inactivates Bacteria on Contact and by Releasing Active Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Halamine-Based Antimicrobial Additives for Polymers: Preparation, Characterization and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Durable polymeric N -halamine functionalized stainless steel surface for improved antibacterial and anti-biofilm activity - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00828A [pubs.rsc.org]
- 8. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. DSpace [scholarworks.umass.edu]
Troubleshooting & Optimization
Technical Support Center: Chloramine Stability in Laboratory Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloramine solutions. Maintaining the stability of this compound in laboratory settings is crucial for experimental reproducibility and accuracy. This guide addresses common issues encountered during the preparation, storage, and handling of this compound solutions.
Troubleshooting Guide & FAQs
This section is designed to help you quickly identify and resolve common problems related to this compound instability.
Question: My this compound solution is losing its concentration faster than expected. What are the likely causes?
Answer: Rapid degradation of this compound solutions can be attributed to several factors. The most common culprits are:
-
Improper pH: this compound stability is highly pH-dependent. Monothis compound, the desired species for many applications, is most stable at a pH above 8.[1][2][3][4] At neutral or acidic pH, it can undergo autodecomposition.[2][3][5]
-
Elevated Temperature: Higher temperatures accelerate the decay rate of this compound.[5][6][7][8][9][10] For instance, the half-life of monothis compound decreases significantly as the temperature rises from 4°C to 35°C.[5]
-
Exposure to Light: Chloramines are sensitive to light, particularly UV light, which can cause photodegradation.[11][12][13][14][15] Solutions should be stored in light-protected containers.[12][16]
-
Incorrect Chlorine to Ammonia (B1221849) Ratio: The ratio of chlorine to ammonia is critical in determining the species of this compound formed.[5][6][17] Ratios above 5:1 by weight can lead to the formation of less stable dithis compound and trithis compound and can initiate breakpoint chlorination, leading to a loss of total chlorine residual.[5]
-
Presence of Contaminants: Organic matter, certain metals, and nitrite (B80452) ions can react with this compound and accelerate its decomposition.[2][6][8][17] Ensure high-purity water and clean glassware are used for preparation and storage.
Question: What is the ideal pH for storing my this compound solution?
Answer: For maximizing the stability of monothis compound, a pH in the range of 8.5 to 9.0 is often recommended.[1] Some studies indicate that monothis compound is most stable at a pH of 9.9.[18] It is crucial to avoid acidic conditions, as this promotes the formation of less stable dithis compound and accelerates autodecomposition.[5][8]
Question: How should I store my prepared this compound solutions?
Answer: To ensure maximum stability, this compound solutions should be stored in a cool, dark place.[12][16] Refrigeration is recommended.[19][20] Use amber glass bottles or containers wrapped in aluminum foil to protect the solution from light.[4] Containers should be tightly sealed to prevent evaporation and contamination.[3][4][12][21]
Question: I'm observing a color change in my DPD test for total chlorine. What does this indicate?
Answer: The DPD (N,N-diethyl-p-phenylenediamine) method is a common colorimetric assay for measuring chlorine and this compound.[19] A pink or magenta color indicates the presence of total chlorine.[19] If the color fades quickly or turns yellow, it could suggest a very high chlorine concentration, which bleaches the indicator.[22] In such cases, diluting the sample is necessary for an accurate reading.[22]
Question: Can I use any type of container to store this compound solutions?
Answer: No, the choice of container is important. It is best to use glass or high-density polyethylene (B3416737) (HDPE) containers that are thoroughly cleaned and dedicated for this compound use. Avoid metal containers as they can corrode and introduce ions that may catalyze this compound decay.[23] Ensure containers are well-sealed to prevent volatilization and contamination.[21][24][25][26]
Data on Factors Affecting this compound Stability
The following tables summarize quantitative data on the key factors influencing this compound stability.
Table 1: Effect of Temperature on Monothis compound Half-Life at pH 7.5
| Temperature (°C) | Half-Life (hours) |
| 4 | >300 |
| 35 | 75 |
Source: Vikesland et al. (2001), as cited in Health Canada (2018)[5]
Table 2: Effect of pH on this compound Species Distribution
| pH | Predominant this compound Species | Stability |
| < 4 | Trithis compound (NCl₃) | Unstable |
| 4 - 6 | Dithis compound (NHCl₂) | Less Stable |
| > 8 | Monothis compound (NH₂Cl) | Most Stable |
Source: Adapted from various sources discussing this compound chemistry.[5][17][18]
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
This protocol describes the preparation of a standard monothis compound solution.
Materials:
-
Sodium hypochlorite (B82951) (NaOCl) solution (e.g., 5% stock)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
High-purity, chlorine-demand-free water
-
Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer to maintain pH > 8)
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a stock solution of ammonium chloride in chlorine-demand-free water.
-
In a volumetric flask, add the desired volume of buffer solution to the high-purity water.
-
While stirring, add the ammonium chloride stock solution to the buffered water.
-
Slowly add the sodium hypochlorite solution to the ammonium chloride solution while continuously stirring. The recommended chlorine to ammonia-nitrogen weight ratio is typically between 3:1 and 5:1 to favor monothis compound formation.[5]
-
Bring the solution to the final volume with chlorine-demand-free water.
-
Allow the solution to react for at least one hour in the dark to ensure complete formation of monothis compound.[4]
-
Measure the total chlorine concentration using a standard analytical method (e.g., DPD colorimetric method or amperometric titration).
-
Store the prepared solution in a tightly capped amber glass bottle in a refrigerator.[20]
Protocol 2: Assessment of this compound Stability Over Time
This protocol outlines a method to evaluate the stability of a prepared this compound solution under specific storage conditions.
Materials:
-
Prepared this compound solution
-
Storage containers (e.g., amber glass vials)
-
Incubator or refrigerator set to the desired storage temperature
-
Analytical equipment for this compound concentration measurement (e.g., spectrophotometer for DPD method)
Procedure:
-
Aliquot the prepared this compound solution into several identical, properly labeled storage containers.
-
Tightly seal the containers.
-
Place the containers in the desired storage condition (e.g., refrigerated at 4°C, at room temperature in the dark, or exposed to light at room temperature).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis.
-
Immediately measure the total chlorine concentration of the aliquot using a validated analytical method.
-
Record the concentration and the time point.
-
Plot the this compound concentration versus time to determine the decay rate under the tested conditions.
Visualizations
Diagram 1: Factors Influencing this compound Stability
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lume.ufrgs.br [lume.ufrgs.br]
- 4. researchgate.net [researchgate.net]
- 5. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. allanchem.com [allanchem.com]
- 11. Kinetic study of the reactions between this compound disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Chloramines as an important photochemical source of chlorine atoms in the urban atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound-T | C7H7ClNNaO2S | CID 3641960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. waterrf.org [waterrf.org]
- 18. researchgate.net [researchgate.net]
- 19. How to Test for this compound in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 20. de.cmd2.vwr.com [de.cmd2.vwr.com]
- 21. sdfine.com [sdfine.com]
- 22. gov.nl.ca [gov.nl.ca]
- 23. Appendix 15. Preparation and use of chlorine solutions | MSF Medical Guidelines [medicalguidelines.msf.org]
- 24. blog.chloramineconsulting.com [blog.chloramineconsulting.com]
- 25. elitepoolsandspas.com [elitepoolsandspas.com]
- 26. News - How to safely store pool chemicals? [yuncangchemical.com]
interference in DPD measurement of chloramine from organic matter
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals during the DPD (N,N-diethyl-p-phenylenediamine) measurement of chloramine, with a specific focus on interference from organic matter.
Frequently Asked Questions (FAQs)
Q1: What is the "phantom reading" I'm observing in my free chlorine DPD test?
A1: A "phantom reading" is a false-positive result for free chlorine that can occur when testing water containing chloramines, particularly monothis compound.[1] The DPD indicator for free chlorine is designed to react immediately with free available chlorine.[1] However, monothis compound can also react with the DPD reagent, but at a slower rate. This slow reaction causes the color of the sample to gradually darken over time, leading to an artificially high and drifting reading.[1] This is a common sign of this compound interference.[1]
Q2: How can I differentiate between free chlorine and combined chlorine (chloramines) using the DPD method?
A2: The DPD method uses a sequential approach to distinguish between free and combined chlorine.
-
Free Chlorine: The DPD reagent is added to the sample, and the color is read immediately (typically within one minute). This reading represents the free chlorine concentration.[1]
-
Total Chlorine: After the free chlorine reading, potassium iodide (KI) is added to the same sample. The KI catalyzes the reaction of combined chlorine (chloramines) with DPD, causing a further color change. The final color intensity represents the total chlorine concentration.[1]
-
Combined Chlorine: The combined chlorine concentration is then calculated by subtracting the free chlorine reading from the total chlorine reading.[1]
Q3: Can organic matter in my sample interfere with this compound measurement?
A3: Yes, organic matter can interfere with DPD measurements of this compound. Chlorine can react with organic nitrogen compounds present in the water to form "organic chloramines".[2] These organic chloramines can react with the DPD reagent and cause a positive interference in both free and total chlorine measurements.[2][3] This is a known issue, especially in wastewater and waters with high organic content.[2]
Q4: What are other common interferences in the DPD method for chlorine?
A4: Besides chloramines and organic matter, other oxidizing agents can interfere with the DPD test, leading to false-positive results. These include:
-
Oxidized manganese[4]
-
Bromine[1]
-
Iodine[1]
-
Ozone[1]
-
Chlorine dioxide[1]
-
Hydrogen peroxide
-
Chromates[4]
Color and turbidity of the sample can also interfere with the colorimetric reading.[4]
Q5: Are there alternative methods to DPD for measuring this compound in the presence of interferences?
A5: Yes, several alternative methods can be used, especially when significant interference is suspected.
-
Amperometric Titration: This is considered a reference method and is less susceptible to interferences from color, turbidity, and some organic chloramines.[5]
-
Indophenol Method: This method is specific for monothis compound and is not affected by manganese or organic chloramines, making it a good alternative for free chlorine measurement in the presence of these interferences.
-
Membrane Introduction Mass Spectrometry (MIMS): A more advanced technique that can differentiate between different this compound species.
Troubleshooting Guides
Issue 1: Drifting or Increasing Free Chlorine Reading (Phantom Reading)
Cause: Interference from monothis compound reacting slowly with the DPD free chlorine reagent.[1]
Troubleshooting Steps:
-
Immediate Reading: Ensure the free chlorine reading is taken within one minute of adding the DPD reagent.[1] The initial, immediate color change is more representative of the true free chlorine concentration.
-
Observe for Drifting: After the initial reading, continue to observe the sample. A gradual increase in color intensity over several minutes is a strong indicator of monothis compound interference.[1]
-
Perform a Total Chlorine Test: Always follow up a free chlorine test with a total chlorine test to determine the combined chlorine concentration. A high combined chlorine reading relative to the free chlorine reading supports the presence of interfering chloramines.
-
Use a "this compound Masking" Reagent: Some test kits offer a reagent (e.g., thioacetamide) that can be added after the free chlorine reading to "freeze" the color development and prevent further reaction from chloramines before taking the total chlorine reading.
Issue 2: Suspected Interference from Organic Matter in Total this compound Measurement
Cause: Organic chloramines formed by the reaction of chlorine with dissolved organic nitrogen are reacting with the DPD reagent, causing a positive interference.[2]
Troubleshooting Steps:
-
Follow Standard Method 4500-Cl G: This method is specifically recommended for samples containing significant amounts of organic matter.[4]
-
Sample Pre-treatment for Co-occurring Interferences: Organic-rich waters often contain other interferents like manganese. Correct for manganese by following the procedure outlined in Standard Method 4500-Cl G, which involves adding sodium arsenite or thioacetamide (B46855) to a separate sample aliquot to measure the interference, which is then subtracted from the total reading.[4]
-
Consider Alternative Methods: If organic interference is persistent and significant, consider using an alternative method like amperometric titration, which is less susceptible to this type of interference.[5]
-
Characterize Organic Content: If feasible, measure the Dissolved Organic Nitrogen (DON) or Total Organic Carbon (TOC) of your sample. Higher levels of these parameters increase the likelihood of organic this compound formation and interference.
Quantitative Data on Interference
The following tables summarize available data on the potential interference from chloramines and organic matter in DPD measurements.
Table 1: Monothis compound Interference on Free Chlorine DPD Measurement
| Monothis compound Concentration (as Cl₂) | Approximate Positive Interference on Free Chlorine Reading (after 1 minute) | Reference |
| 3.0 mg/L | < 0.1 mg/L | [5] |
Note: The interference from monothis compound on the free chlorine test increases with time, temperature, and pH.[6]
Table 2: Nondisinfectant Positive Interference (NDPI) in Chloraminated Drinking Water
| Condition | Observation | Reference |
| Low Total Chlorine (0.05 mg-Cl₂/L) | NDPI (presumably from organic chloramines) can account for up to 100% of the total chlorine reading. | |
| 24-hour contact time | Mean organic this compound concentration reached 0.16 mg-Cl₂/L. |
Experimental Protocols
Protocol: DPD Colorimetric Method for Total this compound in the Presence of Organic Matter and Manganese (Based on Standard Method 4500-Cl G)
This protocol outlines the key steps for measuring total this compound while accounting for common interferences found in organic-rich water.
1. Principle:
N,N-diethyl-p-phenylenediamine (DPD) is oxidized by total chlorine (including free chlorine and chloramines) in the presence of potassium iodide (KI) at a pH of 6.2 to 6.5 to produce a red-colored solution. The intensity of the color is proportional to the total chlorine concentration and is measured using a colorimeter or spectrophotometer at a wavelength of 515 nm. Interferences from oxidized manganese are corrected for by treating a separate sample aliquot with a reducing agent that removes chlorine but not manganese.
2. Reagents and Equipment:
-
DPD Reagent Powder Pillows (for total chlorine)
-
Phosphate Buffer Solution
-
Potassium Iodide (KI)
-
Sodium Arsenite Solution (0.5%) or Thioacetamide Solution (0.25%)
-
Colorimeter or Spectrophotometer with a 515 nm filter
-
Glassware (pre-treated to be chlorine-demand-free)
3. Procedure:
Part A: Measurement of Total Chlorine (with potential interference)
-
Collect a representative water sample. The analysis should be performed immediately.[4]
-
Rinse a clean sample cell with the sample water and then fill it to the required volume (e.g., 10 mL).
-
Add the contents of one DPD Total Chlorine Reagent Powder Pillow to the sample cell.
-
Cap the cell and invert several times to mix.
-
Allow a reaction time of at least 3 minutes but no more than 6 minutes for full color development.
-
Place the sample cell into the colorimeter and record the total chlorine reading (Reading A).
Part B: Determination of Manganese Interference
-
Take another identical volume of the same water sample in a separate clean sample cell.
-
Add one dose of sodium arsenite solution or thioacetamide solution. Mix thoroughly. This will remove the chlorine residual.
-
Add the contents of one DPD Total Chlorine Reagent Powder Pillow to this cell.
-
Cap the cell and invert to mix.
-
Allow the same reaction time as in Part A.
-
Place this cell into the colorimeter and record the reading (Reading B). This reading represents the interference from oxidized manganese.
4. Calculation:
Corrected Total this compound (mg/L as Cl₂) = Reading A - Reading B
Visualizations
Caption: Workflow for DPD total this compound measurement with interference correction.
Caption: Troubleshooting logic for common DPD measurement interferences.
References
optimizing chlorine to ammonia ratio for monochloramine formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the chlorine-to-ammonia ratio for monochloramine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures aiming to form monothis compound.
| Issue | Potential Cause | Recommended Action |
| Low Monothis compound Yield | Incorrect Chlorine to Ammonia-Nitrogen (Cl₂:NH₃-N) ratio. | Verify and adjust the Cl₂:NH₃-N weight ratio. The optimal range is generally between 4.5:1 and 5:1 to maximize monothis compound formation.[1][2][3] Ratios below this can leave excess free ammonia (B1221849), while higher ratios can lead to the formation of dithis compound and trithis compound.[4] |
| Suboptimal pH. | The ideal pH for monothis compound formation is above 8.0.[5][6] Lower pH levels can favor the formation of dithis compound and trithis compound.[5][7] | |
| Inadequate mixing or contact time. | Ensure rapid and thorough mixing of chlorine and ammonia solutions.[8] The reaction to form monothis compound is fast, but insufficient mixing can lead to localized areas of high chlorine concentration, promoting unwanted side reactions.[8] | |
| Presence of organic nitrogen. | Organic nitrogen compounds can react with chlorine to form organic chloramines, which are less effective disinfectants and can interfere with measurements.[8] | |
| Presence of Dithis compound or Trithis compound (Taste and Odor Issues) | High Chlorine to Ammonia-Nitrogen (Cl₂:NH₃-N) ratio. | A Cl₂:NH₃-N weight ratio exceeding 5:1 can lead to the formation of dithis compound and trithis compound, which are associated with taste and odor problems.[8][4][7][9] Reduce the chlorine dose or increase the ammonia dose to bring the ratio back into the optimal range. |
| Low pH. | At a pH below 8.0, the formation of dithis compound becomes more favorable.[2] Adjust the pH of the solution to be within the recommended range of 8.0-8.5. | |
| Excess Free Ammonia | Low Chlorine to Ammonia-Nitrogen (Cl₂:NH₃-N) ratio. | A Cl₂:NH₃-N ratio below 4.5:1 can result in unreacted, or free, ammonia remaining in the solution.[8][4] This can act as a food source for bacteria, potentially leading to nitrification.[8][7] Increase the chlorine dose or decrease the ammonia dose. |
| Inconsistent Results | Fluctuations in raw water quality. | Changes in the source water's ammonia concentration, pH, temperature, or presence of organic matter can alter the chlorine demand and affect the breakpoint curve.[10][11][12] Regularly monitor the quality of the source water and adjust chemical doses accordingly. |
| Improper order of chemical addition. | When preparing monothis compound, chlorine should be added to the water first to satisfy the initial chlorine demand, followed by the addition of ammonia.[13] Adding ammonia first can lead to the formation of dithis compound.[13] |
Frequently Asked Questions (FAQs)
1. What is the ideal chlorine to ammonia-nitrogen (Cl₂:NH₃-N) ratio for monothis compound formation?
The optimal weight ratio of chlorine to ammonia-nitrogen (Cl₂:NH₃-N) for maximizing monothis compound formation is typically between 4.5:1 and 5:1.[1][2][3] In practice, ratios between 3:1 and 5:1 are often used.[1][4]
2. How does pH affect monothis compound formation?
The formation of monothis compound is highly dependent on pH. A pH above 8.0 is ideal for maximizing the yield of monothis compound and ensuring its stability.[5][14][6] At lower pH values, the formation of dithis compound (NHCl₂) and trithis compound (NCl₃) is favored.[5][7]
3. What is the breakpoint chlorination curve?
The breakpoint chlorination curve is a graphical representation of the relationship between the amount of chlorine added to water containing ammonia and the resulting chlorine residual.[10] It illustrates the different stages of reaction, including the formation of monothis compound, its subsequent destruction with the formation of di- and trichloramines, and finally, the point at which all ammonia has been oxidized (the "breakpoint") and a free chlorine residual begins to appear.[8][12]
4. What are the consequences of an incorrect Cl₂:NH₃-N ratio?
-
Ratio too high (>5:1): Leads to the formation of dithis compound and trithis compound, which can cause taste and odor issues.[8][4][7][9] It can also lead to breakpoint chlorination, where no monothis compound remains.[8][4]
-
Ratio too low (<4.5:1): Results in excess free ammonia in the water.[8][4] This can serve as a nutrient source for bacteria, leading to nitrification and bacterial growth in distribution systems.[8][7]
5. How can I measure the concentration of monothis compound?
Standard total chlorine tests using DPD or amperometric titration do not distinguish between different this compound species.[9] Specific analytical methods, such as the indophenol (B113434) method or the use of reagents like Monochlor F, are required to accurately determine the concentration of monothis compound.[8][9]
Experimental Protocols
General Protocol for Laboratory Preparation of Monothis compound
While several protocols exist, a common method involves the reaction of sodium hypochlorite (B82951) with an ammonium (B1175870) salt.[5][15] It is crucial to standardize the preparation protocol as variations can lead to significant differences in the decay kinetics and disinfection efficacy of the resulting monothis compound solution.[15]
Key Steps:
-
Reagent Preparation: Prepare stock solutions of sodium hypochlorite (NaOCl) and an ammonium salt (e.g., ammonium chloride, NH₄Cl).
-
pH Adjustment: Adjust the pH of the ammonium salt solution to be greater than 8.0 using a suitable buffer (e.g., phosphate (B84403) buffer) to favor monothis compound formation.[5][6][16]
-
Reaction: Slowly add the sodium hypochlorite solution to the ammonium salt solution under vigorous and constant stirring.[5] The order of addition is critical; adding chlorine to ammonia is preferred.[13]
-
Ratio Control: The weight ratio of chlorine to ammonia-nitrogen should be maintained between 4.5:1 and 5:1.[1][2][3] An excess of ammonium chloride can be used to ensure all the hypochlorite is consumed.[5][6]
-
Aging: Allow the solution to age in a dark, sealed container for a specified period (e.g., 1 hour) to ensure the reaction is complete.[6]
Breakpoint Chlorination Curve Development
-
Sample Preparation: Prepare a series of water samples with a known concentration of ammonia-nitrogen.
-
Chlorine Addition: Add incrementally increasing doses of a standard chlorine solution to each sample.
-
Contact Time: Allow a sufficient and consistent contact time for the reactions to occur.
-
Residual Measurement: After the contact time, measure the total and free chlorine residuals in each sample.
-
Data Plotting: Plot the measured chlorine residual (y-axis) against the applied chlorine dose (x-axis). The resulting graph will be the breakpoint chlorination curve for that specific water sample.
Data Presentation
Table 1: Recommended Ratios and Conditions for Monothis compound Formation
| Parameter | Recommended Value/Range | Rationale |
| Chlorine to Ammonia-Nitrogen (Cl₂:NH₃-N) Weight Ratio | 4.5:1 to 5:1[1][2][3] | Maximizes monothis compound formation and minimizes free ammonia. |
| pH | > 8.0[5][14][6] | Favors monothis compound over dithis compound and trithis compound formation. |
| Free Ammonia Target (at entry to distribution) | < 0.1 mg/L as N (preferably < 0.05 mg/L as N)[3][13] | Prevents nitrification and bacterial growth. |
| Total Chlorine Residual Target (at entry to distribution) | 2.0 - 4.0 mg/L as Cl₂[1][3] | Ensures adequate disinfection. |
Table 2: Stoichiometric Chlorine to Ammonia Ratios
| Ammonia Source | Form | Stoichiometric Cl₂ to Ammonia-N Weight Ratio | Practical Cl₂ to Ammonia Weight Ratio |
| Ammonia as Nitrogen | NH₃-N | 5.06:1[13] | 4.5:1 to 5:1[1][2][3] |
| Ammonia | NH₃ | - | 4.16:1[13] |
| Ammonium | NH₄⁺ | - | 3.93:1[13] |
Visualizations
Caption: Chemical pathway for the formation of chloramines.
Caption: Troubleshooting workflow for optimizing monothis compound formation.
References
- 1. Monitoring Water Chloramination - Royce Water Technologies [roycewater.com.au]
- 2. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Chloramines - Canada.ca [canada.ca]
- 3. ldh.la.gov [ldh.la.gov]
- 4. tceq.texas.gov [tceq.texas.gov]
- 5. lume.ufrgs.br [lume.ufrgs.br]
- 6. researchgate.net [researchgate.net]
- 7. des.nh.gov [des.nh.gov]
- 8. cdn.hach.com [cdn.hach.com]
- 9. Hach | Hach Disinfection Series: Optimizing Monothis compound Production [in.hach.com]
- 10. Continual breakpoint chlorination [health.nsw.gov.au]
- 11. Understanding the Breakpoint Chlorination Curve - Big Wave Water [bigwavewater.com]
- 12. waterbypureflow.com [waterbypureflow.com]
- 13. ilrwa.org [ilrwa.org]
- 14. sanipur.it [sanipur.it]
- 15. Laboratory preparation of monothis compound for environmental research: A comparison of four commonly used protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Preformed Monothis compound Reactivity with Processed Natural Organic Matter and Scaling Methodology Development for Concentrated Waters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DPD Chloramine Breakthrough
This technical support center provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals prevent chloramine breakthrough during DPD (N,N-diethyl-p-phenylenediamine) testing for free chlorine.
Troubleshooting Guide
This guide addresses common issues encountered during DPD free chlorine analysis that may indicate this compound breakthrough.
| Issue / Observation | Potential Cause | Recommended Solution |
| Color Drifting or Darkening Over Time | The initial pink color from free chlorine appears instantly, but slowly intensifies, turning a darker pink or magenta. This "color drift" is a classic sign of slow-reacting monothis compound interfering with the free chlorine reading.[1][2] | 1. Strict Time Adherence: Ensure the reading is taken exactly 60 seconds after adding the DPD reagent.[1] The initial, rapid color formation is indicative of free chlorine. 2. Sample Dilution: If this compound concentrations are known to be high, dilute the sample with chlorine-demand-free water and re-test, remembering to multiply the result by the dilution factor. 3. Alternative Methods: For samples with persistent interference, use a method less susceptible to this compound breakthrough, such as the DPD-Glycine method or the Indophenol (B113434) method. |
| Faint Pink to Dark Magenta Color Develops Slowly | The sample initially shows little to no color, but a significant pink or magenta color develops after one minute. This indicates the presence of monothis compound and the absence of a true free chlorine residual. This is often referred to as a "phantom reading".[1] | 1. Verify with Total Chlorine Test: Perform a DPD total chlorine test (using potassium iodide). If the total chlorine reading is high and the free chlorine reading was initially zero but grew over time, it confirms the presence of combined chlorine (chloramines).[1] 2. Assess Water Source: Determine if ammonia (B1221849) is present in the water source, as it reacts with chlorine to form chloramines.[3] 3. Employ Interference-Free Methods: Utilize the DPD-Glycine or Indophenol methods for accurate free chlorine measurement in a chloraminated system. |
| Free Chlorine Reading is Higher Than Total Chlorine | This is a physically impossible result and a strong indicator of significant interference in the free chlorine test, often from other oxidants or improper testing procedure. | 1. Check for Other Oxidants: Oxidized manganese, bromine, iodine, and ozone can all interfere with the DPD free chlorine test, causing false high readings.[1] 2. Review Procedure: Ensure dedicated, clean sample vials are used for free and total chlorine tests to prevent iodide carryover, which can cause monothis compound to interfere with the free chlorine test. 3. Use Manganese Removal Protocol: If manganese is suspected, pre-treat the sample as outlined in the Experimental Protocols section. |
| Inconsistent or Non-Reproducible Results | Fluctuating readings on the same sample suggest an unstable color reaction, which is characteristic of this compound interference. The rate of this interference is influenced by sample temperature and pH.[3][4] | 1. Control Temperature: Whenever possible, allow samples to reach a consistent room temperature (20-25°C) before testing.[5] 2. Check pH: Ensure the sample pH is between 6 and 7 before the analysis. The DPD buffer system is designed for a pH of 6.2-6.5. Extreme sample pH can affect the reaction.[5] 3. Switch to a More Robust Method: The Indophenol method is recommended as it is less affected by temperature variations and other interferences.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound breakthrough in DPD testing?
A1: this compound breakthrough, also known as interference, occurs when combined chlorine (specifically monothis compound) reacts with the DPD reagent intended for measuring free chlorine.[3] Free chlorine reacts almost instantly with DPD to produce a pink color. Chloramines react much more slowly.[1] If the reading is not taken immediately (within 60 seconds), the slower reaction of chloramines begins to contribute to the color intensity, leading to an artificially high or "phantom" free chlorine reading.[1]
Q2: Why is it critical to read the free chlorine result within one minute?
A2: The one-minute time frame is crucial to differentiate between the rapid reaction of free chlorine and the slower, interfering reaction of monothis compound.[1] Adhering to this time limit minimizes the contribution of this compound to the final reading, providing a more accurate measurement of the true free chlorine concentration.
Q3: How does the DPD total chlorine test work and how does it help identify breakthrough?
A3: The DPD total chlorine test uses a reagent that includes potassium iodide.[1] The iodide is oxidized by combined chlorine (chloramines) to iodine. This iodine then reacts with DPD to produce the characteristic pink color.[1] By measuring the total chlorine and subtracting the correctly measured free chlorine, you can determine the combined chlorine concentration. If you observe a low or zero initial free chlorine reading that increases over time, but a high total chlorine reading, it confirms that the color development in the free chlorine test is due to this compound breakthrough.
Q4: Besides chloramines, what other substances can interfere with the DPD free chlorine test?
A4: Several other oxidizing agents can cause positive interference in the DPD free chlorine test, including bromine, iodine, chlorine dioxide, ozone, and oxidized forms of manganese and chromium.[1][6]
Q5: When should I consider using an alternative to the standard DPD free chlorine test?
A5: You should consider an alternative method, such as the DPD-Glycine or Indophenol method, under the following circumstances:
-
When you are working with a known chloraminated water system.[3]
-
When you observe color drifting or the slow development of color in your DPD free chlorine test.[2]
-
When you have high levels of known interferences like manganese.
-
When you require highly accurate free chlorine readings for research or process control and cannot risk even minor interference from chloramines.
Quantitative Data Summary
Monothis compound interference in the DPD free chlorine test is significantly influenced by sample temperature. Higher temperatures accelerate the reaction rate of monothis compound with DPD, leading to a greater false positive reading within the one-minute test time.
Table 1: Monothis compound Interference at Different Sample Temperatures (1-Minute Test Time)
| Monothis compound Concentration (as mg/L Cl₂) | Interference at 10°C (as mg/L Cl₂) | Interference at 20°C (as mg/L Cl₂) | Interference at 30°C (as mg/L Cl₂) |
| 1.0 | 0.02 | 0.03 | 0.05 |
| 2.0 | 0.03 | 0.06 | 0.10 |
| 3.0 | 0.04 | 0.08 | 0.14 |
| 4.0 | 0.05 | 0.11 | 0.19 |
| 5.0 | 0.06 | 0.14 | 0.24 |
Data extracted from Hach documentation, which states a 3.0 mg/L monothis compound concentration will cause an increase of less than 0.1 mg/L free chlorine when using their colorimetric tests.[6][7] The table provides typical interference levels.
Experimental Protocols
For accurate free chlorine determination in the presence of chloramines, the following methods are recommended.
Protocol 1: DPD-Glycine Method for Free Chlorine
This method is used to measure other oxidants like chlorine dioxide in the presence of free chlorine, but the principle can be adapted. Glycine (B1666218) is added to the sample first to convert free chlorine into chloroaminoacetic acid, effectively "masking" it from the DPD reagent. To specifically remove this compound interference, a different approach is needed where free chlorine is measured in the presence of a this compound scavenger, though this is less common than methods that remove chlorine to measure other oxidants. A more practical approach for this compound interference is to measure total oxidants and then selectively remove the interferent.
Objective: To determine free chlorine by passivating this compound interference. While glycine is typically used to remove free chlorine interference when measuring chlorine dioxide, this protocol adapts the principle for this compound interference.
Materials:
-
Spectrophotometer or colorimeter
-
DPD Free Chlorine reagent (powder pillows or solution)
-
Glycine reagent solution
-
Sample cells
-
Chlorine-demand-free deionized water
Procedure: This procedure is based on the principle of using glycine to eliminate free chlorine interference when testing for other analytes. For this compound breakthrough, the primary solution is strict time control or using the Indophenol method. A direct DPD-Glycine protocol for preventing this compound breakthrough is not a standard method; rather, glycine is used to remove free chlorine when measuring chloramines or chlorine dioxide.
However, a modified procedure to differentiate free chlorine from this compound can be performed as follows:
-
Measure Total Oxidants (Free Chlorine + this compound): a. Take a 10 mL sample. b. Add the DPD Free Chlorine reagent. c. Wait 3 minutes for full color development from both free chlorine and chloramines. d. Measure the absorbance. This is Reading A.
-
Measure this compound Only: a. Take a fresh 10 mL sample. b. Add 4 drops of Glycine Reagent and swirl to mix. This will bind the free chlorine. c. Immediately add the DPD Free Chlorine Reagent. d. Wait 3 minutes and measure the absorbance. This is Reading B (interference from chloramines).
-
Calculation:
-
Free Chlorine Concentration = Reading A - Reading B.
-
Protocol 2: Indophenol Method for Free Chlorine (e.g., Hach Method 10241)
This method is highly recommended for accurately measuring free chlorine in samples containing chloramines and/or manganese, as it is not subject to these interferences.
Principle: An ammonia solution is added to the sample, converting free chlorine into monothis compound. A catalyst and a substituted phenol (B47542) are then added. The newly formed monothis compound reacts to form a green indophenol compound, the intensity of which is directly proportional to the original free chlorine concentration. A sample blank corrects for any monothis compound initially present in the sample.
Materials:
-
Spectrophotometer or colorimeter (e.g., Hach DR series)
-
Hach Freechlor F Reagent solution
-
Hach Monochlor F Reagent Powder Pillows
-
Two 10-mL sample cells with stoppers
Procedure:
-
Program Selection: Select the appropriate program on the spectrophotometer for Free Chlorine, Indophenol Method (e.g., Hach program 66, Monothis compound LR).
-
Sample Preparation: Fill two separate sample cells with 10 mL of the water sample each. Label one "Blank" and the other "Sample".
-
Reagent Addition (Sample): To the "Sample" cell only, add 5 drops of Freechlor F Reagent. Stopper the cell and invert several times to mix.
-
Reagent Addition (Both): Add the contents of one Monochlor F Reagent Powder Pillow to each sample cell (both the "Blank" and the "Sample").
-
Mix: Stopper both cells and shake for approximately 20 seconds to fully dissolve the powder. A green color will develop in the "Sample" cell if free chlorine was present in the original sample.
-
Reaction Time: Allow both cells to stand for a 5-minute reaction period.
-
Zero Instrument: After 5 minutes, clean the outside of the "Blank" cell and place it in the instrument. Zero the instrument.
-
Read Sample: Remove the blank and place the "Sample" cell in the instrument. Take the reading. The result will be displayed in mg/L of free chlorine (Cl₂).
Visualizations
DPD Reaction Pathways
Caption: DPD reaction with free chlorine vs. interfering this compound.
Troubleshooting Workflow for Suspected Breakthrough
Caption: Logical workflow for troubleshooting this compound breakthrough.
References
- 1. yamathosupply.com [yamathosupply.com]
- 2. palintest.fr [palintest.fr]
- 3. Chloramination in Drinking Water: Understanding Its Process - Palintest [palintest.com]
- 4. in.hach.com [in.hach.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Measuring Principle and Interference Effect of Residual Chlorine Meter [boquinstrument.com]
- 7. cdn.hach.com [cdn.hach.com]
Technical Support Center: Managing Chloramine in Recirculating Water Systems
This guide is designed for researchers, scientists, and drug development professionals to effectively manage chloramine decay in laboratory-scale recirculating water systems. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure water quality and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound decay and why is it a concern in my research setting?
A1: this compound, a disinfectant formed from chlorine and ammonia (B1221849), is used to provide a stable and long-lasting disinfectant residual in water systems.[1][2] However, it is not completely stable and can break down, a process known as decay.[3] This decay is a concern for several reasons:
-
Loss of Disinfectant Residual: As this compound decays, its concentration decreases, which can lead to inadequate disinfection and create an environment where bacteria can regrow.[4]
-
Biofilm Formation: A loss of disinfectant can allow for the proliferation of biofilms on pipe surfaces and other components of your system.[5][6] Biofilms can harbor pathogenic organisms and are difficult to remove.[5]
-
Nitrification: A major consequence of this compound decay is nitrification. This is a microbial process where bacteria convert the ammonia released from this compound decay into nitrite (B80452) (NO₂⁻) and then nitrate (B79036) (NO₃⁻).[7]
-
Impact on Research Models: The byproducts of this compound decay, particularly nitrite and nitrate, can be toxic to aquatic research animals like zebrafish, potentially causing developmental defects and affecting cardiovascular and neurological systems.[7][8][9] These compounds can also interfere with sensitive biological assays and cell cultures.
Q2: I've noticed a rapid drop in my total chlorine residual. What are the likely causes?
A2: A sudden decrease in total chlorine residual is a common sign of accelerated this compound decay. Several factors can contribute to this:
-
Nitrification: This is the most common cause of rapid and significant this compound loss. Nitrifying bacteria consume ammonia and produce nitrite, which in turn chemically accelerates the decay of this compound, releasing more ammonia and creating a cyclical problem.[10] The problem is often most significant when water temperatures are warm and water usage is low.[11]
-
High Water Age: In areas of your system with low flow or stagnation (e.g., dead-end pipes (B44673), infrequently used racks), the water "ages," allowing more time for decay reactions to occur.[4]
-
Pipe Material: Certain pipe materials can accelerate this compound decay. For instance, older cast iron pipes have a much higher decay rate compared to PVC or other plastic tubing commonly used in laboratory settings.[1][12] New copper pipes have also been shown to cause rapid this compound loss.
-
Elevated Temperatures: Higher water temperatures increase the rate of chemical reactions, including the autodecomposition of this compound and microbial activity, leading to faster decay.[1]
-
Incorrect Chlorine-to-Ammonia Ratio: An improper ratio during this compound formation can lead to instability. Excess ammonia provides fuel for nitrifying bacteria.[13][14]
-
pH Fluctuations: this compound is most stable at a higher pH. If the pH in your system drops, the stability of monothis compound decreases, potentially leading to faster decay.[15]
Q3: My system is showing high levels of nitrite and nitrate. What are the immediate steps I should take?
A3: High levels of nitrite and nitrate are strong indicators of nitrification. Immediate action is required to protect your research animals and experiments.
-
Increase Water Changes: For aquatic systems, perform partial water changes to dilute the concentration of nitrite and nitrate to safe levels. For zebrafish, nitrite levels should be at 0 ppm, and nitrate levels should be kept below 20 ppm.[7]
-
Verify Disinfectant Residual: Check your total and free chlorine levels immediately. A low total chlorine residual confirms that the disinfectant barrier has been compromised.
-
Check Free Ammonia: High levels of free ammonia are a food source for nitrifying bacteria. If levels are elevated, this is a key indicator of an imbalance in your system.
-
System Flush: If possible, perform a system-wide flush to remove stagnant water and reduce the bacterial load.
-
Consider a "Shock" Treatment: In severe cases, a temporary conversion to free chlorine (shock chlorination) may be necessary to eliminate the nitrifying bacteria. This should be done carefully, and the system must be thoroughly flushed to remove the free chlorine before reintroducing animals.[16][17][18]
Q4: How can I prevent biofilm growth in my chloraminated system?
A4: Preventing biofilm is crucial for maintaining water quality. While this compound is generally considered better at penetrating biofilms than free chlorine, it may not completely restrict their growth.[5][19] Here are some preventative measures:
-
Maintain an Adequate Disinfectant Residual: Consistently maintaining a sufficient monothis compound residual is the primary defense against biofilm formation. Studies have shown that increasing the monothis compound residual from 0.5 to 2.0 mg/L can significantly suppress biofilm density.[6][8]
-
Optimize Water Flow: Ensure good circulation throughout your entire system to minimize areas of stagnation where biofilms can easily establish.
-
Regular Flushing: Periodically flush the system, especially in low-flow areas, to dislodge and remove any early-stage biofilm growth.
-
Material Selection: Whenever possible, use smooth, inert materials for your pipework, such as PVC, which are less prone to biofilm attachment compared to rougher materials like cast iron.[1]
-
Nutrient Control: Limit the amount of organic carbon in the water, as this can serve as a food source for bacteria within the biofilm.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues related to this compound decay.
Issue 1: Rapid Loss of Total Chlorine Residual
| Symptom | Possible Cause | Diagnostic Step | Corrective Action |
| Total chlorine is consistently below the target range (e.g., <1.5 mg/L). | Nitrification | Test for nitrite, nitrate, and free ammonia. Nitrite > 0.1 mg/L and/or rising nitrate levels confirm nitrification. | 1. Perform a partial water change to reduce nitrite/nitrate. 2. Conduct a system flush. 3. If severe, perform a shock chlorination (see protocol below).[16][17][18] |
| High Water Age | Identify and test water from low-flow or dead-end sections of the system. | 1. Increase flushing frequency in these areas. 2. Reconfigure plumbing to eliminate dead-ends if possible. | |
| Incorrect Cl₂:NH₃ Ratio | Review your this compound generation procedure. Test for free ammonia at the point of entry; a level >0.1 mg/L suggests excess ammonia.[20] | Adjust the chlorine or ammonia feed rate to achieve the target ratio (typically 4.5:1 to 5:1 by weight).[13][14] | |
| Low pH | Measure the pH of the system water. | Adjust pH to a more stable range for this compound (typically 7.5-8.5). |
Issue 2: Visible Biofilm or Slime in Tanks/Piping
| Symptom | Possible Cause | Diagnostic Step | Corrective Action |
| A slimy layer is present on surfaces. | Low Disinfectant Residual | Measure total chlorine residual at multiple points in the system, especially in affected areas. | 1. Increase the target this compound residual (e.g., to 2.0-3.0 mg/L).[20] 2. Manually clean affected surfaces. 3. Perform a system flush and consider a shock chlorination for widespread issues.[16][17][18] |
| High Nutrient Load | Test for Total Organic Carbon (TOC). Review feeding protocols for aquatic systems to ensure no excess food is left to decay. | 1. Improve pre-filtration if TOC is high in the source water. 2. Adjust feeding amounts and frequency to minimize waste. |
Quantitative Data Summary
Table 1: Factors Influencing this compound Decay
| Factor | Effect on Decay Rate | Typical Range/Condition in Lab Systems | Notes |
| Temperature | Increases with higher temperature | 20-28.5°C | The rate of decay can double with a significant temperature increase.[1] |
| pH | Increases at lower pH | 6.8 - 8.5 | Monothis compound is most stable at higher pH values.[15] |
| Pipe Material | Varies significantly | PVC, Polyethylene, Silicone, Stainless Steel | Decay is much faster in iron and copper pipes than in PVC.[1][12] |
| Water Age | Increases with longer water age | Varies (minutes to days) | Minimize stagnant zones in the system.[4] |
| Nitrite Presence | Significantly increases decay | Target: < 0.1 mg/L | Nitrite chemically reacts with this compound, accelerating its breakdown.[10] |
| Biofilm | Increases decay | Present on most wetted surfaces | Biofilms exert a this compound demand.[5] |
| Cl₂:NH₃-N Ratio | Unstable outside optimal range | Target: 4.5:1 to 5:1 (by weight) | Ratios outside this range can lead to less stable di- or trichloramines or excess free ammonia.[13][14] |
Table 2: Recommended Water Quality Parameters for Zebrafish Housing
| Parameter | Recommended Level | Significance |
| Temperature | 25 - 28.5 °C | Affects metabolism, growth, and this compound stability.[21] |
| pH | 6.8 - 7.5 | Affects this compound stability and fish physiology.[21] |
| Total this compound | > 1.5 mg/L | Ensures adequate disinfection and biofilm control.[20] |
| Ammonia (Total) | < 0.05 ppm | Toxic to fish; precursor for nitrification.[21] |
| Nitrite (NO₂⁻) | 0 ppm | Highly toxic to fish; indicates active nitrification.[7] |
| Nitrate (NO₃⁻) | < 20 ppm | Less toxic than nitrite, but high levels cause stress.[7] |
| Conductivity | 250 - 500 µS/cm | Important for osmotic balance in fish.[21] |
Table 3: Efficacy of Monothis compound on Biofilm Control
| Monothis compound Residual (mg/L) | Effect on Biofilm (HPC Bacteria) | Effect on Biofilm (Total Cells) | Source |
| 0.5 | Baseline | Baseline | [6] |
| 1.0 | ~1.0 log reduction | ~0.7 log reduction | [6] |
| 2.0 | ~2.1 log reduction | ~1.0 log reduction | [6] |
HPC: Heterotrophic Plate Count. Data from a study on PVC pipe surfaces with low-nutrient water.[6][8]
Experimental Protocols
Protocol 1: Routine Monitoring of Water Quality Parameters
Objective: To routinely measure total chlorine, free chlorine, free ammonia, nitrite, and nitrate to ensure system stability.
Materials:
-
Calibrated digital colorimeter or spectrophotometer.
-
DPD Total Chlorine reagent powder pillows or vials.
-
DPD Free Chlorine reagent powder pillows or vials.
-
Free Ammonia reagent kit (e.g., Salicylate method).
-
Nitrite and Nitrate reagent kits.
-
Clean sample vials.
-
Deionized water for blanks.
Procedure:
-
Sample Collection: Collect water samples from designated points in the recirculating system (e.g., before and after the biofilter, at a representative tank). Let the water run for a few seconds before collecting.
-
Total Chlorine Measurement (DPD Method): a. Fill a sample vial to the 10 mL mark with the sample water. b. Add the contents of one DPD Total Chlorine reagent powder pillow. c. Cap the vial and shake for 20-30 seconds. d. Allow the sample to react for 3 minutes. A pink/magenta color will develop. e. Place the vial in the colorimeter and read the concentration in mg/L. This is your total chlorine residual.
-
Free Chlorine Measurement (DPD Method): a. Use a fresh water sample. Fill a vial to the 10 mL mark. b. Add the contents of one DPD Free Chlorine reagent powder pillow. c. Cap and shake gently. d. Read the concentration in the colorimeter immediately. This is your free chlorine residual. e. Note: In a properly managed chloraminated system, the free chlorine reading should be very low or zero. The total chlorine reading represents the this compound residual.
-
Free Ammonia, Nitrite, and Nitrate Measurement: a. Follow the specific instructions provided with your test kits for these parameters. These typically involve adding specific reagents to a water sample and reading the resulting color change on the colorimeter after a set reaction time.
-
Record Keeping: Record all results, along with the date, time, and sample location, in a dedicated logbook. Note any trends or deviations from the target ranges.
Protocol 2: Adjusting the Chlorine-to-Ammonia Ratio
Objective: To optimize the formation of stable monothis compound by adjusting the chemical feed rates.
Background: The ideal weight ratio of chlorine (Cl₂) to ammonia-nitrogen (NH₃-N) is between 4.5:1 and 5:1 to maximize monothis compound formation and minimize excess free ammonia.[13][14]
Procedure:
-
Establish a Baseline: Before making any adjustments, measure the current total chlorine, free chlorine, and free ammonia levels at the point of entry into your system.
-
Calculate the Current Ratio: If you know your chemical feed rates, you can calculate the current weight ratio.
-
Identify the Imbalance:
-
High Free Ammonia (>0.1 mg/L): Your ratio is likely too low (not enough chlorine for the amount of ammonia).
-
Presence of Free Chlorine and Low Total Chlorine: Your ratio may be too high, pushing you past the "breakpoint" where chloramines are destroyed.
-
-
Make a Single Adjustment: It is best to adjust only one chemical feed rate at a time to observe its effect.[9]
-
If Free Ammonia is High: Slightly increase the chlorine feed rate or slightly decrease the ammonia feed rate.
-
If Free Chlorine is Present: Slightly decrease the chlorine feed rate or slightly increase the ammonia feed rate.
-
-
Allow for Stabilization: After making an adjustment, allow the system sufficient time to stabilize (this will depend on the size and flow rate of your system).
-
Re-test: Repeat the measurements from Step 1 to determine the effect of your adjustment.
-
Iterate: Continue making small, incremental adjustments and re-testing until your free ammonia is consistently low (ideally <0.05 mg/L) and your total chlorine is stable at your target residual, with no free chlorine present.[13]
Protocol 3: System Flush and Shock Chlorination
Objective: To control a severe nitrification event by temporarily converting the system to free chlorine disinfection.
WARNING: Free chlorine is highly toxic to aquatic animals. All animals MUST be removed from the system before this procedure. The system must be completely dechlorinated before reintroducing animals.
Materials:
-
Sodium hypochlorite (B82951) (unscented laundry bleach, 5.25% or similar).
-
Sodium thiosulfate (B1220275) (dechlorinating agent).
-
Free and Total Chlorine test kits.
Procedure:
-
Animal Removal: Safely transfer all animals to a separate holding system with clean, conditioned water.
-
System Preparation: Bypass any carbon filters, as they will remove the chlorine.[16]
-
Calculate Chlorine Dose: The goal is to achieve a free chlorine concentration of 50-100 ppm for the shock treatment.[16] You will need to estimate the total volume of water in your system (sump, pipes, tanks).
-
Dosage Calculation Example: To achieve 50 ppm in 100 gallons (378.5 L) of water using 5.25% bleach: (50 ppm / (5.25% * 10,000)) * 100 gallons ≈ 0.095 gallons, or about 12 ounces of bleach.
-
-
Add Chlorine: Dilute the calculated amount of bleach in a bucket of water and add it to the system's sump or a high-flow area to ensure rapid mixing.
-
Circulate: Run the system pumps to circulate the chlorinated water throughout the entire system, including all pipes and tanks. Open all valves to ensure the chlorine reaches every part of the system. Run water through each tap or valve until you can smell chlorine.[18]
-
Contact Time: Let the chlorinated water sit in the system for at least 6-12 hours.[16][18]
-
Dechlorination: a. Begin flushing the system by draining and refilling with fresh, untreated water. b. Add a dechlorinating agent like sodium thiosulfate according to the manufacturer's instructions. c. Continue flushing and testing for both free and total chlorine. The level must be 0 ppm before reintroducing animals. This may take several complete water changes.
-
Re-establish System: Once fully dechlorinated, you can re-establish your normal this compound residual and allow the biological filter to recover before slowly reintroducing animals. Monitor water quality parameters closely during this period.
Visualizations
Caption: The this compound decay and nitrification pathway in a recirculating water system.
Caption: A troubleshooting workflow for diagnosing and resolving this compound decay issues.
Caption: The relationship between key factors contributing to this compound decay.
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Chloramines - Canada.ca [canada.ca]
- 3. nhwwa.org [nhwwa.org]
- 4. epa.gov [epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.org.za [scielo.org.za]
- 7. Maintaining Water Quality in Zebrafish Tanks | ZeClinics CRO [zeclinics.com]
- 8. Effect of this compound concentration on biofilm maintenance on pipe surfaces exposed to nutrient-limited drinking water [scielo.org.za]
- 9. Hach | Hach Disinfection Series: Determining an Ammonium Feed Rate for Chloramination [in.hach.com]
- 10. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. twon.tamu.edu [twon.tamu.edu]
- 12. Comparison of pipe loop and pipe section reactor methods for estimating this compound decay in harvested distribution system pipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ilrwa.org [ilrwa.org]
- 14. mwua.org [mwua.org]
- 15. researchgate.net [researchgate.net]
- 16. purewaterproducts.com [purewaterproducts.com]
- 17. www1.agric.gov.ab.ca [www1.agric.gov.ab.ca]
- 18. Shock Chlorination of Wells | Well Water Program | Oregon State University [wellwater.oregonstate.edu]
- 19. researchgate.net [researchgate.net]
- 20. ldh.la.gov [ldh.la.gov]
- 21. Optimizing Zebrafish Housing Systems: Design, Functionality, and Best Practices for Husbandry — Aquaneering [aquaneering.com]
Technical Support Center: Troubleshooting Chloramine-Induced Corrosion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating chloramine-induced corrosion in experimental apparatus.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a concern for my experimental apparatus?
A1: this compound is a disinfectant used in many municipal water systems, formed by combining chlorine and ammonia.[1][2] While effective for water treatment, it can be more aggressive than chlorine towards certain materials, leading to corrosion of metal and degradation of plastic and rubber components in your laboratory equipment.[3][4][5] This can compromise the integrity of your experiments and the longevity of your apparatus.
Q2: What are the visible signs of this compound-induced corrosion?
A2: Common signs include:
-
Pitting: Small, localized holes on metal surfaces, particularly on stainless steel and copper.[1][6]
-
Discoloration: A dull or tarnished appearance on metal surfaces.[6]
-
Leaks: Pinhole leaks in copper pipes (B44673) or failure of rubber and plastic fittings.[1][4]
-
Residue: Formation of a greenish layer on copper (copper carbonate) or a reddish-brown layer on iron-based materials (rust).[7]
Q3: Which materials in my lab are most susceptible to this compound corrosion?
A3: Materials to be particularly mindful of include:
-
Copper and its alloys (Brass, Bronze): this compound can accelerate corrosion, especially at lower pH levels.[2][5]
-
Lead and Solder: this compound can significantly increase the leaching of lead from pipes and solder joints.[5][8]
-
Stainless Steel (e.g., 304, 316): While generally resistant, these can be susceptible to pitting and crevice corrosion in the presence of chloramines, especially at elevated temperatures and chloride concentrations.[6][9][10]
-
Elastomers (Rubbers) and Plastics: Chloramines can cause rubber fittings and polyurethane components to lose elasticity and crack.[4]
Q4: Can this compound in the water affect my experimental results?
A4: Yes. Leached metals from corroded apparatus can contaminate your solutions, potentially interfering with sensitive assays or catalytic processes. The degradation of plastic or rubber components could also introduce organic contaminants.
Q5: How can I mitigate this compound-induced corrosion?
A5: Several strategies can be employed:
-
Water Purification: Use a water purification system that removes chloramines. Catalytic carbon filters are effective for this purpose.[5]
-
pH Control: Maintaining a slightly alkaline pH (7.0-8.5) can help reduce the corrosivity (B1173158) of chloraminated water.[11][12]
-
Corrosion Inhibitors: The addition of orthophosphates can form a protective layer on pipe surfaces, reducing corrosion.[11][13][14] However, polyphosphates may increase lead leaching.[14]
-
Material Selection: Where possible, use highly resistant materials such as titanium, duplex stainless steel, or fluoropolymers (e.g., PTFE, PFA) for critical components.[15][16]
Troubleshooting Guide
Problem: I'm observing pitting and discoloration on my stainless steel components.
| Possible Cause | Troubleshooting Step | Recommended Action |
| High this compound concentration in tap water. | Test the total and free chlorine levels in your water supply. | Install a point-of-use water purification system with a catalytic carbon filter to remove chloramines. |
| Low pH of the water. | Measure the pH of the water. | Adjust the pH to a neutral or slightly alkaline range (7.0-8.5) if it is acidic.[11][12] |
| Stagnant water conditions. | Review your experimental setup and shutdown procedures. | Ensure regular flushing of the system to prevent water stagnation.[17] |
| Inappropriate cleaning agents. | Check the composition of your cleaning solutions. | Avoid cleaners containing chlorides or bleach; use manufacturer-approved cleaners for stainless steel.[18][19] |
Problem: My copper tubing is developing pinhole leaks.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Aggressive water chemistry due to chloramines. | Analyze water for this compound concentration, pH, and alkalinity. | Consider a water treatment solution to remove chloramines or adjust water chemistry. Adding an orthophosphate-based corrosion inhibitor can also be effective.[11][13] |
| High water temperature. | Monitor the operating temperature of your apparatus. | Heated chloraminated water is significantly more corrosive.[4] If possible, reduce the operating temperature or use more resistant materials for heated sections. |
| High flow velocity. | Evaluate the flow rates within your system. | High flow rates can lead to erosion corrosion. Consider redesigning the system to reduce velocity or using more robust materials. |
Data on Material Compatibility and Corrosion
Table 1: General Compatibility of Materials with Chloraminated Water
| Material | Compatibility Rating | Notes |
| Stainless Steel (304, 316) | Fair to Good | Susceptible to pitting and crevice corrosion, especially with high chlorides and temperatures.[9][10] |
| Duplex Stainless Steel | Excellent | Offers superior resistance to chloride stress corrosion cracking.[9][15] |
| Copper and Copper Alloys | Poor to Fair | Corrosion is accelerated at lower pH and higher this compound concentrations.[5] |
| Galvanized Steel | Poor | The zinc coating can be quickly dissolved by aggressive disinfectants.[20] |
| Titanium | Excellent | Highly resistant to corrosion in this compound environments.[15] |
| Aluminum | Good | Forms a protective oxide layer, offering good corrosion resistance.[15][21] |
| PVC, CPVC | Good to Excellent | Generally resistant, but some degradation can occur over long periods. CPVC is very stable.[20] |
| EPDM (Ethylene Propylene Diene Monomer) | Fair | Can be attacked and swell over time, especially in hot water. |
| PTFE, PFA (Fluoropolymers) | Excellent | Chemically inert and highly resistant to chloramines even at elevated temperatures.[16] |
Table 2: Factors Influencing Corrosion Rate in Chloraminated Water
| Parameter | Effect on Corrosion Rate | Explanation |
| pH | Decrease in pH increases corrosion. | More acidic conditions (lower pH) make the water more aggressive towards metals.[5] |
| Temperature | Increase in temperature increases corrosion. | Higher temperatures accelerate the chemical reactions involved in corrosion.[4] |
| This compound Concentration | Higher concentrations can increase corrosion. | Increased disinfectant levels can lead to higher rates of oxidation and metal dissolution.[5] |
| Chloride Concentration | Higher concentrations increase pitting in stainless steels. | Chloride ions can break down the passive protective layer on stainless steel.[9][17] |
| Water Alkalinity | Higher alkalinity can decrease corrosion. | Alkalinity helps to buffer the water and resist pH changes. |
| Flow Rate | High flow rates can increase erosion corrosion. | The mechanical action of flowing water can remove protective layers from the metal surface. |
Experimental Protocols
Protocol 1: Weight Loss Immersion Testing for Corrosion Rate Determination
This protocol is adapted from ASTM G1 and G31 standards and is designed to determine the general corrosion rate of a material in a this compound solution.[7][12][22][23]
1. Materials and Equipment:
-
Test coupons of the material of interest (e.g., stainless steel 316, copper) with known surface area.
-
Glass beakers or containers.
-
This compound test solution (prepared to a specific concentration, pH, and temperature reflecting experimental conditions).
-
Analytical balance (accurate to 0.1 mg).
-
Drying oven.
-
Nylon cord.
-
Desiccator.
-
Cleaning solutions (e.g., acetone (B3395972), appropriate acid for post-test cleaning as per ASTM G1).
2. Procedure:
-
Specimen Preparation:
-
Clean test coupons with a solvent like acetone to remove any grease or oil.
-
Dry the coupons in a drying oven at 105°C for 2-3 hours.
-
Allow to cool in a desiccator.
-
Weigh each coupon to the nearest 0.1 mg and record this as the initial weight (W_initial).
-
-
Immersion:
-
Suspend each coupon in a beaker containing the this compound test solution using a nylon cord. Ensure the coupon is fully submerged.
-
The volume of the solution should be at least 20 mL per cm² of the coupon's surface area.
-
Cover the beakers to prevent evaporation and contamination.
-
Maintain the beakers at a constant temperature for the duration of the test (e.g., 24, 48, 72 hours).
-
-
Post-Test Cleaning:
-
After the designated exposure time, remove the coupons from the solution.
-
Clean the coupons to remove corrosion products according to ASTM G1 procedures. This may involve chemical cleaning (e.g., in a specific acid solution) followed by gentle brushing.
-
Rinse thoroughly with deionized water and then acetone.
-
Dry the coupons in a drying oven and cool in a desiccator.
-
-
Final Weighing:
-
Weigh each cleaned and dried coupon and record this as the final weight (W_final).
-
-
Calculation of Corrosion Rate:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the corrosion rate in millimeters per year (mm/y) using the formula: Corrosion Rate (mm/y) = (8.76 x 10⁴ x ΔW) / (A x T x D) Where:
-
ΔW = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the material in g/cm³
-
-
Protocol 2: Electrochemical Testing for Pitting Susceptibility
This protocol provides a method for evaluating the susceptibility of materials, particularly stainless steels, to localized corrosion like pitting in a this compound environment. It is based on principles from electrochemical testing standards.[15][24]
1. Materials and Equipment:
-
Potentiostat.
-
Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode).
-
Working electrode made from the test material.
-
Reference electrode (e.g., Ag/AgCl).
-
Counter electrode (e.g., platinum or graphite).
-
This compound test solution.
2. Procedure:
-
Electrode Preparation:
-
Prepare the working electrode by polishing the surface to a mirror finish.
-
Clean the electrode with a suitable solvent.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the this compound test solution, ensuring all electrodes are properly immersed.
-
-
Open Circuit Potential (OCP) Measurement:
-
Allow the system to stabilize by measuring the OCP for a period (e.g., 1 hour) until a steady state is reached.
-
-
Potentiodynamic Polarization:
-
Perform a potentiodynamic polarization scan, typically starting from a potential slightly below the OCP and scanning in the anodic (positive) direction at a slow scan rate (e.g., 0.167 mV/s).
-
-
Data Analysis:
-
Plot the resulting polarization curve (log of current density vs. potential).
-
Determine the pitting potential (E_pit), which is the potential at which a sharp increase in current density is observed. A more noble (higher) E_pit indicates greater resistance to pitting corrosion.
-
Visualizations
Caption: Chemical pathway of this compound-induced corrosion.
Caption: Logical workflow for troubleshooting corrosion issues.
Caption: Workflow for weight loss corrosion testing.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. tcreng.com [tcreng.com]
- 3. researchgate.net [researchgate.net]
- 4. Free Chlorine Can Inhibit Lead Solder Corrosion via Electrochemical Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. List of ASTM Standards Related to Corrosion Testing and Monitoring [corrosionclinic.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Effect of chlorine and chloride of cooling water on stainless metals [mitreh.com]
- 10. dl.gasplus.ir [dl.gasplus.ir]
- 11. cortecvci.com [cortecvci.com]
- 12. tft-pneumatic.com [tft-pneumatic.com]
- 13. burkert.com [burkert.com]
- 14. scribd.com [scribd.com]
- 15. imrtest.com [imrtest.com]
- 16. industrialspec.com [industrialspec.com]
- 17. parrinst.com [parrinst.com]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. everythinginsidethefence.com [everythinginsidethefence.com]
- 21. scribd.com [scribd.com]
- 22. lcslaboratory.com [lcslaboratory.com]
- 23. researchgate.net [researchgate.net]
- 24. Electrochemical corrosion test | Sirris - Testlabs [testlabs.sirris.be]
Technical Support Center: Chloramine Disinfection & DBP Minimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving chloramine disinfection and the formation of disinfection byproducts (DBPs).
Frequently Asked Questions (FAQs)
Q1: What are disinfection byproducts (DBPs) and why are they a concern with this compound?
A1: Disinfection byproducts (DBPs) are chemical compounds formed when a disinfectant, such as this compound, reacts with naturally occurring organic matter (NOM), anthropogenic contaminants, and inorganic ions like bromide and iodide present in the water.[1] While chloramination is often employed to reduce the formation of regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorination, it can lead to the formation of other, sometimes more toxic, nitrogenous DBPs (N-DBPs) such as nitrosamines.[2][3][4] These compounds are a health concern due to their potential carcinogenic and genotoxic effects.[1]
Q2: Which major classes of DBPs are formed during chloramination?
A2: Chloramination can lead to the formation of several DBP classes, including:
-
Haloacetic Acids (HAAs): While formed at lower levels than with chlorine, they are still a significant consideration.[2]
-
Trihalomethanes (THMs): this compound is effective at suppressing THM formation.[2]
-
Haloacetonitriles (HANs) [1]
-
Haloacetamides (HAMs) [1]
-
Halonitromethanes (HNMs) [1]
-
N-Nitrosamines (NAs): A DBP class of particular concern with this compound due to their high carcinogenicity.[1][4] Dithis compound is an important reactant in the formation of nitrosamines.[1]
Q3: What are the primary precursors for DBP formation with this compound?
A3: The primary precursors are natural organic matter (NOM), particularly components with phenolic and β-dicarbonyl groups.[1] Amino acids are also significant precursors for several DBP classes.[1] The amount of total organic carbon (TOC) in the water is a key indicator of DBP formation potential.[5]
Troubleshooting Guide
Problem: I am observing higher-than-expected Haloacetic Acid (HAA) concentrations in my chloraminated samples.
| Possible Cause | Recommended Action & Explanation |
| Monothis compound Decomposition | HAA formation during chloramination can be attributed to the presence of free chlorine (HOCl) that forms during the autodecomposition of monothis compound.[2] Action: Increase the background ammonia (B1221849) concentration to suppress monothis compound decomposition.[2] Ensure the pH is stable and ideally above 7, as monothis compound is more stable at higher pH.[3] |
| Incorrect Chlorine-to-Ammonia Ratio | An incorrect ratio can lead to the presence of free chlorine or the formation of dithis compound, both of which can react with NOM to form HAAs.[6] Action: Optimize the chlorine-to-ammonia-nitrogen weight ratio. Ratios typically range from 3:1 to 5:1.[6] A ratio above 5:1 helps prevent the formation of dithis compound.[6] |
| Improper Sample Quenching | Using an incorrect quenching agent, such as ammonium (B1175870) chloride (NH₄Cl) as recommended in some older methods, does not quench residual chloramines. This allows reactions to continue until analysis, leading to falsely high HAA measurements.[2] Action: Use a stoichiometric amount of a proper quenching agent like sodium sulfite (B76179) (Na₂SO₃) immediately after sample collection to halt the reaction.[2] |
Problem: My results show elevated levels of N-nitrosodimethylamine (NDMA).
| Possible Cause | Recommended Action & Explanation |
| Presence of Dithis compound | Dithis compound (NHCl₂) is a key reactant in the formation of nitrosamines.[1] It forms when the chlorine-to-ammonia ratio is too high or pH is low. Action: Maintain a chlorine-to-ammonia-nitrogen ratio between 4.5:1 and 5:1 by weight to favor monothis compound formation.[6] Control the pH to be in the neutral to slightly alkaline range (pH > 7). |
| Specific Organic Nitrogen Precursors | Certain anthropogenic contaminants or components of NOM containing dimethylamine (B145610) functional groups can act as potent NDMA precursors. Action: Characterize the source water to identify potential precursor sources. Implement upstream precursor removal strategies such as enhanced coagulation or granular activated carbon (GAC) filtration.[5][7] |
Problem: My DBP results are inconsistent across replicate experiments.
| Possible Cause | Recommended Action & Explanation |
| Fluctuations in Experimental Conditions | DBP formation is highly sensitive to changes in pH, temperature, and reaction time.[8][9] Action: Tightly control and monitor pH and temperature throughout the experiment. Ensure precise and consistent contact times before quenching the reaction. |
| Variable Precursor Concentration | If using a natural water source, the concentration and character of NOM can change over time, affecting DBP formation.[10] Action: Use a standardized or well-characterized water matrix for baseline experiments. If using natural water, measure TOC and UV₂₅₄ for each batch to monitor for changes in organic precursors. |
| Inconsistent this compound Dosing | Inaccurate preparation or application of the this compound solution will lead to variable results. Action: Prepare fresh this compound stock solutions regularly. Accurately measure free chlorine and ammonia concentrations to ensure the target dose and ratio are achieved in the reaction vessel. |
Data Presentation: Impact of Key Parameters on DBP Formation
The following tables summarize the influence of critical water quality and operational parameters on the formation of DBPs during chloramination.
Table 1: General Comparison of DBP Formation (Chlorine vs. This compound)
| DBP Class | Formation Potential with this compound (Compared to Free Chlorine) | Reference |
| Trihalomethanes (THMs) | Significantly Suppressed | [2] |
| Haloacetic Acids (HAAs) | Reduced (to 3-30% of chlorination levels) | [2] |
| Haloacetonitriles (HANs) | Can be higher than with chlorination | [3] |
| N-Nitrosamines | Significantly higher potential, a key concern for chloramination | [1][4] |
Table 2: Influence of Experimental Parameters on this compound DBP Formation
| Parameter | Effect on DBP Formation | Explanation | Reference |
| pH | Complex & DBP-Specific: - Lower pH (<7): Can increase some HAAs due to monothis compound decomposition into free chlorine.- Higher pH (>8): Generally reduces formation of many DBPs, as monothis compound is more stable. | pH affects the stability of this compound species and the reactivity of organic precursors.[3][8][11] | |
| Temperature | Increases Formation: Higher temperatures generally increase the rate of chemical reactions, leading to higher DBP concentrations for a given contact time. | Reaction kinetics are temperature-dependent.[8][9] | |
| Contact Time | Increases Formation: Longer contact between this compound and precursors allows for more extensive DBP formation. | More time allows the reactions to proceed further toward completion.[8] | |
| Cl₂:NH₃-N Ratio | Critical for Speciation: - < 3:1: Excess ammonia can lead to nitrification issues.- 3:1 to 5:1: Optimal range for forming stable monothis compound.- > 5:1: Can lead to the formation of dithis compound and trithis compound, increasing NDMA and taste/odor issues. | The ratio determines the dominant this compound species (monothis compound vs. dithis compound), which have different DBP formation pathways.[6] | |
| Precursor (TOC) Conc. | Increases Formation: Higher concentrations of Total Organic Carbon (TOC) provide more "fuel" for DBP-forming reactions. | The amount of DBPs formed is directly related to the quantity of available organic precursors.[5] |
Experimental Protocols
Protocol 1: General Sample Collection and Quenching for DBP Analysis
-
Preparation: Use amber glass vials that are chlorine-demand-free.
-
Sample Collection: Collect the sample from the reaction vessel at the predetermined contact time, ensuring no headspace in the vial.
-
Quenching: Immediately add a stoichiometric amount of a quenching agent. For chloraminated samples, sodium sulfite (Na₂SO₃) is recommended to quench residual disinfectant without interfering with DBP analysis.[2]
-
Note: Avoid using ammonium chloride, as it does not quench this compound and can lead to artificially inflated HAA results.[2]
-
-
Storage: Store samples at 4-6°C in the dark until extraction and analysis.[2]
Protocol 2: Overview of Haloacetic Acid (HAA) Analysis (Based on USEPA Method 552.3)
This method is for the analysis of nine haloacetic acids (HAA9).
-
Principle: HAAs are extracted from the aqueous sample into a solvent (methyl tert-butyl ether - MTBE) and then converted to their methyl esters through derivatization with acidic methanol (B129727).
-
Extraction: The sample is acidified, and HAAs are extracted from the water into MTBE.
-
Derivatization: The MTBE extract is combined with acidic methanol and heated to form the methyl esters of the HAAs, which are more volatile and suitable for gas chromatography.
-
Analysis: The derivatized extract is analyzed using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).[12] The detector is highly sensitive to the halogenated compounds.
-
Quantification: The concentration of each HAA is determined by comparing its peak area to a calibration curve generated from standards.
Protocol 3: Overview of N-Nitrosamine Analysis (Based on USEPA Method 521)
-
Principle: This method uses solid-phase extraction (SPE) to concentrate nitrosamines from a water sample, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
-
Extraction: A large volume water sample is passed through a solid-phase extraction cartridge (e.g., activated carbon). The nitrosamines are adsorbed onto the cartridge.
-
Elution: The nitrosamines are washed from the cartridge using a small volume of solvent (e.g., methylene (B1212753) chloride).
-
Concentration: The solvent extract is concentrated to a small final volume.
-
Analysis: The concentrated extract is injected into a GC-MS/MS system. The triple quadrupole mass spectrometer provides high selectivity and sensitivity for detecting the target nitrosamines at very low concentrations (ng/L levels).[13]
Visualizations
Caption: Simplified reaction pathways for the formation of major DBP classes from various precursors and this compound species.
Caption: A typical experimental workflow for the analysis of disinfection byproducts in aqueous samples.
Caption: A logical troubleshooting flowchart for diagnosing the cause of elevated DBP formation in experiments.
References
- 1. Formation of Eight Classes of DBPs from Chlorine, this compound, and Ozone: Mechanisms and Formation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fwrj.com [fwrj.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Disinfection Dilemma: DBPs, Monothis compound, and What Comes Next - Water Treatment 411 [watertreatment.industry411.com]
- 6. tceq.texas.gov [tceq.texas.gov]
- 7. mdpi.com [mdpi.com]
- 8. Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent for the production of high quality recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. deswater.com [deswater.com]
- 11. Assessing the Health Impact of Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Disinfection Byproducts (DBP) in Drinking Water [ssi.shimadzu.com]
Technical Support Center: Improving the Efficiency of Chloramine-Based Synthesis Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chloramine-based synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What is the active species in this compound-T based reactions?
A1: In aqueous solutions, this compound-T hydrolyzes to form hypochlorous acid (HOCl), which is a potent oxidizing and chlorinating agent.[1] The reaction can be represented as:
This compound T + H₂O ⇌ HOCl + p-Toluenesulfonamide
Additionally, this compound-T can also react directly with substrates, transferring a chlorine atom to a nucleophilic site.[1]
Q2: How does pH affect this compound-based synthesis reactions?
A2: pH is a critical parameter in this compound chemistry. The distribution of this compound species (monothis compound, dithis compound, and trithis compound) is highly dependent on pH.[2][3][4] For many reactions utilizing this compound-T, a slightly alkaline pH of around 8-10 is optimal to maintain the stability of the reagent and favor the formation of monothis compound.[5][6] In acidic conditions (pH < 5.5), monothis compound can decompose or disproportionate into dithis compound.[5][7][8] For certain applications like protein iodination, a pH of approximately 7.5 is recommended.[9]
Q3: My this compound-T solution appears to have lost its effectiveness. Why?
A3: Aqueous solutions of this compound-T have limited stability. They should be prepared fresh before use.[9] The stability is influenced by pH and temperature. Alkaline solutions are generally more stable, even at elevated temperatures up to 60°C.[7] In the pH range of 2.65-5.65, a loss in oxidative capacity can occur.[7] Exposure to light and evaporation can also contribute to a decrease in concentration.[5][6]
Q4: What are the common side products in this compound-based reactions?
A4: Common side products include dichloramines and trichloramines, the formation of which is favored at lower pH values and higher chlorine-to-ammonia ratios.[2][5] Organic chloramines can also form if organic nitrogen compounds are present in the reaction mixture.[10][11] In reactions with organic substrates, over-chlorination or oxidation of sensitive functional groups can occur with prolonged reaction times or excess chlorinating agent.[9][12] The reduction product, p-toluenesulfonamide, is also a byproduct of reactions involving this compound-T.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield is a frequent issue in this compound-based synthesis. The following guide provides a systematic approach to troubleshooting this problem.
Q: I am observing a very low yield in my chlorination reaction. What are the potential causes and solutions?
A: Several factors can contribute to low product yield. Consider the following troubleshooting steps:
-
Reagent Integrity:
-
This compound Solution: Ensure your this compound solution is freshly prepared. Pre-made solutions can degrade over time, losing their reactive chlorine content.[9]
-
Starting Material Purity: Impurities in your starting material can consume the chlorinating agent or catalyze side reactions.[13] Verify the purity of your substrate.
-
-
Reaction Conditions:
-
pH Control: The pH of the reaction medium is crucial.[13] For many reactions, a pH outside the optimal range can lead to reagent decomposition or formation of less reactive this compound species.[5][7] Monitor and adjust the pH as needed.
-
Temperature: Some chlorination reactions are exothermic.[13] Poor temperature control can lead to reagent or product decomposition. Conversely, some reactions may require heating to proceed at an adequate rate.[12][13]
-
Stoichiometry: Ensure the correct molar ratio of chlorinating agent to substrate is used. An insufficient amount will result in incomplete conversion, while a large excess can lead to side product formation.[13]
-
-
Reaction Monitoring and Work-up:
-
Reaction Time: Optimize the reaction time. Premature quenching will result in low conversion, while excessively long reaction times can lead to product degradation.[14]
-
Quenching: If a quenching agent is used, ensure it is added at the appropriate time and in the correct amount to stop the reaction without degrading the product.[14]
-
Problem 2: Formation of Undesired Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Q: My reaction is producing significant amounts of side products, such as dichloramines or over-chlorinated species. How can I improve selectivity?
A: To enhance the selectivity of your reaction, consider the following:
-
Control of Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Using a slight excess may be necessary for complete conversion, but a large excess should be avoided to prevent over-chlorination.[13]
-
pH Adjustment: The formation of dithis compound and trithis compound is favored at lower pH.[2] Maintaining a slightly alkaline pH (typically >8) can favor the formation of monothis compound.[5][6]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Reaction Time: Monitor the reaction progress and stop it as soon as the desired product is formed to prevent further reactions.
Data Presentation
Table 1: Influence of pH on this compound Species Distribution
| pH Range | Predominant this compound Species | Notes |
| > 8 | Monothis compound (NH₂Cl) | Generally the desired species for many synthetic applications.[2][4] |
| 3 - 5 | Dithis compound (NHCl₂) | Formation favored as pH decreases.[2][4] |
| < 3 | Trithis compound (NCl₃) | Predominates at low pH values.[4][15] |
Table 2: Common Quenching Agents for this compound-T Reactions
| Quenching Agent | Key Considerations | Potential Issues |
| Sodium Metabisulfite (B1197395) | Widely used, strong reducing agent.[14] | Can lower the pH of the reaction mixture.[14] |
| Sodium Thiosulfate | Effective at neutralizing chlorine and chloramines.[14] | Can release ammonia (B1221849) when reacting with chloramines.[14] |
| Ascorbic Acid | Mild reducing agent, less likely to damage sensitive molecules.[14] | Can significantly lower the pH.[14] |
Experimental Protocols
Protocol 1: General Procedure for Chlorination using this compound-T
This protocol provides a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare a fresh aqueous solution of this compound-T of the desired concentration.
-
Dissolve the substrate in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction vessel, add the substrate solution.
-
Adjust the pH of the solution to the optimal range for the specific reaction (typically pH 8-10 for many applications).
-
If necessary, control the temperature of the reaction mixture using an ice bath or heating mantle.
-
-
Initiation of Reaction:
-
Slowly add the freshly prepared this compound-T solution to the substrate solution with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Common methods to monitor this compound concentration include the DPD colorimetric method or amperometric titration.[2][3][16][17]
-
-
Quenching the Reaction (if necessary):
-
Once the reaction is complete, quench any remaining this compound-T by adding a suitable quenching agent, such as sodium metabisulfite or sodium thiosulfate.[14]
-
-
Work-up and Purification:
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: this compound-T reaction pathways in synthesis.
References
- 1. What is the mechanism of this compound T? [synapse.patsnap.com]
- 2. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lume.ufrgs.br [lume.ufrgs.br]
- 7. Stability characteristics of aqueous this compound-T solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Hach | Hach Disinfection Series: Introduction to Chloramination [in.hach.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Advances in this compound Analysis and Monitoring Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 17. ANALYTICAL METHODS - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Quenching Excess Chloramine in Organic Synthesis Workups
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively and safely quenching excess chloramine in organic synthesis workup procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench excess this compound in an organic synthesis workup?
A1: Excess this compound, a strong oxidizing agent, must be neutralized (quenched) to prevent unwanted side reactions, such as the oxidation of sensitive functional groups in the desired product or other components of the reaction mixture.[1] Failure to quench can lead to product degradation, reduced yield, and difficulty in purification.[1]
Q2: What are the most common quenching agents for this compound?
A2: The most frequently used quenching agents for this compound in a laboratory setting are mild reducing agents. These include:
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃) [1]
-
Sodium Metabisulfite (B1197395) (Na₂S₂O₅) or Sodium Bisulfite (NaHSO₃)[1]
-
Ascorbic Acid (Vitamin C) [1]
-
Sodium Sulfite (Na₂SO₃)
Q3: How do I choose the right quenching agent for my experiment?
A3: The selection of a quenching agent depends on several factors, including the pH of your reaction mixture, the stability of your product to pH changes, and potential interference with downstream analysis.[1]
-
Sodium thiosulfate is a good general-purpose quencher that is inexpensive and effective.[1]
-
Sodium metabisulfite is a strong reducing agent but can lower the pH of the reaction mixture.[1]
-
Ascorbic acid is a mild reducing agent, which can be beneficial for sensitive molecules, but it will also lower the pH.[1]
-
Sodium sulfite is effective but may affect the stability of certain organic products.
Q4: Can the quenching agent or its byproducts affect my final product or downstream analyses?
A4: Yes. Some quenching agents or their byproducts might interfere with subsequent analytical steps like HPLC or mass spectrometry, or they could affect the long-term stability of your purified compound.[1] For instance, sulfur-based quenching agents might interfere with certain analyses.[1] It is crucial to select a quenching agent that is compatible with your downstream applications. A purification step, such as extraction and washing, is typically necessary after quenching to remove the quenching agent and its byproducts.[1]
Q5: Are there safety concerns when working with this compound and its quenching agents?
A5: Yes. This compound is a hazardous substance that can cause skin burns and eye damage. It is crucial to handle it in a well-ventilated area, such as a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Quenching reactions can sometimes be exothermic, so it is important to add the quenching agent slowly and with cooling if necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product after workup. | The quenching agent was added too soon, terminating the primary reaction prematurely. | Optimize the reaction time before adding the quenching agent by monitoring the reaction progress (e.g., by TLC or LC-MS).[1] |
| The quenching agent or its byproducts are degrading the product. | Consider using a milder quenching agent (e.g., switch from sodium metabisulfite to ascorbic acid).[1] Ensure the pH of the aqueous solution after quenching is compatible with your product's stability. | |
| Unexpected change in pH of the reaction mixture after quenching. | Some quenching agents, like ascorbic acid and sodium metabisulfite, are acidic and can lower the pH of the solution.[1] | Use a buffered reaction mixture if your product is pH-sensitive. Alternatively, you can adjust the pH back to the desired range with a suitable base (e.g., saturated sodium bicarbonate solution) after quenching.[1] |
| Interference in downstream analysis (e.g., HPLC, Mass Spectrometry). | The quenching agent or its byproducts are co-eluting with your product or interfering with detection. | Select a quenching agent with minimal interference in your analytical method.[1] Ensure thorough removal of the quenching agent and its byproducts through aqueous washes during the workup. If necessary, perform an additional purification step like column chromatography. |
| Formation of an emulsion during aqueous workup. | High concentrations of salts or byproducts from the quenching reaction. | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. |
| The reaction remains colored after adding the quenching agent. | Insufficient amount of quenching agent was added. | Add more of the quenching agent solution portion-wise until the color disappears. |
| The color is not due to excess this compound. | Investigate other potential sources of color in your reaction mixture. |
Quantitative Data: Stoichiometry of this compound Quenching
The following table summarizes the theoretical stoichiometry for common this compound quenching agents. In practice, it is common to use a slight to moderate excess of the quenching agent to ensure complete and rapid neutralization.
| Quenching Agent | Molecular Formula | Molar Mass ( g/mol ) | Reaction Stoichiometry (Quencher:this compound) |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | 2:1 |
| Sodium Metabisulfite | Na₂S₂O₅ | 190.11 | 1:2 |
| Ascorbic Acid | C₆H₈O₆ | 176.12 | 1:1 |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 1:1 |
Experimental Protocols
Note: These are general protocols and may need to be optimized for your specific reaction conditions and scale. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃). Dissolve 10 g of sodium thiosulfate in 90 mL of deionized water and stir until fully dissolved.
-
Quenching Procedure: a. Cool the reaction mixture in an ice bath to 0-5 °C. b. Slowly add the 10% sodium thiosulfate solution dropwise with vigorous stirring. The addition is often exothermic, so maintain the temperature below 10 °C. c. Continue adding the quenching solution until the oxidizing agent is fully consumed. This can often be visualized by a color change (e.g., the disappearance of a yellow or brown color). A potassium iodide-starch paper test can be used to check for the presence of residual oxidant (a blue-black color indicates the presence of oxidant).
-
Workup: a. Transfer the quenched reaction mixture to a separatory funnel. b. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). c. Wash the organic layer sequentially with: i. Deionized water ii. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic byproducts) iii. Saturated aqueous sodium chloride (brine) solution (to aid in phase separation and remove residual water) d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). e. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Quenching with Aqueous Ascorbic Acid
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of ascorbic acid. Dissolve 10 g of ascorbic acid in 90 mL of deionized water and stir until fully dissolved. Prepare this solution fresh as it can degrade over time.
-
Quenching Procedure: a. Cool the reaction mixture to 0-5 °C in an ice bath. b. Slowly add the 10% ascorbic acid solution dropwise with efficient stirring. c. Monitor the quenching process as described in Protocol 1.
-
Workup: a. Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent. b. Wash the organic layer sequentially with: i. Deionized water ii. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (this is particularly important to neutralize the ascorbic acid and any acidic byproducts) iii. Saturated aqueous sodium chloride (brine) solution c. Dry the organic phase over an anhydrous drying agent. d. Filter and concentrate the organic layer under reduced pressure.
Protocol 3: Quenching with Aqueous Sodium Metabisulfite
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium metabisulfite (Na₂S₂O₅). Dissolve 10 g of sodium metabisulfite in 90 mL of deionized water and stir until dissolved.[2] This solution should also be prepared fresh.[3]
-
Quenching Procedure: a. Cool the reaction mixture to 0-5 °C. b. Add the 10% sodium metabisulfite solution slowly with vigorous stirring.[1] Be mindful of potential exotherms. c. Check for complete quenching using potassium iodide-starch paper.
-
Workup: a. Transfer the quenched reaction to a separatory funnel and add an appropriate organic solvent. b. Wash the organic layer sequentially with: i. Deionized water ii. Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize acidic byproducts) iii. Saturated aqueous sodium chloride (brine) solution c. Dry the organic layer over an anhydrous drying agent. d. Remove the drying agent by filtration and concentrate the solvent in vacuo.
Visualizations
References
Technical Support Center: Managing Chloramine Volatility in the Laboratory
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the challenges associated with chloramine volatility during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it volatile?
A1: this compound, specifically monothis compound (NH₂Cl), is a disinfectant formed by the reaction of ammonia (B1221849) and chlorine.[1] While it is more stable and has a lower disinfection byproduct formation potential than free chlorine, it is a volatile compound.[2][3] Its volatility means it can easily escape from solution into the air as a gas, which can lead to exposure risks and variability in experimental results.[2]
Q2: What are the primary factors that influence this compound volatility and stability in my experiments?
A2: Several factors significantly impact the stability and volatility of this compound solutions:
-
pH: this compound speciation is highly dependent on pH. Neutral to alkaline conditions (pH 6.5–9.0) favor the formation of the more stable monothis compound, while acidic conditions promote the formation of the less stable and more volatile dithis compound and trithis compound.[2][4] Monothis compound is most stable at a pH range of 8.5-9.0.[5]
-
Temperature: Higher temperatures increase the rate of this compound decomposition and volatilization.[4] For instance, the half-life of monothis compound decreases significantly as the temperature rises.[4]
-
Chlorine-to-Ammonia Ratio: The ratio of chlorine to ammonia is crucial for controlling this compound speciation. A weight ratio of ≤5:1 (chlorine to ammonia-nitrogen) is optimal for monothis compound formation.[4] Deviations from this can lead to the formation of more volatile dithis compound and trithis compound.
-
Presence of Other Substances: Organic matter and certain ions can react with this compound, reducing its concentration and stability.[6]
Q3: What are the safety risks associated with this compound volatility in a laboratory setting?
A3: The primary safety risk is inhalation exposure, which can cause respiratory irritation.[7] Mixing this compound-containing solutions, such as bleach and ammonia, can release this compound gas, leading to hazardous situations.[2] Proper handling in well-ventilated areas, ideally within a chemical fume hood, is essential to minimize exposure.[8][9]
Q4: How can I accurately measure the concentration of this compound in my solutions, considering its volatility?
A4: Several analytical methods are available, each with its advantages:
-
DPD Colorimetric Method: This is a common and rapid method where N,N-diethyl-p-phenylenediamine (DPD) reacts with chloramines to produce a colored solution, which can be measured spectrophotometrically.[10][11] It's important to note that this method can sometimes overestimate inorganic this compound content.[12]
-
Amperometric Titration: This is a more precise method, particularly suitable for laboratory settings, that involves titrating the sample with a reducing agent and measuring the change in current.[2][10]
-
Indophenol (B113434) Method: This colorimetric method is specific for monothis compound and is less subject to interference from organic chloramines.[13]
-
Ion Chromatography: This advanced technique can be used for the detection and quantification of chloramines in complex matrices.[10]
For accurate and immediate analysis of prepared solutions, it is recommended to perform measurements as soon as possible after preparation due to the chemical's instability.[14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent experimental results or loss of disinfectant efficacy. | This compound Loss Due to Volatilization: Open containers, inadequate sealing, or high agitation can accelerate the escape of this compound gas. | • Work with this compound solutions in closed or sealed vessels whenever possible. • Minimize agitation and headspace in containers. • Consider using parafilm or Teflon tape to seal container threads for storage.[15] |
| This compound Decomposition: Incorrect pH, elevated temperature, or improper chlorine-to-ammonia ratio can lead to rapid degradation.[4] | • Prepare fresh this compound solutions for each experiment. • Strictly control the pH of your solutions, aiming for a range of 8.5-9.0 for maximum monothis compound stability.[5] • Maintain a consistent and correct chlorine-to-ammonia ratio (≤5:1 by weight).[4] • Store stock solutions in a cool, dark place.[16] | |
| Noticeable "chlorine-like" odor in the laboratory. | High Volatility of Dithis compound/Trithis compound: If the pH of your solution has dropped or the chlorine-to-ammonia ratio is too high, more volatile and odorous this compound species may have formed.[6] | • Immediately check and adjust the pH of your this compound solution to the optimal range (8.5-9.0). • Ensure all work with this compound solutions is conducted in a properly functioning chemical fume hood.[9] • Review your solution preparation protocol to confirm the correct chlorine-to-ammonia ratio. |
| Inadequate Ventilation: General laboratory ventilation may not be sufficient to handle volatile chemicals. | • Always handle this compound solutions inside a chemical fume hood to minimize inhalation risks.[8] | |
| Discrepancies between expected and measured this compound concentrations. | Interference in Analytical Method: The presence of organic chloramines or other substances in the sample can interfere with certain analytical methods like DPD.[13] | • Use an analytical method specific to monothis compound, such as the indophenol method, to avoid interference.[13] • If using the DPD method, be aware of its potential to overestimate concentrations and consider it a measure of total chlorine rather than just monothis compound.[12] |
| Improper Sample Handling: Delay in analysis after sample collection can lead to concentration changes due to volatility and decomposition. | • Analyze samples for this compound concentration immediately after collection.[14] • Collect samples in clean, glass bottles with no headspace to minimize volatilization.[14] | |
| Corrosion or degradation of laboratory equipment. | Material Incompatibility: this compound solutions can be corrosive to certain materials. | • Consult chemical compatibility charts to ensure that all materials in contact with your this compound solutions (containers, tubing, etc.) are resistant.[7][17][18][19][20] • Materials like PVC, CPVC, and certain fluoropolymers often show good resistance.[18] |
Quantitative Data Summary
Table 1: Factors Affecting Monothis compound Stability
| Parameter | Optimal Range/Condition for Stability | Impact of Deviation | Reference(s) |
| pH | 8.5 - 9.0 | Lower pH leads to formation of less stable dithis compound and trithis compound. | [4][5] |
| Temperature | Lower temperatures (e.g., 4°C) | Higher temperatures significantly increase the rate of decomposition. | [4] |
| Chlorine:Ammonia-N (weight ratio) | ≤ 5:1 | Higher ratios favor the formation of dithis compound and trithis compound. | [4] |
| Contact Time | Varies by application | Concentration decreases over time due to auto-decomposition. | [4] |
Table 2: Monothis compound Half-Life at Different Temperatures (at pH 7.5)
| Temperature (°C) | Approximate Half-Life (hours) | Reference(s) |
| 4 | >300 | [4] |
| 35 | 75 | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Monothis compound Solution
This protocol describes the preparation of a monothis compound stock solution. All procedures should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).[8][21]
Materials:
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Sodium hypochlorite (B82951) (NaOCl) solution (reagent grade)
-
Phosphate (B84403) buffer solution (to maintain pH 8.5-9.0)
-
Deionized, demand-free water
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Ammonia Solution: Accurately weigh ammonium chloride and dissolve it in deionized water in a volumetric flask to create a stock solution of known concentration.
-
Buffer the Ammonia Solution: Add the appropriate volume of phosphate buffer to the ammonia solution to achieve and maintain a pH between 8.5 and 9.0.
-
Dilute Hypochlorite: In a separate beaker, dilute the sodium hypochlorite solution with deionized water. The final concentration should be calculated to achieve the desired chlorine-to-ammonia ratio.
-
Form Monothis compound: While gently stirring the buffered ammonia solution, slowly add the diluted hypochlorite solution. The slow addition and constant stirring are crucial to ensure uniform mixing and prevent localized areas of high chlorine concentration, which can lead to the formation of dithis compound.[22]
-
Allow for Reaction: Continue stirring for a minimum of 15-30 minutes to allow the reaction to go to completion.
-
Verify Concentration and pH: Immediately after preparation, measure the monothis compound concentration using a reliable analytical method (e.g., indophenol method) and verify that the pH is within the target range.
-
Storage: Store the stock solution in a sealed, amber glass bottle in a cool, dark location.[16] Prepare fresh solutions daily for best results.[21]
Protocol 2: Quantification of Monothis compound using the Indophenol Method
This protocol provides a general outline for the determination of monothis compound concentration. Refer to specific instrument and reagent manufacturer instructions for detailed procedures.[14]
Materials:
-
Spectrophotometer
-
Sample cells (cuvettes)
-
Monothis compound and free ammonia reagents (e.g., Hach Monochlor-F)
-
Chloraminating solution (for free ammonia blank)
-
Deionized water
-
Pipettes
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and select the program for monothis compound measurement.
-
Sample Preparation: Collect the water sample in a clean glass bottle, ensuring no headspace.[14]
-
Monothis compound Measurement: a. Rinse and fill a sample cell with the water sample. b. Add the contents of the monothis compound reagent powder pillow to the cell. c. Stopper and shake for approximately 20 seconds to dissolve the reagent. A green color will develop if monothis compound is present.[14] d. Start a timer for the required reaction time (typically 5 minutes, but may vary with temperature).[14] e. After the reaction time, place the sample cell in the spectrophotometer and read the concentration.
-
Free Ammonia Measurement (for correction if necessary): a. To a separate, marked sample cell, add the water sample. b. Add one drop of the chlorinating solution, stopper, and mix for the specified time (e.g., 1 minute).[14] c. Add the monothis compound reagent, shake, and allow the color to develop as in the monothis compound measurement. d. Use the spectrophotometer's free ammonia program to measure the concentration.
-
Calculation: The instrument will typically provide a direct reading of the monothis compound concentration.
Visualizations
Caption: Factors influencing the formation of monothis compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Factors leading to this compound decomposition.
References
- 1. waterrf.org [waterrf.org]
- 2. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sanipur.com [sanipur.com]
- 4. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the water odor caused by chloramines during drinking water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. canyoncomponents.com [canyoncomponents.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Fact Sheet: Controlling Chemical Vapors in the Laboratory | PennEHRS [ehrs.upenn.edu]
- 10. How to Test for this compound in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 11. ANALYTICAL METHODS - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Volatile disinfection by-product analysis from chlorinated indoor swimming pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Control volatile organic chemical smells | UW Environmental Health & Safety [ehs.washington.edu]
- 16. benchchem.com [benchchem.com]
- 17. walchem.com [walchem.com]
- 18. everythinginsidethefence.com [everythinginsidethefence.com]
- 19. plasticsintl.com [plasticsintl.com]
- 20. unitedfiltration.com [unitedfiltration.com]
- 21. benchchem.com [benchchem.com]
- 22. iwaponline.com [iwaponline.com]
Technical Support Center: Optimization of Chloramine Disinfection Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chloramine disinfection studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound disinfection experiments.
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or low disinfection efficacy despite maintaining target this compound residual. | 1. Incorrect Chlorine-to-Ammonia Ratio: The speciation of chloramines (monothis compound, dithis compound, trithis compound) is highly dependent on the Cl₂:NH₃-N weight ratio. An incorrect ratio can lead to the formation of less effective disinfectant species.[1] 2. pH Outside Optimal Range: Monothis compound, the desired species for disinfection, is most stable at a pH above 8.0.[1] Lower pH values can favor the formation of dithis compound and trithis compound, which can be less stable and cause taste and odor issues.[2] 3. High Chlorine Demand: The water matrix may contain substances that react with and consume this compound, reducing the effective concentration available for disinfection.[3][4] 4. Interference from Organic Chloramines: Organic matter in the water can react with chlorine to form organic chloramines, which are less effective disinfectants but may be measured as part of the total chlorine residual, giving a false impression of disinfection capacity.[5] | 1. Optimize Chlorine-to-Ammonia Ratio: The ideal weight ratio of chlorine to ammonia-nitrogen (Cl₂:NH₃-N) for maximizing monothis compound formation is typically between 4.5:1 and 5:1.[1] Conduct preliminary tests to determine the optimal ratio for your specific water matrix. 2. Adjust and Maintain pH: Adjust the pH of your water samples to be within the optimal range for monothis compound stability, generally above pH 8.0.[1] The target pH for chloramination is often around 8.5 ± 0.2.[6] 3. Perform a this compound Demand Study: Before conducting disinfection studies, determine the this compound demand of your water matrix to ensure you are dosing enough this compound to overcome initial consumption and maintain a stable residual. (See Experimental Protocols section). 4. Use a Method Specific for Monothis compound: When assessing disinfectant residual, consider using a method that specifically measures monothis compound, such as the indophenol (B113434) colorimetric method (USEPA Method 127), to avoid interference from less effective organic chloramines.[5] |
| Rapid decay of this compound residual during the experiment. | 1. High Temperature: this compound decay rates increase with higher water temperatures.[1] 2. Nitrification: The presence and activity of ammonia-oxidizing bacteria (AOB) can lead to the conversion of ammonia (B1221849) to nitrite (B80452) and nitrate, a process that consumes this compound residual.[7][8] 3. Photodegradation: Exposure to sunlight or UV light can accelerate the degradation of chloramines. | 1. Control Temperature: Conduct experiments at a controlled and consistent temperature. If studying temperature effects, be sure to monitor and record it accurately.[3] 2. Monitor for Nitrification: Test for the presence of nitrite and nitrate. If nitrification is suspected, consider measures such as maintaining a higher this compound residual (e.g., >1.5 mg/L) or periodic system flushing in applied settings.[1] 3. Protect from Light: Conduct experiments in opaque or amber containers and avoid exposure to direct sunlight or other sources of UV light. |
| Formation of undesirable disinfection byproducts (DBPs). | 1. Presence of DBP Precursors: Natural organic matter (NOM) in the source water can react with chloramines to form various DBPs, including N-nitrosodimethylamine (NDMA) and iodinated DBPs (I-DBPs).[1][8][9] 2. Sub-optimal Chlorine-to-Ammonia Ratio: Ratios exceeding 5:1 can lead to the formation of dithis compound and trithis compound, which can contribute to taste and odor issues.[2] | 1. Characterize Source Water: Analyze the source water for total organic carbon (TOC) and other potential DBP precursors. If precursor levels are high, consider pretreatment steps like enhanced coagulation to remove them.[9] 2. Maintain Optimal Cl₂:NH₃-N Ratio: Strictly control the chlorine-to-ammonia ratio to minimize the formation of di- and trithis compound.[1][2] |
| "Swimming pool" smell or other off-odors. | Formation of Dithis compound and Trithis compound: These compounds are often the cause of chlorinous or "swimming pool" odors and are more likely to form at pH levels below 7.5 or with a high chlorine-to-ammonia ratio.[2] | Adjust pH and Cl₂:NH₃-N Ratio: Ensure the pH is in the optimal range for monothis compound formation (above 8.0) and that the chlorine-to-ammonia weight ratio does not exceed 5:1.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the "CT" concept and why is it important for this compound disinfection?
A1: The "CT" concept is a fundamental principle in chemical disinfection. It is the product of the disinfectant concentration (C), measured in mg/L, and the contact time (T), measured in minutes. Achieving a specific CT value is required to ensure a certain level of inactivation (e.g., 99% or 2-log reduction) of a target microorganism.[10][11] Because this compound is a weaker disinfectant than free chlorine, it requires a significantly higher CT value to achieve the same level of inactivation.[12][13] Therefore, accurately determining and achieving the necessary CT is critical for the success of this compound disinfection studies.
Q2: How do I determine the optimal contact time for my experiment?
A2: The optimal contact time is the duration required to achieve the desired level of microbial inactivation at a given this compound concentration, temperature, and pH. This is determined experimentally by:
-
Selecting a target microorganism.
-
Preparing a series of water samples with a known concentration of the microorganism.
-
Dosing the samples with the desired this compound concentration.
-
At various time points, neutralizing the disinfectant in a subsample and enumerating the surviving microorganisms.
-
Plotting the log inactivation versus time to determine the time required to reach the target inactivation level.
This process should be repeated under different conditions (e.g., temperature, pH) to understand their impact on disinfection efficiency.
Q3: What are the key factors that influence this compound disinfection efficiency?
A3: The primary factors are:
-
Contact Time: Longer contact times lead to higher inactivation rates.[3]
-
This compound Concentration: Higher concentrations result in faster disinfection.
-
Temperature: Disinfection is more effective at higher temperatures.[1][3]
-
pH: Affects the stability and species of this compound. Monothis compound is most stable and effective at a pH above 8.0.[1][6]
-
Chlorine-to-Ammonia Ratio: This ratio determines the type of this compound formed, with a weight ratio of 4.5:1 to 5:1 being optimal for monothis compound.[1]
-
Water Quality: The presence of organic matter and other substances can exert a chlorine demand, reducing the amount of this compound available for disinfection.[3] Turbidity can also shield microorganisms from the disinfectant.[3]
Q4: My total chlorine measurement is high, but my disinfection is poor. What's wrong?
A4: This issue often arises from the presence of organic chloramines.[5] Standard DPD total chlorine tests measure both inorganic chloramines (like the effective disinfectant, monothis compound) and less effective organic chloramines. If your source water has high organic content, a significant portion of your total chlorine reading might be organic chloramines, which have poor biocidal activity.[5] It is recommended to use a test method that specifically quantifies monothis compound to get an accurate measure of your effective disinfectant residual.[5]
Q5: How can I prevent nitrification in my experimental setup?
A5: Nitrification is a microbial process that converts ammonia to nitrite and nitrate, consuming the this compound residual.[7][8] To prevent this in a lab setting:
-
Use high-purity water for reagent preparation.
-
Ensure all glassware is sterile.
-
For longer-term studies, consider maintaining a higher this compound residual (e.g., >1.5 mg/L) to inhibit bacterial growth.[1]
-
Minimize the storage time of prepared solutions.
Quantitative Data Summary
The following tables provide reference "CT" values for the inactivation of various microorganisms by preformed monothis compound. These values should be used for illustrative purposes, and experimentally determined values are always recommended for specific research applications.
Table 1: this compound CT Values for 99% (2-log) and 99.99% (4-log) Inactivation
| Microorganism | Temperature (°C) | pH | CT for 99% (2-log) Inactivation (mg·min/L) | CT for 99.99% (4-log) Inactivation (mg·min/L) | Reference |
| Escherichia coli | 5 | 8-9 | 180 | 360 | [6] |
| Giardia | 5 | 6-9 | 1470 | 2940 | [6] |
| Adenovirus 2 | 10 | 7 | 1690 | ≥3100 | [6] |
| Naegleria fowleri | 30 | 7 | 320 | N/A | [6] |
Note: CT values are highly dependent on specific experimental conditions. The values presented are a guide and may not be directly applicable to all water matrices.
Experimental Protocols
Protocol 1: Determination of this compound Demand
Objective: To determine the amount of this compound consumed by the water matrix over a specific contact time. This helps in calculating the appropriate this compound dose needed for disinfection studies.
Materials:
-
This compound stock solution (prepared fresh)
-
Water samples to be tested
-
Series of amber glass-stoppered bottles
-
DPD colorimeter or spectrophotometer for measuring chlorine residual
-
Pipettes and glassware
Methodology:
-
Sample Preparation: Fill a series of amber bottles with the sample water, ensuring no headspace.
-
Dosing: Dose each bottle with a different, precisely known concentration of this compound. Include a control bottle with reagent water to measure decay without demand.
-
Incubation: Store the bottles at a constant temperature, protected from light, for a predetermined contact time (e.g., 60 minutes, or a time relevant to the main experiment).
-
Measurement: At the end of the contact time, measure the total chlorine residual in each bottle.
-
Calculation: The this compound demand for each initial dose is the difference between the initial dosed concentration and the final measured residual.
-
Analysis: Plot the this compound residual versus the this compound dose. The demand can be determined from this curve. For example, to achieve a desired residual of 2.0 mg/L, find that point on the y-axis and trace it to the curve and then down to the x-axis to find the required initial dose.
Protocol 2: Bench-Scale Disinfection Study for CT Determination
Objective: To determine the CT value required for a specific log inactivation of a target microorganism.
Materials:
-
Culture of the target microorganism
-
Sterile water matrix
-
This compound stock solution
-
Sodium thiosulfate (B1220275) solution (for neutralization)
-
Culture plates and incubation equipment
-
Series of sterile, amber glass-stoppered bottles
-
DPD colorimeter or spectrophotometer
Methodology:
-
Inoculation: Inoculate a known volume of the sterile water matrix with the target microorganism to achieve a target starting concentration (e.g., 10⁶ CFU/mL).
-
Initial Enumeration: Immediately take a sample from the inoculated water, neutralize it with sodium thiosulfate, and perform serial dilutions and plate counts to determine the initial microbial concentration (N₀).
-
Dosing: Add a predetermined dose of this compound to the inoculated water. This dose should be based on the this compound demand study to ensure a stable residual throughout the experiment.
-
Contact Time Sampling: At various time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a sample, immediately neutralize it with sodium thiosulfate, and perform serial dilutions and plate counts to determine the concentration of surviving microorganisms (Nₜ).
-
This compound Residual Monitoring: At each time interval, also measure the this compound residual in the main vessel to ensure it remains stable.
-
Calculation:
-
For each time point, calculate the log inactivation: Log Inactivation = log₁₀(N₀ / Nₜ).
-
Calculate the CT value for each time point: CT = this compound Residual (mg/L) x Time (min).
-
-
Analysis: Plot Log Inactivation versus CT. The CT required for a specific log inactivation can be determined from this plot.
Visualizations
Caption: Workflow for determining CT values in a disinfection study.
Caption: Logic diagram for troubleshooting poor disinfection efficacy.
References
- 1. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Chloramines - Canada.ca [canada.ca]
- 2. wqa.org [wqa.org]
- 3. Chlorination Efficiency [water.mecc.edu]
- 4. mylongview.com [mylongview.com]
- 5. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 7. This compound Residual Optimization and Management - ProQuest [proquest.com]
- 8. 5 Red Flags For Chloramination [wateronline.com]
- 9. Disinfection and Disinfection Byproducts - MN Dept. of Health [health.state.mn.us]
- 10. The Disinfection of Drinking Water - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Calculating CT Disinfection | BC Small Water Systems Online Help Center [smallwatersystemsbc.ca]
- 12. epa.gov [epa.gov]
- 13. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
Technical Support Center: Managing Chloramine Interference in Biological Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address chloramine interference in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problem in laboratory water?
A1: this compound is a disinfectant used in municipal water supplies, formed by combining chlorine with ammonia. While it is a more stable disinfectant than free chlorine, its oxidizing properties can interfere with sensitive biological assays.[1][2] It can lead to issues such as high background signals in immunoassays, inhibition of enzyme activity, and oxidative damage to biological molecules.[3]
Q2: How does this compound interference manifest in different biological assays?
A2: The effects of this compound can vary depending on the assay:
-
Immunoassays (e.g., ELISA): this compound can cause high background signals by prematurely oxidizing chromogenic substrates (like TMB) or by promoting non-specific binding of antibodies through the oxidation of proteins.[3] It can also inhibit the activity of enzymes like horseradish peroxidase (HRP) and alkaline phosphatase (ALP).[3]
-
Cell Culture: this compound in water used for media preparation can be cytotoxic, inducing oxidative stress and affecting cell viability and growth.
-
PCR: While direct interference is less documented, the oxidative nature of this compound could potentially damage nucleic acids or inhibit polymerase activity, leading to reduced amplification efficiency.
Q3: What are the primary methods for removing or neutralizing this compound in a laboratory setting?
A3: The main approaches are chemical neutralization and physical removal.
-
Chemical Neutralization: This involves adding a reducing agent to the water to chemically convert this compound into non-reactive compounds. Common neutralizing agents include sodium ascorbate (B8700270) (Vitamin C) and sodium metabisulfite (B1197395).[3][4][5]
-
Physical Removal: This typically involves filtration. Catalytic activated carbon filtration is highly effective at removing chloramines, much more so than standard activated carbon.[1][6][7] Reverse osmosis (RO) systems can also remove chloramines.[8]
Q4: Is boiling or letting water stand effective for removing this compound?
A4: No, these methods are not practical for removing this compound. While boiling can remove free chlorine relatively quickly, it is very slow and ineffective for this compound.[4][8] Similarly, letting water stand (aging) can take weeks to significantly reduce this compound levels.[8]
Q5: Can I just dilute my sample to reduce this compound interference?
A5: Dilution can lower the this compound concentration, but it may not be enough to eliminate interference, particularly if your analyte of interest is also at a low concentration. Diluting the sample will also dilute your analyte, which could bring it below the detection limit of your assay. Therefore, active neutralization or removal is a more reliable strategy.[3]
Troubleshooting Guides
Problem 1: High Background Signal in an ELISA Assay
High background can obscure results and reduce the sensitivity of your ELISA. If you suspect this compound interference from your water source used in buffers or sample diluents, consider the following.
Potential Causes and Solutions:
-
Oxidation of Chromogenic Substrate: this compound, as a potent oxidizing agent, can directly react with substrates like TMB, causing color development independent of enzyme activity.
-
Solution: Neutralize this compound in all buffers and solutions before use. (See Protocols section).
-
-
Non-specific Antibody Binding: Oxidation of proteins on the microplate or in the sample by this compound can expose hydrophobic regions, leading to increased non-specific binding of antibodies.[3]
-
Solution 1: Implement a robust this compound neutralization step for your samples and buffers.
-
Solution 2: Optimize your blocking step by increasing the concentration of the blocking agent (e.g., from 1% to 5% BSA) or extending the blocking time.[3]
-
Solution 3: Enhance washing steps by increasing the number of washes and the soak time between them to remove any residual this compound.[3]
-
Problem 2: Reduced Signal or Complete Signal Loss in an Enzyme-Based Assay
This compound can inhibit the activity of enzymes crucial for signal generation in many assays.
Potential Causes and Solutions:
-
Inhibition of Enzyme Activity (e.g., HRP, ALP): Residual this compound in the assay can directly inhibit the function of reporter enzymes.[3]
-
Solution 1: Ensure complete neutralization of this compound by using a sufficient excess of the neutralizing agent.
-
Solution 2: Perform a spike-and-recovery experiment. Add a known amount of your target analyte to a sample with and without this compound (and your neutralization protocol) to validate that your neutralization method restores the expected signal.[3]
-
Problem 3: Poor Cell Viability or Inconsistent Growth in Cell Culture
If you are using water purified in-house to prepare cell culture media, residual this compound can be a source of cytotoxicity.
Potential Causes and Solutions:
-
Oxidative Stress and Cell Damage: this compound can induce oxidative stress in cells, leading to reduced proliferation, apoptosis, or necrosis.
-
Solution 1: Use a high-quality water purification system that includes a catalytic carbon filtration step to effectively remove chloramines.
-
Solution 2: If you must use tap water as a source for purified water, pre-treat it with sodium ascorbate or sodium metabisulfite, followed by sterile filtration before media preparation. Be aware that byproducts of neutralization will be present.
-
Solution 3: Whenever possible, use commercially available, cell culture-grade sterile water for media preparation.
-
Data Presentation: Comparison of this compound Neutralization Methods
The following table summarizes the key quantitative parameters for common chemical neutralization methods.
| Method | Neutralizing Agent | Stoichiometric Ratio (Agent:this compound) | Recommended Practical Ratio | Reaction Speed | pH Impact of Agent | Notes |
| Ascorbic Acid | Ascorbic Acid (Vitamin C) | ~2.5 : 1 | 2.5 parts ascorbic acid to 1 part chlorine[5] | Rapid | Weakly acidic, may slightly lower pH in poorly buffered solutions[5] | Sodium ascorbate is an alternative that is pH neutral.[5] |
| Sodium Ascorbate | Sodium Ascorbate | ~2.8 : 1 | ~2.8 parts sodium ascorbate to 1 part chlorine[5] | Rapid | pH neutral[5] | Preferred over ascorbic acid when maintaining pH is critical.[5] |
| Sodium Metabisulfite | Sodium Metabisulfite | ~1.34 : 1 | 2-3 parts sodium metabisulfite to 1 part chlorine[9] | Very Rapid[4] | Can lower pH | Releases ammonium (B1175870) ions from this compound, which is generally not an issue at the low concentrations involved.[4] |
Experimental Protocols
Protocol 1: Neutralization of this compound with Sodium Ascorbate
This protocol is suitable for neutralizing this compound in aqueous solutions, buffers, or samples for use in biological assays.
Materials:
-
Ascorbic acid or Sodium Ascorbate powder
-
This compound-containing water or buffer
-
pH meter (optional, but recommended if using ascorbic acid)
Procedure:
-
Prepare a fresh stock solution of the neutralizing agent:
-
For a 10% (w/v) sodium ascorbate solution, dissolve 10 g of sodium ascorbate in 100 mL of high-purity water.
-
-
Determine the amount of neutralizing agent needed:
-
Municipal water typically contains 1-4 mg/L (ppm) of this compound.
-
Based on the ratio of approximately 2.8 parts sodium ascorbate to 1 part this compound, you will need 2.8 mg of sodium ascorbate for every 1 mg of this compound. A slight excess is recommended to ensure complete neutralization.
-
For water with 4 mg/L this compound, you would add at least 11.2 mg of sodium ascorbate per liter.
-
-
Add the neutralizing agent to the this compound-containing solution:
-
Add the calculated amount of sodium ascorbate solution to your water or buffer.
-
-
Incubate:
-
Mix gently and allow the reaction to proceed for at least 5-10 minutes at room temperature.[3]
-
-
pH Adjustment (if using ascorbic acid):
-
If you used ascorbic acid, check the pH of the solution. If it has shifted outside the acceptable range for your assay, adjust it accordingly.
-
-
Proceed with your assay: The neutralized solution is now ready for use.
Protocol 2: Neutralization of this compound with Sodium Metabisulfite
This protocol is a rapid and effective method for this compound neutralization.
Materials:
-
Sodium metabisulfite powder
-
This compound-containing water or buffer
Procedure:
-
Prepare a fresh stock solution of sodium metabisulfite:
-
Prepare a 1 mg/mL solution by dissolving 100 mg of sodium metabisulfite in 100 mL of high-purity water.
-
-
Determine the amount of neutralizing agent needed:
-
A common recommendation is to use a 2- to 5-fold excess of sodium metabisulfite to this compound.[3]
-
For water containing 4 mg/L this compound, a 3-fold excess would require 12 mg of sodium metabisulfite per liter.
-
-
Add the neutralizing agent to the this compound-containing solution:
-
Add the calculated volume of the sodium metabisulfite solution to your water or buffer.
-
-
Incubate:
-
Mix gently. The reaction is very rapid, but an incubation of 1-2 minutes is sufficient to ensure completion.[4]
-
-
Proceed with your assay: The neutralized water is ready for use.
Protocol 3: Preparing this compound-Free Water with Catalytic Carbon Filtration
This method is ideal for producing a continuous supply of this compound-free water for general laboratory use.
Materials:
-
A water filtration system housing
-
A catalytic activated carbon filter cartridge[7]
-
Connection tubing
Procedure:
-
Install the catalytic carbon filter:
-
Place the catalytic carbon cartridge into the filter housing according to the manufacturer's instructions.
-
-
Connect to the water source:
-
Connect the inlet of the filter housing to your tap water source.
-
-
Flush the new filter:
-
Before first use, flush the new filter cartridge with several liters of water to remove any carbon fines.
-
-
Collect the purified water:
-
The water that has passed through the catalytic carbon filter is now significantly reduced in this compound and can be collected for laboratory use.
-
-
Regular Maintenance:
-
Replace the filter cartridge according to the manufacturer's recommended schedule to ensure continued effectiveness.
-
Visualizations
Caption: Mechanism of this compound interference in ELISA.
References
- 1. pacificwater.com.au [pacificwater.com.au]
- 2. waterrf.org [waterrf.org]
- 3. benchchem.com [benchchem.com]
- 4. byo.com [byo.com]
- 5. fs.usda.gov [fs.usda.gov]
- 6. ClearPlus Series Centaur Catalytic Carbon Filters for this compound Reduction [home-water-purifiers-and-filters.com]
- 7. AF-10-1053 Catalytic Carbon this compound Reduction | ResinTech [resintech.com]
- 8. Chloramination - Wikipedia [en.wikipedia.org]
- 9. dupont.com [dupont.com]
Technical Support Center: Maximizing Monochloramine Yield through pH Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling pH to maximize monochloramine (NH₂Cl) yield in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maximizing monothis compound yield?
A1: The optimal pH range for the formation of monothis compound is between 7.5 and 9.0.[1] The ideal pH is widely cited as 8.3 to ensure the highest yield of monothis compound while minimizing the formation of dithis compound (NHCl₂) and trithis compound (NCl₃).[1][2]
Q2: Why is pH control so critical in monothis compound synthesis?
A2: pH dictates the speciation of both chlorine and ammonia (B1221849) in the reaction mixture. For monothis compound formation, the reaction between hypochlorous acid (HOCl) and ammonia (NH₃) is desired. At a pH above 8, the equilibrium favors the presence of hypochlorous acid and free ammonia, which are the direct precursors to monothis compound.[3][4] Deviations from the optimal pH range can lead to the formation of less effective and more odorous dithis compound and trithis compound.[2][3]
Q3: What are the primary chemical reactions involved in chloramination?
A3: The primary reaction for monothis compound formation is the reaction of hypochlorous acid with ammonia:
NH₃ + HOCl → NH₂Cl + H₂O[4]
At lower pH values, further reactions can occur, leading to the formation of dithis compound and trithis compound:
NH₂Cl + HOCl → NHCl₂ + H₂O NHCl₂ + HOCl → NCl₃ + H₂O
Q4: How does the chlorine-to-ammonia ratio affect monothis compound yield?
A4: The chlorine-to-ammonia (Cl₂:NH₃) weight ratio is a critical factor. A ratio of less than 5:1 by weight is optimal for maximizing monothis compound formation.[2] Ratios greater than 5:1 favor the production of dithis compound and trithis compound.[2]
Q5: What are the common methods for measuring monothis compound concentration?
A5: Common analytical methods for determining monothis compound concentration include:
-
DPD Colorimetric Method: This widely used method involves the reagent N,N-diethyl-p-phenylenediamine (DPD), which reacts with chloramines to produce a pink color, the intensity of which is proportional to the concentration.[1][5]
-
Indophenol (B113434) Method: This is a highly specific method for monothis compound. In the presence of a cyanoferrate catalyst, monothis compound reacts with a substituted phenol (B47542) to form a green-blue indophenol, which can be measured spectrophotometrically.[6]
-
Amperometric Titration: This is a more precise laboratory method that involves measuring the current generated by the reaction of this compound with an electrode.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Monothis compound Yield | Incorrect pH: The pH of the reaction solution is outside the optimal 7.5-9.0 range. | 1. Calibrate your pH meter and verify the pH of your reaction solution. 2. Adjust the pH to the ideal range of 8.2-8.4 using a suitable buffer.[7] 3. Ensure the buffer system has adequate capacity to maintain the pH throughout the reaction. |
| Incorrect Chlorine-to-Ammonia Ratio: The weight ratio of chlorine to ammonia is greater than 5:1. | 1. Accurately determine the concentrations of your stock chlorine and ammonia solutions. 2. Recalculate and precisely measure the volumes of reactants to achieve a Cl₂:NH₃ weight ratio of less than 5:1.[2] | |
| Reagent Degradation: The chlorine or ammonia stock solutions have degraded over time. | 1. Prepare fresh stock solutions of sodium hypochlorite (B82951) and ammonium (B1175870) chloride. 2. Store stock solutions in a cool, dark place to minimize degradation. | |
| Presence of Dithis compound or Trithis compound (indicated by strong chlorine-like odor) | Low pH: The reaction pH has dropped below 7.5. | 1. Immediately check and adjust the pH of the solution to above 8.0.[3] Acidic conditions favor the formation of dithis compound and trithis compound.[2] |
| High Chlorine-to-Ammonia Ratio: There is an excess of chlorine relative to ammonia. | 1. Cease chlorine addition. 2. If possible, add a small, calculated amount of ammonia solution to consume the excess chlorine and shift the equilibrium back towards monothis compound. | |
| Inconsistent or Non-Reproducible Results | Fluctuations in Temperature: The reaction temperature is not controlled. | 1. Conduct the reaction in a temperature-controlled water bath. Temperature can affect reaction kinetics.[1][8] |
| Inadequate Mixing: The reactants are not being mixed thoroughly and quickly. | 1. Use a magnetic stirrer or overhead mixer to ensure rapid and homogeneous mixing of the chlorine and ammonia solutions. Incomplete mixing can create localized areas of high chlorine concentration, leading to unwanted side reactions. | |
| Interference in Analytical Measurement: Other substances in the sample are interfering with the DPD or indophenol assay. | 1. Review the limitations of your chosen analytical method. For instance, high pH and alkalinity can sometimes interfere with the DPD total chlorine test.[9] 2. Consider using a more specific method like the indophenol test if interferences are suspected.[6] |
Data Presentation
Table 1: pH Effect on this compound Speciation
| pH | Predominant this compound Species | Relative Yield of Monothis compound |
| < 4.4 | Trithis compound (NCl₃) | Very Low |
| 4.0 - 6.0 | Dithis compound (NHCl₂) | Low |
| 6.5 - 7.5 | Monothis compound (NH₂Cl) & Dithis compound (NHCl₂) | Moderate to High |
| 7.5 - 9.0 | Monothis compound (NH₂Cl) | Optimal |
| > 9.0 | Monothis compound (NH₂Cl) | High (but formation rate may decrease) |
Data compiled from multiple sources.[1][2][3]
Table 2: Influence of Chlorine-to-Ammonia Ratio on Monothis compound Formation
| Chlorine:Ammonia (w/w) | Expected Outcome |
| < 3:1 | Incomplete conversion of ammonia, residual free ammonia. |
| 3:1 to 5:1 | Optimal for maximizing monothis compound formation. [10] |
| > 5:1 | Increased formation of dithis compound and trithis compound.[2] |
| ~7.6:1 | "Breakpoint" - destruction of chloramines. |
Experimental Protocols
Protocol 1: Preparation of a Stock Monothis compound Solution
Objective: To prepare a monothis compound solution with maximized yield by controlling pH.
Materials:
-
Sodium hypochlorite (NaOCl) solution (reagent grade)
-
Ammonium chloride (NH₄Cl) solution (reagent grade)
-
Phosphate or borate (B1201080) buffer solution (to maintain pH 8.3)
-
Deionized water
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Methodology:
-
Prepare a solution of ammonium chloride in deionized water.
-
Add the buffer solution to the ammonium chloride solution and adjust the pH to 8.3 using dilute NaOH or HCl as needed.
-
While vigorously stirring the buffered ammonia solution, slowly add the sodium hypochlorite solution. The slow addition and rapid mixing are crucial to prevent localized areas of high chlorine concentration.
-
The molar ratio of hypochlorite to ammonia should be slightly less than 1:1 to ensure a slight excess of ammonia, which helps to prevent the formation of dithis compound.[11]
-
Allow the reaction to proceed for at least one minute.
-
Immediately analyze the concentration of monothis compound using a calibrated spectrophotometer with the DPD or indophenol method.
Protocol 2: Quantification of Monothis compound using the Indophenol Method
Objective: To accurately measure the concentration of monothis compound in a prepared solution.
Principle: In the presence of a cyanoferrate catalyst, monothis compound reacts with a substituted phenol to form a stable green-blue indophenol dye. The absorbance of this dye is measured and is proportional to the monothis compound concentration.[6]
Methodology:
-
Follow the specific instructions for the indophenol reagent kit being used (e.g., Hach Method 10200).[6]
-
Collect a sample of the monothis compound solution.
-
Add the contents of the indophenol reagent powder pillow to the sample.
-
Add the catalyst solution (typically containing sodium nitroprusside or a similar cyanoferrate).
-
Allow the color to develop for the time specified in the manufacturer's protocol.
-
Measure the absorbance at the specified wavelength (typically around 655 nm) using a spectrophotometer.
-
Determine the monothis compound concentration from a calibration curve prepared with standards of known concentration.
Visualizations
Caption: Chemical pathways for this compound formation, highlighting the optimal pH for monothis compound.
Caption: A logical workflow for troubleshooting low monothis compound yield in experiments.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
- 3. sanipur.it [sanipur.it]
- 4. The chemical principles of monothis compound production [monoclorammina.it]
- 5. How to Test for this compound in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 6. Disinfection with monothis compound [monoclorammina.it]
- 7. Hexis - Customer Service [suporte.hexis.com.br]
- 8. [Kinetics of monothis compound decay in disinfection of drinking water] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MyHach - Customer Service [support.hach.com]
- 10. Monitoring Water Chloramination - Royce Water Technologies [roycewater.com.au]
- 11. lume.ufrgs.br [lume.ufrgs.br]
impact of temperature on chloramine reaction rates and how to control it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloramines. The information is designed to help you understand and control the impact of temperature on chloramine reaction rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect this compound reaction rates?
A1: As with most chemical reactions, temperature has a significant impact on the rate of this compound reactions. Generally, an increase in temperature leads to an increase in the reaction rate. This is due to the increased kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions. The relationship between temperature and the reaction rate constant is often described by the Arrhenius equation. For example, the autodecomposition of monothis compound in water is significantly faster at higher temperatures; its half-life at pH 7.5 is over 300 hours at 4°C but decreases to 75 hours at 35°C.[1] The temperature dependence of both chemical and microbiological this compound decay can be expressed using the Arrhenius equation.[2]
Q2: What is "temperature dependence" in the context of this compound kinetics?
A2: Temperature dependence refers to how the rate of a chemical reaction changes with temperature. This is quantified by the activation energy (Ea), which is the minimum amount of energy required for a reaction to occur. A higher activation energy means the reaction rate is more sensitive to temperature changes. For this compound reactions, understanding this dependence is crucial for reproducibility and controlling reaction outcomes.
Q3: Can temperature affect the stability of this compound solutions in the lab?
A3: Yes, temperature is a critical factor in the stability of this compound solutions. For instance, aqueous solutions of this compound-T are stable at temperatures below 60°C.[3] However, they begin to decompose slowly in aqueous solutions at temperatures greater than about 70°C.[3][4] The powder form of this compound-T should not be heated above 130°C.[3] The stability of monothis compound also decreases with increasing temperature.[1] Therefore, it is crucial to store this compound solutions at appropriate temperatures to ensure their stability and efficacy for experiments.
Q4: How does temperature influence the formation of disinfection byproducts (DBPs) during chloramination?
A4: Temperature can influence the formation of disinfection byproducts (DBPs). While chloramination generally produces lower levels of regulated DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorination, temperature can still play a role in their formation and speciation.[5] Researchers have evaluated the effects of temperature, along with other factors like pH and reaction time, on the formation and fate of inorganic chloramines and associated DBPs.[5]
Q5: Are there any cellular or biochemical processes involving chloramines that are temperature-sensitive?
A5: Yes. Chloramines can induce oxidative stress in cells, and the cellular response to this stress can be temperature-dependent.[6] For example, N-chloramines have been shown to inhibit bacterial DNA, RNA, and protein synthesis.[7] They can also inhibit enzymes, particularly those containing sulfhydryl groups.[7] The rates of these inhibitory actions are likely to be influenced by temperature, following general principles of enzyme kinetics. Furthermore, transchlorination reactions, where chlorine is exchanged between different amines, are also temperature-dependent and can modulate the cellular effects of chloramines.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent reaction rates between experiments. | Fluctuations in ambient laboratory temperature. | Use a temperature-controlled water bath, heating block, or a stopped-flow instrument with temperature regulation to maintain a constant and precise reaction temperature.[9][10][11] |
| Rapid degradation of this compound stock solution. | Improper storage temperature. | Store this compound solutions, such as this compound-T, in a cool, dark place. Aqueous solutions of this compound-T are stable below 60°C.[3] For long-term storage, refrigeration may be necessary. |
| Unexpected side products in an organic synthesis reaction. | Temperature is too high, leading to decomposition or side reactions. | Optimize the reaction temperature by running small-scale trials at various temperatures. Consider using a continuous flow reactor for better temperature control and heat transfer.[12] |
| Low yield in a chloramination reaction. | The reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in controlled increments. Monitor the reaction progress at each temperature to find the optimal balance between reaction rate and product stability. |
| Difficulty in studying very fast this compound reactions. | The reaction is too rapid to be measured accurately at room temperature. | Utilize a cryogenic stopped-flow apparatus to slow the reaction down by performing it at very low temperatures (e.g., -90°C).[9] A reaction at -90°C is about 1000 times slower than at 20°C.[9] |
| Exothermic reaction leading to loss of control. | Poor heat dissipation in the reaction vessel. | For exothermic reactions, ensure efficient stirring and consider using a reaction vessel with a larger surface area-to-volume ratio, or a specialized reactor with improved heat transfer properties like a continuous flow system.[12] |
Quantitative Data on Temperature Effects
The following tables summarize key quantitative data on the impact of temperature on this compound reaction rates.
Table 1: Temperature Dependence of this compound Reactions with Hydrogen Peroxide
| This compound Species | Temperature Range (°C) | Arrhenius Expression | Activation Energy (kJ/mol) |
| Monothis compound (NH₂Cl) | 11.4 - 37.9 | ln(k) = (17.3 ± 1.5) - (51500 ± 3700)/RT | 51.5 ± 3.7 |
| Dithis compound (NHCl₂) | 35.0 - 55.0 | ln(k) = (18.2 ± 1.9) - (75800 ± 5100)/RT | 75.8 ± 5.1 |
Data sourced from McKay et al., 2013.[13]
Table 2: Stability of this compound-T at Various Temperatures
| Condition | Temperature | Stability/Observation |
| Aqueous solution (strongly alkaline) | Up to 60°C | Quite stable |
| Aqueous solution (0.2-2 M H₂SO₄ or HClO₄) | 25-30°C | No loss in titre |
| Aqueous solution | > 70°C | Slow decomposition |
| Powder | > 130°C | Should not be heated above this temperature |
Data compiled from various sources.[3][14][15]
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound-T Solution
Objective: To prepare a stable and accurately concentrated this compound-T solution for use in experiments.
Materials:
-
This compound-T trihydrate
-
Deionized water
-
Amber glass bottle
-
Analytical balance
-
Volumetric flask
Procedure:
-
Accurately weigh the desired amount of this compound-T trihydrate using an analytical balance.
-
Dissolve the weighed this compound-T in a small amount of deionized water in a beaker.
-
Transfer the solution to a volumetric flask of the desired final volume.
-
Rinse the beaker with deionized water and add the rinsate to the volumetric flask to ensure complete transfer.
-
Bring the solution to the final volume with deionized water, cap the flask, and invert several times to ensure thorough mixing.
-
Store the solution in a labeled amber glass bottle in a cool, dark place to protect it from light and heat. Aqueous solutions are stable below 60°C.[3]
-
For quantitative applications, standardize the solution iodometrically before use to determine its exact concentration, as it can decompose slowly over time.
Protocol 2: Controlling Reaction Temperature using a Water Bath
Objective: To maintain a constant and uniform temperature for a this compound reaction.
Materials:
-
Circulating water bath with temperature control
-
Reaction vessel (e.g., round-bottom flask, beaker)
-
Clamps and support stand
-
Thermometer or temperature probe
Procedure:
-
Set the circulating water bath to the desired reaction temperature. Allow the bath to equilibrate.
-
Secure the reaction vessel in the water bath using clamps and a support stand, ensuring that the liquid level inside the vessel is below the water level of the bath for efficient heat transfer.
-
Place a thermometer or temperature probe into the reaction mixture (if possible and non-reactive) to monitor the internal temperature.
-
Allow the reactants in the vessel to reach the target temperature before initiating the reaction.
-
Once the temperature is stable, add the final reagent to start the reaction.
-
Continuously monitor the temperature throughout the experiment and adjust the water bath settings if necessary.
Visualizations
Caption: Workflow for conducting this compound reactions with temperature control.
Caption: Logical relationships between temperature and key aspects of this compound chemistry.
References
- 1. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
- 2. researchgate.net [researchgate.net]
- 3. shop.optitemp.com [shop.optitemp.com]
- 4. Stability of aqueous this compound-T solutions to heat and ultraviolet radiation. | Semantic Scholar [semanticscholar.org]
- 5. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorine transfer between glycine, taurine, and histamine: reaction rates and impact on cellular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biologic.net [biologic.net]
- 10. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 11. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. Kinetic study of the reactions between this compound disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability characteristics of aqueous this compound-T solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Chloramine Residuals in Laboratory Water Baths
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining stable chloramine residuals in laboratory water baths. This compound is a more stable disinfectant than free chlorine, making it suitable for long-term microbial control. However, its stability can be affected by various factors in a laboratory setting. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the effectiveness of your disinfection protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in laboratory water baths?
A1: this compound is a disinfectant formed by the reaction of ammonia (B1221849) with chlorine. The primary species used for disinfection is monothis compound (NH₂Cl). It is favored over free chlorine in some applications because it is more stable and provides a longer-lasting disinfectant residual.[1][2] This stability is advantageous in laboratory water baths, which are often maintained at elevated temperatures for extended periods, to prevent microbial growth that could contaminate experiments.[3]
Q2: What are the key factors that cause this compound residuals to decline in a water bath?
A2: The decay of this compound residuals is influenced by several factors:
-
pH: this compound stability is highly dependent on pH. Monothis compound is most stable in the pH range of 7.5 to 9.0.[4][5] Lower pH levels can lead to faster decomposition.[6]
-
Temperature: Higher water temperatures accelerate the rate of this compound decay.[4][7]
-
Chlorine-to-Ammonia Ratio: The ideal weight ratio of chlorine to ammonia for forming stable monothis compound is between 3:1 and 5:1.[4][8] Ratios outside this range can lead to the formation of less stable dithis compound or nitrogen trichloride, or result in excess free ammonia which can promote nitrification.
-
Organic and Inorganic Demand: The presence of organic materials (e.g., from samples, spills, or airborne contaminants) and certain inorganic ions can react with this compound and consume the residual.[9][10]
-
Microbial Activity: The growth of biofilms and the presence of ammonia-oxidizing bacteria can lead to nitrification, a process that consumes ammonia and subsequently leads to a rapid loss of this compound residual.[11][12]
Q3: How often should I monitor the this compound residual and other water quality parameters in my water bath?
A3: For critical applications, it is recommended to monitor the total this compound residual, pH, and temperature at least weekly.[13] If you observe a rapid decline in the residual, more frequent monitoring is advised. It is also good practice to monitor for free ammonia and nitrite (B80452), as an increase in these can indicate the onset of nitrification.[7]
Q4: What is the recommended type of water to use in a water bath to ensure this compound stability?
A4: It is best practice to use distilled or deionized water to fill and replenish your laboratory water bath.[14][15] Tap water often contains minerals and organic matter that can increase the chlorine demand and interfere with the stability of the this compound residual.[16]
Troubleshooting Guide
This section addresses common problems encountered when using this compound in laboratory water baths and provides step-by-step solutions.
Problem 1: Rapid Loss of this compound Residual
Symptoms:
-
Total chlorine test shows a significant drop in this compound concentration in a short period.
-
A "swimming pool" or chlorine-like odor may be present, indicating the formation of less stable this compound species.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | 1. Measure the pH of the water bath. 2. Adjust the pH to a range of 8.0-8.5 for optimal monothis compound stability using appropriate buffers.[4][5] |
| High Temperature | 1. Verify the water bath's operating temperature. 2. If possible for your experiment, lower the temperature to reduce the rate of this compound decay.[4][7] 3. Be aware that higher temperatures will require more frequent monitoring and potential re-dosing of this compound. |
| Organic Contamination | 1. Drain the water bath completely. 2. Clean the interior surfaces with a mild laboratory detergent and a soft cloth. Avoid abrasive cleaners.[16][17] 3. Rinse thoroughly with distilled or deionized water before refilling.[15] 4. Keep the water bath covered when not in use to prevent airborne contaminants from entering.[14] |
| Incorrect Chlorine-to-Ammonia Ratio | 1. When preparing your this compound solution, ensure the weight ratio of chlorine to ammonia is between 3:1 and 5:1.[4][8] 2. If you are using a commercial this compound solution, verify its specifications. |
| Nitrification | 1. Test for the presence of free ammonia and nitrite. Elevated levels are strong indicators of nitrification.[7] 2. If nitrification is suspected, drain and thoroughly clean the water bath to remove biofilms.[5] 3. Consider a "shock" treatment with a higher concentration of a suitable disinfectant as per manufacturer guidelines, followed by a thorough rinse before returning to normal this compound levels. |
Problem 2: Microbial Growth or Biofilm Formation Despite Chloramination
Symptoms:
-
Visible slime or cloudiness in the water.
-
Unpleasant odors.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low this compound Residual | 1. Measure the total this compound residual. It may have fallen below the effective concentration for microbial control. 2. Follow the steps in "Problem 1" to identify and correct the cause of residual loss. 3. Boost the this compound concentration to the desired level. A residual of >1.5 mg/L is often recommended to prevent nitrification.[13] |
| Resistant Microorganisms | 1. Some microorganisms can be more resistant to this compound, especially within a protective biofilm.[18] 2. A complete drain and physical cleaning of the water bath is necessary to remove the biofilm.[5] |
| Inadequate Cleaning Practices | 1. Implement a regular cleaning schedule. For heavily used water baths, weekly cleaning is recommended.[14][17] 2. Ensure all surfaces are thoroughly cleaned, including any racks or other equipment used in the bath. |
Data Summary Tables
Table 1: Effect of pH on this compound Stability
| pH Range | Predominant this compound Species | Stability | Recommendation |
| < 4 | Nitrogen Trichloride (NCl₃) | Very Unstable, Odorous | Avoid |
| 4 - 6.5 | Dithis compound (NHCl₂) | Less Stable than Monothis compound | Not Ideal |
| 7.5 - 9.0 | Monothis compound (NH₂Cl) | Most Stable | Optimal Range [4] |
| > 9.0 | Monothis compound (NH₂Cl) | Stable, but slower disinfection kinetics | Acceptable |
Table 2: Effect of Temperature on Monothis compound Half-Life at pH 7.5
| Temperature (°C) | Approximate Half-Life (hours) |
| 4 | > 300 |
| 25 | Not specified, but significantly less than at 4°C |
| 35 | 75 |
| (Data adapted from Vikesland et al., 2001, as cited in Health Canada, 2018)[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution for Water Bath Disinfection
Disclaimer: This is a general guideline. Always follow your institution's safety protocols and consult relevant chemical safety data sheets. Wear appropriate personal protective equipment (PPE).
Objective: To prepare a stock solution of monothis compound with a target chlorine-to-ammonia ratio of 4.5:1 by weight.
Materials:
-
Sodium hypochlorite (B82951) solution (e.g., bleach, check for concentration)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Distilled or deionized water
-
Appropriate glassware
-
pH meter
Procedure:
-
Determine Concentrations: Calculate the required amounts of sodium hypochlorite and ammonium chloride to achieve a 4.5:1 chlorine to ammonia-nitrogen weight ratio in your final volume.
-
Prepare Ammonia Solution: Dissolve the calculated amount of ammonium chloride in a known volume of distilled water.
-
Adjust pH: Adjust the pH of the ammonia solution to be alkaline (pH 8-9) to favor monothis compound formation.
-
Add Chlorine: Slowly add the calculated volume of sodium hypochlorite solution to the ammonia solution while stirring.
-
Mix and Stabilize: Continue to stir the solution for a short period to ensure a complete reaction.
-
Verify Residual: Use a reliable test kit (e.g., DPD method) to measure the total chlorine residual of your stock solution.
-
Dosing the Water Bath: Add the appropriate volume of the stock solution to your water bath to achieve the desired final this compound concentration (e.g., 2-3 mg/L).[13]
Protocol 2: Monitoring Water Bath Parameters
Objective: To routinely monitor the key parameters affecting this compound stability.
Materials:
-
Calibrated pH meter
-
Calibrated thermometer
-
Test kit for total chlorine (this compound)
-
Test kits for free ammonia and nitrite (optional, for advanced troubleshooting)
Procedure:
-
Frequency: Perform these checks at least weekly, or more frequently if issues are suspected.
-
Temperature: Immerse the thermometer in the water bath and record the temperature.
-
pH: Collect a water sample from the bath and measure the pH using the calibrated meter.
-
This compound Residual: Use the total chlorine test kit according to the manufacturer's instructions to determine the this compound concentration. The DPD method is commonly used, but be aware of potential interferences.[19]
-
Record Keeping: Maintain a log of the date, temperature, pH, and this compound residual for each water bath. This will help identify trends and predict when maintenance is required.
Visualizations
Caption: Factors influencing this compound decay pathways.
Caption: Troubleshooting workflow for rapid this compound loss.
References
- 1. waterrf.org [waterrf.org]
- 2. researchgate.net [researchgate.net]
- 3. How To Maintain A Water Bath | Boekel Sci [boekelsci.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
- 8. How To Maintain Chlorimanation in Drinking Water [bigwavewater.com]
- 9. Investigation of Chloramines, Disinfection Byproducts, and Nitrification in Chloraminated Drinking Water Distribution Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ldh.la.gov [ldh.la.gov]
- 14. revsci.com [revsci.com]
- 15. addgene.org [addgene.org]
- 16. labsup.net [labsup.net]
- 17. coleparmer.com [coleparmer.com]
- 18. Impact of Chloramination on the Development of Laboratory-Grown Biofilms Fed with Filter-Pretreated Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chloramination in Drinking Water: Understanding Its Process - Palintest [palintest.com]
Validation & Comparative
A Comparative Analysis of Chloramine and Free Chlorine Disinfection Efficacy
For Researchers, Scientists, and Drug Development Professionals
The selection of a disinfectant for water treatment is a critical decision with significant implications for public health and infrastructure integrity. The two most common choices, free chlorine and chloramine, each present a unique profile of advantages and disadvantages. This guide provides an objective comparison of their disinfection efficacy, supported by experimental data, to inform decision-making in research and professional settings.
At a Glance: Key Differences
| Feature | Free Chlorine | This compound |
| Disinfection Efficacy | More potent and faster-acting disinfectant. | Weaker and slower-acting disinfectant. |
| Residual Stability | Less stable residual, dissipates more quickly. | More stable residual, providing longer-lasting protection in the distribution system.[1] |
| Disinfection Byproducts (DBPs) | Higher potential to form trihalomethanes (THMs) and haloacetic acids (HAAs). | Lower potential for THM and HAA formation, but can form other byproducts like N-nitrosodimethylamine (NDMA). |
| Biofilm Control | More effective at inactivating microorganisms near the biofilm surface.[2][3] | Penetrates biofilms more effectively but may be slower to inactivate the embedded microbes.[2][3] |
| Taste and Odor | Can produce a noticeable "chlorine" taste and odor. | Generally results in fewer taste and odor complaints.[1] |
| Corrosion Potential | Can be corrosive to certain pipe materials. | Can also be corrosive, and in some cases, more so than free chlorine, potentially leading to the leaching of lead and copper from pipes. |
Quantitative Performance Data: Disinfection Efficacy (CT Values)
The "CT" value is a critical concept in disinfection, representing the product of the disinfectant concentration (C) in mg/L and the contact time (T) in minutes. A lower CT value indicates a more effective disinfectant for achieving a specific level of microbial inactivation (e.g., 99% or 2-log inactivation). The following tables summarize CT values for free chlorine and this compound against various microorganisms under different conditions.
Table 1: CT Values for 99% (2-log) Inactivation of E. coli
| Disinfectant | Temperature (°C) | pH | CT Value (mg·min/L) |
| Free Chlorine | 20-25 | 7.0 | ~0.034 - 0.05 |
| Monothis compound | 20-25 | 8.0 | ~95 - 180 |
Note: CT values for E. coli can vary significantly based on the strain and experimental conditions.
Table 2: CT Values for Inactivation of Viruses
| Disinfectant | Temperature (°C) | pH | 2-log Inactivation (mg·min/L) | 4-log Inactivation (mg·min/L) |
| Free Chlorine | 5 | 6-9 | 4 | 8 |
| 10 | 6-9 | 3 | 6 | |
| 15 | 6-9 | 2 | 4 | |
| 20 | 6-9 | 1.5 | 3 | |
| 25 | 6-9 | 1 | 2 | |
| This compound | 5 | 6-9 | 1,243 | 1,988 |
| 10 | 6-9 | Not Specified | 1,491 | |
| 15 | 6-9 | Not Specified | 994 | |
| 20 | 6-9 | Not Specified | 746 | |
| 25 | 6-9 | Not Specified | 497 |
Source: Adapted from EPA guidance documents.[4]
Table 3: CT Values for 99.9% (3-log) Inactivation of Giardia lamblia Cysts
| Disinfectant | Temperature (°C) | pH | CT Value (mg·min/L) |
| Free Chlorine | 5 | 7.0 | 47 |
| 10 | 7.0 | 35 | |
| 15 | 7.0 | 23 | |
| 20 | 7.0 | 18 | |
| 25 | 7.0 | 12 | |
| This compound | 5 | 6-9 | 2,200 |
| 10 | 6-9 | 1,850 | |
| 15 | 6-9 | 1,100 | |
| 20 | 6-9 | 750 | |
| 25 | 6-9 | 550 |
Source: Adapted from EPA guidance documents.[5]
Cryptosporidium Resistance: It is important to note that Cryptosporidium is highly resistant to both free chlorine and this compound at the concentrations typically used in drinking water treatment. Achieving significant inactivation of Cryptosporidium oocysts requires much higher CT values, often necessitating alternative treatment technologies like UV disinfection or ozone.
Experimental Protocols
Determination of Disinfectant Residual (DPD Colorimetric Method)
This method is widely used to measure the concentration of free and total chlorine in water samples.
Principle: N,N-diethyl-p-phenylenediamine (DPD) indicator reacts with residual chlorine to produce a pink to red color. The intensity of the color is proportional to the chlorine concentration and is measured using a colorimeter or spectrophotometer.
Procedure:
-
Sample Collection: Collect the water sample in a clean, chlorine-demand-free glass or plastic bottle. The analysis should be performed immediately, as chlorine residuals are unstable.
-
Free Chlorine Measurement:
-
Rinse a sample cell with the water to be tested.
-
Fill the sample cell to the appropriate mark (typically 10 mL).
-
Place the cell in the colorimeter and zero the instrument.
-
Add the contents of one DPD Free Chlorine Reagent powder pillow to the sample cell.
-
Cap the cell and invert gently to mix.
-
Immediately place the cell back into the colorimeter and read the free chlorine concentration in mg/L.
-
-
Total Chlorine Measurement:
-
Use a fresh water sample.
-
Follow the same procedure as for free chlorine, but use a DPD Total Chlorine Reagent powder pillow.
-
After adding the reagent, allow for a reaction time of 3-6 minutes before taking the reading.
-
-
Combined Chlorine Calculation: Combined Chlorine (mg/L) = Total Chlorine (mg/L) - Free Chlorine (mg/L).
Assessment of Biofilm Viability (Confocal Laser Scanning Microscopy with LIVE/DEAD™ BacLight™ Staining)
This technique allows for the visualization and quantification of live and dead bacteria within a biofilm.
Principle: The LIVE/DEAD™ BacLight™ Bacterial Viability Kit contains two nucleic acid stains: SYTO® 9 and propidium (B1200493) iodide. SYTO® 9 can penetrate all bacterial membranes and stains the cells green. Propidium iodide can only penetrate cells with damaged membranes and stains the cells red. When both stains are present, propidium iodide quenches the green fluorescence of SYTO® 9 in dead cells.
Procedure:
-
Biofilm Culturing: Grow biofilms on a suitable substratum (e.g., glass coverslips, coupons of pipe material) under controlled conditions.
-
Staining:
-
Prepare a working solution of the LIVE/DEAD™ stains according to the manufacturer's protocol.
-
Gently rinse the biofilm sample with a suitable buffer to remove planktonic cells.
-
Incubate the biofilm with the staining solution in the dark for approximately 15 minutes.
-
-
Microscopy:
-
Mount the stained biofilm on a microscope slide.
-
Visualize the biofilm using a confocal laser scanning microscope (CLSM) with appropriate excitation and emission filters for green and red fluorescence.
-
-
Image Analysis:
-
Acquire z-stack images of the biofilm to obtain a three-dimensional reconstruction.
-
Use image analysis software to quantify the biovolume of live (green) and dead (red) cells.
-
Calculate the percentage of viable cells within the biofilm.
-
Visualizations
Caption: Experimental workflow for determining disinfectant CT values.
Caption: Simplified mechanisms of microbial inactivation by free chlorine and this compound.
References
Comparative Analysis of Disinfection Byproducts from Chloramine and Chlorine
A Guide for Researchers, Scientists, and Drug Development Professionals
The disinfection of drinking water is a cornerstone of public health, primarily achieved through the use of chlorine or chloramine. While both are effective at inactivating pathogens, they react with natural organic matter (NOM) and inorganic precursors in water to form a variety of disinfection byproducts (DBPs).[1] Many of these byproducts are regulated due to potential health risks, including carcinogenic effects.[1][2] This guide provides an objective, data-supported comparison of DBP formation from chlorination and chloramination to inform research and water quality management decisions.
Qualitative and Quantitative Comparison of DBP Formation
Chlorine, a stronger and faster-acting disinfectant, has a higher potential to form regulated carbonaceous DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs).[3][4] this compound, a combination of chlorine and ammonia, is a weaker but more stable disinfectant.[3] This stability allows it to provide a longer-lasting residual in distribution systems and generally leads to lower concentrations of THMs and HAAs.[3][5] However, chloramination can lead to the formation of nitrogenous DBPs (N-DBPs), such as N-nitrosodimethylamine (NDMA), a probable human carcinogen.[6][7]
The table below summarizes the formation potential of major DBP classes associated with each disinfectant.
Table 1: Comparison of Major DBP Classes from Chlorine and this compound
| DBP Class | Chlorine Formation Potential | This compound Formation Potential | Typical Concentrations & Notes |
| Trihalomethanes (THMs) | High | Low | Chloramination can produce 40 to 140 times fewer THMs than chlorination at similar precursor concentrations.[8] The U.S. EPA Maximum Contaminant Level (MCL) for total THMs is 80 µg/L.[2][4] |
| Haloacetic Acids (HAAs) | High | Low | Chloramination significantly reduces the formation of HAAs compared to chlorination.[3] The MCL for the sum of five major HAAs (HAA5) is 60 µg/L.[4][9] |
| Haloacetonitriles (HANs) | Moderate | Moderate to High | HAN formation can be significant in both processes. Some studies show HAN levels can be higher in chloraminated systems, especially with pre-chlorination.[1][10] They are known to be highly cytotoxic.[11] |
| N-Nitrosodimethylamine (NDMA) | Very Low | Moderate to High | NDMA is a significant concern for chloramination.[6] Its formation involves the reaction of this compound (specifically dithis compound) with amine-based precursors.[1][7] The U.S. EPA has set a maximum admissible level of 7 ng/L for NDMA.[12] |
| Iodinated DBPs (I-DBPs) | Moderate | High | The formation of iodinated DBPs, such as iodo-THMs, is favored during chloramination, especially when iodide is present in the source water.[3] |
Impact of Water Quality Parameters on DBP Formation
The formation of DBPs is highly dependent on source water characteristics and treatment conditions. Key parameters include pH, temperature, disinfectant dose, contact time, and the concentration of organic and inorganic precursors like bromide (Br⁻).
Table 2: Influence of Key Parameters on DBP Formation
| Parameter | Impact on Chlorination | Impact on Chloramination |
| pH | THM formation increases significantly with higher pH. [8][13] HAA formation is generally favored at lower pH, though some species show complex behavior.[13] HAN formation is also favored at lower pH values.[11][13] | THM formation also increases with higher pH, though overall concentrations are much lower than with chlorine.[8] NDMA formation is influenced by pH, which affects the stability and reactivity of this compound species.[14] HAN concentrations can drop sharply at very high pH (e.g., pH 10) due to base-catalyzed hydrolysis.[15] |
| Temperature | Higher temperatures increase the rate of DBP formation reactions for both THMs and HAAs. | An increase in temperature generally leads to higher concentrations of DBPs. |
| Contact Time | DBP concentrations, particularly THMs, increase with prolonged contact time.[16] | THM formation can increase substantially with longer contact times, in some cases up to 420% when extending from 1 to 4 days.[16] |
| Bromide (Br⁻) Concentration | Bromide is readily oxidized by chlorine to form hypobromous acid, a potent halogenating agent.[17] This leads to a shift from chlorinated DBPs to more toxic brominated DBPs (e.g., bromoform, dibromoacetic acid).[18][19] | Bromide also promotes the formation of brominated DBPs during chloramination.[18] The presence of bromide can inhibit the formation of some N-DBPs like dichloroacetonitrile (B150184) (DCAN).[18] |
Formation Pathways and Experimental Workflows
The fundamental chemistry of the disinfectants dictates the primary DBP formation pathways. Chlorine acts mainly as an oxidizing and substituting agent, leading to carbonaceous DBPs (C-DBPs). This compound is a weaker oxidant but can participate in reactions involving its nitrogen atom, leading to nitrogenous DBPs (N-DBPs).
The analysis of these compounds requires sophisticated experimental protocols, often involving sample extraction, concentration, and analysis via chromatography coupled with mass spectrometry.
Experimental Protocols
Standardized methods, primarily developed by the U.S. Environmental Protection Agency (EPA), are used for the regulatory monitoring of DBPs.
1. Sample Collection and Preservation:
-
Samples are collected in glass vials or bottles.[20]
-
To halt the ongoing formation of DBPs, a quenching agent is added immediately upon collection. This is typically ascorbic acid for THM analysis or ammonium (B1175870) chloride for HAA analysis.[20][21]
-
Samples must be chilled (e.g., ≤6°C) and stored protected from light until extraction.[21]
2. Trihalomethanes (THMs) - EPA Method 524.2:
-
Principle: This method uses a purge and trap system coupled with Gas Chromatography/Mass Spectrometry (GC/MS).[20][22]
-
Methodology: Volatile organic compounds, including the four regulated THMs (chloroform, bromodichloromethane, dibromochloromethane, and bromoform), are purged from the water sample by bubbling an inert gas through it.[23] The purged compounds are trapped on a sorbent material. The trap is then heated, and the desorbed compounds are introduced into the GC/MS for separation and quantification.[23] The holding time for properly preserved samples is 14 days.[20]
3. Haloacetic Acids (HAAs) - EPA Method 552.3:
-
Principle: This method involves liquid-liquid extraction, derivatization, and analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD).[9][21][24]
-
Methodology: A 40 mL water sample is acidified and extracted with a solvent like methyl tert-butyl ether (MTBE).[21] The HAAs in the organic phase are then converted to their methyl esters using acidic methanol (B129727) and heat. This derivatization step is necessary to make the HAAs volatile enough for GC analysis.[21] After neutralization, the extract is injected into the GC-ECD for analysis.[21]
4. N-Nitrosodimethylamine (NDMA) - EPA Method 521:
-
Principle: This highly sensitive method uses Solid Phase Extraction (SPE) to concentrate the analytes, followed by analysis using Gas Chromatography with Tandem Mass Spectrometry (GC/MS/MS).[12][25]
-
Methodology: A 0.5 L water sample is passed through an SPE cartridge containing coconut charcoal, which adsorbs the nitrosamines.[12][26] The compounds are then eluted from the cartridge with methylene (B1212753) chloride.[12][27] The eluate is concentrated, and a small volume is injected into the GC/MS/MS system for analysis.[12] The use of tandem mass spectrometry provides the high degree of selectivity and sensitivity needed to detect NDMA at the nanogram-per-liter level.[25][28]
References
- 1. Formation of Eight Classes of DBPs from Chlorine, this compound, and Ozone: Mechanisms and Formation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. waterrf.org [waterrf.org]
- 4. usbr.gov [usbr.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH on the formation of disinfection byproducts in swimming pool water--is less THM better? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. Formation Characteristics of N-Nitrosodimethylamine during Chloramines of PolyDADMAC [scirp.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparison of chlorination and chloramination in carbonaceous and nitrogenous disinfection byproduct formation potentials with prolonged contact time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. paragonlaboratories.com [paragonlaboratories.com]
- 21. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 22. estanalytical.com [estanalytical.com]
- 23. epa.gov [epa.gov]
- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 25. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 26. NEMI Method Summary - 521 [nemi.gov]
- 27. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 28. agilent.com [agilent.com]
A Researcher's Guide to Chloramine Concentration Validation: A Comparative Analysis of Analytical Methods
For immediate release:
This guide provides a comprehensive comparison of three primary analytical methods for the validation of chloramine concentration: the N,N-diethyl-p-phenylenediamine (DPD) colorimetric method, amperometric titration, and ion chromatography. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound in various aqueous solutions. The selection of an appropriate analytical method is critical for ensuring water quality, optimizing disinfection processes, and maintaining experimental integrity. This guide offers a comparative overview of the performance of each method, supported by experimental data and detailed protocols to aid in informed decision-making.
Comparative Analysis of Method Performance
The selection of an analytical method for this compound concentration validation is a critical decision that depends on the specific requirements of the application, such as the need for high accuracy, the expected concentration range, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the DPD colorimetric method, amperometric titration, and ion chromatography.
| Validation Parameter | DPD Colorimetric Method | Amperometric Titration | Ion Chromatography |
| Principle | Colorimetric reaction where DPD is oxidized by this compound, producing a magenta color proportional to the concentration.[1][2] | Electrochemical titration where the endpoint is detected by a change in current resulting from the reaction between this compound and a titrant.[3] | Separation of this compound from other ions based on their interaction with a chromatographic column, followed by detection.[3][4] |
| Accuracy | Good, but can be affected by interferences.[5] On-line colorimetric analyzers can achieve accuracy within ±10% of the reference measurement.[6] | High accuracy, often considered a standard method for comparison.[3][7] Relative error can be less than 20% at concentrations as low as 0.006 mg/L.[8] | High accuracy and specificity, especially in complex matrices.[3] |
| Precision | Good for most applications.[5] | High precision, with duplicate determinations expected to agree within ±0.05 mL of titrant.[9] | High precision and reproducibility. |
| Limit of Detection | Approximately 10 µg/L (as Cl2) under ideal conditions.[10] Practical detection limit is closer to 50 µg/L for some electrode methods.[1] | Can be adapted for low-level detection, reliable in the range of 3 to 1000 µg/L with modifications.[8] | Low detection limits, capable of measuring trace amounts. |
| Range | Typically 0.01 - 4 mg/L.[1] | Wide range, adaptable by adjusting sample volume and titrant concentration.[9] | Wide and adjustable range. |
| Interferences | Oxidized manganese is a significant interference.[10] Monothis compound can interfere with free chlorine measurements, leading to false positives.[2] Other oxidizing agents can also interfere. | Affected little by common oxidizing agents, temperature, turbidity, and color.[7] Copper and silver ions can poison the electrode.[9] | Minimal interference due to the separation of analytes.[3] |
| Ease of Use | Relatively simple, especially with commercially available kits.[10] | Requires greater operator skill to obtain the best reliability.[7] | Requires specialized equipment and trained personnel. |
| Cost | Low to moderate. | Moderate. | High initial investment for equipment. |
Experimental Protocols
DPD Colorimetric Method for Total this compound
This protocol is based on the reaction of this compound with N,N-diethyl-p-phenylenediamine (DPD) in the presence of potassium iodide, which produces a magenta color that is measured spectrophotometrically.
Reagents:
-
DPD Indicator Solution
-
Phosphate (B84403) Buffer Solution
-
Potassium Iodide (KI), crystal
Procedure:
-
Sample Collection: Collect the water sample in a clean glass vial, avoiding aeration.
-
Free Chlorine Measurement (Optional but recommended):
-
To a designated sample cell, add the DPD indicator solution and phosphate buffer.
-
Add 10 mL of the water sample and mix.
-
Immediately measure the absorbance at 515 nm using a spectrophotometer or colorimeter. This reading corresponds to the free chlorine concentration.
-
-
Total this compound Measurement:
-
To the sample cell from the previous step (or a new one prepared similarly), add a small crystal of potassium iodide and mix until dissolved. The KI catalyzes the reaction of combined chlorine (chloramines) with DPD.[11]
-
Allow the color to develop for approximately 2-3 minutes.
-
Measure the absorbance at 515 nm. This reading represents the total chlorine concentration.
-
-
Calculation:
-
The combined chlorine (this compound) concentration is calculated by subtracting the free chlorine reading from the total chlorine reading.[11]
-
This compound Concentration = Total Chlorine Concentration - Free Chlorine Concentration.
-
-
Calibration: A calibration curve should be prepared using standards of known chlorine concentration to determine the relationship between absorbance and concentration.
Amperometric Titration Method for Total this compound
This method involves the titration of this compound with a standard reducing agent, where the endpoint is determined by a sharp change in the current measured between two electrodes.
Reagents:
-
Phenylarsine Oxide (PAO) solution (0.00564 N), standardized
-
Phosphate Buffer Solution (pH 7)
-
Potassium Iodide (KI) solution (50 g/L)
-
Acetate (B1210297) Buffer Solution (pH 4)
Procedure:
-
Sample Preparation: Place 200 mL of the sample into the titration cell.
-
Addition of Reagents:
-
Add 1 mL of KI solution.
-
Add 1 mL of acetate buffer solution to reduce the pH to between 3.5 and 4.2.
-
-
Titration:
-
Immerse the electrodes in the sample and begin stirring at a constant rate.
-
Titrate with the standardized 0.00564 N PAO solution. Add the titrant in small increments.
-
-
Endpoint Detection:
-
As the PAO is added, the current will decrease. The endpoint is reached when the current reading no longer decreases with the addition of more titrant.
-
Record the volume of PAO solution used.
-
-
Calculation:
-
For a 200 mL sample, 1 mL of 0.00564 N PAO is equivalent to 1 mg/L of total chlorine.
-
Total this compound (mg/L) = (mL of PAO titrant) x (Factor based on sample volume and titrant normality).
-
Ion Chromatography Method for this compound
This advanced technique separates this compound from other ions in the sample, allowing for specific and sensitive quantification. This protocol provides a general overview, and specific parameters may need to be optimized based on the instrument and column used.
Instrumentation:
-
Ion Chromatograph equipped with a guard column, separator column, suppressor device, and a conductivity or UV detector.
Reagents:
-
Eluent: A suitable eluent, such as a sodium carbonate solution, is used to carry the sample through the columns.[4]
-
Regenerant for the suppressor.
-
This compound standards for calibration.
Procedure:
-
System Preparation: Equilibrate the ion chromatography system with the eluent until a stable baseline is achieved.
-
Calibration: Prepare a series of this compound standards of known concentrations. Inject each standard into the chromatograph to generate a calibration curve by plotting the peak area or height against concentration.
-
Sample Analysis:
-
Filter the water sample to remove any particulate matter.
-
Inject a known volume of the sample into the ion chromatograph.
-
-
Data Acquisition and Analysis:
-
The separated this compound will be detected as a peak in the chromatogram.
-
The concentration of this compound in the sample is determined by comparing its peak area or height to the calibration curve.
-
Method Selection Workflow
The choice of an analytical method for this compound validation should be guided by the specific experimental needs and available resources. The following diagram illustrates a logical workflow for selecting the most appropriate method.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. yamathosupply.com [yamathosupply.com]
- 3. How to Test for this compound in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 4. Determination of free chlorine based on ion chromatography—application of glycine as a selective scavenger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accuracy, precision, usability, and cost of free chlorine residual testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 7. NEMI Method Summary - 4500-Cl D [nemi.gov]
- 8. gfredlee.com [gfredlee.com]
- 9. settek.com [settek.com]
- 10. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Chloramine-T and Chloramine-B in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chloramine-T (CAT) and this compound-B (CAB) are versatile and cost-effective reagents in organic synthesis, primarily utilized as mild oxidizing and chlorinating agents.[1] Both belong to the class of N-halo-N-metallo reagents and serve as sources of electrophilic chlorine and nitrogen anions. Structurally, they differ only in the substituent on the phenyl ring: a methyl group for this compound-T and a hydrogen for this compound-B. This subtle structural difference influences their reactivity, stability, and solubility, which in turn affects their efficacy in various synthetic transformations.[1] This guide provides an objective comparison of their performance in key synthetic applications, supported by available experimental data and detailed protocols.
Physicochemical and Performance Characteristics
This compound-T is generally more stable and soluble in a wider range of solvents compared to this compound-B, which has led to its more frequent use and documentation in organic synthesis.[1] Both reagents are effective under acidic, neutral, and basic conditions.[1] The active species in their reactions are often considered to be dithis compound-T/B, hypochlorous acid, or the protonated forms of the chloramines themselves, depending on the reaction medium.[1]
Data Presentation: Physicochemical Properties
| Property | This compound-T (CAT) | This compound-B (CAB) |
| Chemical Formula | C₇H₇ClNNaO₂S | C₆H₅ClNNaO₂S |
| Molar Mass (anhydrous) | 227.64 g/mol | 213.62 g/mol [1][2] |
| Appearance | White crystalline powder[1] | White powder with a faint chlorine odor[3] |
| Melting Point | 167-170 °C[4] | 170-173 °C[2] |
| Solubility in Water (25 °C) | 150 g/L | Soluble (1 part in 20 parts water for trihydrate)[2] |
| Solubility in Ethanol | Soluble (7.5% in 95% alcohol at 20°C, with decomposition)[5] | Soluble[3] |
| Solubility in other organic solvents | Insoluble in benzene, chloroform, and ether.[4][5] Soluble in DMSO and DMF.[6] | Slightly soluble in ether and chloroform.[3] |
| Stability | Generally more stable.[1] | Less stable.[1] |
Comparative Performance in Synthesis
Oxidation of Alcohols
Both this compound-T and this compound-B are effective for the oxidation of alcohols to the corresponding carbonyl compounds. The choice between them often depends on the specific substrate and desired reaction conditions. While direct comparative studies under identical conditions are limited, individual studies provide insight into their performance.
A kinetic study on the oxidation of benzyl (B1604629) alcohol using this compound-T in an acidic medium showed a first-order dependence on both the alcohol and the oxidant, with the reaction proceeding to a quantitative yield of benzaldehyde.[1] Another study detailed the oxidation of 1-hexanol (B41254) and cyclohexanol (B46403) by this compound-B in an acidic medium, demonstrating its utility for oxidizing both aliphatic and cyclic alcohols.[7] However, specific yields for the this compound-B reactions were not provided in the kinetic study.[1]
Data Presentation: Performance in Alcohol Oxidation
| Substrate | Reagent | Conditions | Product | Yield (%) |
| Benzyl Alcohol | This compound-T | HClO₄, NaCl, 30°C | Benzaldehyde | Quantitative[1] |
| 1-Hexanol | This compound-B | HCl, Sodium Lauryl Sulphate, 30-50°C | 1-Hexanal | Not Specified[1][7] |
| Cyclohexanol | This compound-B | HCl, Sodium Lauryl Sulphate, 30-50°C | Cyclohexanone | Not Specified[1][7] |
Synthesis of Heterocycles: Pyrazolines
This compound-T has been successfully used in the synthesis of pyrazolines through the in-situ generation of nitrilimines from aldehyde hydrazones, offering a simple and efficient route to these important heterocyclic compounds with good to excellent yields. While specific examples of this compound-B for this transformation are less common in the literature, its similar reactivity profile suggests it could be a viable alternative.
Data Presentation: Performance in Pyrazoline Synthesis
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| Aldehyde Hydrazones | This compound-T | Ethanol, Reflux | Pyrazolines | 70-90[1] |
| Aldehyde Hydrazones | This compound-B | - | Pyrazolines | Data not available |
Experimental Protocols
Protocol 1: Oxidation of Benzyl Alcohol with this compound-T
This protocol is based on a kinetic study and is designed to monitor the reaction progress.
Materials:
-
Benzyl alcohol
-
This compound-T
-
Perchloric acid (HClO₄)
-
Sodium chloride (NaCl)
-
Triply distilled water
-
Potassium iodide (KI) solution (10%)
-
Standard sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator
Procedure:
-
Preparation of Solutions: Prepare solutions of benzyl alcohol, this compound-T, perchloric acid, and sodium chloride in triply distilled water. All chemicals should be of analytical reagent grade.
-
Reaction Setup: The reaction is conducted under pseudo-first-order conditions at a constant temperature of 30°C. A solution containing benzyl alcohol, HClO₄, and NaCl is prepared in a reaction vessel and allowed to equilibrate.
-
Initiation: The reaction is initiated by adding the temperature-equilibrated this compound-T solution to the reaction vessel.
-
Monitoring: The progress of the reaction is monitored by withdrawing aliquots of the reaction mixture at regular time intervals. The unreacted this compound-T in each aliquot is estimated iodometrically. To do this, add the aliquot to a solution of potassium iodide, acidify, and titrate the liberated iodine with a standard solution of sodium thiosulfate using starch as an indicator.
-
Stoichiometry Determination: To confirm the reaction stoichiometry, a mixture with a slight excess of this compound-T compared to benzyl alcohol is kept at 30°C in the presence of HClO₄ and NaCl for 48 hours. The unreacted this compound-T is then estimated iodometrically to confirm a 1:1 stoichiometry.[1]
Protocol 2: Oxidation of 1-Hexanol with this compound-B
This protocol is adapted from a kinetic study on the oxidation of aliphatic alcohols.
Materials:
-
1-Hexanol
-
This compound-B
-
Hydrochloric acid (HCl)
-
Sodium lauryl sulphate (micellar catalyst)
-
Potassium iodide (KI) solution (10%)
-
Dilute sulfuric acid (H₂SO₄)
-
Standard sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator
Procedure:
-
Reaction Setup: The oxidation is studied under pseudo-unimolecular conditions with respect to the oxidizing agent in a thermostat-controlled environment (e.g., 30-50°C, accuracy ± 0.1°C). Solutions of the alcohol and the oxidizing agent are prepared and allowed to equilibrate to the desired temperature.
-
Initiation: The reaction is started by mixing the equilibrated solutions of 1-hexanol (in the presence of sodium lauryl sulphate and HCl) and this compound-B.
-
Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals, and the reaction is quenched by adding the aliquot to ice. The unreacted this compound-B is treated with 10% potassium iodide and dilute sulfuric acid. The liberated iodine is then titrated with a standard solution of sodium thiosulfate using starch as an indicator.[1][7]
Protocol 3: Synthesis of Pyrazolines using this compound-T
Materials:
-
Aldehyde hydrazone
-
Alkene
-
This compound-T
-
Ethanol
Procedure:
-
Reactant Mixture: A mixture of the aldehyde hydrazone, the alkene, and this compound-T in equimolar proportions is prepared in ethanol.
-
Reaction Conditions: The reaction mixture is warmed and then refluxed for approximately 3 hours.
-
Work-up and Isolation: The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by crystallization or column chromatography to yield the pyrazoline. The reported yields for this method are in the range of 70-90%.[1]
Mandatory Visualization
Conclusion
Both this compound-T and this compound-B are valuable reagents for synthetic chemists, offering efficient and mild conditions for a variety of transformations. This compound-T is more widely documented and often preferred due to its enhanced stability and solubility.[1] However, this compound-B remains a potent alternative, particularly in reactions where its specific reactivity profile may be advantageous. The choice between these two reagents should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and overall cost-effectiveness. The provided protocols and mechanistic insights serve as a foundation for researchers to explore and optimize the use of these versatile chlorinating and oxidizing agents in their own synthetic endeavors. Further direct comparative studies under standardized conditions would be invaluable to the scientific community for making more informed decisions in reagent selection.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound B | C6H5ClNNaO2S | CID 4347343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. This compound-T | C7H7ClNNaO2S | CID 3641960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shop.optitemp.com [shop.optitemp.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. asianpubs.org [asianpubs.org]
Unveiling the Selectivity of Chloramine Assays: A Comparative Guide to Navigating Cross-Reactivity with Oxidizing Agents
For researchers, scientists, and drug development professionals navigating the complexities of oxidative stress and disinfection byproducts, the accurate measurement of chloramine in the presence of other oxidizing agents is a critical challenge. This guide provides an objective comparison of common analytical methods, detailing their performance, susceptibility to cross-reactivity, and the experimental protocols necessary for reproducible results.
Comparative Analysis of this compound Assay Methods
The following table summarizes the cross-reactivity of common this compound assay methods with various oxidizing agents. The data presented is a synthesis of findings from multiple sources and is intended to provide a general overview of potential interferences. The extent of cross-reactivity can be influenced by factors such as pH, temperature, and the concentration of the interfering substance.
| Assay Method | Target Analyte(s) | Interfering Oxidizing Agents | Extent of Interference | Notes |
| DPD (N,N-diethyl-p-phenylenediamine) Colorimetric Method | Free Chlorine, Total Chlorine (including Chloramines) | Monothis compound, Dithis compound, Trithis compound, Chlorine Dioxide, Ozone, Manganese (oxidized forms), Chromium (oxidized forms) | High for Free Chlorine Measurement: Chloramines can cause a slow, progressive color development, leading to an overestimation of free chlorine.[1][2][3] The rate of interference is dependent on this compound concentration, structure, and sample temperature.[2][4] Low to Moderate for Total Chlorine Measurement: Designed to measure total oxidants, but specificity can be an issue. | The DPD method is widely used due to its simplicity and sensitivity.[1][5] However, for accurate free chlorine measurement in the presence of chloramines, alternative methods are recommended.[6][7] |
| Indophenol (B113434) Method | Monothis compound, Free Ammonia | Dithis compound, Trithis compound, Organic Chloramines, Free Chlorine, Chlorine Dioxide | Low: The method is highly specific for monothis compound.[7][8] It is not significantly impacted by the presence of dithis compound, trithis compound, or organic chloramines under typical drinking water conditions.[9] Free chlorine and chlorine dioxide show minimal interference.[10] | This method is particularly useful for applications where accurate monothis compound concentration is critical, such as in monitoring chloraminated water systems.[10] A blank correction is used to account for any monothis compound already present in the sample when measuring free chlorine.[8] |
| Amperometric Titration | Free Chlorine, Total Chlorine, this compound | Dissolved Oxygen, Other Oxidizing Agents | Variable: The selectivity of amperometric sensors depends on the membrane and the applied voltage.[11] Dissolved oxygen can interfere with this compound measurement.[12][13] Some sensors are designed to be selective for specific chlorine species.[8] | This method offers a continuous, reagent-less measurement, but it requires calibration and can be affected by sample parameters like pH, flow, and pressure.[14][15] The membrane helps to improve selectivity.[11] |
| Chlorophenol Red (CPR) Method | Chlorine Dioxide | Chloramines, Free Chlorine, Chlorite, Chromate, Permanganate, Ferric Iron | Low: The CPR method is highly specific for chlorine dioxide.[2][16] It experiences minimal interference from low levels of chloramines and other mild oxidants.[2][3] | This method is ideal for the selective measurement of chlorine dioxide in the presence of other chlorine species and oxidants.[3][9] |
| Winkler Titration (for Dissolved Oxygen) | Dissolved Oxygen | Chlorine, Hydrogen Peroxide, other oxidizing and reducing agents | High: Oxidizing agents like chlorine and hydrogen peroxide can consume the iodide reagent, leading to inaccurate (falsely high) dissolved oxygen readings.[17] | While primarily a method for dissolved oxygen, its susceptibility to interference from oxidizing agents highlights the importance of considering all reactive species in a sample.[18][19] |
Experimental Protocols
Accurate and reproducible results are contingent upon meticulous adherence to established experimental protocols. Below are detailed methodologies for the key assays discussed.
DPD Colorimetric Method (Based on Standard Methods 4500-Cl G)
Principle: N,N-diethyl-p-phenylenediamine (DPD) is oxidized by chlorine to produce a red-colored solution. The intensity of the color is proportional to the chlorine concentration and is measured spectrophotometrically. For total chlorine, potassium iodide is added to facilitate the reaction with combined chlorine (chloramines).[1][5]
Procedure for Total Chlorine:
-
Sample Collection: Collect the sample in a clean, chlorine-demand-free glass bottle. Analyze immediately.[1]
-
Instrument Setup: Set the spectrophotometer to a wavelength of 515 nm.
-
Blank Preparation: Fill a sample cell with 10 mL of the sample. This will be used to zero the instrument.
-
Sample Preparation: To a second sample cell, add the contents of one DPD Total Chlorine Reagent Powder Pillow.
-
Add 10 mL of the sample to the second cell.
-
Cap the cell and invert several times to mix. A pink color will develop if total chlorine is present.
-
Measurement:
-
Place the blank in the cell holder and zero the instrument.
-
Place the prepared sample in the cell holder.
-
Read the absorbance after a 3-minute reaction period.
-
-
Calculation: Convert the absorbance reading to concentration (mg/L as Cl₂) using a calibration curve.
Indophenol Method for Monothis compound (Based on Hach Method 10241)
Principle: This method is a variation of the Berthelot reaction. Monothis compound reacts with a substituted phenol (B47542) in the presence of a cyanoferrate catalyst to form a green-colored indophenol compound. The intensity of the green color is directly proportional to the monothis compound concentration.[10][14]
Procedure:
-
Sample Collection: Collect samples in clean, chlorine-demand-free glass bottles and analyze immediately.[10]
-
Instrument Setup: Set the spectrophotometer to a wavelength of 655 nm.
-
Blank Preparation: Fill a sample cell with 10 mL of the original sample. Add the contents of one Monochlor F Reagent Powder Pillow. Cap and shake for approximately 20 seconds to dissolve.
-
Sample Preparation: To a second sample cell, add 10 mL of the sample.
-
Add 5 drops of Freechlor F Reagent Solution to the second cell. Cap and invert to mix.
-
Add the contents of one Monochlor F Reagent Powder Pillow to the second cell. Cap and shake for approximately 20 seconds to dissolve.
-
Reaction Time: Allow a 5-minute reaction period for color development.
-
Measurement:
-
Place the blank in the cell holder and zero the instrument.
-
Place the prepared sample in the cell holder.
-
Read the absorbance.
-
-
Calculation: The instrument will calculate and display the monothis compound concentration in mg/L as Cl₂.
Amperometric Titration (Based on ASTM D1253-14)
Principle: This method involves the direct titration of residual chlorine with a standard reducing agent (phenylarsine oxide). The endpoint of the titration is detected by a change in the current generated between two electrodes immersed in the sample.[12][20]
Procedure for Total Chlorine:
-
Apparatus: Use an amperometric titration apparatus with a platinum electrode system.
-
Sample Preparation: Place a 200-mL sample in the titration cell.
-
Add 1 mL of potassium iodide (KI) solution and 1 mL of acetate (B1210297) buffer solution (pH 4).
-
Titration:
-
Immerse the electrodes in the sample and start the stirrer.
-
Add standard phenylarsine (B13959437) oxide titrant in small increments.
-
Record the microammeter readings after each addition.
-
-
Endpoint Determination: The endpoint is the point at which there is the greatest change in current per increment of titrant added.
-
Calculation: Calculate the total chlorine concentration based on the volume of titrant used.
Chlorophenol Red (CPR) Method for Chlorine Dioxide (Based on Hach Method 8065)
Principle: Chlorine dioxide reacts specifically with chlorophenol red indicator, causing a color change. The decrease in absorbance at 570 nm is proportional to the chlorine dioxide concentration.[2][21]
Procedure:
-
Sample Collection: Analyze samples immediately after collection.[21]
-
Instrument Setup: Set the spectrophotometer to a wavelength of 570 nm.
-
Blank Preparation: Fill a sample cell with 10 mL of the original sample.
-
Sample Preparation: To a second sample cell, add 10 mL of the sample.
-
Add the contents of one Chlorine Dioxide Reagent 1 Powder Pillow to the second cell. Swirl to mix.
-
Add the contents of one Chlorophenol Red Reagent 2 Powder Pillow to the second cell. Swirl to mix.
-
Reaction Time: Allow a 2-minute reaction period.
-
Add the contents of one Chlorine Dioxide Reagent 3 Powder Pillow to the second cell. Swirl to mix.
-
Measurement:
-
Place the blank in the cell holder and zero the instrument.
-
Place the prepared sample in the cell holder.
-
Read the absorbance.
-
-
Calculation: The instrument will calculate and display the chlorine dioxide concentration in mg/L as ClO₂.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and other oxidizing agents are often mediated through the modulation of key cellular signaling pathways. Oxidative stress induced by these agents can trigger cascades that influence inflammation, apoptosis, and cellular defense mechanisms.
Oxidative Stress-Induced Signaling Pathways
This compound-induced oxidative stress has been shown to impact several critical signaling pathways, including the Nrf2, NF-κB, and MAPK pathways.[6]
Caption: Oxidative stress signaling pathways activated by this compound and other oxidizing agents.
Experimental Workflow for Assessing Cross-Reactivity
A systematic approach is crucial for quantifying the interference of other oxidizing agents in a this compound assay.
Caption: A logical workflow for the systematic evaluation of cross-reactivity in this compound assays.
References
- 1. Analytical Method [keikaventures.com]
- 2. cdn.hach.com [cdn.hach.com]
- 3. The use of chlorophenol red for the selective determination of chlorine dioxide in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IκB is a sensitive target for oxidation by cell-permeable chloramines: inhibition of NF-κB activity by glycine this compound through methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chlorine Analyzers and Testing Equipment | Hach [hach.com]
- 8. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 9. cdn.hach.com [cdn.hach.com]
- 10. cdn.hach.com [cdn.hach.com]
- 11. Taurine this compound-Mediated Nrf2 Activation and HO-1 Induction Confer Protective Effects in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. US20030205465A1 - this compound amperometric sensor - Google Patents [patents.google.com]
- 14. images.hach.com [images.hach.com]
- 15. nemi.gov [nemi.gov]
- 16. scribd.com [scribd.com]
- 17. ndep.nv.gov [ndep.nv.gov]
- 18. store.astm.org [store.astm.org]
- 19. Winkler titration - Wikipedia [en.wikipedia.org]
- 20. store.astm.org [store.astm.org]
- 21. scribd.com [scribd.com]
A Comparative Analysis of the Biocidal Efficacy of Chloramine Against Chlorine-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocidal activity of chloramine and chlorine, with a particular focus on their efficacy against chlorine-resistant bacteria. The information presented is supported by experimental data and detailed methodologies to assist researchers in assessing these disinfectants for various applications.
Executive Summary
While chlorine has long been the standard for water disinfection, the emergence of chlorine-resistant bacteria necessitates the evaluation of alternative biocides. This compound, a more stable but less aggressive oxidant, presents a viable alternative. This guide synthesizes experimental findings to compare the performance of this compound and chlorine against these resilient microorganisms. The data indicates that while chlorine is a more potent biocide against susceptible bacteria, this compound exhibits greater efficacy in penetrating and inactivating biofilms, a key mechanism of chlorine resistance.
Comparative Biocidal Activity
The biocidal efficacy of disinfectants is often quantified using the Concentration-Time (CT) value, which represents the product of the disinfectant concentration and the contact time required to achieve a specific level of microbial inactivation. A lower CT value indicates a more effective biocide.
The following tables summarize the comparative biocidal activity of this compound (specifically monothis compound) and free chlorine against notable chlorine-resistant bacteria and biofilms.
Table 1: CT Values for 99.9% Inactivation of Mycobacterium mucogenicum
| Disinfectant | CT Value (mg·min/L) | Reference |
| Free Chlorine | 29.6 ± 1.46 | [1][2][3] |
| Monothis compound | 170 ± 6.16 | [1][2][3] |
| Chlorine Dioxide | 10.9 ± 1.55 | [1][2][3] |
M. mucogenicum is a well-documented chlorine-resistant bacterium. The data clearly shows that a significantly higher concentration or contact time is required for monothis compound to achieve the same level of inactivation as free chlorine against this planktonic (free-swimming) resistant bacterium.[1][2][3]
Table 2: Efficacy Against Pseudomonas aeruginosa Biofilm
| Disinfectant | Concentration (ppm) | Contact Time for Eradication | Reference |
| Monothis compound | 1 | 3 hours | [4] |
| Monothis compound | 2 | 3 hours | [4] |
| Monothis compound | 0.5 | Ineffective within 3 hours | [4] |
Pseudomonas aeruginosa is a prolific biofilm former, and this mode of growth contributes significantly to its resistance to disinfectants.[5] Studies have shown that monothis compound is effective at penetrating and eradicating mature P. aeruginosa biofilms, albeit at sufficient concentrations and contact times.[4][5] It has been demonstrated that cells within a biofilm are significantly less susceptible to chlorine compared to monothis compound, which is attributed to the reaction of chlorine with the extracellular polymeric substances (EPS) that form the biofilm matrix.[5]
Mechanisms of Action and Bacterial Resistance
Chlorine: Free chlorine (hypochlorous acid) is a powerful oxidizing agent that rapidly kills microorganisms by damaging cell membranes, denaturing proteins, and damaging DNA.[6]
This compound: this compound's biocidal action also stems from its ability to release active chlorine species, leading to oxidative stress that damages essential cellular components like proteins, lipids, and nucleic acids.[6] Its lower reactivity allows for greater stability and penetration into biofilms.[4][7]
Bacterial Resistance to Chlorine: Bacteria have evolved several mechanisms to resist chlorine disinfection:
-
Biofilm Formation: Bacteria encased in a biofilm are protected by the extracellular polymeric substance (EPS) matrix, which can react with and neutralize chlorine before it reaches the cells.[8]
-
Cell Wall and Membrane Modifications: Changes in the composition and structure of the cell wall and membrane can reduce the permeability of the cell to disinfectants.[8] For instance, M. mucogenicum's high resistance is partly attributed to its lipid-rich cell membrane composed of saturated long-chain fatty acids, which hinders chlorine diffusion.[1][2]
-
Efflux Pumps: Some bacteria possess efflux pumps that can actively transport disinfectants out of the cell.[8]
-
Stress Response Pathways: Bacteria can activate complex signaling pathways in response to oxidative stress from disinfectants, leading to the upregulation of protective enzymes and repair mechanisms.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of a biocide's efficacy. Below are summaries of key methodologies.
Minimum Inhibitory Concentration (MIC) Test
The MIC test determines the lowest concentration of a disinfectant that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Disinfectant Dilutions: A series of dilutions of the disinfectant are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[9]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., ~5x10^5 CFU/mL).[9]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[9]
-
Observation: The wells are examined for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the disinfectant in a well with no visible growth.[9]
Time-Kill Test (Suspension Assay)
This test evaluates the rate at which a disinfectant kills a microbial population in suspension. A common standard protocol is the ASTM E2315.[10][11]
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.[10]
-
Exposure: A known volume of the microbial suspension is added to a predetermined volume of the disinfectant solution.[10][12]
-
Sampling: At specific time intervals (e.g., 30 seconds, 1, 5, 10, and 30 minutes), an aliquot of the mixture is removed.[11][12]
-
Neutralization: The disinfectant in the aliquot is immediately neutralized to stop the biocidal action.[12][13]
-
Enumeration: The number of surviving microorganisms in the neutralized sample is determined by plating serial dilutions onto an appropriate agar (B569324) medium and counting the resulting colonies after incubation.[12][13]
-
Calculation: The log10 and percent reduction in the microbial population are calculated for each time point relative to the initial inoculum count.[11]
Biofilm Eradication Assay
This assay assesses the ability of a disinfectant to kill bacteria within a pre-formed biofilm. The MBEC (Minimum Biofilm Eradication Concentration) assay is a common method.
Methodology:
-
Biofilm Formation: Biofilms are grown on pegs of a specialized 96-well plate lid by incubating the pegs in a bacterial culture.
-
Rinsing: The peg lid is rinsed to remove any planktonic (free-floating) bacteria.
-
Disinfectant Exposure: The peg lid with the attached biofilms is placed into a 96-well plate containing serial dilutions of the disinfectant.
-
Incubation: The plate is incubated for a specified contact time.
-
Neutralization and Recovery: The peg lid is removed, the disinfectant is neutralized, and the pegs are placed in a recovery medium. The plate is then sonicated to dislodge the surviving biofilm bacteria into the medium.
-
Growth Assessment: The recovery plate is incubated, and the wells are observed for turbidity to determine the concentration of disinfectant that was able to eradicate the biofilm.
Visualizing Experimental Workflows and Resistance Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a generalized signaling pathway for bacterial resistance.
Caption: Workflow for assessing biocidal activity.
Caption: Generalized two-component system response to chlorine stress.
Conclusion
The selection of an appropriate biocide requires careful consideration of the target microorganisms and the environmental conditions. While free chlorine remains a highly effective and fast-acting disinfectant for many applications, its efficacy is diminished against bacteria that have developed resistance, particularly those residing in biofilms.
This compound, although a weaker oxidant than chlorine against planktonic bacteria, demonstrates superior capabilities in penetrating and inactivating biofilms. This makes it a valuable alternative, especially in systems where biofilm formation is a persistent issue. The experimental data and protocols presented in this guide provide a framework for researchers and professionals to make informed decisions regarding the use of this compound as a strategy to combat chlorine-resistant bacteria. Further research into the specific mechanisms of this compound's action on diverse resistant strains will continue to refine its application in microbial control.
References
- 1. mdpi.com [mdpi.com]
- 2. Fate of Antibiotic Resistant Bacteria and Genes during Wastewater Chlorination: Implication for Antibiotic Resistance Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Transcriptomic Response of Escherichia coli O157:H7 to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Bacterial Responses to Reactive Chlorine Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the effect on antibiotic resistant genes of chlorine disinfection in drinking water supply systems? A systematic review protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a novel transcriptional regulator, CorR, for copper stress response in Edwardsiella piscicida - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of chloramine and ozone in micropollutant degradation
A Comparative Guide to Chloramine and Ozone in Micropollutant Degradation
For researchers, scientists, and drug development professionals, the effective removal of micropollutants from water is a critical concern. This guide provides an objective comparison of two common chemical oxidants, this compound and ozone, for the degradation of these contaminants. The following sections detail their performance based on experimental data, outline typical experimental protocols for their evaluation, and illustrate their degradation pathways and experimental workflows.
Performance Comparison: Reaction Kinetics
The efficiency of micropollutant degradation by this compound and ozone is largely determined by the second-order reaction rate constants (k). A higher k value indicates a faster and often more effective degradation of a specific contaminant. Ozone generally exhibits significantly higher reaction rates with a wide range of micropollutants compared to this compound.[1][2]
Ozone attacks micropollutants through two primary mechanisms: direct reaction with the ozone molecule (O₃) and indirect reaction with hydroxyl radicals (•OH) formed during ozone decomposition in water.[3] The direct reaction is selective, targeting electron-rich moieties like phenols, olefins, and amines.[3][4] The indirect pathway, involving the highly reactive and non-selective hydroxyl radical, allows for the degradation of a broader spectrum of compounds, including those resistant to direct ozonation.[3][5] The formation of hydroxyl radicals increases with higher pH.[3][4]
This compound is a weaker oxidant than ozone and generally reacts more slowly with micropollutants.[6] Its reactions are also selective, but it is generally less effective for the degradation of many persistent organic compounds.
The following table summarizes the second-order reaction rate constants for the reaction of ozone and hydroxyl radicals with various micropollutants. Data for this compound is less readily available in a comparative format due to its generally lower reactivity.
| Micropollutant | Compound Class | k (O₃) (M⁻¹s⁻¹) | k (•OH) (M⁻¹s⁻¹) |
| Atrazine | Herbicide | 6 | 3.0 x 10⁹ |
| Carbamazepine | Antiepileptic | 3.0 x 10⁵ | 8.8 x 10⁹ |
| Diclofenac | Anti-inflammatory | 1.2 x 10⁶ | 7.6 x 10⁹ |
| 17α-Ethinylestradiol | Synthetic Hormone | 1.3 x 10⁶ | 9.0 x 10⁹ |
| Ibuprofen | Anti-inflammatory | 0.8 | 6.5 x 10⁹ |
| Sulfamethoxazole | Antibiotic | 2.5 x 10⁶ | 7.3 x 10⁹ |
| Triclosan | Antibacterial | 1.1 x 10⁵ | 6.0 x 10⁹ |
| Bezafibrate | Antilipemic | < 1 | 7.5 x 10⁹ |
| Diazepam | Anxiolytic | 0.8 | 7.0 x 10⁹ |
| Estrone | Natural Hormone | 1.0 x 10⁶ | 8.5 x 10⁹ |
Note: Data compiled from various sources. Reaction conditions such as pH and temperature can significantly affect these rates.
Formation of Disinfection Byproducts (DBPs)
A critical aspect of using chemical oxidants is the potential formation of harmful disinfection byproducts (DBPs).
This compound is known to produce nitrogenous DBPs (N-DBPs), such as N-nitrosodimethylamine (NDMA), which is a probable human carcinogen. The formation of traditional carbonaceous DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) is generally lower with this compound compared to chlorine.
Ozone does not form halogenated DBPs on its own. However, if bromide is present in the water, ozonation can lead to the formation of bromate (B103136) (BrO₃⁻), a potential human carcinogen. Ozone can also react with natural organic matter to form aldehydes, ketones, and carboxylic acids. While these are generally not considered as harmful as halogenated DBPs, their formation is still a consideration.
Experimental Protocols
The following outlines a typical experimental protocol for a .
1. Materials and Reagents:
-
Water Matrix: Ultrapure water, surface water, or wastewater effluent. The matrix should be well-characterized (pH, DOC, alkalinity, etc.).
-
Micropollutant Stock Solutions: Individual or mixed stock solutions of target micropollutants prepared in a suitable solvent (e.g., methanol).
-
Oxidant Stock Solutions:
-
Ozone: Gaseous ozone produced from an ozone generator and bubbled into chilled ultrapure water to create a saturated stock solution. The concentration is determined spectrophotometrically using the indigo (B80030) method.
-
This compound: Monothis compound stock solution prepared by reacting ammonium (B1175870) chloride with sodium hypochlorite (B82951) in a specific molar ratio at a controlled pH.
-
-
Reagents for Analysis: Standards for micropollutants and potential DBPs, quenching agents (e.g., sodium thiosulfate), and solvents for extraction.
2. Experimental Setup:
-
Batch Reactor: A series of amber glass batch reactors are typically used to prevent photodegradation. The reactors should be equipped with magnetic stirrers for complete mixing.
-
Temperature Control: The experiment should be conducted at a constant, controlled temperature (e.g., 20°C) using a water bath or incubator.
3. Experimental Procedure:
-
Spiking: The water matrix is spiked with the micropollutant stock solution to achieve the desired initial concentration.
-
Oxidant Addition: The experiment is initiated by adding a predetermined volume of the oxidant stock solution to the reactor.
-
Sampling: Aliquots are withdrawn from the reactor at specific time intervals.
-
Quenching: The reaction in the collected samples is immediately quenched by adding a quenching agent to stop the degradation process.
-
Sample Preparation: Samples are prepared for analysis, which may involve solid-phase extraction (SPE) to concentrate the analytes.
-
Analytical Measurement: The concentrations of the target micropollutants and any formed DBPs are measured using analytical instruments such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography with mass spectrometry (GC/MS).[7]
4. Data Analysis:
-
The degradation of each micropollutant over time is plotted.
-
Pseudo-first-order or second-order kinetic models are fitted to the data to determine the degradation rate constants.
-
The formation of DBPs is quantified and compared between the two oxidants.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing micropollutant degradation.
Degradation Pathways
Caption: Comparative degradation pathways of micropollutants.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison between chlorination and ozonation treatments for the elimination of the emerging contaminants amitriptyline… [ouci.dntb.gov.ua]
- 3. psecommunity.org [psecommunity.org]
- 4. mdpi.com [mdpi.com]
- 5. Reaction kinetics of selected micropollutants in ozonation and advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Modern approaches to the analysis of disinfection by-products in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Kinetic Models for Chloramine Decay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic models used to predict chloramine decay, supported by experimental data. Understanding the decay kinetics of this compound is crucial for maintaining effective disinfection in water distribution systems and for various applications in pharmaceutical and chemical processes. This document outlines different kinetic models, presents their validation against experimental data, and details the methodologies for key experiments.
Comparison of Kinetic Models for this compound Decay
The decay of this compound is a complex process influenced by various factors including pH, temperature, initial concentration, and the presence of organic matter.[1] Several kinetic models have been proposed to describe this decay. The table below summarizes the performance of common models based on experimental data from various studies.
| Kinetic Model | Key Features | Experimental Conditions | Goodness of Fit (R²) | Key Findings & Limitations |
| First-Order | Assumes decay rate is directly proportional to the this compound concentration. | Often used for its simplicity in modeling bulk decay in water distribution systems.[2][3] | 0.84 - 0.98[4] | Provides a reasonable fit for bulk decay in many scenarios.[2][4] However, it may not accurately capture the entire decay process, especially when wall reactions are significant.[5] |
| Second-Order | Assumes decay rate is proportional to the square of the this compound concentration or the product of this compound and another reactant. | Applied when reactions with other substances, like organic matter, are the primary decay mechanism.[6] | > 0.99 | Can better represent decay in waters with high organic content where reactions with these compounds dominate. May be overly complex for clean water systems. |
| Mixed-Order | Combines first-order and other order kinetics to describe different phases of decay. | Used to model both auto-decomposition and reactions with other substances. | Better accuracy than first-order models in some cases.[7] | A locally enhanced mixed-order (LEM) model has been shown to simulate the entire process of this compound decay well, with better accuracy than first-order models alone.[7] |
| Data Analytics Models | Utilizes machine learning algorithms (e.g., support vector regression) to predict decay based on various input parameters. | Trained and validated on extensive datasets from water distribution systems. | Can achieve higher accuracy than traditional kinetic models.[2][5] | Offers a powerful predictive tool but may lack the mechanistic insights of kinetic models. Requires large datasets for training. |
| Mechanistic Models | Incorporates multiple reaction pathways and intermediate species to provide a comprehensive description of this compound decay. | Requires detailed water quality data and specialized software for simulation. | Can provide accurate predictions under a wide range of conditions.[8] | Complexity can be a barrier to practical application outside of academic research.[8] Simplified versions are being developed.[8] |
Experimental Protocols
Accurate validation of kinetic models relies on robust experimental data. Below are detailed methodologies for two key experiments used to study this compound decay.
Batch this compound Decay Test
This experiment measures the decay of this compound in a closed system over time, primarily assessing bulk water decay.
Materials:
-
This compound demand-free amber glass bottles
-
Phosphate buffer solution
-
Standardized this compound stock solution
-
N,N-diethyl-p-phenylenediamine (DPD) colorimetric kit
-
Spectrophotometer
-
Incubator or water bath for temperature control
Procedure:
-
Prepare a series of this compound demand-free amber glass bottles.
-
Fill the bottles with the water sample to be tested. If using synthetic water, prepare it with known chemical composition and buffer it to the desired pH.
-
Spike the water with a known concentration of this compound stock solution to achieve the target initial concentration.
-
Immediately cap the bottles, ensuring no headspace to prevent volatilization.
-
Place the bottles in an incubator or water bath set to the desired temperature.
-
At predetermined time intervals, sacrifice one bottle for analysis.
-
Measure the residual this compound concentration using the DPD colorimetric method. This involves adding the DPD reagent to the sample and measuring the absorbance at a specific wavelength with a spectrophotometer.
-
Plot the this compound concentration versus time to determine the decay curve.
-
Fit the data to different kinetic models (e.g., first-order, second-order) to determine the rate constants and assess the model fit.
Pipe Section Reactor (PSR) Study
This method is used to evaluate the impact of pipe wall reactions on this compound decay under controlled hydraulic conditions.[9]
Materials:
-
Pipe Section Reactor: a section of pipe material (e.g., cast iron, ductile iron) fitted with end caps (B75204) and ports for sampling and flow control.
-
Recirculating pump
-
Flow meter
-
Water reservoir with the test water
-
This compound stock solution
-
DPD colorimetric analysis equipment
Procedure:
-
Harvest a section of pipe from a water distribution system or use a new pipe coupon.[9]
-
Assemble the Pipe Section Reactor, connecting it to a reservoir and a recirculating pump.
-
Fill the system with the test water and spike it with the desired initial concentration of this compound.
-
Start the pump and adjust the flow rate to the desired velocity using the flow meter.
-
Collect water samples from the PSR at regular time intervals.
-
Immediately analyze the samples for residual this compound concentration using the DPD method.
-
Simultaneously run a parallel batch decay test with the same water to measure the bulk decay rate.
-
The difference between the decay rate observed in the PSR and the bulk decay rate represents the decay due to pipe wall reactions.
-
Model the data to determine the wall decay coefficient.
Visualizing this compound Decay Pathways and Experimental Workflow
To better understand the complex processes involved in this compound decay and its study, the following diagrams are provided.
Caption: Major pathways of this compound formation and decay in water systems.
Caption: Workflow for the validation of a kinetic model for this compound decay.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Locally enhanced mixed-order model for this compound decay in drinking water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-laboratory Comparison of Chloramine Measurement Techniques
For Immediate Release
This guide provides a comprehensive comparison of common analytical techniques for the measurement of chloramine in water samples. Designed for researchers, scientists, and drug development professionals, this document outlines the performance, experimental protocols, and underlying principles of key methodologies to aid in the selection of the most appropriate technique for specific research needs.
Executive Summary
Accurate measurement of this compound, a common disinfectant in water treatment, is crucial for ensuring water quality and safety. This guide delves into the most prevalent methods for this compound analysis: N,N-diethyl-p-phenylenediamine (DPD) colorimetric methods, amperometric titration, the indophenol (B113434) method, and ion chromatography. Each technique presents a unique set of advantages and limitations in terms of accuracy, precision, specificity, and susceptibility to interferences. While a comprehensive inter-laboratory study with directly comparable quantitative data across all methods was not identified in the public domain, this guide synthesizes available performance characteristics and detailed experimental protocols to facilitate an informed comparison.
Data Presentation: Comparison of this compound Measurement Techniques
The following tables summarize the key performance characteristics of the most common this compound measurement techniques based on a comprehensive review of available literature.
Table 1: General Performance Characteristics
| Feature | DPD Colorimetric | Amperometric Titration | Indophenol Method | Ion Chromatography |
| Principle | Colorimetric reaction | Electrochemical titration | Colorimetric reaction | Chromatographic separation |
| Measures | Total Chlorine, Free Chlorine (Combined Chlorine by difference)[] | Free and Combined Chlorine species sequentially | Monothis compound specifically[2] | Speciation of inorganic chloramines and other ions[3] |
| Speed | Rapid, suitable for field testing[4] | More time-consuming than DPD[3] | Relatively rapid | Longer analysis time per sample[3] |
| Cost | Cost-effective[3] | Higher initial equipment cost[5] | Reagent-based cost | High initial equipment cost[3] |
| Operator Skill | Relatively simple[5] | Requires greater operator skill[5][6] | Moderate | Requires skilled personnel[3] |
Table 2: Analytical Performance and Interferences
| Parameter | DPD Colorimetric | Amperometric Titration | Indophenol Method | Ion Chromatography |
| Accuracy | Good, but prone to interferences[4] | High accuracy, considered a standard method[3][5] | Accurate for monothis compound[2] | High accuracy and specificity[3] |
| Precision | Good | High precision[3] | Good | High precision |
| Limit of Detection | Low mg/L range | Can measure low concentrations[3] | Low mg/L range | High sensitivity, can detect trace levels[3] |
| Common Interferences | Other oxidants (manganese, chromium), organic chloramines, turbidity, color[5][7] | Other oxidants, copper and silver ions can poison the electrode[6] | Less interference from other oxidants and organic chloramines compared to DPD[8] | Minimal interference from other substances[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard methods and published literature.
DPD Colorimetric Method for Total Chlorine
This method is widely used for determining total chlorine (including chloramines) in water samples.[]
Principle: N,N-diethyl-p-phenylenediamine (DPD) reacts with chlorine and chloramines in the presence of potassium iodide to produce a magenta color. The intensity of the color is proportional to the total chlorine concentration and is measured using a spectrophotometer or colorimeter.
Apparatus:
-
Spectrophotometer or filter photometer with a light path of 1 cm or longer, capable of measuring absorbance at 515 nm.
-
Glassware (flasks, pipettes, sample cells/cuvettes).
Reagents:
-
Phosphate (B84403) buffer solution.
-
DPD indicator reagent.
-
Potassium iodide (KI), reagent grade.
-
Chlorine-demand-free water.
Procedure:
-
Sample Collection: Collect water samples in clean, glass-stoppered bottles. Analyze samples as soon as possible after collection.
-
Instrument Zero: Fill a clean sample cell with the water sample and place it in the photometer. Zero the instrument.
-
Reagent Addition: To a separate 10 mL of the water sample, add the contents of one DPD Total Chlorine Reagent powder pillow (or the appropriate volume of liquid reagent).
-
Mixing: Cap the sample cell and invert several times to mix and dissolve the reagent.
-
Reaction Time: Allow the sample to react for at least three minutes but no more than six minutes. A pink to magenta color will develop if total chlorine is present.
-
Measurement: Place the sample cell containing the reacted sample into the photometer.
-
Reading: Record the concentration reading in mg/L.
Amperometric Titration for Total Chlorine
Amperometric titration is a standard method for the determination of chlorine residuals and is often used as a reference method.[5]
Principle: This method involves the titration of chlorine with a standard reducing agent, typically phenylarsine (B13959437) oxide (PAO), at a specific pH. The endpoint of the titration is detected by a change in the electric current flowing between two electrodes immersed in the sample.
Apparatus:
-
Amperometric titrator with a dual platinum electrode assembly.
-
Buret.
-
Glassware (beakers, pipettes).
Reagents:
-
Phosphate buffer solution (pH 7).
-
Potassium iodide (KI) solution.
-
Standard phenylarsine oxide (PAO) titrant (0.00564 N).
-
Acetate (B1210297) buffer solution (pH 4).
Procedure:
-
Sample Preparation: Place a 200 mL water sample in a titration beaker.
-
Free Chlorine Titration (if desired): Add 1 mL of pH 7 phosphate buffer. Titrate with standard PAO solution to the amperometric endpoint.
-
Total Chlorine Titration: To the same sample (or a new one), add 1 mL of pH 4 acetate buffer and 1 mL of KI solution.
-
Titration: Titrate with standard PAO solution. The titrator will indicate the endpoint when the current ceases to change upon addition of the titrant.
-
Calculation: The volume of PAO titrant used is proportional to the total chlorine concentration.
Indophenol Method for Monothis compound
This method is specific for the determination of monothis compound and is less subject to interferences than the DPD method.[2][8]
Principle: In the presence of a cyanoferrate catalyst, monothis compound reacts with a substituted phenol (B47542) to form a green-colored indophenol compound. The intensity of the green color is proportional to the monothis compound concentration.
Apparatus:
-
Spectrophotometer or filter photometer capable of measuring absorbance at 655 nm.
-
Glassware (sample cells, pipettes).
Reagents:
-
Monochlor F Reagent Powder Pillow (commercially available).
-
Deionized water.
Procedure:
-
Sample Collection: Collect samples in clean glass bottles and analyze immediately.
-
Blank Preparation: Fill a clean sample cell with 10 mL of deionized water. This will be used to zero the instrument.
-
Sample Preparation: Fill a separate clean sample cell with 10 mL of the water sample.
-
Reagent Addition: Add the contents of one Monochlor F Reagent Powder Pillow to the sample cell.
-
Mixing: Cap the cell and shake for approximately 20 seconds to dissolve the reagent. A green color will develop if monothis compound is present.
-
Reaction Time: Allow the sample to react for a specified time based on the sample temperature (typically 5 minutes at 20°C).
-
Zero Instrument: Place the blank sample cell into the photometer and zero the instrument.
-
Measurement: Place the prepared sample cell into the instrument and read the monothis compound concentration in mg/L.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and chemical principles discussed in this guide.
Caption: Workflow for the DPD Colorimetric Method for Total Chlorine Measurement.
References
- 2. ifatest.eu [ifatest.eu]
- 3. Guidelines for the statistical analysis of a collaborative study of a laboratory method for testing disinfectant product performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fapas.com [fapas.com]
- 5. dec.vermont.gov [dec.vermont.gov]
- 6. sfwmd.gov [sfwmd.gov]
- 7. gov.nl.ca [gov.nl.ca]
- 8. umweltbundesamt.at [umweltbundesamt.at]
Unraveling Bacterial Defenses: A Comparative Genomic Guide to Chloramine-Sensitive and Resistant Bacteria
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of bacterial resistance to disinfectants like chloramine is paramount. This guide provides a comparative analysis of this compound-sensitive and resistant bacteria, delving into the genomic, transcriptomic, and proteomic differences that confer this survival advantage. We present key experimental data in a structured format, offer detailed methodologies for critical experiments, and visualize complex biological pathways and workflows to facilitate a deeper understanding of these resistance mechanisms.
Executive Summary
This compound is a widely used disinfectant in water treatment systems. However, the emergence of this compound-resistant bacteria poses a significant challenge to public health. This guide synthesizes current research to illuminate the genetic and molecular mechanisms that differentiate resistant bacteria from their sensitive counterparts. Key findings indicate that resistance is not conferred by a single gene but rather a multifactorial response involving changes in cell envelope structure, enhanced efflux pump activity, altered metabolic pathways, and robust oxidative stress responses. This guide will explore these mechanisms in detail, providing a foundation for the development of novel strategies to combat disinfectant resistance.
Data Presentation: Genomic and Proteomic Distinctions
The following tables summarize the key quantitative and qualitative differences observed between this compound-resistant and -sensitive bacteria based on comparative genomic, transcriptomic, and proteomic studies.
Table 1: Key Genes and Gene Ontology (GO) Terms Associated with this compound Resistance
| Gene/Protein/GO Term | Function | Observation in Resistant Strains | Bacterial Species Example |
| Efflux Pumps (e.g., mexCD-oprJ, smvA) | Expulsion of toxic compounds | Upregulation of gene expression and protein abundance.[1] | Pseudomonas aeruginosa, Klebsiella pneumoniae |
| Cell Envelope & Lipopolysaccharide (LPS) Biosynthesis | Maintenance of cell integrity, barrier function | Upregulation of proteins involved in LPS assembly and outer membrane biogenesis.[1] | Pseudomonas aeruginosa |
| Redox & Oxidoreductase Response | Management of oxidative stress | Enriched functional gene category in transcriptomic studies.[2] | Escherichia coli |
| Glutaminyl-tRNA Biosynthesis (glnS) | Aminoacyl-tRNA synthesis for protein translation | Increased relative abundance of the glnS gene and related orthologs. | Various chlorine-resistant bacteria in drinking water |
| Chaperone Proteins | Protein folding and repair | Elevated expression levels of chaperone-associated proteins.[1] | Pseudomonas aeruginosa |
| Iron and Sulfur Transport Metabolism | Acquisition and metabolism of essential elements | Differentially expressed gene sets identified in transcriptomic analyses.[2] | Escherichia coli |
Table 2: Comparative Proteomic Signatures of this compound Resistance
| Protein Family/Category | Role in Resistance | Quantitative Change in Resistant Strains |
| Outer Membrane Proteins | Altered permeability and structural integrity | Significant changes in abundance. |
| Efflux Pump Components | Active removal of this compound and its byproducts | Increased expression. |
| Chaperones and Heat Shock Proteins | Protection and refolding of damaged proteins | Upregulation. |
| Flagellar Proteins | Motility and biofilm formation | Altered expression levels.[1] |
| Metabolic Enzymes | Adaptation of cellular metabolism to stress | Differential expression. |
| Antioxidant Enzymes | Detoxification of reactive oxygen species | Increased expression, particularly under starvation conditions. |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key experiments cited in the comparative analysis.
Determination of Minimum Inhibitory Concentration (MIC) for this compound
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
This compound stock solution (freshly prepared)
-
Sterile saline solution (0.85% NaCl)
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the test bacterium in MHB overnight at the optimal temperature.
-
Dilute the overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized inoculum 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected susceptibility.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (MHB with inoculum, no this compound) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).
-
Comparative Transcriptomics using RNA-Seq
This protocol provides a general workflow for comparing the gene expression profiles of this compound-sensitive and resistant bacteria.
Workflow:
-
Bacterial Culture and Treatment:
-
Grow cultures of both this compound-sensitive and resistant bacterial strains to mid-logarithmic phase.
-
Expose a subset of each culture to a sub-lethal concentration of this compound for a defined period. Include untreated controls for both strains.
-
-
RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Immediately stabilize the RNA using a commercial RNA stabilization solution or by flash-freezing in liquid nitrogen.
-
Extract total RNA using a commercially available RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples using a rRNA removal kit.
-
Construct sequencing libraries from the rRNA-depleted RNA using a stranded RNA library preparation kit.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterium using a splice-aware aligner like HISAT2 or STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated between resistant and sensitive strains, and between treated and untreated conditions, using packages like DESeq2 or edgeR.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological functions and pathways.
-
Comparative Proteomics using Mass Spectrometry
This protocol outlines a typical bottom-up proteomics workflow to compare the protein profiles of this compound-sensitive and resistant bacteria.
Workflow:
-
Protein Extraction:
-
Grow and treat bacterial cultures as described for the RNA-Seq experiment.
-
Harvest cells and lyse them using mechanical methods (e.g., bead beating, sonication) in a lysis buffer containing protease inhibitors.
-
Quantify the protein concentration in the lysates using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the proteins with a reducing agent (e.g., DTT).
-
Alkylate the cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Peptide Cleanup and Fractionation:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants.
-
For complex samples, peptides can be fractionated using techniques like high-pH reversed-phase liquid chromatography to increase the number of identified proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Peptides are separated by reversed-phase chromatography and then ionized and analyzed in the mass spectrometer.
-
-
Data Analysis:
-
Peptide and Protein Identification: Search the generated MS/MS spectra against a protein sequence database of the bacterium using a search engine like MaxQuant, SEQUEST, or Mascot.
-
Protein Quantification: Perform label-free quantification (LFQ) or use isobaric labeling (e.g., TMT, iTRAQ) to determine the relative abundance of proteins between samples.
-
Differential Protein Abundance Analysis: Identify proteins that are significantly different in abundance between the experimental groups.
-
Functional Analysis: Perform functional enrichment analysis on the differentially abundant proteins to identify affected biological pathways.
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the comparative genomics of this compound resistance.
Caption: Key bacterial resistance mechanisms against this compound stress.
Caption: A typical workflow for comparative genomics of bacteria.
Caption: A simplified signaling pathway for oxidative stress response.
References
Comparative Analysis of Material Degradation: Chloramine vs. Chlorine Disinfection
For Researchers, Scientists, and Drug Development Professionals: An Evidence-Based Guide
The selection of a disinfectant for water purification systems is a critical decision that extends beyond antimicrobial efficacy to the long-term integrity of the infrastructure. Both chlorine and chloramine are widely used for this purpose, but their distinct chemical properties lead to different interactions with materials commonly found in laboratory and industrial settings. This guide provides a detailed comparison of their effects on various materials, supported by experimental data, to inform material selection and maintenance protocols.
Executive Summary: Key Differences in Material Degradation
While chlorine is a more potent oxidizing agent, this compound's greater persistence in water distribution systems can lead to prolonged material contact and unique degradation pathways.[1] Generally, this compound is observed to be more aggressive towards certain elastomers and can cause different corrosion patterns in metallic pipes (B44673) compared to chlorine.
Quantitative Data Summary
The following tables summarize the observed effects of chlorine and this compound on various materials based on experimental studies.
Table 1: Effects on Metallic Pipes and Components
| Material | Disinfectant | Observed Effects | Key Findings & Citations |
| Copper & Copper Alloys | Chlorine | Forms a relatively stable oxide layer. Can contribute to corrosion, forming compounds like copper chloride.[2][3] | Less aggressive than this compound in causing pinhole leaks.[4] |
| This compound | Associated with increased incidence of pinhole leaks.[4][5] Can cause leaching of copper into the water supply.[6] Forms less stable oxide scales (e.g., copper (II) oxide).[1] | The combination of ammonia (B1221849) and chlorine in chloramines alters the chemical structure of copper.[6] | |
| Iron & Steel | Chlorine | A strong oxidant that can lead to corrosion.[1][2] | Iron is significantly affected by the addition of free chlorine, which increases pipe corrosion rates.[7] |
| This compound | Can lead to the formation of less stable iron oxides (e.g., iron (II) oxide) and hydroxides, which have higher solubility and may increase metal dissolution.[1] Can contribute to nitrification, which lowers pH and increases corrosion.[1] | In chloraminated pipes, manganese (II) oxidation was nearly absent, unlike in chlorinated pipes.[8] | |
| Lead | This compound | Can alter water chemistry, leading to the leaching of lead from pipes and solder.[5][6] | The scale developed during this compound disinfection has a higher solubility, potentially leading to higher dissolution of metal oxides.[1] |
Table 2: Effects on Elastomers and Rubber Components
| Material | Disinfectant | Observed Effects | Key Findings & Citations |
| General Elastomers (Natural Rubber, Neoprene, Nitrile, SBR) | Chlorine | Causes degradation, but generally to a lesser extent than this compound in prolonged exposure scenarios.[2][9] | Chlorine causes rubber to dry out, crack, and degrade.[9] |
| This compound | Accelerates the degradation of many common elastomers, causing them to lose elasticity, become brittle, and crack.[2][10][11] Leads to greater swelling and loss of hardness compared to chlorine.[1] | Many utilities observed premature failure of elastomeric components after switching from chlorine to this compound.[1] | |
| EPDM (Ethylene Propylene Diene Monomer) | This compound | Peroxide-cured EPDM shows good resistance to chloramines and is a moderately more expensive alternative to sulfur-cured EPDM.[10] | EPDM-P performed significantly better than other elastomers when exposed to chloramines.[1] |
Table 3: Effects on Plastics and Polymers
| Material | Disinfectant | Observed Effects | Key Findings & Citations |
| Polyethylene (PE, HDPE, PEX) | Chlorine | Can cause degradation after the depletion of antioxidants in the polymer.[12][13] Leads to chain scission, increased crystallinity, and surface cracking.[12][13] | Chlorine in potable water can accelerate the brittle oxidative failure of PEX pipe material.[13] |
| This compound | Can also cause degradation of plastic pipes and fittings.[6][10] | The effects are system-dependent and can be influenced by temperature and pH.[1] | |
| Polyvinyl Chloride (PVC) | Chlorine | Considered to have stable behavior when in contact with chlorine solutions.[14][15] | |
| Polypropylene (PP) | Chlorine | Susceptible to oxidation.[13] | |
| Chlorinated Polyvinyl Chloride (CPVC) | Chlorine/Chloramine | Generally resistant to degradation from chlorinated water.[16] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are summaries of standard experimental protocols used to evaluate material degradation by disinfectants.
ASTM D6284: Standard Test Method for Rubber Property—Effects of Aqueous Solutions with Available Chlorine and this compound
This method is designed to evaluate the ability of rubber materials to withstand the effects of aqueous chlorine and this compound solutions.[10][13]
-
Objective: To provide a relative indication of a material's susceptibility to chlorine or this compound.[12][13]
-
Procedure:
-
Solution Preparation: A 50 ppm monothis compound solution is typically prepared.[10]
-
Sample Immersion: Material samples are fully immersed in the prepared aqueous solution.
-
Temperature: Testing is often conducted at an elevated temperature, such as 70°C, to accelerate degradation.[12][13]
-
Solution Refreshment: The test solution is changed daily to maintain a constant disinfectant concentration.[12][13]
-
Duration: Immersion can last for several weeks (e.g., 3 to 6 weeks).[10]
-
Property Measurement: Material properties such as hardness, mass, volume, and tensile strength are measured before and after exposure to assess changes.[10]
-
Accelerated Aging of Polymers in Chlorinated Water (General Protocol)
This type of protocol is used to estimate the long-term performance of plastic piping materials.[12][13]
-
Objective: To determine the extrapolated test lifetime of a polymer under end-use conditions.[13]
-
Procedure:
-
System Setup: End-use products, like pipes, are tested under pressure in a flowing system.[12][13] This ensures a constant and controlled level of the disinfectant.[12]
-
Aggressive Conditions: Samples are exposed to "worst-case" water quality conditions, which may include elevated temperatures, specific pH levels, and high disinfectant concentrations.[12][13]
-
Multi-Variable Testing: Tests are conducted at multiple temperatures and pressures.[12][13]
-
Data Analysis: Multiple linear regression is used to fit the experimental data to a Rate Process Model.[12][13]
-
Analysis of Degradation: After exposure, the polymer is analyzed for changes in antioxidant levels, crystalline content, molecular weight distribution, and surface morphology (e.g., cracking).[12][13]
-
Mechanisms and Pathways of Degradation
The following diagrams illustrate the general workflow for evaluating material degradation and the chemical pathways involved.
References
- 1. usbr.gov [usbr.gov]
- 2. expresssewer.com [expresssewer.com]
- 3. How Chlorinated Water Can Damage Pipes & Hot Water Cylinders — A Homeowner’s Guide | The Cylinder Guy [cylinderguy.co.nz]
- 4. pmmag.com [pmmag.com]
- 5. springwellwater.com [springwellwater.com]
- 6. Chloramines Clean Your Water, But Hurt Plumbing - Mother [callmother.com]
- 7. oarjpublication.com [oarjpublication.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How Chlorine Quietly Ruins Your Plumbing - Mother [callmother.com]
- 10. satoriseal.com [satoriseal.com]
- 11. heyward.net [heyward.net]
- 12. scirp.org [scirp.org]
- 13. Degradation of Polymer & Elastomer Exposed to Chlorinated Water—A Review [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. Studying the Degradation of Three Polymers under Different Chlorine Concentrations and Exposure Times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. homesphere.com [homesphere.com]
statistical comparison of chloramine and hypochlorite in cell viability assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular research and disinfectant efficacy testing, understanding the cytotoxic effects of antimicrobial agents is paramount. This guide provides a detailed statistical comparison of two commonly used chlorine-based disinfectants, chloramine and sodium hypochlorite (B82951), on cell viability. By examining experimental data and outlining key methodologies, we aim to equip researchers with the knowledge to make informed decisions for their specific applications.
At a Glance: Comparative Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of this compound and sodium hypochlorite from various studies. It is important to note that direct comparisons of EC50/IC50 values across different studies can be challenging due to variations in cell lines, assay methods, and experimental conditions.
| Compound | Cell Line | Assay | EC50/IC50/TC50 | Source |
| Monothis compound | - | - | 3.2 µM (50% maximum effective concentration) | |
| Hypochlorous Acid | - | - | 6.5 µM (50% maximum effective concentration) | |
| Sodium Hypochlorite | Various human, monkey, and mouse cell lines | Multiple | 0.1 mM - 1 mM (TC50) | |
| Sodium Hypochlorite | Human Gingival Fibroblasts (HGF) | MTT | > 0.5% (for 60s exposure) | |
| Sodium Hypochlorite | Human Keratinocytes (HaCaT) | MTT | ~0.25% (for 60s exposure) | |
| This compound | HL-60 | Apoptosis Assay | More potent than hypochlorite |
Note: A direct statistical comparison of EC50/IC50 values from a single, comprehensive study across multiple cell lines was not available in the reviewed literature. The data presented is a compilation from various sources and should be interpreted with caution. One study indicated that water disinfected with hypochlorite was less cytotoxic but more genotoxic than water disinfected with this compound. Another study found that authentic chloramines induced apoptosis at lower concentrations than hypochlorite in HL-60 cells, suggesting this compound is more potent in inducing this specific cell death pathway.
Unraveling the Mechanisms: Signaling Pathways of Cell Death
This compound and hypochlorite induce cell death through distinct, yet sometimes overlapping, signaling pathways. The concentration of the disinfectant often dictates whether a cell undergoes programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
At lower concentrations, both this compound and hypochlorite can induce apoptosis. Hypochlorite has been shown to activate the intrinsic apoptotic pathway involving the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and the executioner caspase-3. Chloramines are also known to induce apoptosis, potentially through mechanisms that involve mitochondrial damage.
Higher concentrations of hypochlorite are more likely to lead
A Comparative Guide to Chloramine and Novel Disinfection Technologies in Water Treatment
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Performance and Byproduct Formation
The landscape of water disinfection is evolving, with novel technologies emerging as potential alternatives to traditional methods like chloramination. This guide provides a comprehensive comparison of chloramine's performance against innovative disinfection strategies, including photocatalysis, plasma-based systems, and electrochemical methods. The following sections present a detailed analysis of their microbial inactivation efficacy, the formation of disinfection byproducts (DBPs), and the experimental protocols used for their evaluation, supported by quantitative data.
Performance Comparison: Microbial Inactivation Efficiency
The effectiveness of a disinfectant is paramount. This section compares the microbial inactivation performance of this compound with several novel technologies. The data is presented to facilitate a clear comparison of their efficacy against common waterborne pathogens.
Table 1: Comparative Disinfection Efficacy (Log Inactivation)
| Disinfection Technology | Target Microorganism | Concentration/Dose | Contact Time | Log Inactivation | Reference |
| This compound | E. coli | 1 mg/L | 60 min | >4 | [1] |
| Bacillus subtilis spores | 1 mg/L as Cl2 | ~112 min (for 2-log) | 2 | [2] | |
| Photocatalysis (TiO₂) | E. coli | 1.0 g/L TiO₂ | 120 min | 2.25 | [3] |
| MS-2 Phage | 1.0 g/L TiO₂ | 120 min | 0.95 | [3] | |
| Plasma (Dielectric Barrier Discharge) | E. coli | 3.5 kV, 5.5 kHz | 60-120 min | Not specified (pH < 2) | [4] |
| Electrochemical (Mixed Oxidants) | E. coli | Not specified | 5-20 sec | 3 | [2] |
| Bacillus subtilis spores | Not specified | Not specified | >3 times more effective than chlorination | [2] |
Note: The experimental conditions for each study vary, and direct comparison should be made with caution. The data presented is for illustrative purposes based on available literature.
Formation of Disinfection Byproducts (DBPs)
A critical consideration in the selection of a disinfection technology is its potential to form harmful disinfection byproducts (DBPs). Chloramination is known to produce lower levels of trihalomethanes (THMs) and haloacetic acids (HAAs) compared to chlorination, but it can be a precursor to N-nitrosodimethylamine (NDMA)[5][6][7][8]. The DBP formation profiles of novel technologies are an active area of research.
Table 2: Comparative Disinfection Byproduct (DBP) Formation Potential
| Disinfection Technology | Key DBPs of Concern | Notes | Reference |
| This compound | N-nitrosodimethylamine (NDMA), Iodo-DBPs (in presence of iodide) | Generally lower THMs and HAAs than free chlorine. NDMA formation is a significant concern and is influenced by precursor compounds and water chemistry.[5][6][7][8][9][10] | |
| Photocatalysis (TiO₂) | Bromate (in presence of bromide), other transformation products | The formation of DBPs is generally considered to be low, but intermediates and transformation products of organic pollutants can be formed. | |
| Plasma (Dielectric Barrier Discharge) | Nitrate, Nitrite, Hydrogen Peroxide | The primary byproducts are reactive oxygen and nitrogen species. The formation of halogenated DBPs is generally not a primary concern unless halides are present in the source water. | [4] |
| Electrochemical | Halogenated DBPs (if halides are present), Perchlorate, Chlorate | DBP formation is highly dependent on the electrode material, applied voltage, and source water composition. Boron-doped diamond (BDD) anodes can generate hydroxyl radicals with a lower potential for halogenated DBP formation compared to other electrode materials. | [2] |
Microbial Inactivation Mechanisms
Understanding the mechanisms by which different technologies inactivate microorganisms is crucial for optimizing their application and addressing potential challenges.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the microbial inactivation pathways for this compound and selected novel disinfection technologies, as well as a typical experimental workflow for evaluating disinfection efficacy.
References
- 1. usbr.gov [usbr.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different Inactivation Behaviors of MS-2 Phage and Escherichia coli in TiO2 Photocatalytic Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the disinfection by-product formation potential of treated waters exposed to chlorine and monothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of N-nitrosodimethylamine formation mechanisms from dimethylamine during chloramination and ozonation: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of disinfection byproduct formation from chlorine and alternative disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of dilution models for predicting chloramine concentrations in effluent
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of chloramine concentrations in discharged effluent is crucial for environmental risk assessment and regulatory compliance. Dilution models are essential tools for this purpose, providing estimates of downstream concentrations based on effluent characteristics and receiving water conditions. This guide offers a comparative overview of commonly used dilution models, supported by available validation information and detailed experimental protocols for model verification.
Model Performance Comparison
Table 1: Summary of CORMIX Validation Studies
| Effluent Type | Tracer/Parameter Used | Validation Finding | Citation |
| Paper Mill Discharge | Dye Tracer | Model predictions compared well with field data. | [1] |
| Mine Drainage | Dye Tracer | Relatively good agreement between model predictions and field dye study data. | [1] |
| Cooling Water Discharge | Temperature | Very good quantitative agreement between predictions and field data when inputs are well-defined. | [1] |
| Wastewater Treatment Plant | Dye Tracer | Good agreement in model predictions of initial dilution with data from 12 separate outfall dye studies. | [1] |
Table 2: Summary of Visual Plumes Validation Information
| Effluent Type | Tracer/Parameter Used | Validation Finding | Citation |
| General Wastewater Effluent | Dye Tracer | The model system has been subjected to extensive verification, with some models within the suite dating back to earlier validated versions. | [2] |
| Coastal Wastewater Effluent | Not Specified | The EPA's Visual PLUMES is a preferred model system for some regulatory bodies. | [3] |
It is important to note that the performance of any dilution model is highly dependent on the quality of the input data, including effluent flow rate, this compound concentration, receiving water body characteristics (e.g., current velocity, depth, and stratification), and the outfall configuration.
Experimental Protocols
Validating dilution models requires robust field data. The following sections detail the methodologies for conducting tracer studies to measure physical dilution and for the analysis of this compound concentrations in water samples.
Tracer Dilution Studies
Tracer studies are the most common method for validating the physical mixing predictions of a dilution model.[4][5] A conservative tracer, such as a fluorescent dye (e.g., Rhodamine WT) or a salt, is injected into the effluent at a known and constant rate.[4] Water samples are then collected at various points downstream from the outfall, and the concentration of the tracer is measured. The dilution factor at each sampling point can then be calculated and compared to the model's predictions.
Key Steps in a Tracer Study:
-
Tracer Selection: Choose a tracer that is conservative (does not decay or react in the receiving water), has low background concentrations, and can be accurately measured at low concentrations.[5]
-
Injection: Inject the tracer into the effluent stream at a constant and well-monitored rate. The injection point should be located far enough upstream of the discharge point to ensure complete mixing of the tracer within the effluent.
-
Sampling: Collect water samples at multiple locations and depths in the receiving water body. The sampling grid should be designed to capture the plume's centerline and lateral spread at various distances from the outfall.
-
Analysis: Analyze the collected samples for the tracer concentration using appropriate instrumentation (e.g., a fluorometer for fluorescent dyes).
-
Data Comparison: Compare the measured dilution factors with the predictions from the dilution model.
This compound Concentration Measurement
Accurate measurement of this compound concentrations in the effluent and receiving water is essential for model validation. Two standard methods are commonly used:
-
DPD Colorimetric Method: This is a widely used and relatively simple method for determining chlorine and this compound concentrations.[6][7]
-
Principle: N,N-diethyl-p-phenylenediamine (DPD) reacts with chlorine and chloramines to produce a pink color. The intensity of the color, which is proportional to the total chlorine concentration, is measured using a colorimeter or spectrophotometer.[8]
-
Procedure for Total Chlorine (including Chloramines):
-
Collect a water sample.
-
Add a DPD reagent powder pillow or a combined reagent solution containing DPD and potassium iodide to the sample. The potassium iodide catalyzes the reaction with chloramines.
-
Allow for a specific reaction time (typically 3-6 minutes).[7]
-
Measure the absorbance of the solution at a wavelength of 515-540 nm using a calibrated spectrophotometer.[9]
-
Determine the concentration from a calibration curve prepared using standards of known chlorine concentration.
-
-
-
Amperometric Titration: This method is more precise than the DPD colorimetric method and is often used as a reference method.[10]
-
Principle: The sample is titrated with a standard reducing agent, typically phenylarsine (B13959437) oxide (PAO). An electrode system measures the electric current in the solution. The endpoint of the titration, where all the this compound has been reduced, is indicated by a change in the current.[11]
-
Procedure for Total Chlorine (including Chloramines):
-
Add potassium iodide and an acetate (B1210297) buffer to the sample to convert chloramines to iodine.
-
Titrate the sample with a standardized PAO solution.
-
The endpoint is detected by a sharp change in the current reading of the amperometric titrator.
-
The concentration of total chlorine is calculated based on the volume of PAO titrant used.
-
-
Visualizing the Validation Workflow
The process of validating a dilution model can be visualized as a systematic workflow. The following diagram, generated using the DOT language, illustrates the key steps involved.
References
- 1. CORMIX Mixing Zone Model: CORMIX Model Validations [cormix.info]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Old River Discharge Field Tracer Study and Dilution Analysis | Flow Science Incorporated [flowscience.com]
- 5. Conduct effluent plume delineation - National Environmental Effects Monitoring Office [ec.gc.ca]
- 6. NEMI Method Summary - 4500-Cl G [nemi.gov]
- 7. dec.vermont.gov [dec.vermont.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gfredlee.com [gfredlee.com]
A Comparative Analysis of Taste and Odor Compounds in Drinking Water: Chlorination vs. Chloramination
An Objective Guide for Researchers and Water Quality Professionals
The disinfection of drinking water is a cornerstone of public health, with chlorination and chloramination standing as the two most prevalent methods. While both are effective at inactivating pathogens, they produce distinct chemical fingerprints that significantly impact the aesthetic quality of water, particularly its taste and odor. This guide provides a comprehensive comparison of the taste and odor compounds generated by each method, supported by quantitative data and detailed experimental protocols for their analysis.
Executive Summary
Chlorination, the traditional method of disinfection, is known for producing a distinct "chlorine" taste and odor. It also leads to the formation of regulated disinfection byproducts (DBPs) such as trihalomethanes (THMs) and haloacetic acids (HAAs), which can contribute to off-flavors. Chloramination, the use of chlorine and ammonia, generally results in a milder taste and odor profile and forms significantly lower levels of THMs and HAAs. However, chloramination can produce its own set of taste and odor challenges, primarily related to the formation of dichloramine and trithis compound if the process is not carefully controlled. A critical concern with chloramination is the potential formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, which is not typically associated with chlorination.
Comparative Analysis of Taste and Odor Profiles
Chlorination:
The most common consumer complaint associated with chlorinated water is a chemical or "bleach-like" taste and odor.[1] This is attributed to the free chlorine residual maintained in the distribution system. The average person can typically taste or smell free chlorine at concentrations between 0.5 and 1 mg/L.[2] Beyond the chlorine residual itself, the reaction of chlorine with natural organic matter (NOM) in the source water can generate a variety of odorous DBPs. For instance, the reaction of chlorine with phenols, which can be present in surface waters, can produce chlorophenols, compounds with very low taste and odor thresholds.[3]
Chloramination:
In general, chloraminated water has a less noticeable taste and odor compared to chlorinated water.[4] The primary disinfectant, monothis compound, has a higher taste and odor threshold than free chlorine.[2] However, improper control of the chloramination process, specifically the chlorine-to-ammonia ratio and pH, can lead to the formation of dithis compound and trithis compound. Dithis compound is reported to have a taste and odor threshold of 0.13 mg/L and 0.15 mg/L, respectively.[5] Trithis compound has a very strong, unpleasant "geranium-like" or "swimming pool" odor with a threshold as low as 0.02 mg/L.[6][7][8]
Quantitative Comparison of Key Compounds
The following tables summarize the typical concentrations and sensory thresholds of key taste and odor-related compounds associated with chlorination and chloramination.
| Compound | Disinfection Method | Typical Concentration Range in Finished Water | Odor Threshold | Taste Threshold | Common Descriptor |
| Free Chlorine | Chlorination | 0.2 - 2.0 mg/L | ~0.5 - 1.0 mg/L[2] | ~0.5 - 1.0 mg/L[2] | Chlorine, Bleach-like |
| Monothis compound | Chloramination | 1.0 - 4.0 mg/L | 0.65 mg/L[5] | 0.48 mg/L[5] | Mild, Chemical |
| Dithis compound | Chloramination | Variable, typically low with process control | 0.15 mg/L[5][9] | 0.13 mg/L[5][9] | Chlorinous |
| Trithis compound | Chloramination | Variable, typically low with process control | 0.02 mg/L[6][8][9] | Not well established | Geranium-like, Swimming pool |
| Total Trihalomethanes (TTHMs) | Both | Chlorination: Higher, Chloramination: Lower | Variable | Variable | Varies with specific THM |
| Total Haloacetic Acids (HAAs) | Both | Chlorination: Higher, Chloramination: Lower | Generally no significant odor | Sour, astringent at high concentrations | Varies with specific HAA |
| N-Nitrosodimethylamine (NDMA) | Chloramination | ng/L range | Not applicable | Not applicable | Not applicable |
| Geosmin / 2-MIB | Both (Source water derived) | ng/L range | ~4-10 ng/L | ~10-20 ng/L | Earthy, Musty |
Comparative Formation of Regulated Disinfection Byproducts
Studies consistently demonstrate that chloramination produces significantly lower concentrations of regulated DBPs, namely trihalomethanes (THMs) and haloacetic acids (HAAs), compared to chlorination.
| Disinfection Byproduct Class | Chlorination vs. Chloramination | Reported Reduction with Chloramination |
| Total Trihalomethanes (TTHMs) | Chloramination forms significantly less TTHMs than chlorination.[3] | 4-fold reduction in some cases.[10] |
| Total Haloacetic Acids (HAAs) | Chloramination forms significantly less HAAs than chlorination.[10] | 4.8 to 8.7-fold reduction in some cases.[10] |
Experimental Protocols
Sensory Analysis: Flavor Profile Analysis (FPA)
Flavor Profile Analysis is a standardized method (Standard Methods 2170) for the sensory evaluation of drinking water by a trained panel.[11][12]
Objective: To identify and quantify the specific taste and odor attributes of a water sample.
Procedure:
-
Panelist Training: A panel of 4-6 individuals is trained to recognize and scale the intensity of a wide range of taste and odor descriptors relevant to drinking water. This involves the use of reference standards of known chemical compounds.[13]
-
Sample Preparation: Water samples are presented to the panelists at controlled temperatures. Odor is typically evaluated at 45°C, and taste at 25°C.[12]
-
Individual Evaluation: Each panelist independently evaluates the sample, first for odor by sniffing the headspace of the sample container, and then for taste. They record the perceived descriptors and their intensity on a standardized scale.
-
Consensus Evaluation: The panel then discusses their individual findings to reach a consensus on the descriptors and their intensities for the sample.[11]
Chemical Analysis of Disinfection Byproducts
The quantitative analysis of DBPs is performed using established regulatory methods, such as those published by the U.S. Environmental Protection Agency (EPA).
Objective: To identify and quantify the concentrations of specific DBPs in a water sample.
Methodology (Example: EPA Method 551.1 for THMs and other DBPs):
-
Sample Collection and Preservation: Collect water samples in amber vials with minimal headspace. The samples are typically preserved with a reducing agent like sodium thiosulfate (B1220275) to quench any residual disinfectant and are acidified.
-
Extraction: A 50 mL aliquot of the water sample is extracted with a small volume of an organic solvent such as methyl tert-butyl ether (MTBE) or pentane (B18724) using liquid-liquid extraction.
-
Analysis: A small volume (e.g., 2 µL) of the extract is injected into a Gas Chromatograph (GC) equipped with a fused silica (B1680970) capillary column for separation of the target analytes.
-
Detection: An Electron Capture Detector (ECD) is commonly used for the sensitive detection of halogenated organic compounds like THMs.
-
Quantification: The concentration of each DBP is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.
Visualizing Formation Pathways and Experimental Workflows
Formation of Trihalomethanes (THMs) during Chlorination
Caption: Simplified pathway for the formation of Trihalomethanes (THMs) from the reaction of chlorine with Natural Organic Matter (NOM).
Formation of N-Nitrosodimethylamine (NDMA) during Chloramination
Caption: Key reaction steps in the formation of N-Nitrosodimethylamine (NDMA) from dithis compound and an amine precursor.[14][15]
Experimental Workflow for Flavor Profile Analysis (FPA)
Caption: A typical workflow for conducting Flavor Profile Analysis (FPA) of a drinking water sample.
References
- 1. ciwem.org [ciwem.org]
- 2. wqa.org [wqa.org]
- 3. apecwater.com [apecwater.com]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Chloramines - Canada.ca [canada.ca]
- 6. This compound - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acceptability aspects: Taste, odour and appearance - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. wqa.org [wqa.org]
- 9. Chloramines in Drinking Water - Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]
- 10. researchgate.net [researchgate.net]
- 11. standardmethods.org [standardmethods.org]
- 12. researchgate.net [researchgate.net]
- 13. iwaponline.com [iwaponline.com]
- 14. Updated Reaction Pathway for Dithis compound Decomposition: Formation of Reactive Nitrogen Species and N-Nitrosodimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Chloramine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. Chloramine, a common disinfectant and reagent, requires specific disposal procedures to mitigate its potential hazards. This guide provides essential safety information, operational protocols, and disposal plans for the proper management of this compound waste in a laboratory setting.
Immediate Safety and Logistical Information
Before handling this compound solutions, it is crucial to be aware of the following safety and logistical considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential vapors.
-
Incompatible Materials: Keep this compound solutions away from strong acids, organic materials, and reducing agents, as this can lead to the formation of hazardous byproducts.
-
Spill Management: In the event of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb spills.
-
Waste Segregation: Always segregate this compound waste from other chemical waste streams to prevent unintended reactions.
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Quantitative Data for this compound Neutralization
The following table summarizes the quantitative parameters for common this compound neutralization methods suitable for a laboratory setting.
| Neutralizing Agent | Recommended Ratio (Agent:this compound) | Key Considerations |
| Ascorbic Acid (Vitamin C) | ~2.5 parts to 1 part chlorine by weight.[1][2] | The reaction is very fast.[1] May slightly lower the pH of the treated solution.[1][2] |
| Sodium Ascorbate | ~2.8 parts to 1 part chlorine by weight.[2] | pH neutral and is preferred for neutralizing high concentrations of this compound.[2] |
| Sodium Thiosulfate | 1.6 to 2.6 parts to 1 part chlorine, dosage can be pH-dependent.[3] | Neutralizes both chlorine and this compound; however, the reaction with this compound releases ammonia.[4][5][6] |
| Granular Activated Carbon (GAC) | Varies based on carbon type, particle size, flow rate, and contact time. | Effective for both chlorine and this compound removal.[7] Catalytic carbon is more efficient for this compound.[8] Requires a longer contact time for this compound compared to chlorine.[7] |
Experimental Protocols for this compound Neutralization
Below are detailed methodologies for the chemical neutralization of this compound waste on a laboratory scale.
Protocol 1: Neutralization using Ascorbic Acid or Sodium Ascorbate
This is the preferred method for many laboratory applications due to its rapid reaction and the relatively benign nature of the reagents and byproducts.
Materials:
-
This compound waste solution
-
Ascorbic acid or Sodium ascorbate
-
Stir plate and stir bar
-
Beaker or appropriate glass container
-
pH meter or pH strips
-
DPD (N,N-diethyl-p-phenylenediamine) test strips or a colorimeter for chlorine/chloramine testing
Procedure:
-
Quantify this compound: If the concentration of this compound in the waste solution is unknown, use DPD test strips or a colorimeter to get an approximate concentration.
-
Calculate Reagent Amount: Based on the estimated this compound concentration and the total volume of the waste solution, calculate the required amount of ascorbic acid or sodium ascorbate using the ratios provided in the table above. It is advisable to use a slight excess of the neutralizing agent to ensure complete reaction.
-
Neutralization:
-
Place the this compound waste solution in a beaker on a stir plate and add a stir bar.
-
Slowly add the calculated amount of ascorbic acid or sodium ascorbate to the solution while stirring.
-
Allow the mixture to stir for at least 10 minutes to ensure the reaction goes to completion. The reaction itself is nearly instantaneous.[9]
-
-
Verification:
-
Use DPD test strips or a colorimeter to confirm that the this compound concentration is at or below the desired disposal limit (typically non-detectable).
-
If using ascorbic acid, check the pH of the solution to ensure it is within the acceptable range for drain disposal (typically between 6.0 and 9.0, but confirm with local regulations).[8] Adjust with a suitable buffer if necessary. Sodium ascorbate will have a minimal effect on pH.[2]
-
-
Disposal: Once neutralization is confirmed and the pH is within the acceptable range, the solution can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[10]
Protocol 2: Neutralization using Sodium Thiosulfate
This method is also highly effective but requires consideration of the ammonia byproduct.
Materials:
-
This compound waste solution
-
Sodium thiosulfate
-
Stir plate and stir bar
-
Beaker or appropriate glass container
-
DPD test strips or a colorimeter
Procedure:
-
Quantify this compound: Determine the approximate concentration of this compound in the waste solution using DPD test strips or a colorimeter.
-
Calculate Reagent Amount: Calculate the required amount of sodium thiosulfate based on the this compound concentration and the volume of the waste, using the ratios in the data table.
-
Neutralization:
-
In a well-ventilated area or fume hood, place the this compound waste solution in a beaker with a stir bar on a stir plate.
-
Slowly add the calculated amount of sodium thiosulfate to the stirring solution.
-
Allow the solution to stir for at least 15-20 minutes.
-
-
Verification: Use DPD test strips or a colorimeter to confirm the absence of this compound.
-
Disposal: Due to the release of ammonia, consult your institution's Environmental Health and Safety (EHS) office for guidance on the final disposal of the treated solution. Drain disposal may not be appropriate depending on the final ammonia concentration and local regulations.
Protocol 3: Removal using Granular Activated Carbon (GAC)
This method is suitable for larger volumes or for setting up a continuous flow-through treatment system.
Materials:
-
This compound waste solution
-
Granular Activated Carbon (catalytic carbon is preferred for this compound)
-
Glass column with a stopcock
-
Glass wool
-
Collection vessel
-
DPD test strips or a colorimeter
Procedure:
-
Prepare GAC Column:
-
Place a small plug of glass wool at the bottom of the glass column.
-
Weigh the desired amount of GAC and add it to the column, tapping gently to pack it. The amount of GAC and the column dimensions will depend on the volume and concentration of the waste to be treated.
-
Slowly wet the GAC with deionized water to remove any fines and to ensure even flow.
-
-
Treatment:
-
Slowly pass the this compound waste solution through the GAC column. The flow rate should be slow enough to allow for sufficient contact time between the this compound and the carbon. A contact time of several minutes is often required for effective this compound removal.[7]
-
-
Monitoring and Verification:
-
Periodically collect samples of the effluent from the column and test for the presence of this compound using DPD test strips or a colorimeter.
-
Continue treatment until all the waste solution has passed through the column and the effluent consistently shows no detectable this compound.
-
-
Disposal of Treated Effluent: Once verified to be free of this compound, the treated water can typically be disposed of down the drain with copious amounts of water, pending pH confirmation and local regulations.
-
Disposal of GAC: The used GAC will have adsorbed this compound and other potential contaminants. It should be treated as solid hazardous waste. Contact your EHS office for proper disposal procedures for the spent carbon.
General Disposal Guidelines
For large quantities of concentrated this compound solutions or if on-site neutralization is not feasible, the following procedures should be followed:
-
Containerization: Store the this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings.
-
Storage: Keep the waste container in a designated and secure hazardous waste accumulation area, segregated from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal. Never dispose of untreated this compound waste down the drain or in the regular trash.[11]
References
- 1. quora.com [quora.com]
- 2. fs.usda.gov [fs.usda.gov]
- 3. Jonah's Aquarium Sodium Thiosulfate Crystals Instructions [jonahsaquarium.com]
- 4. thediyaquarium.com [thediyaquarium.com]
- 5. thcfarmer.com [thcfarmer.com]
- 6. koiorganisationinternational.org [koiorganisationinternational.org]
- 7. freedomwatersystems.com [freedomwatersystems.com]
- 8. Activated Carbon for this compound Removal - XMACC [allcarbontech.com]
- 9. h2oblogged.wordpress.com [h2oblogged.wordpress.com]
- 10. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Guide for Handling Chloramine-T
This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with Chloramine-T. Adherence to these guidelines is critical for ensuring personal safety and proper chemical management in the laboratory.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the hazards associated with this compound-T, which can include skin and eye irritation, respiratory sensitization, and the release of toxic chlorine gas upon contact with acids.
Table 1: Recommended Personal Protective Equipment for Handling this compound-T
| Exposure Route | Required PPE | Specifications and Standards |
| Eye/Face | Chemical safety goggles and a face shield. | Goggles must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles, especially when there is a splash hazard. |
| Skin | Chemical-resistant gloves and a lab coat or chemical-resistant suit. | Nitrile rubber gloves are recommended for handling this compound-T. For larger quantities or significant splash risk, a complete chemical-resistant suit may be necessary. |
| Respiratory | A NIOSH/MSHA approved respirator. | A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 or European Standard EN 149 is mandatory where ventilation is inadequate or dust is present. |
Respiratory Protection Plan
When handling this compound-T powder, which can become airborne, or when working with solutions in poorly ventilated areas, respiratory protection is mandatory.
Table 2: Respirator Selection for this compound-T
| Work Condition | Respirator Type | NIOSH Cartridge/Filter | Assigned Protection Factor (APF) |
| Handling solid powder | Air-Purifying Respirator (APR) | Particulate Filter (N95, R95, or P100) | 10 (Half-mask), 50 (Full-face) |
| Working with solutions (potential for vapor/gas release) | Air-Purifying Respirator (APR) | Acid Gas Cartridge (Yellow color code) | 10 (Half-mask), 50 (Full-face) |
| Potential for both powder and vapor exposure | Air-Purifying Respirator (APR) | Combination Acid Gas Cartridge with a P100 Particulate Filter | 10 (Half-mask), 50 (Full-face) |
| Emergency situations or unknown concentrations | Self-Contained Breathing Apparatus (SCBA) | Not applicable | 10,000 |
An Assigned Protection Factor (APF) indicates the level of protection a respirator is expected to provide. For example, an APF of 10 means the respirator can be used in atmospheres with contaminant concentrations up to 10 times the Permissible Exposure Limit (PEL).
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound-T is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Protocol: Safe Handling of this compound-T
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary PPE as outlined in Table 1 and Table 2.
-
Prepare a designated waste container for this compound-T contaminated materials.
-
-
Donning PPE:
-
Follow the standardized procedure for donning PPE to ensure a proper seal and no exposed areas. A visual representation of this workflow is provided below.
-
-
Handling:
-
Conduct all manipulations of this compound-T, both solid and in solution, within a chemical fume hood.
-
Avoid the formation of dust when handling the solid powder.
-
Prevent contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
-
-
Decontamination:
-
In case of a spill, follow the established spill response protocol.
-
Wipe down the work surface with a suitable decontaminant after completing the work.
-
-
Doffing PPE:
-
Follow the standardized procedure for doffing PPE to prevent cross-contamination. This is a critical step where exposure can occur if not done correctly.
-
Diagram: PPE Donning and Doffing Workflow
Caption: Standard sequence for donning and doffing Personal Protective Equipment.
Disposal Plan
Proper disposal of this compound-T and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol for this compound-T Waste
-
Segregation:
-
All solid this compound-T waste, including contaminated PPE (gloves, wipes, etc.) and excess solid reagent, must be collected in a designated, labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Concentrated Solutions: Unused or concentrated solutions of this compound-T should be collected in a designated hazardous waste container for liquid chemical waste.
-
Dilute Aqueous Solutions: In some jurisdictions, very dilute aqueous solutions of this compound-T may be neutralized and disposed of down the drain with copious amounts of water. However, it is imperative to consult and strictly adhere to your institution's and local environmental regulations before doing so. When in doubt, treat it as hazardous waste.
-
-
Container Management:
-
Ensure waste containers are compatible with this compound-T and are kept closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste" and the chemical name "this compound-T".
-
-
Pickup and Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Diagram: this compound-T Waste Disposal Decision Tree
Caption: Decision-making workflow for the proper disposal of this compound-T waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
